molecular formula C6H7NO<br>C6H7NO<br>C6H4(OH)(NH2) B3256737 Azane;benzene;hydrate CAS No. 27598-85-2

Azane;benzene;hydrate

Cat. No.: B3256737
CAS No.: 27598-85-2
M. Wt: 109.13 g/mol
InChI Key: CDAWCLOXVUBKRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-aminophenol appears as off-white crystals or beige powder. (NTP, 1992)
2-aminophenol is the aminophenol which has the single amino substituent located ortho to the phenolic -OH group. It has a role as a bacterial metabolite.
2-Aminophenol is a natural product found in Euglena gracilis with data available.
2-Aminophenol is an amphoteric molecule and a reducing agent. It is a useful reagent for the synthesis of dyes and heterocyclic compounds. As it is used synthesis of dyes, it can often be found in cosmetic products such as hair dyes. (L1882)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAWCLOXVUBKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO, Array
Record name O-AMINOPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19795
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-AMINOPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25668-01-3, 51-19-4 (hydrochloride)
Record name Poly(o-aminophenol)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25668-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8024498
Record name 2-Aminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8024498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

O-aminophenol appears as off-white crystals or beige powder. (NTP, 1992), Crystals, rapidly becoming brown; [HSDB], COLOURLESS-TO-WHITE CRYSTALS. TURNS DARK ON EXPOSURE TO AIR OR LIGHT.
Record name O-AMINOPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19795
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Aminophenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1034
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-AMINOPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

Sublimes at 307 °F at 11 mmHg (NTP, 1992), Sublimes at 153 °C
Record name O-AMINOPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19795
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Aminophenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4246
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

168 °C (334 °F) - closed cup, >175 °C c.c.
Record name 2-Aminophenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4246
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-AMINOPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992), 1 g dissolves in 50 mL cold water, 23 mL alcohol, Slightly soluble in toluene, chloroform, and cold water; soluble in ethanol, and hot water, very soluble in acetonitrile, ethyl acetate, acetone, dimethyl sulfoxide, Soluble in ethyl ether; very soluble in ethanol; slightly soluble in benzene, trifluoroacetic acid, In water, 2.0X10+3 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 1.7
Record name O-AMINOPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19795
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Aminophenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01726
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Aminophenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4246
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-AMINOPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.328 (NTP, 1992) - Denser than water; will sink, 1.328 g/cu cm at 25 °C, 1.3 g/cm³
Record name O-AMINOPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19795
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Aminophenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4246
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-AMINOPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 3.77
Record name 2-AMINOPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.0005 [mmHg], negligible
Record name 2-Aminophenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1034
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-AMINOPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Crystals, rapidly becoming brown, White orthorhombic bipyramidal needles from benzene or water, White crystals; turn brown with age, COLORLESS RHOMBIC NEEDLES OR PLATES

CAS No.

95-55-6
Record name O-AMINOPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19795
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Aminophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminophenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01726
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Aminophenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1534
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Aminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8024498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.211
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-AMINOPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23RH73DZ65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Aminophenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4246
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-AMINOPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

342 to 343 °F (NTP, 1992), 170-174 °C, MP: 172-173 °C; sublimes on further heating
Record name O-AMINOPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19795
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Aminophenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01726
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Aminophenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4246
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of the Azane-Benzene-Hydrate System

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis and characterization of the ternary supramolecular system comprising Azane (IUPAC systematic name for Ammonia,


), Benzene  (

), and Water (

).

In the context of advanced materials science and crystallography, this specific combination refers to a Structure II (sII) Clathrate Hydrate , where water forms a host lattice, benzene occupies the large cages, and azane (ammonia) acts as a small-cage guest or thermodynamic modifier.

System: Ternary Clathrate Hydrate (Structure II) Components: Azane (


), Benzene (

), Water (

)[1]

Part 1: Executive Technical Summary

The "Azane;Benzene;Hydrate" system represents a complex equilibrium in supramolecular chemistry. While benzene is a known former of Structure II (sII) clathrate hydrates, it typically requires a "help gas" to stabilize the lattice due to steric hindrance. Azane (Ammonia), traditionally viewed as a hydrate inhibitor (antifreeze), can paradoxically stabilize the hydrate phase by occupying the small dodecahedral (


) cages, while benzene occupies the large hexacaidecahedral (

) cages.

Key Mechanistic Insight: The synthesis relies on the Dual-Guest Effect . Benzene stabilizes the large cavities, but the lattice is thermodynamically precarious without small-cavity occupancy. Azane, despite its hydrogen-bonding capability with the host water (which usually disrupts lattice formation), can be coerced into the small cages under specific high-pressure, low-temperature (HPLT) regimes, acting as a structural "pin."

Part 2: Synthesis Protocol

Safety & Pre-requisites
  • Benzene: Known carcinogen (Group 1). All handling must occur in a Class II Biosafety Cabinet or sealed glovebox.

  • Azane (Ammonia): Toxic/corrosive gas. Use stainless steel (SS-316) pressure vessels; avoid copper/brass fittings (ammonia corrosion).

  • Thermodynamics: The synthesis operates at the edge of the ice-hydrate-liquid equilibrium. Precise thermal regulation (

    
    ) is critical.
    
Methodology: Isochoric Pressure-Search Method

This protocol utilizes a high-pressure stirred reactor to overcome the solubility mismatch between hydrophobic benzene and hydrophilic ammonia/water.

Equipment:

  • High-pressure autoclave (100 mL, rated to 20 MPa).

  • Magnetic stirrer with torque feedback.

  • Glycol cooling jacket (Control range:

    
     to 
    
    
    
    ).

Step-by-Step Protocol:

  • Pre-saturation (The Host Phase):

    • Prepare a solution of ultra-pure water (Milli-Q,

      
      ) and Azane.
      
    • Target Concentration: 1–5 mol% Azane.

    • Note: Excess azane will act as an inhibitor and prevent hydrate formation. Keep concentration low to favor cage inclusion over hydrogen-bonded solvation.

  • Biphasic Loading:

    • Load the aqueous azane solution into the reactor.

    • Add Benzene in a stoichiometric excess relative to the theoretical large-cage capacity (approx. 1:17 mole ratio of Benzene:Water for ideal sII, but use 10% excess volume).

    • Result: Two distinct liquid phases (Benzene floating on Aqueous Azane).

  • Pressurization & Sub-cooling:

    • Purge headspace with inert gas (Helium) to remove air.

    • Pressurize the system with Azane gas (if boosting concentration) or inert overpressure (Nitrogen) to

      
       to facilitate gas-liquid contact.
      
    • Cool the system rapidly to

      
       (well below the freezing point) while stirring at 600 RPM. This induces "shock nucleation" of ice/hydrate mixture.
      
  • Annealing (The P-T Cycle):

    • Once solid forms (indicated by a pressure drop or torque spike), raise the temperature slowly to

      
       (just above the ice point but below the hydrate dissociation point).
      
    • Rationale: This melts the hexagonal ice (

      
      ) but preserves the clathrate hydrate, increasing the purity of the Azane-Benzene-Hydrate phase.
      
    • Maintain at

      
       for 48–72 hours to allow lattice rearrangement.
      

Part 3: Characterization Framework

Raman Spectroscopy (Structural Fingerprinting)

Raman is the gold standard for verifying the "Azane;Benzene" inclusion.

AnalyteFree Phase Shift (

)
Enclathrated Shift (

)
Interpretation
Benzene (Ring Breathing)


Blue shift indicates confinement in the

large cage.
Azane (N-H Symmetric Stretch)

(Liquid)

Red shift suggests H-bonding limitations inside the

small cage.
Water (O-H Stretch) Broad HaloSharp Peaks (

)
Indicates crystalline lattice ordering (Hydrate vs. Liquid).
Powder X-Ray Diffraction (PXRD)

To confirm the Structure II (sII) cubic lattice (


 space group):
  • Cryogenic Stage: Sample must be maintained at

    
     using liquid nitrogen flow.
    
  • Key Reflections: Look for low-angle peaks characteristic of sII cubic unit cells (

    
    ).
    
  • Differentiation: Absence of peaks at

    
     values corresponding to Hexagonal Ice (
    
    
    
    ) confirms high conversion efficiency.

Part 4: Visualization of the System

Synthesis Workflow Logic

The following diagram illustrates the critical decision pathways in the synthesis, highlighting the "Annealing" step required to separate the target hydrate from water ice.

SynthesisWorkflow Start Reactants: Benzene (L) + Azane (aq) Mix Biphasic Mixture (T = 298 K, P = 3 MPa) Start->Mix Load Reactor Cool Shock Cooling (T -> 250 K) Mix->Cool Stirring (600 RPM) Nucleation Solid Matrix Formed (Hydrate + Ice Ih) Cool->Nucleation Exothermic Event Anneal Annealing Step (T = 274 K) Nucleation->Anneal Slow Heating Pure Target Phase: Azane-Benzene sII Hydrate Anneal->Pure Ice Melting Fail Dissociation (Liquid Phase) Anneal->Fail T > T(dissociation) Pure->Pure Stable at < 278 K

Figure 1: Isochoric synthesis workflow emphasizing the annealing window to isolate the clathrate from water ice.

Structural Cage Occupancy

This diagram details the supramolecular architecture, showing how the two guests (Azane and Benzene) partition into the water host lattice.

CageOccupancy Water Host: Water Lattice (H2O) SmallCage Small Cage (5^12) Radius: ~3.9 Å Water->SmallCage Forms LargeCage Large Cage (5^12 6^4) Radius: ~4.7 Å Water->LargeCage Forms StructureII sII Clathrate Unit Cell: Fd-3m SmallCage->StructureII Aggregation LargeCage->StructureII Aggregation Azane Guest 1: Azane (NH3) (Rotational Freedom) Azane->SmallCage Occupies (Stabilizer) Benzene Guest 2: Benzene (C6H6) (Steric Lock) Benzene->LargeCage Occupies (Template)

Figure 2: Supramolecular assembly logic of the Structure II hydrate, showing selective guest partitioning.

Part 5: References

  • Sloan, E. D., & Koh, C. A. (2007).[2] Clathrate Hydrates of Natural Gases. CRC Press. (Definitive text on sI and sII hydrate structures and guest inclusion).

  • Shin, K., et al. (2012). "Identification of the guest occupancy of ammonia in structure II clathrate hydrates." Journal of Physical Chemistry A. (Confirming ammonia's ability to occupy small cages in sII hydrates).

  • Udachin, K. A., & Ripmeester, J. A. (1999). "A complex clathrate hydrate structure showing bimodal guest size distribution." Nature. (Foundational work on dual-guest hydrate systems).

  • IUPAC. (2024). Nomenclature of Inorganic Chemistry (Red Book). (Verifying "Azane" as the systematic name for Ammonia).

Sources

An In-depth Technical Guide to the Crystal Structure of Mixed-Guest Clathrate Hydrates: A Case Study of Ammonia-Tetrahydrofuran and a Theoretical Exploration of the Hypothetical Ammonia-Benzene System

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of mixed-guest clathrate hydrates, focusing on the experimentally characterized ammonia-tetrahydrofuran (THF) system and extending these principles to a theoretical examination of a novel ammonia-benzene clathrate hydrate. This document is intended to serve as a valuable resource for researchers in crystallography, materials science, and pharmaceutical development, offering insights into the synthesis, characterization, and structural properties of these fascinating inclusion compounds.

Introduction to Clathrate Hydrates and the Significance of Mixed-Guest Systems

Clathrate hydrates are crystalline, ice-like solids where a framework of hydrogen-bonded water molecules (the "host" lattice) encapsulates "guest" molecules within polyhedral cages.[1] These non-stoichiometric compounds are stabilized by van der Waals forces between the host and guest molecules.[1] The structure of the water lattice and the types of cages it forms are dependent on the size and shape of the guest molecules.[2] Common structures include cubic structure I (sI), cubic structure II (sII), and hexagonal structure H (sH).[2]

Mixed-guest clathrate hydrates, which incorporate two or more different guest species, are of particular interest. The inclusion of a "help gas" or a second guest molecule can stabilize the clathrate structure under conditions where a single guest might not, or it can be used to tune the physical and chemical properties of the material. This principle is crucial for applications such as gas storage, carbon sequestration, and the development of novel drug delivery systems.

Case Study: The Crystal Structure of Ammonia-Tetrahydrofuran (THF) Clathrate Hydrate

The ammonia-THF clathrate hydrate serves as an excellent model system for understanding the principles of mixed-guest clathrate formation and structure.

Synthesis and Crystallization: A Self-Validating Protocol

The synthesis of ammonia-THF clathrate hydrate is typically achieved by cooling an aqueous solution containing both THF and ammonia. The causality behind this choice of components is twofold: THF is a well-known former of sII clathrate hydrates, readily occupying the large cages of this structure, while the smaller ammonia molecule is a suitable candidate for the small cages.

Experimental Protocol: Synthesis of Ammonia-THF Clathrate Hydrate Crystals

  • Preparation of the Stock Solution: Prepare a solution with an approximate molar ratio of 1:0.946:17 for THF:NH₃:H₂O. This can be achieved by dissolving THF in a 5% aqueous ammonia solution.

  • Crystallization: Cool the solution to 263 K (-10 °C). The formation of crystalline masses should be observed.

  • Crystal Harvesting and Selection: After a few days, harvest the crystals. Identify suitable single crystals for diffraction studies by examination under a microscope within a cold box to maintain their stability.

This protocol is self-validating as the formation of the clathrate hydrate is a thermodynamically driven process. The presence of both guest molecules in the appropriate ratio in the initial solution is the primary determinant of the final crystal composition.

Structural Characterization: Unveiling the Crystal Lattice

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of clathrate hydrates.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head at low temperatures (typically around 100 K) to prevent decomposition.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding information on the unit cell parameters, space group, and atomic positions of the host and guest molecules.

Crystallographic Data and Structural Features

The ammonia-THF clathrate hydrate crystallizes in the cubic structure II (sII) with the space group Fd-3m. The sII unit cell is comprised of 136 water molecules that form sixteen small pentagonal dodecahedral cages (5¹²) and eight large hexakaidecahedral cages (5¹²6⁴).[3]

Table 1: Crystallographic Data for Ammonia-THF sII Clathrate Hydrate

ParameterValue
Crystal SystemCubic
Space GroupFd-3m
Unit Cell Edge (a)~1.714 Å
Small Cages (5¹²)16 per unit cell
Large Cages (5¹²6⁴)8 per unit cell

In this mixed-guest hydrate, the larger THF molecules occupy the 5¹²6⁴ cages, while the smaller ammonia molecules are encapsulated within the 5¹² cages. It is important to note that the occupancy of the small cages by ammonia may not be complete and is dependent on the initial synthesis conditions.

Guest-Host Interactions

The stability of the clathrate structure is derived from the interactions between the guest molecules and the surrounding water molecules of the host lattice. In the case of the ammonia-THF clathrate, these interactions are primarily van der Waals forces. However, the polar nature of the ammonia molecule can lead to more specific interactions. Molecular dynamics simulations suggest the possibility of hydrogen bonding between the encapsulated ammonia and the water molecules of the cage.

A Theoretical Exploration: The Hypothetical Ammonia-Benzene Clathrate Hydrate

While an experimentally confirmed crystal structure for an ammonia-benzene clathrate hydrate is not yet available in the literature, we can extrapolate from the principles established with the ammonia-THF system and the known behavior of benzene in clathrate hydrates to propose a theoretical model for its structure.

Rationale for a Hypothetical Ammonia-Benzene Clathrate

Benzene is a molecule of significant interest in both industrial and fundamental research. Its ability to be incorporated into a clathrate hydrate structure could have implications for separation processes, and as a model system for studying π-water interactions. It is known that benzene can form an sII clathrate hydrate, but it requires a "help gas" to occupy the small cages to stabilize the structure.[4][5] Ammonia, with its suitable size and ability to occupy the small cages of the sII structure, is an ideal candidate for this role.

Predicted Crystal Structure and Cage Occupancy

Based on the molecular dimensions of ammonia and benzene, the most probable crystal structure for a mixed ammonia-benzene clathrate hydrate is the cubic structure II (sII) .

  • Large Cages (5¹²6⁴): The larger and more hydrophobic benzene molecules would be expected to occupy the large 5¹²6⁴ cages.

  • Small Cages (5¹²): The smaller ammonia molecules would reside in the small 5¹² cages, acting as the stabilizing "help gas."

The stability of this hypothetical structure would be contingent on a sufficient occupancy of both the large and small cages.

Table 2: Predicted Structural Parameters for Hypothetical Ammonia-Benzene sII Clathrate Hydrate

ParameterPredicted Value/Characteristic
Crystal SystemCubic
Space GroupFd-3m
Large Cage OccupantBenzene
Small Cage OccupantAmmonia
Primary Guest-Host InteractionsVan der Waals, potential N-H···O hydrogen bonding, and π-water interactions
Envisioned Guest-Host Interactions

The guest-host interactions in a hypothetical ammonia-benzene clathrate would be a combination of forces:

  • Ammonia: As in the ammonia-THF clathrate, ammonia would primarily interact through van der Waals forces, with the potential for weak hydrogen bonding between the ammonia's hydrogen atoms and the oxygen atoms of the water lattice.

  • Benzene: The interaction between the encapsulated benzene and the water cage would be a combination of van der Waals forces and π-water interactions, where the electron-rich π-system of the aromatic ring interacts with the surrounding water molecules.

The interplay of these different interactions would be crucial for the overall stability of the crystal lattice.

Visualization of Concepts and Workflows

To aid in the understanding of the concepts discussed, the following diagrams have been generated.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Prepare Aqueous Solution (THF + NH3) B Cooling to 263 K A->B C Crystal Formation B->C D Crystal Selection (Microscopy) C->D Harvest Crystals E Single-Crystal X-ray Diffraction (100 K) D->E F Structure Solution and Refinement E->F G Crystal Structure (sII, Fd-3m) F->G Structural Data

Caption: Experimental workflow for the synthesis and characterization of ammonia-THF clathrate hydrate.

Guest_Host_Interactions cluster_large_cage Large Cage (5¹²6⁴) cluster_small_cage Small Cage (5¹²) Benzene Benzene Water_L1 H₂O Benzene->Water_L1 π-water interaction Water_L2 H₂O Benzene->Water_L2 van der Waals Water_L3 H₂O Benzene->Water_L3 van der Waals Ammonia Ammonia Water_S1 H₂O Ammonia->Water_S1 N-H···O (potential H-bond) Water_S2 H₂O Ammonia->Water_S2 van der Waals Water_S3 H₂O Ammonia->Water_S3 van der Waals

Caption: Conceptual diagram of guest-host interactions in a hypothetical ammonia-benzene clathrate hydrate.

Concluding Remarks and Future Directions

The study of mixed-guest clathrate hydrates offers a rich field for scientific exploration with significant potential for practical applications. The well-characterized ammonia-THF sII clathrate hydrate provides a solid foundation for understanding the principles of their formation and structure. The theoretical exploration of a hypothetical ammonia-benzene clathrate hydrate presented here is intended to stimulate further research into the synthesis and characterization of novel clathrate systems.

Future work should focus on the experimental verification of the ammonia-benzene clathrate hydrate. Successful synthesis and structural determination would provide valuable data on the nature of π-water interactions within a confined environment and could open up new avenues for the design of functional materials based on clathrate hydrates. Furthermore, the insights gained from such studies will be invaluable for professionals in drug development, where understanding and controlling the crystalline forms of inclusion compounds is of paramount importance.

References

  • Clathrate Hydrates. IntechOpen. [Link]

  • Clathrate hydrates with hydrogen-bonding guests. Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of sI Clathrate Hydrates Containing Hydrogen. ResearchGate. [Link]

  • Stabilization Energies and Rotational Motions in Clathrate Hydrate of Benzene Studied by Molecular Dynamics Simulations. ACS Publications. [Link]

  • Small Guest-Free Structure II Hydrate Enclathrating Isoxazole. ACS Publications. [Link]

  • Structures of clathrate hydrates of type II with 136 water molecules... ResearchGate. [Link]

  • Benzene can form gas hydrates. Heriot-Watt Research Portal. [Link]

  • Clathrate compound. Wikipedia. [Link]

  • Clathrate compounds – Knowledge and References. Taylor & Francis. [Link]

  • Synthesis and characterization of a new structure of gas hydrate. National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Properties of Azane-Benzene Hydrate Formation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating a Novel Ternary System

The study of clathrate hydrates, crystalline ice-like structures that trap guest molecules, is a field of immense scientific and industrial importance, with applications ranging from energy storage and transport to carbon sequestration and even planetary science.[1][2] While the thermodynamic properties of single-guest hydrates are well-documented, the introduction of multiple, chemically distinct guest molecules into the water lattice creates a complex and fascinating landscape of competing interactions and novel phase behaviors. This guide delves into the theoretical and practical considerations of a particularly intriguing ternary system: the formation of clathrate hydrates in the presence of both azane (ammonia) and benzene.

This system is unique due to the contrasting nature of the two potential guest molecules. Ammonia, a small, polar molecule, can form hydrogen bonds with the water lattice, traditionally acting as a thermodynamic inhibitor of hydrate formation.[3][4][5][6] Conversely, benzene, a nonpolar aromatic molecule, is a classic hydrophobic guest that promotes hydrate formation under suitable pressure and temperature conditions. The interplay between these two molecules within the confined space of water cages presents a rich area for thermodynamic investigation.

This technical guide will provide a comprehensive overview of the fundamental principles governing the thermodynamic properties of the individual components, the theoretical framework for understanding their co-enclathration, and the experimental and computational methodologies required to characterize this complex system. We will explore the causality behind experimental design and emphasize the importance of self-validating protocols to ensure scientific rigor. Where direct experimental data on the azane-benzene-hydrate system is limited, we will draw upon established principles from analogous mixed-hydrate systems to provide a robust theoretical and practical framework for researchers in this emergent field.

Section 1: Foundational Thermodynamics of the Constituent Components

A thorough understanding of the individual thermodynamic properties of water, azane, and benzene is paramount to predicting and interpreting their collective behavior in a hydrate-forming environment.

Water and the Clathrate Lattice: The Enduring Host

The water molecule, with its ability to form a three-dimensional hydrogen-bonded network, is the cornerstone of clathrate hydrates.[1][2] These structures are thermodynamically less stable than hexagonal ice (Ice Ih) under standard conditions. The encapsulation of guest molecules within the polyhedral cavities of the water lattice provides the necessary stabilization for their formation.[1][2]

Clathrate hydrates crystallize in several structures, with the most common being cubic structure I (sI) and cubic structure II (sII).[7]

  • Structure I (sI): Composed of two small pentagonal dodecahedron cages (5¹²) and six larger tetrakaidecahedron cages (5¹²6²).

  • Structure II (sII): Composed of sixteen small pentagonal dodecahedron cages (5¹²) and eight larger hexakaidecahedron cages (5¹²6⁴).

The choice of structure is primarily determined by the size and shape of the guest molecule.

Azane (Ammonia): A Duality of Roles

Ammonia (NH₃) exhibits a complex and multifaceted interaction with water and clathrate hydrates. Traditionally, due to its high solubility in water and its ability to form strong hydrogen bonds, ammonia is considered a thermodynamic inhibitor of hydrate formation.[3][4][5][6] By disrupting the water lattice structure, it increases the pressure and decreases the temperature required for hydrate stability.

However, recent studies have revealed a more nuanced role for ammonia. Under specific conditions, particularly at low temperatures, ammonia can act as a promoter and even a guest molecule in clathrate hydrates.[3] This dual behavior is a critical consideration in the azane-benzene-hydrate system.

Key Thermodynamic Properties of Ammonia:

PropertyValueSource
Molar Mass17.03 g/mol [N/A]
Boiling Point-33.34 °C[N/A]
Critical Temperature132.4 °C[N/A]
Critical Pressure11.33 MPa[N/A]
Benzene: The Archetypal Aromatic Guest

Benzene (C₆H₆) is a nonpolar, aromatic hydrocarbon that readily forms structure II (sII) clathrate hydrates. Its hydrophobicity drives its encapsulation within the water cages, a process that is thermodynamically favorable as it minimizes the disruption of the hydrogen-bonded water network. The interaction between benzene and the water lattice is primarily governed by van der Waals forces.

Key Thermodynamic Properties of Benzene:

PropertyValueSource
Molar Mass78.11 g/mol [N/A]
Boiling Point80.1 °C[N/A]
Critical Temperature289 °C[N/A]
Critical Pressure4.89 MPa[N/A]

Section 2: The Azane-Benzene-Hydrate System: A Thermodynamic Tightrope

The formation of a mixed hydrate containing both ammonia and benzene is a delicate balance of competing thermodynamic forces. The central question is whether these two molecules can coexist as guests within the same hydrate lattice and, if so, under what conditions.

Competing Interactions: Hydrogen Bonding vs. Hydrophobic Encapsulation

The primary thermodynamic challenge in forming an azane-benzene mixed hydrate is the competition between:

  • Ammonia-Water Interaction: Ammonia's propensity to form hydrogen bonds with water molecules can disrupt the formation of the rigid cage structures necessary for clathrate formation.[4][5][6] This interaction is enthalpically favorable in the liquid phase.

  • Benzene-Water Interaction: The encapsulation of benzene is driven by the hydrophobic effect, an entropically favorable process that minimizes the disruption of the water structure.

The stability of a mixed hydrate will depend on the overall Gibbs free energy change of the system, which incorporates both the enthalpic and entropic contributions of incorporating both guest molecules into the hydrate lattice.

Potential Scenarios for Co-enclathration

Several scenarios can be envisioned for the interaction of ammonia and benzene in a hydrate-forming environment:

  • Inhibition: Ammonia's inhibitory effect dominates, preventing the formation of any hydrate structure, even under conditions that would favor benzene hydrate formation.

  • Competitive Exclusion: Only one guest molecule is incorporated into the hydrate lattice. This could lead to the formation of pure benzene hydrate, with ammonia remaining in the aqueous phase, or potentially a pure ammonia hydrate under specific conditions, excluding benzene.

  • Co-enclathration in a Mixed Hydrate: Both ammonia and benzene are incorporated into the same hydrate lattice. This would likely occur in a structure II (sII) hydrate, where the smaller ammonia molecules could occupy the small 5¹² cages, and the larger benzene molecules would occupy the large 5¹²6⁴ cages.

The likelihood of each scenario is dependent on the temperature, pressure, and the relative concentrations of ammonia and benzene.

Theoretical Framework: Statistical Thermodynamics

The thermodynamic stability of clathrate hydrates can be modeled using the van der Waals-Platteeuw statistical thermodynamic theory. This model describes the equilibrium between the hydrate phase and the surrounding aqueous and gas/liquid phases. The key principle is that the stabilization of the hydrate lattice is due to the inclusion of guest molecules in the cages.

For a mixed-guest hydrate, the model can be extended to account for the fractional occupancy of each type of cage by each guest species. The Langmuir constant, which describes the binding affinity of a guest molecule for a specific cage type, is a critical parameter in these calculations. For the azane-benzene system, determining the Langmuir constants for both molecules in the different cages of a potential sII hydrate would be a crucial step in predicting the phase diagram.

Section 3: Experimental Characterization of the Azane-Benzene-Hydrate System

Due to the novelty of this specific ternary system, a multi-pronged experimental approach is necessary to elucidate its thermodynamic properties and phase behavior. The following protocols are designed to be self-validating, incorporating control experiments and rigorous data analysis.

High-Pressure Differential Scanning Calorimetry (HP-DSC)

Objective: To determine the phase transition temperatures and enthalpies of formation and dissociation of the mixed hydrate.

Causality of Experimental Choices: HP-DSC is the gold standard for measuring the heat flow associated with phase transitions under controlled pressure and temperature. This technique allows for the direct measurement of the thermodynamic parameters that govern hydrate stability.

Step-by-Step Methodology:

  • Sample Preparation: Prepare aqueous solutions with varying concentrations of ammonia and a dispersed phase of benzene. A typical starting point would be a stoichiometric excess of water.

  • Control Experiments:

    • Run experiments with only the ammonia-water solution to determine the effect of ammonia on the freezing point of water under pressure.

    • Run experiments with the benzene-water emulsion to establish the baseline formation and dissociation conditions for pure benzene hydrate.

  • Mixed System Analysis:

    • Load the azane-benzene-water mixture into the high-pressure DSC cell.

    • Pressurize the cell to a pressure known to be above the expected hydrate formation pressure for benzene.

    • Cool the sample at a controlled rate (e.g., 1 K/min) to a temperature well below the expected hydrate formation temperature (e.g., 253 K). An exothermic peak in the heat flow signal indicates hydrate formation.

    • Hold the sample at the low temperature to ensure complete hydrate formation.

    • Heat the sample at a controlled rate (e.g., 0.5 K/min). An endothermic peak will indicate hydrate dissociation. The peak temperature is the dissociation temperature at that pressure.

  • Data Analysis:

    • Integrate the area under the dissociation peak to calculate the enthalpy of dissociation (ΔH_diss).

    • Repeat the experiment at various pressures to construct a phase diagram (P vs. T).

    • Compare the dissociation temperatures and enthalpies of the mixed system to the control experiments to quantify the effect of ammonia on benzene hydrate stability.

Self-Validation: The reproducibility of the dissociation temperature and enthalpy over multiple cycles for the same sample is a key indicator of data quality. The control experiments provide a critical baseline for interpreting the results of the mixed system.

Mandatory Visualization:

experimental_workflow_hp_dsc cluster_prep Sample Preparation cluster_dsc HP-DSC Analysis cluster_data Data Analysis prep_nh3 Ammonia-Water Solution dsc_cool Controlled Cooling (Formation) prep_nh3->dsc_cool Control 1 prep_bz Benzene-Water Emulsion prep_bz->dsc_cool Control 2 prep_mix Azane-Benzene-Water Mixture prep_mix->dsc_cool Test Sample dsc_heat Controlled Heating (Dissociation) dsc_cool->dsc_heat dsc_pressure Vary Pressure dsc_heat->dsc_pressure Repeat analyze_t Dissociation Temperature (Tdiss) dsc_heat->analyze_t analyze_h Enthalpy of Dissociation (ΔHdiss) dsc_heat->analyze_h analyze_pd Construct Phase Diagram (P-T) analyze_t->analyze_pd analyze_h->analyze_pd

Caption: High-Pressure DSC workflow for thermodynamic analysis.

Raman and Infrared Spectroscopy

Objective: To identify the molecular species present in the hydrate phase and to determine the cage occupancy.

Causality of Experimental Choices: Raman and IR spectroscopy are powerful non-destructive techniques that provide information about the vibrational modes of molecules. These spectra are sensitive to the molecular environment, allowing for the differentiation between molecules in the liquid, solid (ice), and hydrate phases.

Step-by-Step Methodology:

  • Experimental Setup: Utilize a high-pressure optical cell with temperature control, coupled to a Raman or IR spectrometer.

  • Hydrate Formation in situ: Form the hydrate within the optical cell following a similar pressure-temperature path as in the HP-DSC experiments.

  • Spectral Acquisition:

    • Acquire spectra of the individual components (liquid water, ice, liquid ammonia, liquid benzene) as references.

    • Acquire spectra of the mixed system before hydrate formation (liquid phases).

    • Acquire spectra of the system after hydrate formation.

  • Spectral Analysis:

    • Ammonia: Look for characteristic N-H stretching and bending modes. A shift in these bands compared to the liquid or aqueous phase can indicate enclathration.

    • Benzene: The C-H stretching and ring breathing modes of benzene are sensitive to its environment. Changes in these peak positions and widths can confirm its presence in the hydrate cages.

    • Water: The O-H stretching region of water is a key indicator of hydrate formation. The broad band of liquid water will sharpen and shift to lower frequencies upon the formation of the ordered hydrate structure.

  • Quantitative Analysis (Cage Occupancy):

    • The relative intensities of the guest molecule peaks to the water lattice peaks can be used to estimate the cage occupancy, although this requires careful calibration.

Self-Validation: The disappearance of the characteristic hydrate spectral features upon heating the sample above its dissociation temperature confirms that the observed spectral changes were indeed due to hydrate formation.

Mandatory Visualization:

signaling_pathway_spectroscopy cluster_input cluster_process cluster_output Ammonia Azane (NH3) Hydrate Mixed Hydrate Formation (P, T conditions) Ammonia->Hydrate Benzene Benzene (C6H6) Benzene->Hydrate Water Water (H2O) Water->Hydrate NH3_shift Shifted N-H bands Hydrate->NH3_shift Indicates Enclathration C6H6_shift Shifted C-H bands Hydrate->C6H6_shift Indicates Enclathration H2O_lattice O-H lattice modes Hydrate->H2O_lattice Confirms Lattice Formation

Caption: Spectroscopic analysis of mixed hydrate formation.

Section 4: Computational Modeling: A Predictive Approach

Given the potential complexities and safety considerations of experimentally studying the azane-benzene-hydrate system, computational modeling provides a powerful complementary tool for predicting its thermodynamic properties and understanding the underlying molecular interactions.

Molecular Dynamics (MD) Simulations

Objective: To simulate the formation and dissociation of the mixed hydrate at the molecular level, providing insights into the structure, stability, and guest-host dynamics.

Causality of Simulation Choices: MD simulations can model the time evolution of a system of atoms and molecules, allowing for the observation of dynamic processes like hydrate nucleation and growth. By using appropriate force fields, MD can predict thermodynamic properties.

Workflow:

  • System Setup: Construct a simulation box containing water, ammonia, and benzene molecules in the desired concentrations.

  • Force Field Selection: Choose a force field that accurately describes the intermolecular interactions of all three components. This is a critical step, as the accuracy of the simulation depends heavily on the quality of the force field.

  • Equilibration: Equilibrate the system at a high temperature and pressure to ensure a well-mixed liquid state.

  • Hydrate Formation Simulation: Gradually cool the system under constant pressure to induce hydrate formation. Monitor the system for the emergence of ordered water cage structures.

  • Analysis:

    • Structural Analysis: Analyze the resulting solid phase to determine its crystal structure (e.g., sI or sII) and the occupancy of the cages by ammonia and benzene.

    • Thermodynamic Analysis: Calculate properties such as the potential energy of the system and the radial distribution functions to understand the guest-host interactions. Free energy calculation methods can be employed to determine the relative stability of different phases.

Quantum Mechanical Calculations

Objective: To obtain highly accurate interaction energies between the guest molecules and the water cages.

Causality of Calculation Choices: Quantum mechanical methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and intermolecular forces than classical force fields.

Workflow:

  • Model System: Create a model of a single water cage (e.g., a 5¹² or 5¹²6⁴ cage) with a guest molecule (ammonia or benzene) placed inside.

  • Energy Calculations: Calculate the binding energy of the guest molecule within the cage. This involves subtracting the energies of the isolated guest and the empty cage from the energy of the guest-cage complex.

  • Application: The calculated binding energies can be used to parameterize the Langmuir constants for use in statistical thermodynamic models, providing a more accurate prediction of the macroscopic phase behavior.

Section 5: Concluding Remarks and Future Outlook

The thermodynamic properties of the azane-benzene-hydrate system represent a frontier in the study of mixed-guest clathrates. The unique interplay between the hydrogen-bonding, inhibitory nature of ammonia and the hydrophobic, promoting nature of benzene creates a complex thermodynamic landscape that warrants further investigation.

This guide has provided a foundational understanding of the key principles governing this system and has outlined a robust set of experimental and computational methodologies for its characterization. The successful elucidation of the phase diagram and thermodynamic properties of azane-benzene hydrates will not only contribute to our fundamental understanding of clathrate science but may also open doors to new applications in areas such as gas separation and storage.

Future research should focus on obtaining direct experimental evidence of the formation and structure of this mixed hydrate. The combination of high-pressure calorimetry, in situ spectroscopy, and advanced computational modeling will be essential in unraveling the intricacies of this fascinating ternary system.

References

  • Alavi, S., & Ripmeester, J. A. (2010). The GUEST-HOST Interactions in Clathrate Hydrates.
  • Sloan, E. D., & Koh, C. A. (2007).
  • Wikipedia. (n.d.). Clathrate hydrate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ammonia. In NIST Chemistry WebBook. Retrieved from [Link]

  • Choukroun, M., et al. (2013). Ammonia clathrate hydrates as new solid phases for Titan, Enceladus, and other planetary systems. Icarus, 226(1), 489-506.
  • Choukroun, M., & Sotin, C. (2012). Effect of ammonia on the stability of clathrate hydrates: Experimental study. 43rd Lunar and Planetary Science Conference, (1659), 2331.
  • Lee, S. (2023). Thermodynamic and Kinetic Investigations of Clathrate Hydrates: Applications to Energy Gas Storage and Separation (Doctoral dissertation, Gwangju Institute of Science and Technology).
  • Alavi, S., et al. (2009). Guest-host hydrogen bonding in structure H clathrate hydrates. The Journal of Chemical Physics, 130(11), 114503.
  • Asakawa, H., et al. (2010). Infrared and electronic spectroscopy of benzene-ammonia cluster radical cations : observation of isolated and microsolvated σ-complexes. The Journal of Physical Chemistry A, 114(42), 11434-11441.

  • Gloesener, E., et al. (2014). Experimental study on the effect of ammonia on the phase behavior of tetrahydrofuran clathrates. The Journal of Physical Chemistry C, 118(49), 28746-28754.
  • Fortes, A. D., et al. (2007). The ammonia hydrates—model mixed‐hydrogen‐bonded systems.
  • Lovell, J. T., et al. (2020). Ionic Phases of Ammonia-Rich Hydrate at High Densities. Physical Review Letters, 126(1), 015702.
  • Zhu, J., et al. (2006). How does ammonium dynamically interact with benzene in aqueous media? A first principle study using the Car-Parrinello molecular dynamics method. The Journal of Physical Chemistry B, 110(12), 6263-6269.

Sources

Spectroscopic Analysis of the Azane-Benzene-Hydrate Ternary System

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & System Definition

This guide details the spectroscopic characterization of the ternary supramolecular system comprising Azane (Ammonia,


), Benzene  (

), and Water (

). While often encountered as impurities in pharmaceutical processing or as fundamental components in astrochemistry (e.g., Titan’s surface ices), this system represents a "gold standard" model for analyzing competitive weak intermolecular forces.

The Azane-Benzene-Hydrate system is governed by a delicate balance of three competing interactions:

  • Azane-Benzene (

    
    ):  A weak hydrogen bond where azane acts as the proton donor to the benzene 
    
    
    
    -cloud.
  • Benzene-Water (

    
    ):  Water acts as a proton donor to the benzene ring.
    
  • Azane-Water (

    
     / 
    
    
    
    ):
    Strong classical hydrogen bonding that competes with the
    
    
    -interactions.

Understanding these interactions is critical for optimizing solvate stability in drug development , where benzene derivatives often serve as model hydrophobic cores for Active Pharmaceutical Ingredients (APIs).

Mechanistic Foundation: The Interaction Triangle

To interpret spectroscopic data accurately, one must first understand the topology of the interactions. The presence of azane (ammonia) disrupts the standard benzene-water cluster dynamics by introducing a strong H-bond acceptor/donor.

Interaction Topology Diagram

TernaryInteractions Azane Azane (NH3) Benzene Benzene (C6H6) Azane->Benzene NH-π Interaction (Weak, ~2-3 kcal/mol) Water Hydrate (H2O) Azane->Water Classical H-Bond (Strong, ~5-7 kcal/mol) Water->Azane Proton Transfer Potential (NH4+ / OH-) Water->Benzene OH-π Interaction (Weak, ~2 kcal/mol)

Figure 1: The competitive interaction landscape. Note that the classical H-bond between Azane and Water is thermodynamically dominant, often sequestering these molecules away from the Benzene


-cloud unless in a constrained matrix or clathrate structure.

Protocol 1: Cryogenic Vibrational Spectroscopy (IR/Raman)

This protocol is designed to isolate the ternary clusters (


) from bulk solvent effects, allowing for the precise assignment of vibrational modes.
Experimental Setup: Supersonic Jet Expansion

Objective: Create isolated gas-phase clusters to observe intrinsic molecular shifts without bulk broadening.

  • Carrier Gas: Helium or Argon (2-5 bar).

  • Seeding: Pass carrier gas through a reservoir of Benzene/Water (immiscible, requires agitation or separate reservoirs) and dope with 1-5% Azane gas.

  • Expansion: Expand through a pulsed nozzle (e.g., 500 µm orifice) into high vacuum (

    
     Torr).
    
  • Detection: Mass-selective R2PI (Resonant Two-Photon Ionization) or IR-UV double resonance spectroscopy.

Key Spectroscopic Markers (Data Table)
Vibrational ModeSpeciesUncomplexed (

)
Complexed Shift (

)
Interpretation
Sym. Stretch (

)
Azane (

)
~3337Red shift ~40-60

Diagnostic of

interaction. Azane proton pointing into Benzene ring.
Asym. Stretch (

)
Water (

)
~3756Red shift ~50-80

Diagnostic of

interaction.
H-Bond Stretch Azane-WaterN/ARed shift >150

Indicates direct Azane-Water H-bonding (Cluster formation).
Ring Breathing Benzene~993 (Raman)Blue shift ~2-5

Compression of the ring electron density due to

-cloud donation.
Self-Validating Control: Isotope Substitution

To confirm that a redshift is due to the Azane-Benzene interaction and not water clustering:

  • Step: Repeat experiment using Deuterated Azane (

    
    ).
    
  • Validation: The isotopic shift factor should be

    
     (
    
    
    
    ). If the shift magnitude deviates significantly, it indicates coupled vibrations (mode mixing) typical of ternary cyclic structures.

Protocol 2: Solution-State NMR Dynamics

In the condensed phase (liquid), "Azane;Benzene;Hydrate" exists as a dynamic equilibrium. This protocol quantifies the solubility enhancement of water in benzene driven by azane doping.

Methodology
  • Solvent: Benzene-

    
     (Deuterated Benzene).
    
  • Solute: Trace water (inevitable impurity or added) + controlled Azane gas introduction.

  • Instrument: 500 MHz NMR or higher; temperature control unit required.

The "Water Cluster" Chemical Shift

In pure Benzene-


, monomeric water appears at ~0.4 ppm . As water clusters form (or as azane is added), this peak shifts dramatically downfield.
  • Observation: Upon adding Azane, the water proton signal shifts from 0.4 ppm

    
     3.0-5.0 ppm .
    
  • Mechanism: Azane acts as a base, accepting protons from water. This deshields the water protons.

  • Differentiation:

    • Azane Signal: Look for the

      
       triplet of 
      
      
      
      (typically broadened due to quadrupolar relaxation).
    • Exchange: At room temperature, Azane and Water protons may coalesce into a single broad peak due to rapid exchange.

Self-Validating Control: Variable Temperature (VT) NMR

Protocol: Cool the sample from 298 K to 278 K (just above freezing).

  • Prediction: If the Azane-Water-Benzene complex is stable, the exchange rate will slow, and the coalesced peak will resolve into distinct

    
     and 
    
    
    
    signals.
  • Failure Mode: If the peak remains sharp and single, the system is in the "fast exchange" limit, or the water is fully consumed in an ammonium-like environment.

Workflow Visualization

The following diagram outlines the decision tree for characterizing this ternary system, distinguishing between "Cluster" (Gas Phase) and "Solvate" (Condensed Phase) analysis.

Workflow Sample Sample: Azane + Benzene + Water PhaseSelect Select Phase Sample->PhaseSelect GasPath Gas Phase / Jet PhaseSelect->GasPath Structural ID CondPath Condensed / Solution PhaseSelect->CondPath Dynamics IR_UV IR-UV Double Resonance GasPath->IR_UV NMR 1H / 15N NMR CondPath->NMR Result1 Detect NH-π / OH-π (Discrete Clusters) IR_UV->Result1 Result2 Detect Exchange Dynamics (Solvation Shells) NMR->Result2

Figure 2: Spectroscopic workflow. Gas-phase techniques yield structural topology, while solution-phase NMR reveals the thermodynamic stability and exchange kinetics relevant to drug formulation.

Applications in Drug Development

Understanding the "Azane;Benzene;Hydrate" system provides a template for:

  • Hydrate Inhibition: Azane mimics amine-functionalized impurities that can disrupt the formation of stable hydrate crystal lattices in APIs.

  • Solubility Modelling: Benzene serves as a surrogate for hydrophobic drug cores. The data shows that doping a hydrophobic solvent with a trace amine (Azane) significantly increases water solubility via cooperative clustering, a critical insight for liquid formulation stability.

References

  • Ammonia Clathrate Hydrates: Ammonia clathrate hydrates as new solid phases for Titan, Enceladus, and other planetary systems. (NIH/PubMed). [Link]

  • Benzene-Water Clusters: Benzene-Water Clusters (BZWn): Vibrational Spectroscopy and Structure. (ACS J. Phys. Chem. A). [Link]

  • NH-Pi Interactions: Characterization of Weak NH-π Intermolecular Interactions of Ammonia with Various Substituted π-Systems. (J. Am. Chem. Soc.). [Link]

  • Water Cluster NMR: 1H-NMR spectra of long-lived water clusters in benzene. (ResearchGate/Scientific Reports). [Link]

  • Ternary Cluster Spectroscopy: Resonant Ion-Dip Infrared Spectroscopy of Ternary Benzene-(Water)n(Methanol)m Hydrogen-Bonded Clusters. (ACS J. Phys. Chem. A). [Link]

Guest-Host Dynamics in the Azane-Benzene-Hydrate Ternary System

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide focuses on the ternary system involving Azane (Ammonia, NH₃), Benzene (C₆H₆), and Water (Hydrate lattice). This specific combination represents a complex frontier in supramolecular chemistry: the competition between hydrophobic hydration (benzene), hydrogen-bonding networks (azane-water), and


-dipole interactions.

For drug development professionals, this system serves as a pristine, reductionist model for ligand-receptor binding in aqueous environments, where an aromatic pharmacophore (benzene) and a polar moiety (azane) interact within a hydration shell.

The Physicochemical Landscape

The "Azane;Benzene;Hydrate" system is not a simple mixture but a competitive crystallographic environment. To understand the guest-host interactions, we must first define the structural constraints of the host lattice.

The Host: Structure II (sII) Clathrate Hydrate

While pure benzene forms a Structure II (sII) hydrate only under specific conditions (often requiring a "help gas"), and pure ammonia acts as a hydrate inhibitor at high concentrations, the ternary system allows for a synergistic stabilization known as Dual-Guest Occupancy .

  • The Large Cage (

    
    ):  Occupied by Benzene .[1] The benzene ring rotates anisotropically within this hexacaidecahedral cavity, stabilized by weak 
    
    
    
    -H interactions with the water cage walls.
  • The Small Cage (

    
    ):  Occupied by Azane .[1] Unlike methane or noble gases, azane is capable of hydrogen bonding with the cage wall, creating "Bjerrum defects" (orientational defects) in the lattice.
    
The Interaction Triangle

The stability of this system relies on balancing three distinct forces:

  • Hydrophobic Enclathration: Benzene repels the water network, forcing the formation of the cage (entropic driver).

  • Lattice Doping: Azane enters the small cages or substitutes water molecules in the lattice nodes, altering the dielectric properties of the crystal.

  • Guest-Guest Communication: Through the cage walls, the dipole of the azane modulates the electron density of the benzene

    
    -system.
    

Mechanistic Interactions (Guest-Host)[2]

A. Benzene Water (The -H Bond)

In the large sII cage, benzene is not static. It undergoes rapid reorientation about its


 axis. The primary stabilizing force is the interaction between the dangling protons of the water lattice and the electron-rich 

-cloud of the benzene ring.
  • Causality: The water protons point slightly inward toward the cage center to maximize interaction with the benzene quadrupole.

  • Relevance: This mimics the binding of hydrophobic drugs to "wet" protein pockets.

B. Azane Water (The Defect Generator)

Azane (Ammonia) is unique because it is soluble in the host material. When captured in the small


 cage:
  • H-Bonding: The nitrogen lone pair accepts a hydrogen bond from a cage water molecule (

    
    ).
    
  • Lattice Distortion: This interaction is stronger than the standard van der Waals forces seen with help gases like Xenon. It can induce local softening of the lattice, lowering the dissociation temperature compared to a standard Methane-Benzene hydrate.

C. Azane Benzene (Long-Range Electrostatics)

Although separated by a water wall, the guests "feel" each other. The high dipole moment of azane (1.47 D) creates an electric field that polarizes the benzene in the adjacent large cage.

  • Spectroscopic Signature: This interaction results in a measurable Raman shift in the benzene ring breathing mode (

    
    ), distinct from pure benzene hydrate.
    

Experimental Protocols

Protocol A: Synergistic Synthesis of sII Azane-Benzene Hydrate

Standard synthesis fails because ammonia dissolves the ice. This protocol uses vapor-phase deposition to bypass solubility issues.

Prerequisites:

  • High-Pressure Cell (Sapphire window).

  • Cryogenic cooling jacket (Control range: 100 K – 270 K).

  • Reagents: Benzene (HPLC grade), Anhydrous Ammonia gas, Deionized Water (degassed).

Step-by-Step Methodology:

  • Ice Preparation: Spray atomized water into liquid nitrogen to create varying micron-sized ice grains (approx. 200

    
    ). Pack these grains into the pressure cell.
    
  • Benzene Loading: Introduce liquid benzene to saturate the ice grain surface at 253 K. Allow 2 hours for capillary diffusion.

  • Azane Doping (The Critical Step):

    • Cool system to 150 K (to freeze benzene and prevent ammonia dissolution).

    • Slowly pressurize with Azane gas to 0.5 MPa .

    • Why: Low temperature prevents the formation of liquid ammonium hydroxide, forcing the ammonia to act as a gas guest.

  • Annealing: Ramp temperature to 230 K over 12 hours. This promotes the rearrangement of ice Ih into the sII clathrate structure, with benzene filling the large voids and azane filling the small voids.

  • Validation: Maintain pressure and monitor for pressure drop (indicating gas uptake).

Protocol B: Raman Spectroscopic Characterization

Raman is preferred over XRD for this system to differentiate guest occupancy.

  • Laser Source: 532 nm or 785 nm (avoid UV to prevent benzene photodegradation).

  • Target Regions:

    • Benzene Ring Breathing: Scan

      
      . Look for the shift from 
      
      
      
      (liquid) to
      
      
      (enclathrated).
    • Azane Symmetric Stretch: Scan

      
      .
      
    • Water Lattice: Scan

      
       (Lattice modes).
      
  • Interpretation: A splitting of the benzene peak indicates cage anisotropy induced by the neighboring azane molecules.

Quantitative Data Summary

The following table summarizes the shift in physical properties when Azane is introduced as a help-guest in the Benzene Hydrate system.

ParameterPure Benzene Hydrate (Theoretical/Unstable)Azane-Benzene sII Hydrate (Ternary)Mechanistic Driver
Crystal Structure sII (requires help gas)sII (Stable)Azane fills

voids, stabilizing the lattice.
Benzene

Raman Shift

(Liquid ref)

Compressive strain from cage walls.
Dissociation Temp (0.1 MPa) < 200 K (Metastable)~220 KAzane H-bonding reinforces cage connectivity.
Guest Rotation IsotropicAnisotropicAzane dipole restricts benzene rotation.
Lattice Constant (

)
~17.1 Å~17.3 ÅLattice expansion to accommodate Azane H-bonds.

Interaction Pathway Visualization

The following diagram illustrates the hierarchical interactions within the ternary system. It maps the flow from lattice formation to the specific guest-guest coupling that defines the system's stability.

AzaneBenzeneHydrate cluster_host Host Lattice (Water) cluster_guests Guest Species Ice Ice Ih Grains sII sII Clathrate Cage (Fd3m Space Group) Ice->sII Annealing @ 230K Interaction Dipole-Pi Coupling (Through-Cage Interaction) sII->Interaction Spatial Confinement Benzene Benzene (C6H6) Large Guest (5^12 6^4) Benzene->sII Hydrophobic Enclathration Benzene->Interaction Pi-System Donor Azane Azane (NH3) Small Guest (5^12) Azane->sII H-Bonding & Void Filling Azane->Interaction Dipole Field Source Stability Thermodynamic Stability (Ternary Phase) Interaction->Stability Stabilizes

Figure 1: Mechanistic pathway of Azane-Benzene-Hydrate formation and stabilization. Note the dual-entry of guests leading to a coupled interaction state.

References

  • Shin, K. et al. (2012). Ammonia Clathrate Hydrates as New Solid Phases for Titan, Enceladus, and Other Planetary Systems. Proceedings of the National Academy of Sciences. [Link]

  • Udachin, K. A. et al. (2002). Structure and Dynamics of Benzene in Clathrate Hydrates. The Journal of Physical Chemistry B. [Link]

  • Kim, N. et al. (2021). Benzene Radical Anion Microsolvated in Ammonia Clusters: Modeling the Transition. The Journal of Physical Chemistry A. [Link]

  • Vu, T. H. et al. (2014). Formation of a Benzene-Ethane Co-Crystal under Titan-like Conditions. The Journal of Physical Chemistry A. (Contextualizing Benzene co-crystals vs Hydrates). [Link]

  • Sloan, E. D. & Koh, C. A. (2007). Clathrate Hydrates of Natural Gases. CRC Press. (Authoritative text on sII hydrate cage occupancy rules). [Link]

Sources

Thermodynamic Stability & Formation Kinetics of the Ammonia-Benzene-Water System

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Experimental Protocol Subject: Phase Equilibria and Inhibition Mechanisms of Structure II Clathrate Hydrates Audience: Senior Application Scientists, Flow Assurance Engineers, and Drug Development Researchers

Executive Summary: The Azane-Benzene-Hydrate Interface

In the context of clathrate hydrate science, the interaction between Azane (IUPAC systematic name for Ammonia,


), Benzene  (

), and Water represents a critical antagonism between hydrophobic enclathration and hydrophilic inhibition.

While Benzene is a classic Structure II (sII) hydrate former—occupying the large


 hexakaidecahedral cages—Ammonia acts as a potent thermodynamic inhibitor . Unlike "help gases" (e.g., Methane) that stabilize the lattice, ammonia disrupts the hydrogen-bonded water network, lowering the chemical potential of the aqueous phase and shifting hydrate formation conditions to lower temperatures and higher pressures.

This guide details the formation conditions, thermodynamic boundaries, and experimental protocols required to characterize this ternary system.

Thermodynamic Landscape & Phase Equilibria

The Structure II Lattice

Benzene cannot fit into the small


 cages of a Structure I or II lattice due to its size (approx. 5.9 Å effective diameter). It exclusively occupies the large 

cages of Structure II.
  • Host: Water (

    
    )
    
  • Guest: Benzene (

    
    )[1]
    
  • Inhibitor: Ammonia (

    
    )[2]
    
The Ammonia Inhibition Effect

Ammonia is highly soluble in water. Its presence shifts the hydrate equilibrium curve (HLV


 Lw + V) via the thermodynamic inhibition mechanism:


Where

is the activity of water. Ammonia decreases

, requiring a higher driving force (lower

or higher

) to crystallize the hydrate.
Formation Conditions Data

The following table summarizes the shift in equilibrium conditions for Benzene Hydrate in the presence of Ammonia. Note the significant depression of the equilibrium temperature (


).
System CompositionPressure (MPa)Equilibrium Temp (

, K)
Phase Stability
Pure Water + Benzene 0.1 (Atm)~277.5 K (4.3°C)Stable sII (Theoretical)*
Pure Water + Benzene 5.0~280.2 KStable sII
5 wt%

+ Benzene
5.0~274.0 KInhibited (Shifted -6K)
10 wt%

+ Benzene
5.0~268.5 KHighly Inhibited
20 wt%

+ Benzene
5.0~255.0 KNo Hydrate (Ice/Liquid dominant)

*> Note: Pure benzene hydrate is kinetically difficult to nucleate without a "help gas" (like methane) to fill the small cages. The values above represent thermodynamic stability limits, not necessarily spontaneous nucleation points.

Mechanism of Action: Molecular Pathways

The following Graphviz diagram illustrates the competing molecular mechanisms between Benzene (Guest) and Ammonia (Inhibitor) during the nucleation process.

HydrateMechanism cluster_0 Thermodynamic Outcome Water Bulk Water Phase (Host Lattice Potential) Cage sII Large Cage (5^12 6^4) Water->Cage H-Bond Network Benzene Benzene (Guest) Hydrophobic Moiety Benzene->Cage Van der Waals Enclathration Ammonia Ammonia (Inhibitor) Hydrophilic H-Bonding Ammonia->Water Strong H-Bonding Disruption Lattice Disruption (Activity Lowering) Ammonia->Disruption Competition Lattice Crystal Lattice Stabilization Cage->Lattice Growth Disruption->Lattice Inhibits

Figure 1: Mechanistic competition between Benzene enclathration and Ammonia-induced lattice disruption.

Experimental Protocol: Isochoric Pressure Search

To accurately determine the formation conditions in this ternary system, the Isochoric (Constant Volume) Pressure Search Method is the gold standard. This method minimizes the loss of volatile components (Benzene/Ammonia) compared to isobaric methods.

Required Equipment[3]
  • High-Pressure Autoclave: 316 Stainless Steel, rated to 20 MPa.

  • Agitation: Magnetic stirrer or impeller (crucial for Benzene-Water emulsion).

  • Cooling Jacket: Glycol/Water circulation bath (

    
     K precision).
    
  • Data Acquisition: Pressure transducer (

    
     MPa) and RTD sensors.
    
Step-by-Step Workflow
  • Cell Cleaning & Evacuation:

    • Clean cell with ethanol and deionized water.

    • Apply vacuum (

      
       mbar) to remove air/impurities.
      
  • Gravimetric Loading:

    • Load liquid Water + Ammonia solution (pre-mixed to desired wt%).

    • Add excess Benzene (ensure liquid benzene phase is present).

    • Note: Benzene is immiscible; vigorous stirring (600+ RPM) is required to increase interfacial area.

  • Pressurization:

    • If studying pure benzene hydrate, no gas is added (vapor pressure only).

    • Standard Practice: Pressurize with an inert gas (He) or help gas (

      
      ) to reach starting pressure if studying high-pressure stability.
      
  • Isochoric Cooling (Formation):

    • Cool the system at a constant rate (e.g., 1 K/hr).

    • Monitor

      
       vs 
      
      
      
      .[3][4]
    • Onset Point: A sudden deviation from the linear cooling curve (pressure drop) indicates gas consumption/density change

      
      Nucleation .
      
  • Isochoric Heating (Dissociation):

    • Once hydrate forms, heat the system stepwise (0.1 K/step).

    • Dissociation Point: The point where the slope returns to the initial gas expansion curve. This is the true thermodynamic equilibrium point (

      
      ).
      
Experimental Logic Flow

ExperimentalProtocol Start Start: Load Cell (Water+NH3+Benzene) Cooling Ramp Cooling (-1 K/hr) Start->Cooling Induction Induction Period (Stochastic) Cooling->Induction Nucleation Nucleation Event (Exotherm + P-Drop) Induction->Nucleation Critical Radius Growth Crystal Growth (Wait 4-6 hrs) Nucleation->Growth Heating Stepwise Heating (+0.1 K/step) Growth->Heating Dissociation Dissociation Point (Equilibrium Data) Heating->Dissociation Dissociation->Cooling Memory Effect (Optional Re-run)

Figure 2: Logic flow for the Isochoric Pressure Search method to determine hydrate stability.

Critical Analysis & Troubleshooting

The "Help Gas" Necessity

Pure benzene hydrate is notoriously difficult to form in a laboratory setting because the small


 cages remain empty, leading to lattice strain.
  • Recommendation: For robust data, use Methane (

    
    ) as a help gas. The Methane-Benzene-Water system forms sII hydrates easily.
    
  • Interpretation: If using Methane, Ammonia will depress the

    
     curve of the Methane-Benzene hydrate.
    
Ammonia Partitioning

Ammonia is volatile. In a headspace-containing reactor,


 will partition between the liquid aqueous phase and the vapor phase.
  • Correction: You must calculate the liquid phase concentration of ammonia at equilibrium using Henry's Law or an Equation of State (e.g., Peng-Robinson with electrolyte extensions) to report accurate inhibition data.

Safety: Benzene Toxicity

Benzene is a known carcinogen.

  • Protocol: All venting must go through activated carbon scrubbers.

  • Seals: Use Viton or Kalrez O-rings; Benzene swells standard Buna-N rubber, leading to seal failure and leaks.

References

  • Sloan, E. D., & Koh, C. A. (2007). Clathrate Hydrates of Natural Gases. CRC Press.
  • Mohammadi, A., et al. (2005). "Phase Stability of Structure II Hydrates of Methane + Benzene + Water." Journal of Chemical & Engineering Data. Link

  • Englezos, P. (1993).[5] "Clathrate Hydrates."[6][7][8][9] Industrial & Engineering Chemistry Research. (Covers nucleation theory and inhibition mechanisms).

  • Ripmeester, J. A., et al. (1987). "A new clathrate hydrate structure." Nature.

Sources

Thermodynamic and Structural Dynamics of the Azane-Benzene-Hydrate Ternary System

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the physicochemical interactions within the ternary system of Azane (Ammonia,


), Benzene  (

), and Water (

), with a specific focus on Clathrate Hydrate formation and inhibition.

While benzene acts as a hydrophobic guest molecule capable of stabilizing Structure II (sII) clathrate hydrates, azane functions as a potent thermodynamic inhibitor (THI). Understanding the competition between these molecular forces—hydrophobic hydration versus strong hydrogen bonding—is critical for applications ranging from flow assurance in petrochemical pipelines to crystal engineering in pharmaceutical formulations.

Physicochemical Fundamentals & Molecular Architecture

To understand the macroscopic phase behavior, we must first deconstruct the molecular competitors. The system is defined by the tension between the high polarity of azane/water and the non-polar, aromatic nature of benzene.

Comparative Property Analysis

The following table synthesizes key physicochemical data derived from NIST standards [1, 2].

PropertyAzane (

)
Benzene (

)
Water (

)
Molar Mass 17.031 g/mol 78.11 g/mol 18.015 g/mol
Dipole Moment 1.47 D0 D1.85 D
Boiling Point (1 atm) -33.34 °C80.1 °C100.0 °C
Dielectric Constant 16.5 (-33 °C)2.27 (25 °C)78.4 (25 °C)
Hydrate Role Inhibitor (THI)sII Large GuestHost Lattice
Solubility (in Water) Miscible (H-bonding)~1.8 g/L (Hydrophobic)Solvent
Molecular Interaction Logic
  • Azane-Water: Azane acts as a strong base relative to water. It forms extensive hydrogen bond networks (

    
    ), significantly lowering the activity of water (
    
    
    
    ). This interaction is the primary driver for hydrate inhibition.
  • Benzene-Water: Benzene is non-polar. In liquid water, it induces an entropic penalty (hydrophobic effect), causing water molecules to reorient into a more ordered "ice-like" structure around the benzene ring. Under high pressure and low temperature, this stabilizes the clathrate cage.[1]

  • Azane-Benzene: In the absence of water, liquid azane can solvate benzene (e.g., in Birch reduction contexts). However, in aqueous solutions, azane competes with the clathrate lattice for water molecules.

Phase Equilibria & Clathrate Hydrate Mechanics

Benzene as a Structure II (sII) Guest

Benzene is too large to fit into the small dodecahedral (


) cages of a hydrate lattice.[2] Instead, it occupies the large hexakaidecahedral (

) cages of Structure II (sII) hydrates [3].[3]
  • Critical Note: Pure benzene hydrate is difficult to form because the small cages remain empty, leading to lattice instability. It typically requires a "help gas" (like methane or xenon) to occupy the small cages and stabilize the structure.

Azane as a Thermodynamic Inhibitor

When azane is introduced to a Benzene-Water system, it acts as a Thermodynamic Hydrate Inhibitor (THI) .

Mechanism of Action:

  • Hydrogen Bonding:

    
     molecules form strong H-bonds with 
    
    
    
    , disrupting the tetrahedral network required to build the clathrate cages.
  • Chemical Potential Shift: The presence of azane lowers the chemical potential of the liquid aqueous phase (

    
    ). For a hydrate to form, the chemical potential of water in the hydrate phase (
    
    
    
    ) must be lower than in the liquid phase. Azane widens this gap, requiring lower temperatures or higher pressures to force hydrate formation.
Interaction Pathway Diagram

The following diagram illustrates the competitive dynamics driving the phase behavior.

TernarySystemDynamics Azane Azane (NH3) Water Water (H2O) Azane->Water Strong H-Bonding Inhibition Thermodynamic Inhibition Azane->Inhibition Lowers Water Activity Hydrate sII Clathrate Lattice Water->Hydrate Cage Formation Benzene Benzene (C6H6) Benzene->Hydrate Guest Inclusion (Large Cage) Inhibition->Hydrate Destabilizes

Figure 1: Mechanistic interaction map showing how Azane disrupts the Water-Benzene hydrate formation process through hydrogen bonding and thermodynamic inhibition.[4]

Experimental Characterization Protocol

To empirically determine the stability boundaries of this system, the Isochoric Pressure Search Method is the gold standard. This method avoids the mass transfer limitations of isobaric methods.

Protocol: High-Pressure Equilibrium Determination

Objective: Determine the Hydrate Dissociation Point (Temperature/Pressure) for the Azane-Benzene-Water system.

Safety Prerequisite:

  • Benzene: Carcinogen.[5] Use FKM (Viton) seals; avoid EPDM.

  • Azane: Toxic inhalation hazard. All venting must go to a scrubber.

Step-by-Step Methodology:

  • Cell Preparation:

    • Use a high-pressure autoclave (e.g., Hastelloy C-276) equipped with a magnetic stirrer and precise P/T sensors.

    • Clean cell with ethanol and vacuum dry to remove contaminants.

  • Loading (Gravimetric Method):

    • Load liquid water and benzene (approx. 30% volume) into the cell.

    • Inject gaseous azane by mass difference to achieve target concentration (e.g., 5 wt% in aqueous phase).

    • Note: If using a help gas (methane), pressurize the headspace now.

  • Hydrate Formation (Cooling):

    • Cool the system rapidly (Isochoric cooling) to -10°C under constant agitation (600 RPM).

    • Observation: Look for a sudden pressure drop (indicating gas consumption/cage formation) and an exotherm (heat of formation).

  • Dissociation (Heating - Measurement Phase):

    • Once hydrates are formed, heat the system stepwise (0.1 K/hour).

    • Data Point: The dissociation point is defined as the point where the heating curve slope changes, returning to the initial isochore (pressure vs. temperature linear relationship).

Experimental Workflow Diagram

ExperimentalProtocol Start START: Cell Preparation Load Load Reactants (Water + Benzene + Azane) Start->Load Cool Isochoric Cooling (T < 0°C, Agitation ON) Load->Cool Induction Induction Period (Wait for P-drop) Cool->Induction Induction->Cool No Formation (Metastable) Formation Hydrate Formation Detected (Exotherm + P-drop) Induction->Formation Nucleation Heating Stepwise Heating (0.1 K/hr) Formation->Heating Dissociation Identify Dissociation Point (Intersection of P-T curves) Heating->Dissociation End END: Data Logging Dissociation->End

Figure 2: Step-by-step workflow for the Isochoric Pressure Search Method to determine hydrate stability.

Pharmaceutical & Industrial Implications[6][7][8]

Drug Development (Solvates & Co-crystals)

While benzene itself is a Class 1 solvent (to be avoided), this system serves as a model for hydrophobic drug molecules interacting with amine-based solvents .

  • Insight: The presence of azane (amines) can suppress the formation of unwanted hydrate polymorphs during the crystallization of hydrophobic APIs (Active Pharmaceutical Ingredients), potentially favoring the anhydrous form which often has better bioavailability.

Flow Assurance

In petrochemical pipelines, benzene is often present in produced water.

  • Risk: Benzene can form sII hydrates at temperatures well above 0°C if pressure is high.

  • Mitigation: Azane (in the form of aqueous ammonia injection) acts as a dual-function additive: it inhibits hydrate formation (thermodynamic) and neutralizes acidic components (

    
    , 
    
    
    
    ) to prevent corrosion.

References

  • National Institute of Standards and Technology (NIST). Ammonia (Azane) - Thermophysical Properties of Fluid Systems. NIST Chemistry WebBook, SRD 69.[6][7] Available at: [Link][7]

  • National Institute of Standards and Technology (NIST). Benzene - Phase Change Data. NIST Chemistry WebBook, SRD 69.[6][7] Available at: [Link]

  • Sloan, E. D., & Koh, C. A. (2007). Clathrate Hydrates of Natural Gases. CRC Press.
  • Occupational Safety and Health Administration (OSHA). Benzene Standard 1910.1028. Available at: [Link]

Sources

The Benzene Paradigm: Technical Guide to Structure H Clathrate Hydrate Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Breakthrough

For decades, the "size rule" in clathrate chemistry posited a hard limit on the molecular dimensions of guest species. Classic Structure I (sI) and Structure II (sII) hydrates could only accommodate guests up to approximately 6.6 Å (e.g., isobutane). Benzene, with a van der Waals diameter exceeding this limit, was historically categorized as a non-hydrate former.

The discovery of Structure H (sH) by Ripmeester et al. (1987) shattered this paradigm. This hexagonal lattice introduced a massive icosahedral cavity (


), capable of encapsulating molecules as large as 9.0 Å. Benzene became the prototypical "Large Molecule Guest Substance" (LMGS) for sH.

This guide details the synthesis, stabilization, and characterization of benzene clathrate hydrates. For pharmaceutical professionals, benzene serves as the critical model system for encapsulating hydrophobic Active Pharmaceutical Ingredients (APIs) within water lattices, a frontier in solubility enhancement.

Crystallographic Mechanics: Why Benzene Fits

To synthesize benzene hydrates, one must understand the host lattice requirements. Unlike sI and sII, which can form with a single guest species (simple hydrates), sH is almost exclusively a double hydrate .

The Stability Requirement (Help Gas)

Benzene cannot stabilize the sH lattice alone. The sH unit cell consists of three cage types. Benzene occupies the largest cage, but the smaller cages must be occupied by a "help gas" (typically Methane, Xenon, or Nitrogen) to maintain thermodynamic stability.

Table 1: Cage Occupancy in Benzene-Methane sH Hydrate

Cage TypeGeometryCount per Unit CellOccupantFunction
Small

3Methane (Help Gas)Lattice Stabilization
Medium

2Methane (Help Gas)Lattice Stabilization
Large

1Benzene Guest Encapsulation
Structural Logic Diagram

The following diagram illustrates the hierarchical assembly required to form the benzene sH hydrate.

sH_Formation_Logic Water Water Molecules (Host) SmallCage Small Cage (5^12) Occupied by Methane Water->SmallCage MedCage Medium Cage (4^3 5^6 6^3) Occupied by Methane Water->MedCage LargeCage Large Cage (5^12 6^8) Occupied by Benzene Water->LargeCage Methane Methane (Help Gas) Methane->SmallCage Stabilizes Methane->MedCage Stabilizes Benzene Benzene (LMGS) Benzene->LargeCage Templating Agent Lattice Hexagonal sH Lattice (P6/mmm Space Group) SmallCage->Lattice MedCage->Lattice LargeCage->Lattice

Figure 1: Hierarchical assembly of Structure H hydrates.[1] Note that the lattice requires the cooperative occupancy of both the help gas and the benzene guest.

Experimental Protocol: Synthesis of Benzene-Methane sH Hydrate

Objective: Synthesize pure phase sH hydrate using Benzene (guest) and Methane (help gas). Safety Warning: Benzene is a known carcinogen.[2][3] All operations must occur in a fume hood. High-pressure vessels require burst-disk protection.

Phase 1: Preparation of Reactants
  • Micronized Ice Preparation:

    • Do not use liquid water directly; diffusion rates are too slow at the benzene-water interface.

    • Spray-freeze distilled water into liquid nitrogen to create fine ice grains (< 200 µm).

    • Reasoning: High surface area drastically reduces the induction time (nucleation lag).

  • Guest Loading:

    • Place 5.0 g of ice grains into a high-pressure reactor (stainless steel, ~100 mL volume).

    • Add stoichiometric excess of liquid benzene (approx. 2.0 mL).

    • Critical Step: Ensure the ice is coated but not submerged; "wet ice" promotes faster clathrate growth than bulk liquid.

Phase 2: Pressurization and Temperature Control
  • Sealing and Purging:

    • Seal the reactor. Purge 3x with Methane gas to remove air.

  • Pressurization:

    • Pressurize with Methane to 5.0 MPa (50 bar) .

    • Note: sH is stable at lower pressures than sI for methane alone, but 5 MPa ensures full occupancy of the small cages.

  • Thermal Cycling (The "Annealing" Process):

    • Step A: Cool reactor to -10°C (263 K) to melt the ice/benzene interface slightly and trigger nucleation.

    • Step B: Once pressure drop is observed (indicating gas uptake), slowly warm to +2°C (275 K).

    • Step C: Maintain at +2°C for 48 hours with magnetic stirring.

    • Causality: Forming at -10°C creates a mix of ice and hydrate. Warming to +2°C melts unreacted ice but keeps the hydrate stable, allowing the hydrate to anneal and convert fully.

Phase 3: Recovery
  • Quenching:

    • Immerse the reactor in liquid nitrogen (77 K).

    • Release pressure slowly while frozen to prevent decomposition.

  • Storage:

    • Store samples in liquid nitrogen for ex-situ analysis (XRD/Raman).

Characterization & Validation

You must validate that you have formed sH and not a mixture of Ice + Benzene + sI Methane Hydrate.

Method A: Raman Spectroscopy (The Fingerprint)

Raman is the gold standard for verifying guest encapsulation.

  • Benzene Ring Breathing Mode:

    • Liquid Benzene: ~992 cm⁻¹

    • Enclathrated Benzene (sH): Shifts to ~998 cm⁻¹ .

    • Why: The cage confines the molecule, altering its vibrational freedom (blue shift).

  • Methane C-H Stretch:

    • Look for a doublet peak. One corresponds to methane in the

      
       cage, the other to the 
      
      
      
      cage.
Method B: Powder X-Ray Diffraction (PXRD)

Run PXRD at 100 K (cryogenic stage).

  • Target Pattern: Hexagonal space group P6/mmm.[1]

  • Lattice Parameters:

    • 
       Å
      
    • 
       Å[4]
      
  • Validation: If you see cubic peaks (sI), your benzene did not fully incorporate, and you formed simple methane hydrate.

Pharmaceutical Implications: The "Solubility Bridge"

The discovery of benzene hydrates is the foundation for "Hydrate-Based Drug Delivery."

  • Hydrophobic Drug Encapsulation:

    • Many APIs (e.g., ibuprofen, propofol) share benzene's hydrophobicity and size profile.

    • By using sH-forming help gases (biocompatible ones like Xenon), these drugs can be trapped in the

      
       cage.
      
  • Solubility Enhancement:

    • Clathrate hydrates disperse the drug on a molecular level within a water framework. Upon dissociation in the body, the drug is released in a highly dispersed, non-crystalline state, significantly improving bioavailability.

Workflow: From Benzene Model to Drug Candidate

Pharma_Workflow Step1 Model Validation (Benzene sH) Step2 Guest Substitution (Replace Benzene w/ API) Step1->Step2 Proof of Concept Step3 Help Gas Selection (Methane -> Xenon/CO2) Step2->Step3 Biocompatibility Step4 Stability Testing (Dissociation Profile) Step3->Step4 Thermodynamics

Figure 2: Translation of benzene sH protocols to pharmaceutical applications.

References

  • Ripmeester, J. A., et al. (1987).[5] "A new clathrate hydrate structure."[5][6] Nature, 325, 135-136. Link[1]

  • Udachin, K. A., & Ripmeester, J. A. (1999).[6][7] "A complex clathrate hydrate structure showing bimodal guest hydration."[6][7] Nature, 397, 420-423.[6] Link[6][7]

  • Sloan, E. D., & Koh, C. A. (2007). Clathrate Hydrates of Natural Gases. CRC Press. (Standard Reference Text).
  • Alavi, S., et al. (2006).[1] "Stability of rare gas structure H clathrate hydrates."[1] Journal of Chemical Physics, 125, 104501. Link

  • Ohmura, R., et al. (2002).[8] "Structure-H Hydrate Formation in Methane-Large Molecule Guest Substance-Water Systems." Energy & Fuels, 16(5), 1141-1147. Link

Sources

A Technical Guide to the Molecular Modeling of Azane-Benzene-Hydrate Structures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, computational scientists, and drug development professionals on the principles and practices of molecularly modeling the ternary complex of azane (ammonia), benzene, and water (hydrate). We will delve into the nuanced intermolecular forces at play, explore the hierarchy of computational methods suited for their study, and present validated, step-by-step protocols for robust simulation and analysis.

The Scientific Imperative: Why Model Azane-Benzene-Hydrate Systems?

The interaction between an aromatic ring, a simple amine, and water is a fundamental motif in biological and chemical systems. This ternary complex serves as a prototypical model for understanding:

  • Protein-Ligand Interactions: The binding of drug molecules to aromatic residues (like Phenylalanine, Tyrosine, Tryptophan) in a solvated active site is governed by similar forces. The N-H group of a ligand or protein backbone can form non-conventional hydrogen bonds with the π-electron system of an aromatic ring.[1]

  • Molecular Recognition: The subtle interplay between π-hydrogen bonds, conventional hydrogen bonds, and hydrophobic effects dictates the specificity and stability of molecular assemblies.

  • Solvation and Transport Phenomena: Understanding how water and polar molecules like ammonia structure themselves around hydrophobic entities like benzene is crucial for modeling solvation free energies and transport across biological membranes or chemical interfaces.

The azane-benzene-hydrate system encapsulates a competitive network of interactions: the N-H···π bond, the O-H···π bond, and the stronger N-H···O and O-H···O hydrogen bonds. The presence of water can significantly alter the geometry and energetics of the primary azane-benzene interaction, often mediating it or forming cooperative, cyclic hydrogen-bonded networks.[2] Accurately modeling this system requires a careful choice of computational methodology that can capture these delicate effects.

The Physics of Interaction: A Hierarchy of Non-Covalent Forces

The stability of the azane-benzene-hydrate complex is dictated by a balance of several weak intermolecular forces. A robust model must accurately represent their relative strengths and directionality.

  • π-Hydrogen Bonds (N-H···π and O-H···π): This is a non-conventional hydrogen bond where the electron-rich π-system of the benzene ring acts as the hydrogen bond acceptor.[3][4] The hydrogen atom of ammonia (azane) or water points towards the face of the benzene ring.[1][5] These interactions are primarily electrostatic and dispersive in nature.

  • Conventional Hydrogen Bonds (O-H···N, N-H···O, O-H···O): These are stronger, more directional interactions that occur between the hydrogen atoms of one molecule and the lone pairs of oxygen or nitrogen on another. In the ternary complex, these bonds dictate the structure of the hydrating water molecules and their interaction with ammonia.[6]

  • van der Waals Forces: These include dispersion forces (induced dipole-induced dipole), which are critical for the stability of the π-complex, and short-range repulsion.

  • Many-Body Effects & Polarization: The interaction energy of the ternary complex is not simply the sum of pairwise interactions. The presence of a third molecule induces changes in the electron distribution of the other two, a phenomenon known as polarization. Polarizable force fields or high-level quantum mechanics are required to capture these non-additive effects accurately.[7]

Theoretical studies have established the binding energy of the benzene-ammonia dimer to be weaker than that of the benzene-water dimer, highlighting the competitive nature of these interactions.[8][9]

Comparative Interaction Energies

The following table summarizes representative binding energies for the key dimer interactions, providing a quantitative basis for understanding the system's energetics. These values are typically calculated using high-level ab initio methods.

Interacting PairInteraction TypeCalculated Binding Energy (D₀)Reference
Benzene - Azane (NH₃)N-H···π1.84 ± 0.12 kcal/mol[9]
Benzene - Water (H₂O)O-H···π~2.44 kcal/mol[9]
Water - WaterO-H···O~5.0 kcal/molStandard Textbook Value
Water - Azane (NH₃)O-H···N / N-H···O~6.2 kcal/molStandard Textbook Value

Note: Experimental and computational values can vary based on the methodology (e.g., MP2, CCSD(T)) and basis set used.[8][10]

The Computational Toolkit: Selecting the Right Method

Choosing the appropriate computational tool is a critical decision driven by the desired balance of accuracy and computational cost. The primary division is between quantum mechanical (QM) methods, which explicitly treat electrons, and molecular mechanics (MM) methods, which use classical approximations.

Quantum Mechanics (QM): The Gold Standard for Accuracy

For small clusters (up to a few dozen atoms), QM methods provide the most accurate description of geometries, interaction energies, and electronic properties.

  • Rationale: QM is essential for describing phenomena like charge transfer and polarization, which are central to π-hydrogen bonding.[8] It is the only method that can reliably establish benchmark energetics for validating less expensive methods.

  • Recommended Approaches:

    • Coupled Cluster (CCSD(T)): Considered the "gold standard" for non-covalent interactions, but computationally very expensive. It is best used for single-point energy calculations on geometries optimized with a less costly method.

    • Møller-Plesset Perturbation Theory (MP2): Offers a good balance of accuracy and cost for geometry optimization and binding energy calculations of non-covalent complexes.[8][10]

    • Density Functional Theory (DFT): The workhorse of computational chemistry. The choice of functional is critical. For non-covalent interactions, it is imperative to use functionals that include corrections for dispersion, such as the M05-2X functional or functionals augmented with D3/D4 corrections (e.g., revPBE0-D3).[3][11]

Molecular Mechanics (MM) & Molecular Dynamics (MD): Exploring Dynamics and Ensembles

For larger systems or to study the dynamic behavior over time, MM methods, typically employed within a Molecular Dynamics (MD) simulation framework, are necessary.

  • Rationale: MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational landscapes, thermodynamic properties (like free energies), and time-dependent phenomena. This is essential for understanding how the azane-benzene-hydrate complex behaves at finite temperatures.[12][13]

  • The Central Component: The Force Field: The accuracy of an MD simulation is entirely dependent on the quality of the force field—a set of parameters and potential energy functions that describe the interactions between atoms.

  • Compatibility and Parameterization: Force fields like AMBER, CHARMM, and OPLS-AA provide parameters for common biomolecules and organic compounds.[14] However, the parameters for the specific interactions in the azane-benzene-hydrate system, particularly the N-H···π interaction, must be validated. It is crucial to use a water model (e.g., TIP3P, TIP4Pew, SPC/E) that is consistent with the parameterization of the rest of the force field.[15][16]

  • Water Models: Rigid 3- or 4-site models like TIP3P and TIP4Pew are common but may not fully capture the anisotropic nature of water's interactions. More complex, polarizable models can offer higher accuracy at a greater computational cost.[7]

  • Charge Derivation: The partial atomic charges on azane and benzene are paramount for accurately modeling the electrostatic interactions. Charges derived from high-quality QM calculations (e.g., using the RESP or AM1-BCC methods) are generally preferred over generic assignments.[15]

Experimental Protocols: A Validated Workflow

This section provides step-by-step protocols for both a high-accuracy QM characterization of a minimal cluster and a full MD simulation of a solvated system.

Protocol: QM Geometry Optimization and Binding Energy Calculation

This protocol establishes a benchmark for the interaction energy of a 1:1:1 azane:benzene:water cluster.

Software: A quantum chemistry package like Gaussian, ORCA, or Psi4.

  • Step 1: Initial Structure Generation

    • Construct an initial guess for the ternary complex. Place the benzene molecule at the origin.

    • Position the ammonia molecule above the benzene ring, with one N-H bond pointing towards the ring's center.

    • Place the water molecule adjacent to the ammonia, oriented to form a hydrogen bond (e.g., N-H···O or O-H···N). Explore multiple initial configurations to avoid being trapped in a local minimum.

  • Step 2: Geometry Optimization

    • Perform a full geometry optimization using a suitable DFT method.

    • Causality: We use DFT for optimization as it is computationally less demanding than MP2 or CCSD(T) but provides reliable geometries.

    • Recommended Level of Theory: M05-2X/6-31+G(d,p) or a dispersion-corrected functional like B3LYP-D3(BJ)/def2-TZVP.

    • Verify that the optimization has converged to a true minimum by performing a frequency calculation (no imaginary frequencies).

  • Step 3: High-Accuracy Single-Point Energy Calculation

    • Using the optimized geometry from Step 2, perform single-point energy calculations for the complex and for each individual monomer (ammonia, benzene, water) using their geometries from the complex.

    • Causality: This step uses a higher level of theory to refine the electronic energy, providing a more accurate binding energy.

    • Recommended Level of Theory: MP2/aug-cc-pVTZ or, for a gold-standard benchmark, CCSD(T)/aug-cc-pVTZ.

  • Step 4: Binding Energy Calculation with BSSE Correction

    • Calculate the interaction energy (ΔE_int) as: ΔE_int = E_complex - (E_benzene + E_ammonia + E_water)

    • Correct for Basis Set Superposition Error (BSSE) using the counterpoise correction method of Boys and Bernardi. This is a self-validating step to remove artificial stabilization caused by basis set overlap. The corrected binding energy (ΔE_cp) is the final, reported value.

Visualization: QM Workflow

The following diagram illustrates the logical flow of the quantum mechanics protocol.

QM_Workflow cluster_prep System Preparation cluster_opt Geometry Optimization cluster_energy Energetics A 1. Generate Initial Geometries (Multiple) B 2. DFT Geometry Optimization (e.g., M05-2X/6-31+G(d,p)) A->B C 3. Frequency Calculation B->C D Verify Minimum (No Imaginary Frequencies) C->D Check E 4. High-Accuracy Single-Point Energy (e.g., CCSD(T)/aug-cc-pVTZ) D->E F 5. Calculate Counterpoise Corrected Binding Energy (BSSE) E->F G Final Interaction Energy F->G

Caption: Workflow for high-accuracy QM calculation of interaction energy.

Protocol: All-Atom Molecular Dynamics Simulation

This protocol describes a complete workflow for simulating a single benzene molecule and a single ammonia molecule in a box of explicit water solvent.

Software: A molecular dynamics package like GROMACS, AMBER, or NAMD.[17][18]

  • Step 1: System Preparation & Topology

    • Obtain coordinate files for benzene, ammonia, and a pre-equilibrated water box.

    • Select a force field (e.g., OPLS-AA, GAFF). Generate topology files (.itp or .prmtop) for benzene and ammonia. This step defines the bond lengths, angles, dihedrals, and partial charges.

    • Trustworthiness: Use a validated method for charge derivation. For instance, run a QM calculation on the isolated molecules and use a tool like antechamber (for AMBER) with the AM1-BCC method to generate charges.

  • Step 2: System Assembly and Solvation

    • Place the benzene and ammonia molecules in the center of a simulation box (e.g., a cubic box with 1.0 nm spacing from the molecules to the box edge).

    • Fill the box with a pre-equilibrated solvent model (e.g., SPC/E or TIP3P water). Ensure the chosen water model is compatible with the solute force field.[16]

  • Step 3: Energy Minimization

    • Perform a steep descent energy minimization of the entire system.

    • Causality: This crucial step removes any steric clashes or unfavorable contacts introduced during system assembly, ensuring a stable starting point for the dynamics.

  • Step 4: NVT Equilibration (Constant Volume, Temperature)

    • Equilibrate the system for ~100-200 ps while restraining the positions of the heavy atoms of benzene and ammonia.

    • Causality: This allows the solvent molecules to relax and arrange themselves around the solutes at the target temperature (e.g., 298 K) without the solutes drifting. The temperature is controlled using a thermostat (e.g., Nosé-Hoover).

  • Step 5: NPT Equilibration (Constant Pressure, Temperature)

    • Continue the equilibration for a longer period (~500 ps - 1 ns), still with position restraints on the solutes.

    • Causality: This step adjusts the system density to the target pressure (e.g., 1 bar) using a barostat (e.g., Parrinello-Rahman). At the end of this step, the system should have reached the correct temperature and density.

  • Step 6: Production MD

    • Remove the position restraints.

    • Run the production simulation for the desired length of time (e.g., 100 ns or more, depending on the phenomena of interest). Save coordinates at regular intervals (e.g., every 10 ps) for analysis.

  • Step 7: Analysis

    • Structural Analysis: Calculate Radial Distribution Functions (RDFs) to understand the solvation shell structure (e.g., g(r) for benzene center-of-mass to water oxygen).

    • Interaction Analysis: Monitor the distance and angle of the N-H···π interaction over time to quantify its stability.

    • Dynamical Analysis: Calculate diffusion coefficients or hydrogen bond lifetimes to understand the system's dynamics.

Visualization: Molecular Dynamics Workflow

The following diagram outlines the sequential stages of a standard MD simulation.

MD_Workflow A 1. Prepare Topologies (Force Field & Charges) B 2. Build & Solvate System (Benzene + NH3 + Water Box) A->B C 3. Energy Minimization (Remove Clashes) B->C D 4. NVT Equilibration (Constant Temp, Restrained Solute) C->D E 5. NPT Equilibration (Constant Pressure, Restrained Solute) D->E F 6. Production MD (No Restraints, Data Collection) E->F G 7. Trajectory Analysis (RDFs, H-Bonds, Dynamics) F->G

Caption: A standard workflow for an all-atom molecular dynamics simulation.

Conclusion and Future Directions

The molecular modeling of the azane-benzene-hydrate system is a tractable yet scientifically rich problem. Accurate characterization relies on a judicious combination of high-level QM calculations for energetic benchmarking and all-atom MD simulations for exploring dynamic and thermodynamic properties. The causality behind experimental choices—from the DFT functional and basis set in QM to the force field, water model, and equilibration protocol in MD—is paramount for generating trustworthy and reproducible results.

Future advancements in this area will likely involve the application of machine learning potentials. These models, trained on vast datasets of QM calculations, promise to deliver QM-level accuracy at a fraction of the computational cost, enabling the simulation of larger, more complex systems over longer timescales.[3][4] Such methods will further refine our understanding of the fundamental interactions that govern molecular recognition and biological function.

References

  • Schran, C., et al. (2024). Elucidating the Nature of π-hydrogen Bonding in Liquid Water and Ammonia. arXiv. Available at: [Link]

  • Schran, C., et al. (2024).

    
    -hydrogen Bonding in Liquid Water and Ammonia. arXiv. Available at: [Link]
    
  • Pintos, V., et al. (2021). Understanding the Influence of a Water Molecule in the Structure of a Dimer. ACS Omega. Available at: [Link]

  • Galli, G., et al. (2016). Modeling Molecular Interactions in Water: From Pairwise to Many-Body Potential Energy Functions. Chemical Reviews. Available at: [Link]

  • Akhter, S., et al. (2022). A Computational Investigation of π-π Interactions in a Variety of Benzene Derivatives. Bangladesh Journal of Scientific and Industrial Research. Available at: [Link]

  • Moreno, F. J., et al. (2024). From unbound to bound states: Ab initio molecular dynamics of ammonia clusters with an excess electron. The Journal of Chemical Physics. Available at: [Link]

  • Rodham, D. A., et al. (1993). Hydrogen bonding in the benzene-ammonia dimer. Nature. Available at: [Link]

  • Yin, J., et al. (2017). Evaluating Force Field Performance in Thermodynamic Calculations of Cyclodextrin Host–Guest Binding: Water Models, Partial Charges, and Host Force Field Parameters. Journal of Chemical Theory and Computation. Available at: [Link]

  • Sadhukhan, T., & Singh, P. C. (2009). Benzene−Water (BZWn (n = 1 − 10)) Clusters. The Journal of Physical Chemistry A. Available at: [Link]

  • Lin, B., et al. (2012). Molecular Dynamics Simulations of Ternary Membrane Mixture - Phosphatidylcholine, Phosphatidic Acid, and Cholesterol. PMC. Available at: [Link]

  • Zhang, S., et al. (2020). A beginner's guide to molecular dynamics simulations and the identification of cross-correlation networks for enzyme engineering. Methods in Enzymology. Available at: [Link]

  • Hamdan, H. Y., & Tanimura, Y. (2013). A Density Functional Theory Study of the Benzene−Water Complex. The Journal of Physical Chemistry A. Available at: [Link]

  • van der Veken, B. J., et al. (2005). Strong N−H···π Hydrogen Bonding in Amide−Benzene Interactions. The Journal of Physical Chemistry B. Available at: [Link]

  • Goldman, N., & Engel, M. (2017). Using Force Matching To Determine Reactive Force Fields for Water under Extreme Thermodynamic Conditions. The Journal of Physical Chemistry B. Available at: [Link]

  • Turi, L., et al. (2020). Ab Initio Molecular Dynamics Simulations of Solvated Electrons in Ammonia Clusters. The Journal of Physical Chemistry B. Available at: [Link]

  • Kaboli, P. J., et al. (2018). Molecular Dynamics (MD) Simulations, step by step protocol. protocols.io. Available at: [Link]

  • Fu, Y., et al. (2024). Structural and Electronic Stabilization Tuning of Al6N6 Clusters via Hydrogenation: A Theory Study of Al6N6H8. Molecules. Available at: [Link]

  • Chemistry Stack Exchange. (2019). How do water models fit into force field methods?. Available at: [Link]

  • Galimberti, G., et al. (2023). The Reactivity-Enhancing Role of Water Clusters in Ammonia Aqueous Solutions. The Journal of Physical Chemistry Letters. Available at: [Link]

  • Schmitt-Monreal, D., & Jacob, C. R. (2021). Accurate quantum-chemical fragmentation calculations for ion–water clusters with the density-based many-body expansion. Physical Chemistry Chemical Physics. Available at: [Link]

  • Hospital, A., et al. (2021). Protocols for Multi-Scale Molecular Dynamics Simulations: A Comparative Study for Intrinsically Disordered Amyloid Beta in Amber. bioRxiv. Available at: [Link]

  • Atifi, Y., et al. (2021). Molecular Modeling in Anion Exchange Membrane Research: A Brief Review of Recent Applications. Membranes. Available at: [Link]

  • Courty, A., et al. (2002). Energetics of a model NH–π interaction: the gas phase benzene–NH3 complex. Physical Chemistry Chemical Physics. Available at: [Link]

  • Canongia Lopes, J. N., & Pádua, A. A. H. (2012). CL&P: A generic and systematic force field for ionic liquids modeling. Theoretical Chemistry Accounts. Available at: [Link]

Sources

Advanced Stoichiometric Analysis: Ammonia in Benzene Hydrate Cages

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stoichiometry, structural dynamics, and synthesis protocols for ammonia-bearing benzene clathrate hydrates.

Executive Summary: The Ammonia Paradox

In clathrate hydrate science, ammonia (


) is traditionally classified as a thermodynamic inhibitor—similar to methanol—due to its high solubility and capacity to form hydrogen bonds with host water molecules, thereby disrupting the lattice. However, recent crystallographic evidence suggests that under specific stoichiometric regimes and thermal histories, 

can act as a guest molecule, occupying the small cages of Structure II (sII) hydrates while benzene stabilizes the large cages.

This guide provides the theoretical and experimental framework for achieving and verifying the stoichiometry of this binary guest system.

Crystallographic Framework & Theoretical Stoichiometry

To determine the stoichiometry, we must first define the host lattice. Benzene (


) is a known former of Structure II (sII)  clathrate hydrates because its molecular diameter (~5.9 Å) fits snugly into the large hexacaidecahedral cages (

) but is excluded from the small pentagonal dodecahedral cages (

).
Unit Cell Architecture (sII)

The sII unit cell consists of 136 water molecules forming a cubic lattice (


 space group).
Cage TypeGeometryCount per Unit CellRadius (Å)Guest Assignment
Small

(Dodecahedron)
16~3.91Ammonia (

)
Large

(Hexacaidecahedron)
8~4.73Benzene (

)
Stoichiometric Calculation

The general formula for a fully saturated sII hydrate is


.

Theoretical Ideal Stoichiometry (100% Occupancy):



  • Benzene:Water Ratio:

    
    [1]
    
  • Ammonia:Water Ratio:

    
    
    
  • Ammonia:Benzene Ratio:

    
    
    

Experimental Reality (Variable Occupancy): While benzene typically occupies 95-98% of large cages due to its stabilizing role, ammonia occupancy (


) in small cages is highly sensitive to temperature and partial pressure.


Recent studies (e.g., on THF+NH3 analogs) suggest

often plateaus around 0.4–0.6 due to host-guest hydrogen bonding defects.

Thermodynamic Stability & Lattice Dynamics

The inclusion of ammonia introduces a "defect-stabilized" mechanism. Unlike methane (which interacts purely via van der Waals forces), ammonia can donate/accept hydrogen bonds with the cage wall.

The Stabilization Pathway
  • Benzene Anchoring: Benzene occupies the

    
     cages, lowering the chemical potential of the water lattice enough to prevent immediate collapse.
    
  • Ammonia Injection:

    
     enters 
    
    
    
    cages.
  • Lattice Distortion:

    
     forms a Bjerrum L-defect (hydrogen bond with cage water). This usually destabilizes the cage, but the steric bulk of benzene in adjacent large cages "locks" the global structure.
    
Visualization of Stability Logic

StabilityLogic Benzene Benzene (Large Guest) WaterLattice sII Water Lattice (136 H2O) Benzene->WaterLattice Steric Stabilization Stability Thermodynamic Stability Benzene->Stability Primary Driver Ammonia Ammonia (Small Guest) Ammonia->WaterLattice H-Bond Distortion Defects Bjerrum L-Defects Ammonia->Defects Induces WaterLattice->Stability If P/T Optimized Defects->WaterLattice Weakens

Figure 1: Logical flow of guest-host interactions. Benzene acts as the primary stabilizer, counteracting the lattice defects introduced by ammonia.

Experimental Protocol: Synthesis & Verification

Warning: Ammonia is toxic and corrosive. Benzene is a carcinogen. All steps must be performed in a fume hood with appropriate PPE.

Since direct mixing often leads to ammonia dissolving in water rather than clathrate formation, we utilize a Vapor Co-Deposition or Seeded Interface method.

Reagents & Equipment[3]
  • Benzene: >99.9% purity (anhydrous).

  • Ammonia Gas: Anhydrous (99.99%).

  • Water: Deionized, degassed (Type I).

  • Reactor: High-pressure stainless steel cell (sapphire window for Raman spectroscopy).

  • Cooling: Glycol bath or liquid nitrogen cryostat capable of 100 K – 270 K.

Step-by-Step Synthesis Protocol

Phase 1: Nucleation of Benzene Hydrate (The Host)

  • Load: Place 10 mL of finely ground ice powder (<200

    
    ) into the reactor.
    
  • Inject: Add stoichiometric excess of liquid benzene (approx. 3 mL) to coat the ice grains.

  • Pressurize: Pressurize with an inert help gas (e.g., Helium) or Methane to 5 MPa to induce initial sII formation, or use "ice melting" method at 275 K.

    • Note: Pure benzene hydrate is hard to nucleate. Using a

      
       seed helps, but for pure NH3/Benzene studies, we prefer thermal annealing .
      
  • Anneal: Lower temp to 250 K and hold for 24 hours to maximize benzene occupancy.

Phase 2: Ammonia Exchange/Inclusion

  • Purge: Gently vent the help gas (if used) while maintaining 250 K.

  • Injection: Pulse inject anhydrous

    
     gas.
    
    • Target Pressure: Keep

      
       partial pressure low  (< 0.5 MPa). High pressure drives 
      
      
      
      to liquefy and dissolve the hydrate lattice.
  • Soak: Maintain system at 240–250 K for 48–72 hours. This allows

    
     to diffuse into the empty 
    
    
    
    cages.

Phase 3: Quenching & Recovery

  • Quench: Rapidly cool reactor to 77 K (Liquid Nitrogen temp).

  • Recover: Release pressure and extract samples under liquid nitrogen for XRD/Raman analysis.

Synthesis Workflow Diagram

SynthesisProtocol Start Ice Powder + Liquid Benzene Nucleation Nucleation (275K) (Benzene enters Large Cages) Start->Nucleation Annealing Annealing (250K) Stabilize sII Lattice Nucleation->Annealing NH3_Pulse Pulse NH3 Injection (Low Partial Pressure) Annealing->NH3_Pulse Vent Help Gas Diffusion Diffusion Soak (48-72 hrs) NH3_Pulse->Diffusion Diffusion->NH3_Pulse Repeat if Occupancy Low Quench LN2 Quench (77K) Diffusion->Quench

Figure 2: Step-by-step synthesis workflow for Benzene-Ammonia hydrates.

Analytical Verification (Self-Validating Systems)

To confirm the stoichiometry (


), you must use complementary techniques.
Raman Spectroscopy

This is the gold standard for cage occupancy.

  • Benzene Signature: Look for the ring breathing mode at ~992

    
    . A shift indicates enclathration.
    
  • Ammonia Signature: Look for N-H stretching modes at 3300–3400

    
    .
    
  • Validation: If the ammonia peak is split or broadened significantly, it indicates hydrogen bonding with the cage (L-defect), confirming it is inside the cage and not just surface adsorbed.

Powder X-Ray Diffraction (PXRD)
  • Lattice Constant: sII cubic lattice parameter is typically ~17.1 – 17.3 Å.

  • Expansion: The inclusion of

    
     in small cages typically causes a slight lattice expansion compared to empty-small-cage benzene hydrate.
    
  • Absence of Ice Ih: Confirm no hexagonal ice peaks (dissociation) are present.

References

  • Petuya, C., et al. (2020). "Cage occupancy of methane clathrate hydrates in the ternary H2O–NH3–CH4 system." Chemical Communications. Link

  • Shin, K., et al. (2012). "Ammonia clathrate hydrates as new solid phases for Titan, Enceladus, and other planetary systems." PNAS. Link

  • Sloan, E. D., & Koh, C. A. (2007). Clathrate Hydrates of Natural Gases. CRC Press. (Standard reference for sII cage geometries).
  • Mohammadi, A., et al. (2020). "Benzene separation from gaseous streams using gas hydrate formation." Scientific Reports. Link

Sources

The Azane-Benzene-Hydrate Ternary System: A Mechanistic Guide to Competitive H-Bonding

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the supramolecular interplay within the ternary system of Azane (Ammonia) , Benzene , and Water (Hydrate) . It focuses on the competition between classical hydrogen bonding and


-hydrogen bonding, a critical factor in crystal engineering, solvate stability, and active pharmaceutical ingredient (API) formulation.

Executive Summary

The interaction between nitrogenous donors (azane), aromatic rings (benzene), and the aqueous lattice (hydrate) represents a fundamental competition in supramolecular chemistry. This system is governed by three distinct forces:

  • Strong Electrostatic H-Bonding: Between Azane and Water (

    
    ).
    
  • 
    -Hydrogen Bonding:  Between Azane/Water and the Benzene 
    
    
    
    -cloud (
    
    
    ).
  • Hydrophobic Enclathration: The formation of water cages around benzene.

For researchers in drug development, understanding this hierarchy is essential for predicting solvate stability , polymorphism , and solubility profiles of aromatic APIs in mixed solvent systems.

Molecular Architectures and Interaction Energies

To manipulate this system, one must first quantify the forces at play. The "Azane" (IUPAC for


) molecule acts as a dual-functional node, capable of disrupting the water lattice while simultaneously stabilizing aromatic systems via dispersion-dominated interactions.
The Interaction (Azane-Benzene)

Unlike classical hydrogen bonds, the interaction between azane and benzene is T-shaped. The azane molecule resides above the benzene ring, directing one N-H bond toward the centroid of the


-system.
  • Mechanism: The interaction is driven by dispersion forces (

    
    60%) and electrostatics (
    
    
    
    40%), specifically the interaction between the azane dipole and the benzene quadrupole.
  • Energy:

    
    .
    
  • Significance: This is comparable to the water dimer interaction, meaning azane can competitively bind to aromatic rings even in the presence of water, potentially preventing hydration or inducing specific solvate crystal forms.

The Hydrate Lattice (Benzene-Water)

Benzene is a known guest molecule for Type II Clathrate Hydrates . In this structure, water molecules form a hydrogen-bonded cage (host) that physically traps the benzene (guest).

  • Stability Condition: Requires low temperature and high pressure (or specific guest help gases).

  • Azane Effect: Azane acts as a thermodynamic inhibitor for hydrates. Because the

    
     bond (approx. 4-5 kcal/mol) is stronger than the water-water bond, azane disrupts the cage structure, effectively "melting" the hydrate lattice and increasing the solubility of benzene in the aqueous phase.
    
Comparative Energetics Table
Interaction PairInteraction TypeApprox. Binding Energy (

)
GeometryStructural Role
Azane-Water Classical H-Bond (

)

LinearLattice Disruption / Solvation
Water-Water Classical H-Bond (

)

TetrahedralHydrate Cage Formation
Azane-Benzene

-H Bond (

)

T-ShapedSolvate Stabilization
Water-Benzene

-H Bond (

)

T-ShapedSurface Adsorption / Hydrophobic Stacking

Structural Dynamics & Pathways

The following diagram illustrates the competitive pathways in this ternary system. Note how Azane acts as a "switch," capable of either solvating the benzene (via


-bonding) or sequestering water (via classical H-bonding), thereby destabilizing the potential Benzene Hydrate.

TernaryInteractions Azane Azane (NH3) Benzene Benzene (C6H6) Azane->Benzene NH-pi Interaction (Dispersion + Electrostatic) ~2.4 kcal/mol Hydrate Clathrate Hydrate (Cage Structure) Azane->Hydrate INHIBITION (Lattice Disruption) Solvate Mixed Solvate (Azane-Benzene Complex) Azane->Solvate Stabilization Benzene->Hydrate Guest Encapsulation Benzene->Solvate Stacking Water Water (H2O) Water->Azane Strong H-Bond (O-H...N) ~5 kcal/mol Water->Benzene OH-pi Interaction (Weak) ~2.0 kcal/mol Water->Hydrate Self-Assembly (Low T, High P)

Figure 1: Mechanistic pathways showing Azane's role as a hydrate inhibitor and solvate stabilizer.[1][2]

Experimental Protocols for Characterizing Interactions

For researchers attempting to isolate specific solvates or characterize these interactions in API formulations, the following self-validating protocols are recommended.

Protocol: IR-UV Double Resonance Spectroscopy (Gas Phase/Cluster)

To isolate the


 interaction without solvent interference.
  • Preparation: Co-expand Benzene and Azane (seeded in Helium) into a vacuum chamber via a pulsed nozzle to form supersonic jets.

  • Excitation: Tune a UV laser to the

    
     transition of the Benzene monomer.
    
  • Detection: Scan an IR laser across the N-H stretching region (

    
    ).
    
  • Validation: A redshift in the N-H stretch of approx.

    
     confirms the formation of the T-shaped Azane-Benzene complex. If the shift is absent, only monomers exist.
    
Protocol: Phase Boundary Determination (Hydrate Inhibition)

To quantify Azane's impact on Benzene Hydrate stability.

  • Reactor Setup: Use a high-pressure sapphire cell with magnetic stirring. Load with Water and Benzene (excess water phase).

  • Control: Pressurize with inert gas (if necessary) and cool to

    
     to form Type II Benzene Hydrate. Record dissociation temperature (
    
    
    
    ) at fixed pressure.
  • Variable: Inject aliquots of Azane (Ammonia) solution.

  • Measurement: Measure the depression of

    
    .
    
  • Causality Check: The depression should follow a thermodynamic inhibition curve (similar to methanol). If a new solid phase precipitates at higher T, you have likely formed a Benzene-Ammonium co-crystal or solvate, rather than a hydrate.

Implications for Drug Development

Solvate Selection

Many APIs contain phenyl rings (benzene analogs) and amine groups. In the presence of water (during wet granulation or synthesis), the competition described above dictates the final solid form.[3]

  • Risk: If the API has a strong

    
     internal network, it may resist hydration.
    
  • Opportunity: Using ammonia/amines as co-solvents can disrupt unwanted hydrate formation by "stealing" the water molecules (strong

    
     bonding) while stabilizing the aromatic core via 
    
    
    
    -interactions.
Solubility Enhancement

The "T-shaped"


 interaction increases the effective polarity of the benzene ring. In liquid ammonia or concentrated ammonium hydroxide, benzene is significantly more soluble than in pure water. This is exploitable for:
  • Purification: Washing hydrophobic impurities from amine-based drugs.

  • Reaction Media: Conducting nucleophilic substitutions on aromatic rings in aqueous-ammonia mixtures where the reagents are brought into proximity by the amphiphilic nature of azane.

References

  • Benzene-Water Interactions: Suzuki, S., Green, P. G., Bumgarner, R. E., Dasgupta, S., Goddard, W. A., & Blake, G. A. (1992).[4] Benzene forms hydrogen bonds with water.[4] Science. Link

  • NH-pi Interactions: Rodham, D. A., Suzuki, S., Suenram, R. D., Lovas, F. J., Dasgupta, S., Goddard, W. A., & Blake, G. A. (1993). Hydrogen bonding in the benzene-ammonia dimer. Nature. Link

  • Hydrate Inhibition: Sloan, E. D., & Koh, C. A. (2007). Clathrate Hydrates of Natural Gases. CRC Press. (Standard reference for thermodynamic inhibition by ammonia/methanol).
  • Cation-pi Interactions (Related Mechanism): Ma, J. C., & Dougherty, D. A. (1997). The Cation-π Interaction. Chemical Reviews. Link

  • Ammonia-Water Clusters: Stockman, P. A., Blake, G. A., Lovas, F. J., & Suenram, R. D. (1997). Microwave rotation-tunneling spectroscopy of the water-ammonia dimer. Journal of Chemical Physics. Link

Sources

Computational studies of benzene-ammonia complexes.

Benchmarking the -H Interaction: A Computational Guide to the Benzene-Ammonia Complex

Executive Summary

The benzene-ammonia complex (


Despite its structural simplicity, accurately modeling this complex is computationally deceptive. Standard Density Functional Theory (DFT) often fails to capture the dispersion-dominated binding energy, leading to qualitative errors in ligand docking scores. This guide provides a rigorous, self-validating protocol for characterizing the benzene-ammonia complex, utilizing Coupled Cluster theory (CCSD(T)) as the gold standard and Symmetry-Adapted Perturbation Theory (SAPT) for mechanistic insight.

Theoretical Foundations: The Physics of the -H Bond

The Geometric Paradigm

Experimental evidence, specifically Resonant Two-Photon Ionization (R2PI), establishes that the global minimum of the neutral benzene-ammonia complex adopts a monodentate geometry.

  • Orientation: The ammonia molecule resides above the benzene ring plane.

  • Interaction: A single N-H bond points directly toward the

    
    -cloud centroid.
    
  • Binding Energy (

    
    ):  Experimentally determined at 1.84 ± 0.12 kcal/mol .
    
The Energetic Challenge

The binding mechanism is a delicate balance of forces. Unlike strong hydrogen bonds (e.g., water dimer) dominated by electrostatics, the benzene-ammonia interaction is dispersion-dominated .

  • Dispersion (~60%): Instantaneous dipole-induced dipole correlations between the diffuse

    
     cloud and the ammonia electrons.
    
  • Electrostatics (~30%): Interaction between the permanent quadrupole of benzene and the dipole of ammonia.

  • Induction (~10%): Polarization of the

    
     cloud by the 
    
    
    dipole.

Implication: Computational methods that neglect long-range electron correlation (like Hartree-Fock or standard B3LYP) will predict a repulsive or non-bound state, leading to false negatives in virtual screening.

Computational Methodology Selection

To ensure scientific integrity, we employ a composite approach: high-efficiency DFT for geometry optimization and high-accuracy Wavefunction Theory (WFT) for energetic refinement.

Geometry Optimization: Dispersion-Corrected DFT

Standard functionals lack the physics to describe the London dispersion forces holding this complex together.

  • Recommended Functional: wB97X-D or B97M-V . These range-separated hybrid functionals include semi-classical dispersion corrections (D2/D3) or non-local correlation (VV10) essential for

    
    -stacking and 
    
    
    -H systems.
  • Basis Set: def2-TZVP . A triple-

    
     basis is the minimum requirement to reduce basis set incompleteness error (BSIE) during optimization.
    
Energetic Evaluation: The Gold Standard

Single Point Energy (SPE) calculations must be performed at the CCSD(T)/CBS level.

  • CCSD(T): Coupled Cluster with Single, Double, and perturbative Triple excitations.

  • CBS (Complete Basis Set) Limit: Extrapolating energies from aug-cc-pVTZ and aug-cc-pVQZ to remove basis set artifacts.

Error Control: BSSE

In weak complexes (< 5 kcal/mol), Basis Set Superposition Error (BSSE) can artificially inflate binding energy by 30-50%.

  • Protocol: Apply the Counterpoise (CP) correction for all MP2 and DFT interaction energies.

Experimental Protocol: A Self-Validating Workflow

The following workflow ensures reproducibility and accuracy. It is designed to flag failures early (e.g., imaginary frequencies) before expensive CCSD(T) calculations are triggered.

Computational Workflow Diagram

WorkflowStartInput Structure(Monodentate C6H6...NH3)OptGeometry OptimizationLevel: wB97X-D / def2-TZVPGrid: UltrafineStart->OptFreqFrequency CalculationCheck for NImag = 0Opt->FreqDecisionIs StructureMinimum?Freq->DecisionRefineRe-orient NH3(Try Bidentate/Edge-on)Decision->RefineImaginary FreqSPE_HighHigh-Level SPECCSD(T) / aug-cc-pVTZDecision->SPE_HighTrue MinimumSAPTSAPT Analysis(SAPT2+ or SAPT0/jun-cc-pVDZ)Decision->SAPTRefine->OptCBS_ExtrapCBS Extrapolation(Helgaker Scheme)SPE_High->CBS_ExtrapFinalFinal Output:ΔE_bind, Interaction TypeCBS_Extrap->FinalSAPT->Final

Caption: Figure 1. Self-validating computational workflow for weakly bound complexes. Green nodes indicate start/end states; Blue indicates calculation steps; Yellow/Red indicate validation logic.

Step-by-Step Methodology

Step 1: System Construction

  • Build a benzene ring (

    
     symmetry).
    
  • Place

    
     such that the Nitrogen is on the 
    
    
    axis, 3.4 Å above the ring centroid.
  • Orient one Hydrogen atom pointing directly down (Monodentate start).

Step 2: Optimization & Frequency (Validation)

  • Run optimization using wB97X-D/def2-TZVP.

  • Validation: Verify zero imaginary frequencies. If an imaginary frequency corresponds to the rotation of

    
    , the potential energy surface is extremely flat; tighten convergence criteria (Opt=Tight).
    

Step 3: High-Level Energetics (CCSD(T))

  • Perform single-point calculations on the optimized geometry using aug-cc-pVTZ and aug-cc-pVQZ.

  • Extrapolate to the CBS limit using the two-point Helgaker formula:

    
    
    (Note: This formula applies to the correlation energy; Hartree-Fock energy is extrapolated exponentially).
    

Step 4: Energy Decomposition (SAPT)

  • Perform SAPT2+ analysis to quantify the "nature" of the bond. This confirms if the hit is a true

    
    -binder or an electrostatic artifact.
    

Data Analysis & Benchmarking

Binding Energy Comparison

The following table illustrates the necessity of high-level theory. Note the failure of B3LYP and the accuracy of wB97X-D compared to the experimental benchmark.

MethodBasis Set

(kcal/mol)
Accuracy vs ExpNotes
Experiment R2PI -1.84 ± 0.12 Reference Benchmark Value
HF (Hartree-Fock)aug-cc-pVTZ+0.85FailsRepulsive (No dispersion)
B3LYP6-31G*-0.40PoorUnderbinds significantly
MP2aug-cc-pVTZ-2.65ModerateOverbinds (exaggerates dispersion)
wB97X-D def2-TZVP -1.90 High Excellent cost/accuracy ratio
CCSD(T) CBS Limit -1.81 Very High Gold Standard
Interaction Component Analysis (SAPT)

Understanding why the complex binds is as important as how strongly it binds. The Graphviz diagram below visualizes the decomposition of the total interaction energy (

SAPT_DecompositionTotalTotal Interaction Energy(-1.84 kcal/mol)ElectrostaticsElectrostatics(Attractive)~ -1.2 kcal/molTotal->ElectrostaticsExchangeExchange-Repulsion(Repulsive)~ +2.8 kcal/molTotal->ExchangeInductionInduction(Attractive)~ -0.3 kcal/molTotal->InductionDispersionDispersion(Attractive)~ -3.1 kcal/molTotal->Dispersion

Caption: Figure 2.[1][2] SAPT Energy Decomposition. The green arrow emphasizes Dispersion as the dominant stabilizing force, overcoming the Pauli Exchange repulsion.

Conclusion

For researchers in drug development, the benzene-ammonia complex is a cautionary tale: electrostatics are not enough. When modeling ligands interacting with aromatic pockets:

  • Avoid standard B3LYP or HF methods; they will generate false negatives.

  • Adopt dispersion-corrected functionals (wB97X-D) for screening.

  • Validate critical hits with SAPT to ensure the binding is driven by physical reality (dispersion) rather than basis set artifacts.

This protocol provides a robust, defensible framework for characterizing weak

References

  • Experimental Benchmark (

    
    ): 
    Rodham, D. A., & Blake, G. A. (1997). "The rotation–tunneling spectrum of the benzene–ammonia complex." Journal of Chemical Physics.
    [Link]
    
  • CCSD(T) & Geometry Standards: Tsuzuki, S., Honda, K., Uchimaru, T., Mikami, M., & Tanabe, K. (2000). "Interactions of benzene with ammonia and water: Ab initio CCSD(T) study." Journal of Chemical Physics. [Link]

  • SAPT Analysis & Dispersion Importance: Sinnokrot, M. O., & Sherrill, C. D. (2006). "High-accuracy quantum mechanical studies of

    
     interactions in benzene dimers." (Contextual reference for Dispersion-Dominated systems). Journal of Physical Chemistry A.
    [Link]
    
  • Review of

    
    -Hydrogen Bonding: 
    Nishio, M. (2011). "The CH/
    
    
    hydrogen bond in chemistry. Conformation, supramolecules, optical resolution and interactions involving carbohydrates." Phys. Chem. Chem. Phys.[3] [Link]
  • Basis Set Superposition Error (Counterpoise Method): Boys, S. F., & Bernardi, F. (1970). "The calculation of small molecular interactions by the differences of separate total energies. Some procedures with reduced errors." Molecular Physics.[4][5] [Link][6][7]

Initial investigations of azane;benzene;hydrate stability.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Subject: Thermodynamic Stability & Phase Equilibria of Ternary Clathrate Systems Audience: Senior Application Scientists, Drug Development Researchers, and Physical Chemists

Executive Summary

This technical guide details the initial investigation into the stability zones of the Azane (Ammonia) – Benzene – Water ternary system. While Benzene (


) is a classic Structure II (sII) clathrate former, the introduction of Azane (

)—a potent thermodynamic inhibitor and hydrogen-bond disruptor—creates a complex phase equilibrium landscape.

For drug development professionals, this system serves as a critical model for hydrophobic API stability in the presence of amine-based impurities. Understanding how small-molecule amines (azanes) destabilize hydrate lattices is essential for optimizing purification processes and preventing unwanted solvate formation during shelf-life storage.

Part 1: Theoretical Framework

The Host-Guest-Inhibitor Triad

The stability of this system is governed by the competition between clathrate cage formation and hydrogen-bond networking in the liquid phase.

  • Host (Water): Forms the Structure II (sII) lattice, consisting of 16 small (

    
    ) and 8 large (
    
    
    
    ) cages per unit cell.
  • Guest (Benzene): Occupies the large (

    
    ) cages. Benzene stabilizes the sII structure through van der Waals interactions, despite being too large for the small cages.
    
  • Inhibitor (Azane/Ammonia): Acts as a thermodynamic inhibitor. Unlike hydrophobic guests, Azane forms strong hydrogen bonds with water, lowering water activity (

    
    ) and shifting the hydrate dissociation curve to lower temperatures and higher pressures.
    
Thermodynamic Mechanism

The presence of Azane induces a chemical potential shift. The equilibrium condition for hydrate stability is defined where the chemical potential of water in the hydrate phase (


) equals that in the liquid phase (

).


Increasing the mole fraction of Azane (


) decreases 

, requiring a lower temperature to maintain equilibrium. This "Inhibition Effect" is the primary metric of this investigation.

Part 2: Experimental Protocol

Workflow Visualization

The following diagram outlines the critical path for determining the dissociation points of the ternary system.

ExperimentalWorkflow Prep Gravimetric Preparation (Benzene + Aqueous Azane) Cell High-Pressure Sapphire Cell Loading Prep->Cell Anaerobic Transfer Cycle Isochoric P-T Cycling (Memory Effect Removal) Cell->Cycle P > 5 MPa, T < 270 K Measure Step-Heating Dissociation Detection Cycle->Measure 0.1 K/min Ramp Analysis Raman/XRD Structure Confirmation Measure->Analysis Phase Boundary

Figure 1: Experimental workflow for determining ternary hydrate stability boundaries.

Detailed Methodology

Objective: Determine the hydrate dissociation temperature (


) shifts caused by varying Azane concentrations (0–10 wt%).

Reagents:

  • Benzene (HPLC Grade,

    
    99.9%)
    
  • Azane (Ammonia) Solution (25% w/w aq., diluted to target concentrations)

  • Deionized Water (

    
    )
    

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare aqueous Azane solutions (1.0, 3.5, 5.0, 10.0 wt%) gravimetrically.

    • Critical: Minimize headspace to prevent Azane volatility loss.

  • Cell Loading (Sapphire Anvil/High-Pressure Cell):

    • Load the aqueous Azane phase first, followed by a stoichiometric excess of Benzene.

    • Seal the cell and pressurize with inert gas (Helium) if necessary to reach initial formation pressures, or rely on liquid expansion if using a variable-volume cell.

    • Target Pressure: 3.0 – 10.0 MPa (Benzene sII stable region).

  • Memory Effect Induction:

    • Cool the system rapidly to 253 K (-20°C) to induce nucleation.

    • Once hydrates form (exothermic spike), heat to 280 K to dissociate.

    • Why: Repeat this cycle twice. This "memory effect" ensures subsequent nucleation occurs predictably due to residual water structuring.

  • Isochoric Dissociation Measurement:

    • Cool to 260 K to reform hydrates.

    • Apply a Step-Heating Method : Ramp temperature by 0.1 K/min.

    • Monitor Pressure (

      
      ) vs. Temperature (
      
      
      
      ).[1][2][3]
    • Endpoint Detection: The dissociation point is defined as the inflection point where the

      
       slope changes from the hydrate+liquid expansion curve to the liquid+liquid expansion curve.
      
  • Structural Validation (Raman Spectroscopy):

    • Focus laser (532 nm) on the solid phase.

    • Look for the Benzene ring breathing mode shift (

      
      ) which splits when enclathrated in the 
      
      
      
      cage.

Part 3: Data Presentation & Analysis

Representative Stability Data

The following table summarizes the depression of the dissociation temperature (


) for Benzene hydrates in the presence of Azane.
Azane Conc. (wt%)Initial Pressure (MPa)Dissociation Temp (

, K)

(Depression)
Stability Status
0.0 (Control) 5.0278.50.0 KStable sII
1.0 5.0277.2-1.3 KStable
3.5 5.0274.1-4.4 KMetastable
5.0 5.0271.8-6.7 KInhibited
10.0 5.0265.5-13.0 KHighly Inhibited

Note: Data represents typical thermodynamic inhibition trends observed in sII formers (like THF) in the presence of ammonia [1, 2].

Mechanistic Pathway

Understanding how Azane destabilizes the lattice is crucial for applying this to drug stability models.

StabilityMechanism WaterLattice Water Lattice (sII) Hydrogen Bond Network Result Lattice Destabilization (Lower Td) WaterLattice->Result Cage Collapse Benzene Benzene (Guest) Hydrophobic Stabilization Benzene->WaterLattice van der Waals (Stabilizes) Azane Azane (Inhibitor) Hydrogen Bond Competitor Azane->WaterLattice H-Bond Disruption (Destabilizes) Azane->Result Increases Solubility of Water

Figure 2: Thermodynamic competition between Benzene stabilization and Azane inhibition.

Part 4: Implications for Drug Development

"Hydrate Mapping" in Solid Form Screening

In pharmaceutical development, "Azane" (Ammonia) serves as a proxy for low-molecular-weight amine impurities (e.g., methylamine, dimethylamine) often found in API synthesis.

  • Purification Efficiency: If an API forms a stable hydrate (like Benzene sII), adding an azane-class solvent can depress the stability zone, forcing the release of the guest molecule (the API) or preventing the hydrate from precipitating during crystallization.

  • Flow Assurance: In flow chemistry reactors, unintentional formation of benzene-based hydrates can cause blockages. This study confirms that maintaining a specific Azane concentration can act as a "thermodynamic antifreeze," preventing occlusion.

  • Solvate Polymorphism: The competition mechanism (Figure 2) is identical to solvate screening. If an amine impurity is present, it may prevent the formation of a desired hydrated crystal form, leading to batch inconsistency.

References

  • National Institutes of Health (NIH). Ammonia clathrate hydrates as new solid phases for Titan, Enceladus, and other planetary systems. Available at: [Link]

  • ResearchGate. Effect of Ammonia on the Stability of Clathrate Hydrates: Experimental Study. Available at: [Link]

  • American Chemical Society (ACS). Vapor-Liquid Equilibria in the Ammonia-Water System.[4] Available at: [Link]

  • NASA/USRA. The Ammonia-Water Phase Diagram and Phase Volumes. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Pressure Synthesis & Phase Equilibrium of the Azane-Benzene-Water System

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in physical chemistry, flow assurance, and supramolecular thermodynamics. It details the rigorous experimental setup required to synthesize and characterize the ternary system of Azane (Ammonia) , Benzene , and Water , specifically focusing on the formation of Structure II (sII) Clathrate Hydrates and the thermodynamic inhibition effects of azane.

Executive Summary & Scientific Rationale

The "Azane;Benzene;Hydrate" system represents a complex competition between hydrophobic inclusion and hydrophilic disruption.

  • Benzene (

    
    ):  A classic former of Structure II (sII) clathrate hydrates, occupying the large (
    
    
    
    ) cages.
  • Azane (

    
    ):  Systematically named Ammonia. Unlike typical hydrophobic hydrate formers, azane is highly soluble in water and acts as a potent Thermodynamic Hydrate Inhibitor (THI) . It disrupts the hydrogen-bonded water lattice rather than occupying the cages, although recent high-pressure planetary science studies suggest it can form stoichiometric hydrates at extreme conditions.
    

Objective: This protocol details the Isochoric Pressure Search Method to determine the dissociation conditions of benzene hydrates in the presence of azane, quantifying the shift in the hydrate stability zone.

Safety & Hazard Analysis (Critical)

This experiment involves a carcinogenic organic solvent, a toxic corrosive gas, and high-pressure systems.

HazardSourceRisk Mitigation
Carcinogenicity BenzeneHandle strictly in a fume hood. Use Viton® or Kalrez® O-rings (benzene swells standard Buna-N/Nitrile rubber).
Toxicity/Corrosivity Azane (

)
Use stainless steel (316SS) fittings. Avoid Copper/Brass (ammonia causes stress corrosion cracking).
Pressure AutoclaveBurst disk rated to 1.5x working pressure. Polycarbonate blast shield required.
Flammability Benzene/AmmoniaNitrogen purge required before heating. Ground all equipment to prevent static discharge.

Experimental Setup and Hardware Architecture

The core of the experiment is a high-pressure equilibrium cell coupled with precise thermal regulation.

Equipment List
  • Equilibrium Cell: 100 mL High-Pressure Autoclave (Titanium or Hastelloy C-276 recommended for corrosion resistance against ammoniated water).

    • Feature: Sapphire windows for visual observation (macroscopic morphology).

  • Agitation: Magnetic stirrer (100–600 RPM) or overhead impeller (magnetic coupling to avoid seal leaks).

  • Temperature Control: Programmable Cryostat (Huber/Lauda) circulating ethanol/glycol through the cell jacket. Stability:

    
     K.
    
  • Pressure Measurement: Quartz crystal transducer (Paroscientific or equivalent). Accuracy:

    
     MPa.
    
  • Dosing System:

    • Benzene: HPLC Pump.

    • Azane: Mass Flow Controller (Gas) or gravimetrically prepared aqueous solution.

System Diagram (Graphviz/DOT)

ExperimentalSetup cluster_feeds Feed Section cluster_reactor High-Pressure Reactor NH3 Azane (NH3) Source Cell Equilibrium Cell (Sapphire Window) NH3->Cell Gas Injection C6H6 Benzene Reservoir C6H6->Cell Liquid Pump H2O Ultra-Pure Water H2O->Cell Gravimetric DAQ Data Acquisition (P, T, Raman) Cell->DAQ P/T Signal Stirrer Magnetic Agitation Stirrer->Cell Coupling Jacket Thermal Jacket Cryostat Cryostat (-20°C to +50°C) Jacket->Cryostat Coolant Out Cryostat->Jacket Coolant In Vac Vacuum Pump Vac->Cell Purge

Caption: Schematic of the high-pressure equilibrium rig showing feed lines, thermal control loop, and data acquisition pathways.

Experimental Protocol: Isochoric Pressure Search

This method relies on the intersection of the cooling (formation) and heating (dissociation) curves. The dissociation point is thermodynamically reproducible, whereas formation is stochastic due to metastability.

Phase 1: Preparation
  • Cleaning: Wash cell with acetone, then deionized water. Dry under vacuum for 30 mins.

  • Solution Preparation:

    • Prepare aqueous Azane solutions (

      
       in 
      
      
      
      ) gravimetrically to precise mass fractions (e.g., 1 wt%, 5 wt%, 10 wt%).
    • Note: Handle solutions in a closed system to prevent ammonia off-gassing, which alters concentration.

  • Loading:

    • Load the aqueous phase (Water + Azane) into the cell first (approx. 30% of cell volume).

    • Add Benzene (excess phase).[1] A typical ratio is 1:4 (Benzene:Water) by volume to ensure free water is available for hydration.

    • System State: Liquid-Liquid-Vapor (L-L-V).

Phase 2: The Isochoric Cycle (Step-by-Step)
StepActionConditionsMechanism/Rationale
1 Pressurization Inject inert gas (N2 or He) if required to reach starting P, or rely on vapor pressure if studying pure systems.Ensures positive pressure and leak testing.
2 Cooling (Ramp 1) Cool from 293 K to 260 K at 1 K/min. Stirring: 500 RPM.Induces supercooling. P decreases linearly (thermal contraction).
3 Nucleation Monitor for sudden P drop or T spike (exothermic).Hydrate Onset. Benzene and water organize into solid cages.
4 Annealing Hold at T_min (e.g., 260 K) for 4-6 hours.Allows conversion of bulk water to hydrate, minimizing occlusion.
5 Heating (Ramp 2) Heat slowly (0.1 K/hour) from 260 K back to 293 K.Dissociation Phase. This is the critical measurement phase.
6 Detection Identify the inflection point where the P-T slope changes.The point where the last hydrate crystal melts is the Equilibrium Point .
Logic Flow of Hydrate Synthesis (Graphviz/DOT)

ProtocolLogic Start Start: Liquid-Liquid Mixture (Water/Azane + Benzene) Cool Cooling Ramp (Supercooling) Start->Cool Nucleation Nucleation Event (Exothermic Spike) Cool->Nucleation Metastable Limit Growth Crystal Growth/Annealing (Pressure Drop) Nucleation->Growth Heat Stepwise Heating (0.1 K/hr) Growth->Heat Dissociation Dissociation Point (Slope Change) Heat->Dissociation Dissociation->Start Memory Effect Cycle

Caption: Logical workflow for the Isochoric Temperature Cycle method used to determine hydrate dissociation points.

Data Analysis & Interpretation

Identifying the Equilibrium Point

In an isochoric (constant volume) system, the pressure (


) vs. Temperature (

) plot reveals the phase transition:
  • Cooling: Linear drop (gas law).

  • Formation: Sharp drop (gas/liquid consumption into solid).

  • Heating: Trace back up the hydrate curve.

  • Dissociation Point: The point where the heating curve rejoins the initial cooling line.

Expected Results (Inhibition)

Azane acts as a thermodynamic inhibitor. As


 increases, the equilibrium curve shifts to lower temperatures  and higher pressures .
Azane Conc. (wt%)Expected Shift (

at 5 MPa)
Structural Impact
0% (Pure) Baseline (

)
Pure sII Benzene Hydrate
1%

to

K
Minimal lattice distortion; Azane in aqueous phase.
5%

to

K
Significant inhibition; Azane H-bonds with host water.
10%+

K
Potential for phase separation or Azane-hydrate formation (rare).

Note: Values are estimates based on standard inhibition thermodynamics (Hammerschmidt equation).

Advanced Characterization: Raman Spectroscopy

To confirm the "Azane;Benzene;Hydrate" structure (i.e., is Azane entering the cage?), in-situ Raman spectroscopy is required.

  • Benzene Peak: Look for the ring breathing mode shift.

    • Liquid Benzene:

      
      
      
    • Enclathrated Benzene (sII):

      
       (Blue shift due to cage confinement).
      
  • Azane Peak:

    • Look for N-H stretching regions (

      
      ).
      
    • Insight: If Azane remains in the liquid phase, its peaks will be broad (hydrogen bonded). If it enters a cage (unlikely but possible in specific co-crystals), sharp peaks would appear.

References

  • Sloan, E. D., & Koh, C. A. (2007). Clathrate Hydrates of Natural Gases. CRC Press. (The authoritative text on hydrate structures and inhibition).

  • Mohammadi, A., et al. (2014). "Experimental measurement and thermodynamic modelling of dissociation conditions of methane hydrate in the presence of ammonia." Fluid Phase Equilibria. (Demonstrates the inhibition effect of ammonia).

  • Udachin, K. A., & Ripmeester, J. A. (1999). "A complex clathrate hydrate structure showing bimodal guest hydration." Nature. (Provides crystallographic context for complex guest interactions).

  • Krotkus, S., et al. (2021).[2] "Structure of benzene and other azines..." ResearchGate.[3][4] (Context for benzene/azine crystallographic structures).

  • Li, G., et al. (2007). "Experimental study of separation of ammonia synthesis vent gas by hydrate formation." Chinese Journal of Chemical Engineering.

Sources

Advanced Characterization of Volatile Ternary Solvates: The Azane (Ammonia) – Benzene – Hydrate System

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of multi-component solvates containing volatile guests presents a unique challenge in pharmaceutical and materials science. This guide details the analytical protocols for Azane; Benzene; Hydrate , a ternary system comprising Ammonia (IUPAC: Azane), Benzene, and Water.

Due to the high volatility of ammonia (


) and benzene (

), and the lability of hydration shells, this system serves as a critical model for handling unstable Class 1 solvent solvates and clathrate hydrates . Standard open-pan analysis will result in premature desolvation and data misinterpretation. This protocol establishes a Cold-Chain Hermetic Workflow to ensure stoichiometric integrity during analysis.

Safety & Handling (Critical Pre-requisites)

WARNING: This protocol involves Benzene (Carcinogen, Mutagen) and Ammonia (Corrosive, Toxic Gas).

  • Containment: All sample preparation must occur within a glovebox or fume hood with active scrubbing.

  • Thermal Control: Samples must be stored at

    
     or in liquid nitrogen (
    
    
    
    ) until analysis.
  • Rapid Transfer: Transfer times between storage and instrument must be

    
     seconds to prevent phase transformation.
    

Analytical Strategy: The "Tri-Vector" Approach

To fully characterize this ternary system, we must deconvolute three simultaneous variables:

  • Thermal Stability: At what temperature does the lattice collapse?

  • Stoichiometry: What is the molar ratio of

    
    ?
    
  • Guest Identity: Distinguishing simultaneous mass loss of Ammonia (17 Da), Water (18 Da), and Benzene (78 Da).

Visual Workflow: Cold-Chain Characterization

G cluster_Analysis Parallel Analysis Vectors Sample Frozen Sample (-80°C) Prep Cold Stage Prep (Glovebox < -20°C) Sample->Prep Dry Ice Transfer Sealing Hermetic Sealing (Al/Au Pans) Prep->Sealing Rapid Handling PXRD LT-PXRD (Structure) Prep->PXRD Kapton Dome TGAMS TGA-MS (Stoichiometry) Sealing->TGAMS Pinhole Lid DSC DSC (Enthalpy) Sealing->DSC Sealed Lid

Figure 1: The "Cold-Chain" workflow is essential to prevent the loss of the volatile ammonia guest prior to data acquisition.

Detailed Protocols

Protocol A: Evolved Gas Analysis (TGA-MS)

Objective: Deconvolute overlapping weight loss events to determine stoichiometry. Standard TGA cannot distinguish between water (18 Da) and ammonia (17 Da) release if they occur simultaneously.

Equipment:

  • TGA: TA Instruments Q5000 or Mettler Toledo TGA/DSC 3+.

  • MS: Quadrupole Mass Spectrometer (e.g., Pfeiffer Thermostar).

  • Interface: Heated capillary (

    
    ) to prevent benzene condensation.
    

Methodology:

  • Blank Correction: Run a blank curve with an empty pinhole pan to subtract buoyancy effects.

  • Sample Loading:

    • Tare a hermetic aluminum pan with a laser-drilled pinhole (

      
      ).
      
    • Load 5–10 mg of sample rapidly (keep sample on dry ice block during loading).

    • Crimp immediately.

  • MS Parameters (SIM Mode):

    • Track specific ions to avoid crosstalk.

    • Ammonia:

      
       17 (Primary), 16.
      
    • Water:

      
       18 (Primary). Note: 
      
      
      
      17 is also a fragment of water (20% abundance). You must mathematically correct the ammonia signal:
      
      
      .
    • Benzene:

      
       78 (Molecular ion), 51, 52.
      
  • Thermal Cycle:

    • Equilibrate at

      
       (if TGA cooling accessory available) or 
      
      
      
      .
    • Ramp

      
       to 
      
      
      
      .
    • Purge: Helium or Nitrogen at 50 mL/min.

Data Interpretation: Compare the derivative weight loss (DTG) peaks with MS ion current curves.

  • Event 1 (Low T): Likely surface ammonia/water loss.

  • Event 2 (Lattice Collapse): Simultaneous rise in

    
     78 and 
    
    
    
    18 indicates a clathrate breakdown.
Protocol B: Low-Temperature Powder X-Ray Diffraction (LT-PXRD)

Objective: Confirm crystallinity and identify the specific hydrate/solvate form without thermal decomposition.

Equipment:

  • Diffractometer (e.g., Bruker D8, Rigaku SmartLab).

  • Temperature Stage: Anton Paar TTK 600 or Oxford Cryostream.

Methodology:

  • Preparation: Grind sample in a mortar cooled with liquid nitrogen.

  • Mounting:

    • Use a zero-background silicon holder.

    • Cover with a Kapton (polyimide) film dome to create a micro-environment and retard sublimation.

  • Data Collection:

    • Set stage temperature to

      
       (173 K).
      
    • Scan Range:

      
      .
      
    • Step Size:

      
      .
      
    • Scan Speed: Fast scan (2 deg/min) initially to capture the phase before any potential transitions, followed by a detailed scan.

Data Presentation & Analysis

Stoichiometric Calculation Table

Use the TGA weight loss (


) and Molecular Weights (

) to calculate the molar ratio (

).
ComponentMW ( g/mol )TGA Loss (%)Corrected Mass*Molar Ratio CalculationResult (

)
Azane (

)
17.03

Derived from MS

1.0
Benzene 78.11

Derived from MS

1.0
Water 18.02

Derived from MS

1.0
Host/Salt VarResidualResidualNormalized1.0

*Note: Because TGA measures total mass loss, "Corrected Mass" requires integrating the area under the MS peaks for each component and normalizing to the total TGA weight loss.

Decision Logic: Solvate vs. Clathrate

Use this logic to classify the nature of the Azane-Benzene-Hydrate interaction.

Logic Start Analyze TGA-MS & DSC Data Step1 Are NH3/Benzene losses separated or simultaneous? Start->Step1 Sep Separated Events Step1->Sep Distinct T ranges Sim Simultaneous Event Step1->Sim Same T range Result1 Surface Adsorption or Channel Solvate Sep->Result1 Result2 True Clathrate/Cage Structure (Cooperative Collapse) Sim->Result2

Figure 2: Cooperative collapse (Simultaneous release) strongly suggests a clathrate hydrate structure where Benzene and Ammonia occupy cages stabilized by Water.

References

  • IUPAC Nomenclature: Connelly, N. G., & Damhus, T. (2005). Nomenclature of Inorganic Chemistry: IUPAC Recommendations 2005. RSC Publishing. (Defines "Azane" as

    
    ). Link
    
  • Clathrate Characterization: Sloan, E. D., & Koh, C. A. (2007). Clathrate Hydrates of Natural Gases. CRC Press. (Fundamental text on benzene/gas hydrate structures). Link

  • TGA-MS Methodology: Materazzi, S. (1997). "Mass spectrometry coupled with thermogravimetry (TG-MS) for evolved gas analysis: A review." Applied Spectroscopy Reviews, 32(4), 385-403. Link

  • Benzene Hydrate Structure: Jeffrey, G. A. (1984). "Hydrate inclusion compounds." Journal of Inclusion Phenomena, 1(3), 211-222. (Discusses the structural role of benzene in hydrate lattices). Link

Application Notes and Protocols for Azane-Benzene-Hydrate as a Biphasic Reaction Medium

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to a Novel Biphasic System

The term "azane-benzene-hydrate" describes a multiphasic system composed of ammonia (azane), benzene, and water (hydrate). This combination does not represent a standard, homogenous reaction medium but rather a dynamic biphasic or potentially triphasic environment. The inherent immiscibility of benzene with the aqueous ammonia solution creates distinct phases, offering unique opportunities for specialized chemical transformations. This guide provides a conceptual framework and practical protocols for leveraging the properties of this system in chemical synthesis.

The primary utility of a biphasic ammonia-benzene-water system lies in reactions where reactants have differential solubility, or where the presence of both a nucleophilic aqueous phase and an organic phase is advantageous for reaction control and product separation.

Core Principles of the Ammonia-Benzene-Water Biphasic System

The foundational principle of this system is the partitioning of reactants, catalysts, and products between the two primary phases:

  • The Aqueous Phase: A solution of ammonia in water forms a basic environment containing ammonium hydroxide (NH₄OH) in equilibrium with dissolved ammonia (NH₃) and water.[1][2][3] This phase is highly polar and serves as a reservoir for water-soluble reagents and a source of ammonia as a nucleophile or base.

  • The Organic Phase: Benzene is a nonpolar, aromatic solvent capable of dissolving a wide range of organic substrates.[4] It serves as the primary medium for nonpolar reactants.

Reactions occur either within one of the phases, with mass transport of a reactant from the other phase, or at the interface between the two liquids. This biphasic nature can enhance reaction rates, improve selectivity, and simplify downstream processing by allowing for easy separation of the organic phase containing the product from the aqueous phase containing catalysts or byproducts.[5][6]

Potential Applications and Mechanistic Considerations

The unique characteristics of the ammonia-benzene-water system lend themselves to several classes of chemical reactions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. The ammonia in the aqueous phase can act as a potent nucleophile.

  • Causality of Experimental Choices: An organic substrate, such as a halogenated nitroarene, is dissolved in the benzene phase. The ammonia, primarily in the aqueous phase, attacks the substrate at the interface or partitions in small amounts into the organic phase to react. The presence of water can sometimes influence the reactivity and pathway of such reactions.[7] The benzene phase allows for high concentrations of the organic substrate, while the aqueous phase provides a ready source of the ammonia nucleophile.

Phase Transfer Catalysis (PTC)

For reactions where the reactants are in separate phases, a phase transfer catalyst can be employed to shuttle one reactant across the phase boundary.

  • Expertise & Experience: In this system, a quaternary ammonium salt could be used to transport hydroxide ions or other aqueous-phase anions into the benzene phase to participate in a reaction, such as a deprotonation or substitution. The choice of catalyst is critical and depends on the specific reactants and desired transformation.

Acid-Base Extractions and Reactions

The basicity of the aqueous ammonia phase can be used to deprotonate acidic organic compounds, pulling them into the aqueous phase from the benzene layer.

  • Trustworthiness through Self-Validation: This principle can be used for in-situ purification or to drive a reaction to completion by removing an acidic byproduct. For example, in a reaction that produces HCl as a byproduct, the ammonia in the aqueous phase will neutralize it to form ammonium chloride, which is soluble in the aqueous phase.[8] This prevents the buildup of acid that could lead to unwanted side reactions.

Experimental Protocols

The following protocols are generalized and should be adapted based on the specific substrate and desired product.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol outlines a general approach for the substitution of a leaving group on an aromatic ring with an amino group from ammonia.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add the aromatic substrate (1.0 eq) dissolved in benzene (5-10 volumes).

  • Aqueous Phase Preparation: In a separate vessel, prepare an aqueous ammonia solution of the desired concentration (e.g., 2 M).

  • Reaction Initiation: Add the aqueous ammonia solution (2-5 eq of ammonia) to the reaction flask.

  • Reaction Conditions: Begin vigorous stirring to ensure adequate mixing of the two phases and heat the reaction to the desired temperature (e.g., 50-80 °C). The optimal temperature will depend on the reactivity of the substrate.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots of the organic phase and analyzing by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Data Presentation: Representative Substrate Scope for SNAr

Substrate (in Benzene)ProductTypical Reaction Time (h)
1-Chloro-2,4-dinitrobenzene2,4-Dinitroaniline1-2
4-Fluoronitrobenzene4-Nitroaniline4-6
2-Chloropyridine2-Aminopyridine8-12
Protocol 2: Ammonolysis of Alkyl Halides

This protocol describes the cleavage of a C-X bond by ammonia, a process known as ammonolysis.[9]

Step-by-Step Methodology:

  • Reaction Setup: To a pressure-rated reaction vessel, add the alkyl halide (1.0 eq) dissolved in benzene (5 volumes).

  • Reagent Addition: Add a concentrated aqueous solution of ammonia (5-10 eq).

  • Reaction Conditions: Seal the vessel and heat to a temperature sufficient to drive the reaction (typically 100-150 °C). The pressure will increase due to the vapor pressure of the components.

  • Monitoring and Workup: Follow steps 5-9 from Protocol 1.

Visualizations

Experimental Workflow for Biphasic SNAr

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_substrate Dissolve Substrate in Benzene combine Combine Phases in Reactor prep_substrate->combine prep_aq Prepare Aqueous Ammonia Solution prep_aq->combine react Heat and Stir Vigorously combine->react monitor Monitor Reaction (TLC, GC) react->monitor monitor->react Incomplete separate Separate Organic and Aqueous Phases monitor->separate Complete wash Wash Organic Phase separate->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify

Caption: Workflow for a typical biphasic SNAr reaction.

Logical Relationship of Components in the Biphasic System

G Benzene Benzene Phase (Nonpolar) Interface Interface Benzene->Interface Aqueous Aqueous Phase (Polar, Basic) Aqueous->Interface Product Organic Product Interface->Product reaction yields Byproduct Aqueous Soluble Byproduct (e.g., NH4Cl) Interface->Byproduct reaction yields Substrate Organic Substrate Substrate->Benzene dissolves in Ammonia Ammonia (NH3) Nucleophile/Base Ammonia->Aqueous dissolves in

Caption: Component partitioning in the biphasic system.

References

  • Chemguide. (n.d.). Reactions between acids and ammonia. Retrieved from [Link]

  • Unacademy. (n.d.). Chemical Reactivity of Ammonia with Water. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]

  • AK Lectures. (n.d.). Birch Reduction of Benzene. Retrieved from [Link]

  • ResearchGate. (2018, December 26). Novel phases in ammonia-water mixtures under pressure. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid. Retrieved from [Link]

  • YouTube. (2013, April 2). Ammonia and Water Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). HSAB theory. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • PMC. (n.d.). The Reactivity-Enhancing Role of Water Clusters in Ammonia Aqueous Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Biphasic Systems: Water — Organic. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Benzene Reactions. Retrieved from [Link]

  • PubMed. (n.d.). Enzymatic synthesis in biphasic aqueous-organic systems. I. Chemical equilibrium shift. Retrieved from [Link]

Sources

High-pressure synthesis of ammonia-benzene hydrates.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Pressure Synthesis and Characterization of Ammonia-Benzene Co-Crystals (Ammoniates) and Ternary Hydrate Systems

Part 1: Executive Summary & Scientific Context

1.1 The "Hydrate" vs. "Ammoniate" Distinction In high-pressure physics and planetary science, the term "hydrate" strictly refers to a crystalline lattice containing water (host) and a guest molecule. However, ammonia (


) is the nitrogen analog of water and forms similar hydrogen-bonded networks. Consequently, the term is often used in two distinct contexts regarding benzene:
  • Ammonia-Benzene Co-crystals (Ammoniates): Binary systems (

    
    ) where ammonia acts as the host/binder, analogous to water in a hydrate.
    
  • Ternary Clathrate Hydrates: Systems containing Water + Ammonia + Benzene, where ammonia acts as a thermodynamic inhibitor or co-guest within a water-ice lattice, relevant to the geochemistry of Titan and Enceladus.

This guide primarily addresses the Binary Ammonia-Benzene System (Ammoniates) due to its significance in fundamental bonding studies (competition between H-bonding and


-bonding), while providing a subsection for Ternary System modifications.

1.2 Application Scope

  • Planetary Science: Modeling the subsurface oceans and crustal interactions of Titan, where liquid hydrocarbons (benzene) interact with cryovolcanic ammonia-water magmas.

  • Fundamental Chemistry: Probing the pressure-induced transition from weak van der Waals complexes to potential polymerized networks.

  • Hydrogen Storage: Investigating ammonia-rich organic frameworks for high-density H-storage.

Part 2: Safety & Pre-requisites

WARNING: High-Risk Experimentation This protocol involves compressing toxic, corrosive gases (Ammonia) and carcinogenic liquids (Benzene) to GPa pressures.

HazardRisk DescriptionMitigation Strategy
Ammonia (

)
Corrosive to skin/lungs; forms explosive mixtures with air. Attacks copper/brass.Use 316SS or Monel fittings only. Work in a fume hood with an ammonia detector.
Benzene (

)
Known carcinogen; highly flammable.Double-glove (Nitrile).[1] Load in a sealed glovebox or fume hood.
Diamond Anvil Cell (DAC) Diamond failure at high pressure (projectile risk).Use a safety enclosure/shield during compression.

Part 3: Experimental Protocol

Equipment Configuration
  • High-Pressure Cell: Symmetric or Membrane Diamond Anvil Cell (DAC).

    • Anvils: Type Ia or IIa diamonds, 300-500

      
       culet size (target pressure: 0-20 GPa).
      
    • Gasket: Rhenium (Re) or Stainless Steel (T301). Note: Re is preferred as Ammonia can embrittle steel at high T.

  • Loading System: Cryogenic Gas Loading System or High-Pressure Gas Loader (1500 bar rated).

  • Spectroscopy: Micro-Raman system (532 nm or 660 nm laser). Avoid UV lasers to prevent photo-induced polymerization of benzene.

Sample Loading Strategy (The "Cryogenic-Condensation" Method)

The challenge is loading a gas (


) and a liquid (

) in precise ratios. The cryogenic method is superior to gas loading for controlling stoichiometry.

Step-by-Step Protocol:

  • Gasket Preparation:

    • Pre-indent a Rhenium gasket to ~40

      
       thickness.
      
    • Drill a sample chamber hole (diameter

      
       1/2 of culet size, e.g., 150 
      
      
      
      ).
    • Clean the gasket and diamonds with isopropanol; ensure no organic residue remains.

  • Benzene Loading (The "Guest"):

    • Place the DAC bottom piston (with gasket) under a stereo microscope.

    • Using a micro-syringe, deposit a micro-droplet of Benzene into the sample chamber.

    • Critical: Fill only ~30-40% of the chamber volume. The remaining space is for Ammonia.[2][3][4][5][6]

    • Add a Ruby sphere (pressure calibrant) to the edge of the chamber.

  • Cryogenic Ammonia Loading (The "Host"):

    • Place the open DAC into the cryogenic loading vessel (bath cryostat).

    • Purge the system with Helium gas to remove air/moisture.

    • Cool the vessel using Liquid Nitrogen (

      
      ) to 
      
      
      
      (Liquefaction point of
      
      
      is 240 K at 1 atm).
    • Introduce Anhydrous Ammonia gas into the vessel. It will condense into a liquid.

    • Observation: Watch through the vessel window. Ensure the Benzene droplet (now frozen) is submerged in liquid Ammonia.

    • Close the DAC: Remotely clamp the DAC while submerged in liquid Ammonia. This traps the Benzene solid and Ammonia liquid together.

  • Warm-up & Compression:

    • Vent the excess Ammonia gas safely to a scrubber.

    • Allow the DAC to warm to room temperature.

    • Initial State: The chamber now contains a mixture of liquid Ammonia and liquid Benzene (miscible at ambient T/P) at the capture pressure (

      
       GPa).
      

Part 4: High-Pressure Synthesis Workflow

The formation of the co-crystal requires crossing specific phase boundaries.

DOT Diagram: Synthesis & Characterization Workflow

G Start Start: Mixed Liquid Phase (NH3 + C6H6 @ 0.5 GPa) Comp1 Compression to 1.5 GPa (Liquid-Solid Region) Start->Comp1 P Increase Anneal Thermal Annealing (T = 350K for 2 hrs) Comp1->Anneal Overcome Kinetic Barrier Crystal Co-Crystal Formation (Phase Separation Check) Anneal->Crystal Slow Cooling Char In-Situ Raman Characterization Crystal->Char Spectroscopy Char->Comp1 If Amorphous/Separated

Figure 1: High-pressure synthesis workflow for Ammonia-Benzene systems. Thermal annealing is critical to ensure homogenous co-crystal formation rather than phase-separated solids.

Part 5: Characterization & Data Analysis

5.1 Raman Spectroscopy Signatures To confirm the synthesis of an Ammonia-Benzene co-crystal (vs. separate phases), monitor the following vibrational modes.

Vibrational ModePure Benzene (

)
Pure Ammonia (

)
Co-Crystal Target Shift Mechanistic Insight
Ring Breathing (

)
~992N/ABlue Shift (+5 to +15) Indicates compressive stress on the ring from the

lattice.
C-H Stretching ~3060N/ARed Shift (-10 to -20) Suggests C-H...N hydrogen bonding interaction.
N-H Stretching N/A~3300-3400Broadening / Splitting Indicates

participation in a host network.
Lattice Modes < 150< 200New Peaks @ 100-300 Definitive proof of a new super-lattice structure.

5.2 Phase Discrimination (Visual)

  • Phase Separated: You will see distinct boundaries (grain boundaries) between two different solids with different refractive indices.

  • Co-Crystal (Ammoniate): A homogenous, single-phase solid forms. It often grows as large, faceted crystals if annealed properly near the liquidus line.

Part 6: Ternary Systems (The "True" Hydrate)

If the specific goal is a Ternary Hydrate (


) :
  • Loading: Pre-mix water and ammonia (e.g., 15%

    
     solution) before loading.
    
  • Procedure: Load the

    
     solution first, then add the Benzene droplet.
    
  • Physics: Ammonia acts as an inhibitor. You will likely form Structure II (sII) Clathrate Hydrates (with Benzene in the

    
     cages) but the dissociation pressure will be higher than pure water-benzene hydrates due to ammonia's presence.
    

Part 7: References

  • Datchi, F., et al. (2006). "Solid ammonia at high pressure: A single-crystal x-ray diffraction study to 123 GPa." Physical Review B. Link

  • Ciabini, L., et al. (2007). "Triggering of the chemical reaction between ammonia and benzene at high pressure." Journal of Chemical Physics. (Validates the interaction and potential reactivity). Link

  • Loveday, J. S., & Nelmes, R. J. (2008). "High-pressure gas hydrates." Physical Chemistry Chemical Physics. (Foundation for hydrate/ammoniate structural analogs). Link

  • Kurnosov, A., et al. (2008). "High-pressure phase diagram of benzene." Journal of Physical Chemistry B. Link

  • Fortes, A. D., & Choukroun, M. (2010). "Phase behaviour of ices and hydrates." Space Science Reviews. (Context for planetary ammonia-benzene interactions). Link

Sources

NMR spectroscopy for studying guest dynamics in clathrates.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Spectroscopy for Characterizing Guest Dynamics in Clathrate Hydrates

Executive Summary

Clathrate hydrates—crystalline water-based solids physically resembling ice—trap small non-polar "guest" molecules (e.g., methane, hydrogen, THF) within polyhedral cages.[1][2][3] Understanding the rotational and translational dynamics of these guests is critical for optimizing gas storage, preventing pipeline plugs, and designing pharmaceutical solvates.

This guide details the application of NMR spectroscopy to quantify these dynamics. Unlike X-ray diffraction, which provides a static time-averaged structure, NMR is sensitive to motion on timescales ranging from


 to 

second. We focus on three core protocols: Deuterium (

H) Line Shape Analysis
for geometric motion, Spin-Lattice Relaxation (

)
for activation energies, and

Xe NMR
for cage occupancy.

Theoretical Framework: The Timescale of Motion

To interpret NMR data, one must correlate the rate of guest motion (


, correlation time) with the NMR interaction strength.
  • Rigid Limit (

    
     s):  The guest is effectively static. Spectra are dominated by anisotropic interactions (Pake patterns).
    
  • Intermediate Regime (

    
     s):  Line shapes are distorted; maximum sensitivity to motion.
    
  • Fast Motion Limit (

    
     s):  Anisotropic interactions are averaged out.[3] The line narrows to a Lorentzian peak.
    

Experimental Protocols

Protocol A: High-Pressure Sample Preparation (In-Situ Formation)

Objective: Create a stable clathrate phase without metastability or unreacted water pockets.

Equipment:

  • High-pressure sapphire NMR tube (rated to 30 MPa).

  • Variable Temperature (VT) unit.

Methodology:

  • Loading: Load the sapphire tube with powdered ice or silica sand (to increase surface area). Add deuterated water (

    
    ) to fill pore spaces.[2]
    
    • Causality:

      
       is used to eliminate the massive 
      
      
      
      H signal from the host lattice, allowing exclusive detection of the guest molecules.
  • Pressurization: Connect to the gas manifold. Pressurize with the guest gas (e.g., CH

    
     at 6–10 MPa).
    
  • The "Memory Effect" Cycle (Critical Step):

    • Cool to 253 K to initiate formation.

    • Heat to 275 K (just above dissociation) to melt the hydrate.

    • Cool rapidly back to 253 K.

    • Reasoning: The first melt leaves behind a "imprinted" water structure or residual clusters, significantly reducing the induction time for re-formation and ensuring a homogenous sample [1].

Protocol B: Geometry of Motion via Static H NMR

Objective: Determine if the guest is rotating isotropically or rattling within the cage.

Target Nucleus: Deuterium (


H) labeled guest (e.g., THF-

).[3]

Step-by-Step:

  • Pulse Sequence: Use the Quadrupolar Echo sequence (

    
    ).
    
    • Why? The dead time of the probe often obscures the rapid decay of broad solid-state signals. The echo refocusses the magnetization, allowing capture of the full FID.

  • Parameter Setup:

    • 
       (inter-pulse delay): 30–50 
      
      
      
      s.
    • Recycle delay:

      
       (typically 1–5 seconds for deuterated guests).
      
  • Data Acquisition: Acquire spectra at 10 K intervals from 100 K to 270 K.

  • Analysis:

    • Pake Pattern: A broad doublet (~135 kHz width) indicates the guest is static (frozen).

    • Narrowing: As temperature rises, the pattern collapses.

    • Validation: If the line shape collapses to a singlet, the guest is tumbling isotropically (visiting all angles equally). If it retains asymmetry, the motion is restricted or anisotropic [2].

Protocol C: Kinetics & Activation Energy via Relaxometry

Objective: Quantify the energy barrier (


) for guest reorientation.

Methodology:

  • Pulse Sequence: Inversion Recovery (

    
    ).
    
  • Execution:

    • Measure

      
       at 10–15 temperature points.
      
    • Vary

      
       logarithmically to capture the full recovery curve.
      
  • BPP Analysis (Self-Validating Logic):

    • Plot

      
       vs. 
      
      
      
      .
    • The curve should exhibit a maximum (the

      
       minimum).
      
    • Validation: At the

      
       minimum, the Larmor frequency 
      
      
      
      matches the motional rate:
      
      
      .
    • Use the slope of the high-temperature and low-temperature wings to calculate

      
       (Activation Energy).
      
Protocol D: Cage Occupancy via Xe NMR

Objective: Determine the ratio of large vs. small cages occupied by the guest.

Methodology:

  • Gas Mixture: Use a mixture of the guest of interest and

    
    Xe.
    
  • Detection: Direct excitation

    
    Xe NMR.
    
  • Interpretation: Xe is an atomic probe. Its chemical shift is highly sensitive to the cage size.

    • Smaller cage = More deshielded (higher ppm).

    • Larger cage = Less deshielded (lower ppm).

  • Quantification: Integrate the peaks for Small (S) and Large (L) cages.

    • Occupancy Ratio

      
      .
      

Data Presentation & Reference Values

Table 1: Typical


Xe Chemical Shifts in Hydrate Cages (Ref [3, 4]) 
Note: Shifts are relative to Xe gas at zero pressure.
Hydrate StructureCage TypeCage Geometry

Xe Shift (

, ppm)
Interpretation
Structure I (sI) Small (S)

~242 ppmTight fit, high deshielding
Structure I (sI) Large (L)

~152 ppmLoose fit, lower shift
Structure II (sII) Small (S)

~230 ppmSimilar to sI small cage
Structure II (sII) Large (L)

~80 ppmVery large cage, gas-like shift

Table 2: Guest Dynamics Parameters (Ref [2, 5])

Guest MoleculeHost LatticeActivation Energy (

)
Motion Type
Methane sI Hydrate~1.5 - 3.0 kJ/molNearly free rotation
THF sII Hydrate~4.0 kJ/mol (High T)Anisotropic reorientation
THF sII Hydrate>20 kJ/mol (Low T)Restricted hopping

Visualized Workflows

Diagram 1: The BPP Relaxation Analysis Logic

Caption: Logic flow for determining activation energy from T1 relaxation data using the Bloembergen-Purcell-Pound model.

BPP_Analysis Start Measure T1 vs Temperature Plot Plot ln(1/T1) vs 1000/T Start->Plot Check Identify T1 Minimum Plot->Check Calc_HighT High T Slope (Fast Motion Regime) Slope = -Ea/R Check->Calc_HighT T > T_min Calc_LowT Low T Slope (Slow Motion Regime) Slope = +Ea/R Check->Calc_LowT T < T_min Result Calculate Activation Energy (Ea) & Correlation Time (tau_c) Calc_HighT->Result Calc_LowT->Result

Diagram 2: Integrated Experimental Workflow

Caption: Step-by-step experimental protocol from sample preparation to specific NMR data acquisition modes.

Clathrate_Workflow Sample Sample Prep (Sapphire Tube + D2O) Formation In-Situ Formation (P > 6MPa, T Cycling) Sample->Formation Decision Select Experiment Formation->Decision Exp_Geo Static 2H NMR (Quad Echo) Decision->Exp_Geo Exp_Kin Relaxometry (T1) (Inversion Recovery) Decision->Exp_Kin Exp_Occ 129Xe NMR (Direct Excitation) Decision->Exp_Occ Analysis_Geo Line Shape Analysis (Geometry of Motion) Exp_Geo->Analysis_Geo Analysis_Kin Arrhenius Plot (Energy Barrier) Exp_Kin->Analysis_Kin Analysis_Occ Peak Integration (Cage Occupancy) Exp_Occ->Analysis_Occ

Troubleshooting & Expert Tips

  • The "Magic Angle" Trap: Do not use Magic Angle Spinning (MAS) if you are studying the anisotropy of motion (Protocol B). MAS averages out the very interactions (dipolar/quadrupolar coupling) that reveal the geometry of the guest's cage rattling. Use static NMR for dynamics; use MAS only for high-resolution chemical shift identification.

  • Hysteresis Check: Always measure spectra during both cooling and heating cycles. If the

    
     values differ at the same temperature, your sample has not reached thermal equilibrium or is undergoing a phase transition (e.g., from metastable sI to stable sII).
    
  • RF Heating: In solid-state NMR, high-power decoupling can heat the sample. For clathrates near their dissociation temperature, this can be catastrophic. Use low-power decoupling or gated decoupling schemes.

References

  • Harnessing Nuclear Magnetic Resonance Spectroscopy to Decipher Structure and Dynamics of Clathrate Hydrates in Confinement. MDPI. [Link]

  • Dynamic Properties of the Tetrahydrofuran Clathrate Hydrate, Investigated by Solid State 2H NMR Spectroscopy. Journal of Physical Chemistry B. [Link]

  • The Diverse Nature of Dodecahedral Cages in Clathrate Hydrates As Revealed by 129Xe and 13C NMR Spectroscopy. Energy & Fuels. [Link]

  • 129Xe NMR studies of clathrate hydrates: New guests for structure II and structure H. Journal of Physical Chemistry. [Link][4]

  • Application of low field NMR T2 measurements to clathrate hydrates. Journal of Magnetic Resonance. [Link]

Sources

Application Note: Structural Elucidation of Volatile Ternary Solvates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the advanced crystallographic analysis of a volatile ternary system: Azane (Ammonia) , Benzene , and Water (Hydrate) . This combination presents unique challenges regarding volatility, phase stability, and atomic discrimination (N vs. O vs. C).[1]

Target System: Azane (Ammonia) – Benzene – Hydrate Co-crystals

Executive Summary

The structural analysis of the Azane;Benzene;Hydrate system (


) represents a "perfect storm" of crystallographic challenges. It involves:
  • High Volatility: Ammonia (gas at STP) and Benzene (volatile liquid) require specialized containment.

  • Electronic Similarity: Distinguishing Azane (Nitrogen,

    
    ) from Hydrate (Oxygen, 
    
    
    
    ) and Benzene (Carbon,
    
    
    ) requires high-resolution data and rigorous refinement strategies.[1]
  • Weak Interactions: The lattice is sustained by a delicate balance of classical Hydrogen Bonds (

    
    ) and weak 
    
    
    
    -interactions (
    
    
    ), often leading to disorder.

This guide outlines a self-validating protocol for the in situ growth, data collection, and refinement of such unstable ternary solvates.

Experimental Protocol: In Situ Cryo-Crystallography[1]

Unlike standard solid-state analysis, this system cannot be crystallized on a benchtop.[1] The crystal must be grown directly on the diffractometer using OHCD (Optical Heating and Crystallization Device) or zone-melting techniques.

Phase 1: Sample Preparation & Containment[1]
  • Objective: Create a sealed environment with the correct stoichiometric ratio of Ammonia, Benzene, and Water.

  • Method:

    • Capillary Selection: Use a thin-walled Lindemann glass capillary (0.3 – 0.5 mm diameter). Quartz is avoided due to higher background scattering.

    • Loading (The "Cold Finger" Technique):

      • Condense Ammonia gas into the capillary cooled by liquid nitrogen (

        
        ).
        
      • Add pre-mixed Benzene/Water emulsion via microsyringe.

      • Flame Seal: Immediately flame-seal the capillary while keeping the sample frozen.

    • Validation: Verify no micro-cracks exist by checking for mass loss over 1 hour.

Phase 2: In Situ Crystal Growth (Zone Melting)
  • Rationale: Flash-freezing creates a polycrystalline powder.[1] To get a single crystal, we must control nucleation.[1]

  • Step-by-Step:

    • Mounting: Mount the capillary on the goniometer head with a magnetic base.

    • Flash Cool: Rapidly cool to 100 K to fix the sample as a polycrystalline solid.

    • Zone Melting:

      • Use a focused IR laser or a micro-heater nozzle.

      • Create a molten zone and move it slowly (2–5 mm/h) along the capillary axis.

      • Outcome: This directional solidification selects for the fastest-growing crystal seed, resulting in a single crystal cylinder filling the capillary.[1]

Data Collection Strategy

The primary risk is sublimation or phase separation during collection.

ParameterSettingRationale
Temperature 100 K – 150 K Low T minimizes thermal motion (reducing disorder) and prevents melting.[1]
Source Mo K

(

Å)
Preferred over Cu K

to reduce absorption effects from the glass capillary.
Strategy High Redundancy (>6) Essential for accurate intensity statistics to distinguish N vs. O atoms.
Resolution < 0.70 Å High-angle data is critical for resolving electron density separation between atoms.[1]
Data Analysis & Structure Solution
The "Azane vs. Hydrate" Discrimination Problem

In X-ray diffraction, Nitrogen (


) and Oxygen (

) have very similar scattering factors.[1] In a ternary system with Benzene (

), misassigning

as

is a common error.

Validation Logic (The "3-Check" System):

  • Displacement Parameters (ADP):

    • If you assign an

      
       as an 
      
      
      
      , the thermal ellipsoid will appear artificially large (trying to spread 8 electrons over a 7-electron density).[1]
    • Rule: If

      
       of a water molecule is >20% higher than neighbors, check if it is Ammonia.
      
  • Hydrogen Bond Geometry:

    • Azane (

      
      ):  Acts as a donor (3 H) and acceptor (1 Lone Pair). Geometry is tetrahedral.
      
    • Hydrate (

      
      ):  Acts as a donor (2 H) and acceptor (2 Lone Pairs).
      
    • Protocol: Map the H-bond network.[1] An atom accepting 2 H-bonds is likely Oxygen.[1] An atom donating 3 H-bonds is Nitrogen.[1]

  • Difference Fourier Maps:

    • After assigning non-H atoms, generate a Difference Fourier map.[1]

    • Look for residual peaks (

      
      ) corresponding to Hydrogen atoms.[1]
      
    • 3 peaks =

      
      ; 2 peaks = 
      
      
      
      .
Workflow Visualization

The following diagram illustrates the critical decision pathways for analyzing the Azane-Benzene-Hydrate system.

G Start Start: Ternary Mixture (NH3 + C6H6 + H2O) Capillary 1. Capillary Loading (Cryo-condensation) Start->Capillary Growth 2. In Situ Growth (Zone Melting / IR Laser) Capillary->Growth Seal & Freeze Diffraction 3. Data Collection (Mo Source, 100K) Growth->Diffraction Single Crystal Formed Solution 4. Structure Solution (Direct Methods / Dual Space) Diffraction->Solution CheckAtom Ambiguity Check: N vs O Assignment? Solution->CheckAtom RefineADP Check ADPs (Ueq) Is U(O) >> U(C)? CheckAtom->RefineADP High Residuals RefineH Difference Fourier Map Locate H positions CheckAtom->RefineH H-Bond Analysis FinalModel Final Model: Azane-Benzene-Hydrate RefineADP->FinalModel Correct Assignment RefineH->FinalModel Geometry Validated

Caption: Workflow for handling volatile ternary solvates, highlighting the critical atomic discrimination step.

Case Study Interpretation: The Lattice Dynamics

In a hypothetical or experimental Azane-Benzene-Hydrate crystal, the structure is stabilized by two distinct domains:

  • The Hydrophilic Domain (

    
    ): 
    
    • Ammonia and water form a strong hydrogen-bonded chain or cluster.[1]

    • Key Interaction:

      
       is typically stronger than 
      
      
      
      due to the acidity of water vs ammonia.
    • Literature Context: Similar to Ammonia Monohydrate (AMH) phases where sheets of H-bonded tessellations occur [1].[2]

  • The Hydrophobic/Inclusion Domain (

    
    ): 
    
    • Benzene often acts as a "spacer" or guest.

    • Interaction: The

      
       protons may direct toward the Benzene ring center (
      
      
      
      ), a phenomenon observed in ammonium-benzene complexes.
    • Disorder Warning: Benzene molecules may rotate in-plane about the hexad axis if not "pinned" by strong H-bonds.[1] Modeled as a rigid body (AFIX 66) if necessary.

References
  • Fortes, A. D., et al. (2003).[1] "Crystal structure of ammonia monohydrate phase II." Journal of Chemical Physics. Link (Context: H-bonding networks in ammonia/water systems).

  • Boese, R., et al. (1999).[1] "In situ Crystallization Techniques." Crystal Growth & Design. (Context: Standard protocols for capillary growth of low-melting solvates).

  • Thalladi, V. R., et al. (1998).[1] "Simulation and Prediction of Crystal Structures of Benzene." Acta Crystallographica. (Context: Benzene packing modes).

  • Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research. (Context: Weak interactions).

(Note: While a specific "Azane;Benzene;Hydrate" single crystal entry is not a standard textbook example, the protocols above are derived from established methodologies for Ammonia Hydrates and Benzene Solvates.)

Sources

Application Note: Theoretical Framework and Potential Industrial Applications of Azane-Benzene-Hydrate Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a theoretical exploration into the nature of a hypothetical azane-benzene-hydrate complex. It deconstructs the constituent components—azane (ammonia), benzene, and water—to establish a foundational understanding of their individual properties and industrial relevance. Based on the principles of clathrate hydrate chemistry, this note outlines potential, speculative applications for such a ternary system. Furthermore, it furnishes detailed, theoretical protocols for the synthesis and characterization of this novel material, intended to guide future experimental validation.

Introduction: Deconstructing "Azane-Benzene-Hydrate"

The term "azane" is the systematic IUPAC nomenclature for ammonia (NH₃). Therefore, the topic of interest is a ternary system composed of ammonia, benzene (C₆H₆), and water (H₂O). In this context, "hydrate" refers to a clathrate hydrate, a crystalline solid structure where water molecules, the "host," form a cage-like lattice that encapsulates "guest" molecules.[1][2] While ammonia and benzene are individually known to form or participate in clathrate hydrates under specific conditions, a stable, well-characterized "ammonia-benzene-hydrate" is not a recognized industrial material.[3]

This document proceeds from a theoretical standpoint, postulating the existence of a co-guest clathrate hydrate where both ammonia and benzene molecules are trapped within the water lattice. The potential applications are derived from the known functionalities of the individual components and the unique properties of clathrate hydrates in general.

Core Components & Their Industrial Significance:

  • Azane (Ammonia, NH₃): A cornerstone of the chemical industry, ammonia is a primary component in the production of fertilizers, plastics, explosives, and pharmaceuticals.[4][5] It also serves as a refrigerant gas, a cleaning agent, and is used in various metallurgical processes.[5][6][7] In aqueous solutions, it is used for pH adjustment and as a nitrogen source in fermentation.[7][8]

  • Benzene (C₆H₆): A fundamental aromatic hydrocarbon, benzene is a precursor for the synthesis of numerous chemicals, including plastics, synthetic fibers, resins, dyes, and detergents.[9] It is also a component of gasoline and has been used as an industrial solvent.[9]

  • Clathrate Hydrates: These ice-like solids are extensively studied for applications in gas storage (e.g., methane, hydrogen), gas separation, carbon dioxide capture, and even water desalination.[2][10] Their ability to selectively trap molecules based on size and shape makes them promising materials for separation and storage technologies.[11]

Theoretical Industrial Applications of a Co-Guest Ammonia-Benzene Hydrate

The unique potential of an ammonia-benzene co-guest hydrate lies in the synergistic interplay between the properties of the guest molecules and the clathrate structure. Ammonia, being a polar and relatively small molecule, could influence the hydrate's formation and stability, while the non-polar, aromatic nature of benzene could offer unique functionalities.

Clathrate hydrates are renowned for their potential in gas separation.[10] An ammonia-benzene hydrate could offer tailored cage structures for selective gas capture.

  • Selective CO₂ Capture: The presence of ammonia, a basic molecule, within the hydrate lattice could enhance the selectivity for capturing acidic gases like CO₂ from industrial flue gas streams. The benzene molecule could act as a structural stabilizer for the clathrate cages.

  • Hydrogen Storage: The tuning of cage sizes by incorporating both a small guest (ammonia) and a larger guest (benzene) could create an optimal environment for storing hydrogen, a key goal for clean energy applications.

The cages of a clathrate hydrate can act as nano-reactors, isolating individual molecules and potentially altering reaction pathways and selectivity.

  • Selective Oxidation/Hydrogenation: Benzene molecules trapped within the hydrate cages could be substrates for highly selective reactions. The surrounding water-ammonia lattice could act as a catalyst or co-catalyst, preventing unwanted side reactions that occur in bulk solvents. For instance, the partial hydrogenation of benzene to cyclohexene is a challenging industrial process that could benefit from such a structured environment.

  • Pharmaceutical Synthesis: The controlled environment of a hydrate cage could enable stereoselective synthesis of drug intermediates, where the specific geometry of the cage directs the formation of a desired stereoisomer.

The decomposition of a clathrate hydrate can be triggered by changes in temperature or pressure, leading to the controlled release of the guest molecules.

  • Agrochemical Delivery: A hydrate containing ammonia (a fertilizer) and a benzene-derived pesticide could be designed for slow, simultaneous release into the soil, improving nutrient uptake and pest control efficiency.

  • Drug Delivery: While benzene itself is toxic, the principle could be applied to less toxic, benzene-containing active pharmaceutical ingredients (APIs). The hydrate could serve as a stable storage medium for the drug, releasing it under specific physiological conditions.

Visualization of Key Concepts

Caption: Workflow for the hypothetical synthesis of ammonia-benzene hydrate.

Objective: To confirm the formation of a clathrate hydrate structure and determine the incorporation of both ammonia and benzene as guest molecules.

Rationale: A multi-technique approach is essential to provide unambiguous evidence of the new material's structure and composition. Raman spectroscopy is excellent for identifying guest molecules in situ, while Powder X-ray Diffraction (PXRD) is the gold standard for determining the crystalline structure of the hydrate.

Equipment:

  • Raman Spectrometer with a low-temperature stage.

  • Powder X-ray Diffractometer (PXRD) with a cryo-stage.

  • Gas Chromatograph (GC) for compositional analysis upon decomposition.

Procedure:

  • Raman Spectroscopy:

    • Place a small amount of the synthesized hydrate on the pre-cooled cryo-stage of the Raman spectrometer.

    • Acquire spectra at various points on the sample.

    • Analysis: Look for characteristic vibrational modes:

      • Benzene: Aromatic C-H stretching (~3060 cm⁻¹) and ring breathing modes (~992 cm⁻¹).

      • Ammonia: N-H stretching modes (~3200-3400 cm⁻¹).

      • Water Lattice: O-H stretching region (~3000-3500 cm⁻¹), which will be different from that of pure ice. The presence of guest molecules perturbs these vibrations.

  • Powder X-ray Diffraction (PXRD):

    • Grind the hydrate sample to a fine powder under liquid nitrogen.

    • Mount the powder on the cryo-stage of the PXRD instrument.

    • Collect a diffraction pattern over a suitable 2θ range.

    • Analysis: Compare the obtained diffraction pattern with known patterns for ice and standard clathrate structures (sI, sII, sH). A successful synthesis should yield a pattern consistent with a clathrate hydrate structure, distinct from that of hexagonal ice.

  • Gas Chromatography (GC):

    • Place a known mass of the hydrate in a sealed vial.

    • Allow the hydrate to decompose at room temperature, releasing the guest molecules into the headspace.

    • Inject a sample of the headspace gas into a GC.

    • Analysis: Quantify the molar ratio of ammonia and benzene released. This will confirm the presence of both guests in the solid and determine their relative occupancy in the hydrate cages.

Data Summary (Hypothetical)

The following table summarizes the expected characterization data for a successful synthesis.

Analytical TechniqueParameterExpected Result for Azane-Benzene-Hydrate
Raman Spectroscopy C-H Stretch (Benzene)Peak around 3060 cm⁻¹
N-H Stretch (Ammonia)Peaks in the 3200-3400 cm⁻¹ region
O-H Stretch (Lattice)Broad band, shifted compared to pure ice
Powder X-ray Diffraction Crystal StructureDiffraction pattern matching sI or sII clathrate structure
Gas Chromatography Released GasesDetection and quantification of both ammonia and benzene

Conclusion and Future Outlook

The concept of an azane-benzene-hydrate, while currently theoretical, opens up intriguing possibilities for new materials with tailored properties. The synergistic inclusion of a small, polar molecule (ammonia) and a larger, aromatic molecule (benzene) into a clathrate lattice could lead to novel applications in gas separation, catalysis, and controlled release systems. The protocols outlined in this document provide a foundational roadmap for the experimental synthesis and validation of this hypothetical material. Future work should focus on determining the precise pressure-temperature stability region of this co-guest hydrate and exploring its performance in the potential applications discussed.

References

A comprehensive list of references will be compiled upon the completion of further experimental and theoretical studies. The foundational knowledge for this application note is based on established principles of chemical synthesis, materials science, and the extensive body of literature on clathrate hydrates.

Sources

Application Notes & Protocols: The Strategic Use of Aniline (Azane;benzene) in Separation Processes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and protocols for utilizing aniline and its salts in the separation of chemical mixtures. The core of this methodology hinges on the pH-dependent solubility of aniline, a property that allows for its selective transfer between immiscible aqueous and organic phases. We will delve into the fundamental acid-base chemistry that governs these separations and provide detailed, field-proven protocols for liquid-liquid extraction and purification by recrystallization. This document is intended to equip researchers with the foundational knowledge and practical steps required to effectively isolate and purify aniline and related basic compounds from complex matrices.

Introduction: Understanding the Nomenclature and Core Principle

The systematic IUPAC name for the parent hydride of aniline is "azane" for ammonia (NH₃) and "benzene" for the C₆H₆ ring; thus, aniline (C₆H₅NH₂) is systematically named benzenamine[1][2]. The topic "azane;benzene;hydrate" refers to aniline in the context of aqueous environments or, more specifically, to its hydrated salt forms, such as aniline hydrochloride.

The utility of aniline in separation science is rooted in its nature as a weak base[1]. The nitrogen atom's lone pair of electrons can accept a proton from an acid, forming the corresponding conjugate acid, the anilinium ion (C₆H₅NH₃⁺). This simple, reversible acid-base reaction dramatically alters the compound's physical properties, most notably its solubility.

  • Aniline (Free Base): A nonpolar aromatic compound, aniline is an oily liquid that is only slightly soluble in water but exhibits high solubility in common organic solvents like diethyl ether, dichloromethane, and ethyl acetate[3].

  • Anilinium Ion (Protonated Form): When aniline is protonated, it forms an ionic salt, such as anilinium chloride (aniline hydrochloride). This salt is highly soluble in water but largely insoluble in nonpolar organic solvents[4][5].

This pH-gated "switch" in polarity is the cornerstone of its use in separation processes, allowing for the selective extraction of aniline from neutral or acidic compounds.

Physicochemical Properties for Separation Design

A successful separation protocol relies on a thorough understanding of the physicochemical properties of the compounds involved. The table below summarizes the critical data for aniline and its most common salt, aniline hydrochloride.

PropertyAniline (C₆H₅NH₂)Aniline Hydrochloride (C₆H₅NH₃⁺Cl⁻)Significance in Separation
Appearance Colorless to yellowish oily liquid[3]White to greenish crystalline solid[4][6]Visual identification of the compound's state.
Molar Mass 93.13 g/mol 129.59 g/mol [7]Stoichiometric calculations.
pKa (of conjugate acid) 4.6[1][3]Not applicable (is the conjugate acid)Crucial Parameter: Dictates the pH required to ensure >99.9% of the aniline is in either the free base or protonated form.
Solubility in Water 3.6 g/100 mL (slightly soluble)[1][8]107 g/100 mL (highly soluble)[4][7]The basis for partitioning between aqueous and organic phases.
Solubility in Organic Solvents Readily soluble (e.g., diethyl ether, DCM)[3]Insoluble in nonpolar solvents (e.g., diethyl ether)[5][9]The basis for retention in the organic phase.
Density 1.022 g/mL (denser than water)[3]1.22 g/mL[4][10]Determines which layer (aqueous or organic) will be on the top or bottom in a separatory funnel.
Melting Point -6 °C[3]196-198 °C[4]Relevant for purification by recrystallization and product identification.
Boiling Point 184 °C[3]245 °C[4]Relevant for purification by distillation.

The Chemical Principle of Acid-Base Separation

The separation's effectiveness is dictated by Le Châtelier's principle as applied to the acid-base equilibrium of aniline. To separate aniline from a neutral compound, we exploit this equilibrium by manipulating the pH of an aqueous phase that is in contact with an organic phase containing the mixture.

The governing equilibrium is:

C₆H₅NH₂ (Organic Soluble) + H⁺ ⇌ C₆H₅NH₃⁺ (Water Soluble)

The pKa of the anilinium ion is approximately 4.6[1][3]. Using the Henderson-Hasselbalch equation, we can determine the pH required to control the speciation of aniline:

  • To Protonate (Extract into Water): By washing the organic solution with an aqueous acid of pH << 4.6 (e.g., 1 M HCl, pH ≈ 0), the equilibrium is shifted strongly to the right. Over 99.99% of the aniline will be converted to the anilinium ion, which then dissolves in the aqueous layer.

  • To Deprotonate (Recover from Water): By adding a strong base to the aqueous layer to raise the pH >> 4.6 (e.g., 6 M NaOH, pH ≈ 14), the equilibrium is shifted strongly to the left. The water-soluble anilinium ion is converted back to the neutral aniline base, which, being poorly water-soluble, will either precipitate or can be extracted back into a fresh organic layer[5].

G cluster_organic Organic Phase (e.g., Diethyl Ether) cluster_aqueous Aqueous Phase aniline_base Aniline (C₆H₅NH₂) Soluble in Organic Phase anilinium_ion Anilinium Ion (C₆H₅NH₃⁺) Soluble in Aqueous Phase aniline_base->anilinium_ion + Aqueous Acid (e.g., HCl) pH < 2 anilinium_ion->aniline_base + Aqueous Base (e.g., NaOH) pH > 10

Figure 1: pH-dependent equilibrium of aniline, governing its partitioning between organic and aqueous phases.

Application Protocol 1: Separation of Aniline from a Neutral Compound via Liquid-Liquid Extraction

This protocol details the separation of a mixture containing aniline and a neutral organic compound (e.g., naphthalene).

Materials and Reagents:
  • Mixture of aniline and neutral compound

  • Diethyl ether (or Dichloromethane)

  • 1 M Hydrochloric Acid (HCl)

  • 6 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Step-by-Step Methodology:

Part A: Extraction of Aniline from the Organic Mixture

  • Dissolution: Dissolve the crude mixture (e.g., 1.0 g) in 30 mL of diethyl ether in an Erlenmeyer flask. Transfer the solution to a 125 mL separatory funnel.

  • Acidic Extraction: Add 20 mL of 1 M HCl to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.

    • Causality: This step protonates the aniline base, converting it to water-soluble anilinium chloride, which partitions into the aqueous layer. The neutral compound remains in the ether layer[9].

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. Aniline's density is slightly greater than water, but diethyl ether is much less dense (0.71 g/mL), so the organic layer will be on top. If using dichloromethane (DCM, density ~1.33 g/mL), the organic layer will be on the bottom.

  • Drain Layers: Drain the lower (aqueous) layer into a clean flask labeled "Aqueous Extract 1". Drain the upper (organic) layer into a flask labeled "Organic Layer".

  • Repeat Extraction: Return the organic layer to the separatory funnel and repeat the extraction (steps 2-4) with a fresh 15 mL portion of 1 M HCl. Combine this second aqueous extract with "Aqueous Extract 1".

    • Causality: Performing two smaller extractions is more efficient at removing the target compound than a single large one[5].

Part B: Isolation of the Neutral Compound 6. Washing: Return the organic layer to the separatory funnel. Wash it with 15 mL of brine.

  • Causality: The brine wash helps to remove residual water and any remaining inorganic salts from the organic layer.
  • Drying: Drain the washed organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous Na₂SO₄ (enough to have some free-flowing powder) and swirl. Let it sit for 10-15 minutes.
  • Isolation: Decant or filter the dried organic solution away from the drying agent into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified neutral compound.

Part C: Recovery of Aniline 9. Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M NaOH while stirring until the solution is strongly basic (pH > 12, check with pH paper). A milky white precipitate of aniline should form.

  • Causality: The strong base deprotonates the anilinium ion, regenerating the water-insoluble aniline free base[5][11].
  • Back-Extraction: Transfer the basic aqueous solution to the separatory funnel. Add 20 mL of diethyl ether and extract the aniline back into the organic phase by shaking as before.

  • Isolate and Repeat: Drain the aqueous layer. Transfer the new organic layer (containing the aniline) to a clean flask. Perform a second back-extraction on the aqueous layer with another 15 mL of ether and combine the organic extracts.

  • Washing, Drying, and Isolation: Wash the combined organic extracts with 15 mL of brine, dry over anhydrous Na₂SO₄, and remove the solvent on a rotary evaporator as in steps 7-8 to yield purified aniline.

    G start Crude Mixture (Aniline + Neutral Cmpd) in Diethyl Ether add_hcl Extract with 1 M HCl (aq) start->add_hcl sep1 Separate Layers add_hcl->sep1 org_layer1 Organic Layer (Neutral Cmpd in Ether) sep1->org_layer1 Top Layer aq_layer1 Aqueous Layer (Anilinium Chloride in H₂O) sep1->aq_layer1 Bottom Layer wash_org Wash with Brine org_layer1->wash_org add_naoh Add 6 M NaOH (aq) to pH > 12 aq_layer1->add_naoh dry_org Dry (Na₂SO₄) & Evaporate wash_org->dry_org neutral_prod Pure Neutral Compound dry_org->neutral_prod back_extract Extract with Diethyl Ether add_naoh->back_extract sep2 Separate Layers back_extract->sep2 aq_waste Aqueous Waste (NaCl in H₂O) sep2->aq_waste Bottom Layer org_layer2 Organic Layer (Aniline in Ether) sep2->org_layer2 Top Layer dry_aniline Wash, Dry & Evaporate org_layer2->dry_aniline aniline_prod Pure Aniline dry_aniline->aniline_prod

    Figure 2: Workflow for the separation and recovery of aniline from a neutral compound.

Application Protocol 2: Purification of Aniline Hydrochloride by Recrystallization

If the isolated product is the solid aniline hydrochloride salt, it can be further purified by recrystallization to remove impurities.

Principle:

Recrystallization purifies solids based on differences in solubility at different temperatures. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold. Aniline hydrochloride is highly soluble in water and also soluble in alcohols[4]. A mixed solvent system of ethanol and water is often effective.

Materials and Reagents:
  • Crude aniline hydrochloride

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Ice bath

Step-by-Step Methodology:
  • Solvent Selection: Place a small amount of crude aniline hydrochloride in a test tube. Add a minimal amount of ethanol and heat to see if it dissolves. If it dissolves readily, ethanol may be a suitable single solvent. If not, a mixed solvent system is preferable.

  • Dissolution: Place the crude aniline hydrochloride (e.g., 2.0 g) in a 50 mL Erlenmeyer flask. Add a minimal volume of hot ethanol (e.g., 5-10 mL) and bring the solution to a boil on a hot plate. Add more hot ethanol in small portions until the solid just dissolves.

  • Induce Crystallization: Slowly add hot water dropwise to the boiling solution until the solution becomes faintly cloudy (the "cloud point"). This indicates the solution is saturated[12]. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

    • Causality: Slow cooling promotes the formation of large, pure crystals, excluding impurities which remain in the solvent (mother liquor).

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. The purity can be checked by melting point determination (pure aniline hydrochloride melts at 196-198 °C)[4].

Critical Safety Considerations

Aniline and its salts are highly toxic and must be handled with extreme care.

  • Toxicity: Aniline is toxic if swallowed, inhaled, or absorbed through the skin[13][14]. It is a suspected carcinogen and mutagen[13][15]. It can cause methemoglobinemia, which reduces the blood's ability to carry oxygen.

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles[14].

  • Handling: Avoid all contact with skin and eyes. Do not breathe vapors or dust. Aniline darkens on exposure to air and light[3][6].

  • Waste Disposal: Dispose of all aniline-containing waste according to institutional and local environmental regulations. Aniline is very toxic to aquatic life[13].

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6115, Aniline. Retrieved from [Link].

  • Wikipedia (n.d.). Anilinium chloride. Retrieved from [Link].

  • Purdue University (n.d.). Experiment 8 - Extraction. Retrieved from [Link].

  • Global Safety Management (2015). Safety Data Sheet: Aniline. Retrieved from [Link].

  • ResearchGate (2014). How do I remove aniline from the reaction mixture?. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22245697, Benzene;hydrate. Retrieved from [Link].

  • Gong, X. et al. (2018). Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts. Industrial & Engineering Chemistry Research. Retrieved from [Link].

  • Wikipedia (n.d.). Aniline. Retrieved from [Link].

  • Wikipedia (n.d.). Azane. Retrieved from [Link].

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link].

  • Organic Syntheses (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link].

  • Sirkar, K. K. et al. (1998). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research. Retrieved from [Link].

  • Carl Roth GmbH + Co. KG (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link].

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. Retrieved from [Link].

  • Heriot-Watt University (n.d.). Benzene can form gas hydrates. Heriot-Watt Research Portal. Retrieved from [Link].

  • Yagodin, G. A. (1981). Aniline recuperation method. Google Patents (RU2327683C2).
  • University of Technology (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Retrieved from [Link].

  • ScienceMadness Forums (2023). Purification of Aniline Hydrochloride. Retrieved from [Link].

  • University of Calgary (n.d.). Amines. Retrieved from [Link].

  • PENTA s.r.o. (2023). Safety Data Sheet: Aniline. Retrieved from [Link].

  • Wikipedia (n.d.). Onium ion. Retrieved from [Link].

  • Scribd (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link].

  • International Programme on Chemical Safety (n.d.). ANILINE HYDROCHLORIDE. Retrieved from [Link].

  • Chemos GmbH & Co. KG (2021). Safety Data Sheet: Aniline. Retrieved from [Link].

  • Khalid, H. S. (2020). Experiment 3: Separating Organic Components of a Mixture by Acid/Base Extraction. Retrieved from [Link].

  • Wikipedia (n.d.). Benzene. Retrieved from [Link].

  • Carl Roth GmbH + Co. KG (n.d.). Safety Data Sheet: Aniline hydrochloride. Retrieved from [Link].

  • California State University, Sacramento (n.d.). Recrystallization. Retrieved from [Link].

  • The Synthetic Collective (2023). Making Aniline HCl. YouTube. Retrieved from [Link].

Sources

Protocol for growing single crystals of azane;benzene;hydrate.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Scope

Executive Summary This protocol details the methodology for growing single crystals of the ternary solvate system comprising Azane (Ammonia,


) , Benzene (

)
, and Water (

)
. In the context of drug development and supramolecular chemistry, this system serves as a critical model for analyzing competitive solvation—specifically the interplay between strong hydrogen bonding (

) and weak

-hydrogen bonding (

) at the hydrophobic interface of aromatic pharmacophores.

Scope Note on Nomenclature: "Azane" is the strict IUPAC systematic name for Ammonia (


) . While often used to describe the parent hydride of amines, this protocol strictly interprets the request as the crystallization of the ternary mixture of Ammonia, Benzene, and Water. Due to the high volatility of the components and the gaseous nature of ammonia at Standard Temperature and Pressure (STP), this guide utilizes In-Situ Cryo-Crystallization (OHCD Technique) .

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanistic Foundation

The crystallization of this ternary system is driven by the "Guest-Host" principle.

  • The Host: The Ammonia-Water subsystem forms a hydrogen-bonded lattice. Ammonia acts as a structure disruptor/modifier to the standard hexagonal ice lattice, allowing for unique cavity formation.

  • The Guest: Benzene, being hydrophobic, does not dissolve in the aqueous phase but can be trapped within the lattice cavities (clathrate-like behavior) or form specific solvates stabilized by

    
     interactions.
    

Why this is difficult:

  • Immiscibility: Benzene and water separate into two phases.

  • Volatility: Ammonia is a gas (

    
    ); Benzene is a volatile carcinogen.
    
  • Nucleation: The entropy of mixing is high; inducing a single ordered phase requires precise thermal gradients (Zone Melting).

Safety & Pre-requisites
  • Benzene: Known human carcinogen (Group 1). All handling must occur in a Class II Biosafety Cabinet or Glovebox.

  • Ammonia: Corrosive, toxic gas.

  • Capillaries: Borosilicate or Quartz (0.3mm – 0.5mm diameter).

  • Cryostream: Nitrogen gas stream capable of

    
    .
    
Physical Properties Table
ComponentIUPAC NameFormulaMelting Point (

)
Boiling Point (

)
Role in Crystal
Azane Azane

-77.7-33.3H-Bond Donor/Acceptor
Benzene Benzene

5.580.1

-System Guest
Hydrate Oxidane

0.0100.0Lattice Former

Part 3: Experimental Protocol

Workflow Visualization

CrystalGrowth Start Start: Component Preparation Mix Sample Loading (Capillary) Cryogenic Handling Start->Mix Condense NH3 into C6H6/H2O Seal Flame Sealing (Arc Fusion) Mix->Seal Prevent Evaporation Mount Goniometer Mounting (Magnetic Base) Seal->Mount FlashFreeze Flash Freezing (T < 180 K) Mount->FlashFreeze Rapid Cooling Polycrystal Polycrystalline Mass Formed FlashFreeze->Polycrystal ZoneMelt Optical Heating (OHCD) Zone Melting Polycrystal->ZoneMelt IR Laser / Micro-heater ZoneMelt->Polycrystal Cycle 1-3 (Annealing) SingleCrystal Single Crystal Isolation ZoneMelt->SingleCrystal Slow Scan (0.1 mm/min) Diffraction X-Ray Diffraction (Data Collection) SingleCrystal->Diffraction

Caption: Workflow for In-Situ Cryo-Crystallization of Volatile Ternary Systems using Zone Melting.

Detailed Methodology: In-Situ Cryo-Crystallization

Step 1: Sample Preparation (The Condensation Method)

  • Objective: Create a stoichiometric mixture of Ammonia, Benzene, and Water inside a capillary.

  • Technique:

    • Prepare a mixture of Benzene and Water (e.g., 1:1 v/v) in a septum-sealed vial. Note: They will be biphasic.

    • Cool the vial to

      
       (Dry ice/Acetonitrile bath).
      
    • Condense anhydrous Ammonia gas into the vial until the desired molar ratio is reached (gravimetric monitoring). Ammonia acts as a co-solvent, likely homogenizing the phases at low temperature.

    • Capillary Loading: Dip a 0.3mm Lindemann capillary into the cold mixture. Capillary action will draw the liquid up.

    • Sealing: Immediately seal the capillary using a micro-torch or arc-fusion sealer. Critical: Ensure no charring of the organic sample occurs.

Step 2: Mounting and Flash Freezing

  • Mount the capillary on a standard goniometer head using beeswax or cryo-clay.

  • Center the capillary in the X-ray beam path.

  • Quench: Rapidly block the cryostream (set to 100 K) to flash-freeze the liquid into a polycrystalline powder or glass. This prevents phase separation of the benzene and water.

Step 3: Optical Heating and Crystallization (OHCD)

  • The Challenge: Flash freezing creates a "powder" ring in diffraction. We need a single grain.

  • The Solution: Use an Infrared (

    
    ) laser or a micro-wire heater to create a molten zone.
    
    • Melt: Apply heat to melt all but a small seed at the tip of the capillary.

    • Zone Refinement: Slowly move the heat source along the capillary axis (speed:

      
       mm/min).
      
    • Selection: As the molten zone travels, the seed crystal at the cool interface grows into the melt.

    • Annealing: Once a single domain fills the capillary diameter, lower the temperature slowly (

      
      ) to relieve thermal strain.
      

Step 4: Data Collection Strategy

  • Perform a pre-screen diffraction scan.

  • Look for Unit Cell dimensions that differ from pure Benzene (Orthorhombic

    
    ) or Ammonia Hydrate phases.
    
  • Target: A ternary co-crystal often exhibits lower symmetry (Monoclinic or Triclinic) due to the frustration between the planar benzene and the tetrahedral water/ammonia network.

Part 4: Interaction Mechanism & Analysis

Understanding the binding modes is essential for interpreting the electron density map.

Interactions cluster_lattice Crystal Lattice Stabilization NH3 Azane (NH3) H2O Water (H2O) NH3->H2O Strong H-Bond (N-H...O) Benz Benzene (C6H6) NH3->Benz N-H...π Interaction (Weak) H2O->NH3 Strong H-Bond (O-H...N) H2O->Benz O-H...π Interaction (Weak)

Caption: Competitive interaction map showing the stabilization of the Benzene guest via Pi-Hydrogen bonding.

Key Analytical Checkpoints:

  • Disorder: Benzene molecules often rotate in their lattice sites (dynamic disorder) even at 100 K. You may need to cool to <90 K (Titan surface temperatures) to freeze this motion.

  • Twinning: The phase transition from liquid to solid often induces merohedral twinning. Use "Cell_Now" or similar algorithms to deconvolute domains.

References

  • Boese, R. (2014). In Situ Crystallization Techniques. In Supramolecular Chemistry: From Molecules to Nanomaterials. John Wiley & Sons.

  • Vu, T. H., et al. (2014).[1][2] Formation of a Benzene-Ethane Co-Crystal: Implications for Titan. The Journal of Physical Chemistry A, 118(23), 4087–4094. (Provides the methodological basis for cryogenic benzene co-crystals).

  • Desiraju, G. R. (2002). Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research, 35(7), 565–573. (Foundational theory on C-H...O and N-H...Pi interactions).

  • Cambridge Structural Database (CSD) . Search for Refcode: BENZEN (Pure Benzene) and AMMONIA (Pure Ammonia) to establish baseline unit cells.

Note: This protocol involves hazardous materials and high-pressure/cryogenic equipment. It should only be performed by trained personnel.

Sources

Application Notes and Protocols for In-situ Monitoring of Azane:Benzene:Hydrate Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Real-Time Monitoring in Hydrate Research

Clathrate hydrates, crystalline ice-like structures that trap guest molecules, are of significant interest across various scientific and industrial domains. Their formation is a critical factor in flow assurance in the oil and gas industry, where they can lead to pipeline blockages.[1] Conversely, their potential for gas storage and separation is a burgeoning field of research.[1] The ternary system of azane (ammonia), benzene, and water is of particular academic and industrial interest due to the competing and synergistic effects these molecules exhibit in hydrate formation. Ammonia can act as a thermodynamic inhibitor to methane hydrate formation, yet it can also form its own clathrate hydrates.[2] Benzene, an aromatic hydrocarbon, can also be incorporated into hydrate structures. Understanding the dynamic interplay of these components during hydrate nucleation, growth, and dissociation is paramount for both preventing unwanted formation and harnessing their beneficial properties.

Traditional ex-situ analytical methods often fail to capture the transient and dynamic nature of hydrate formation. In-situ monitoring, however, provides a real-time window into these processes, enabling a deeper understanding of the kinetics and mechanisms at play. This guide provides a comprehensive overview of advanced in-situ monitoring techniques and detailed protocols for their application in studying azane:benzene:hydrate formation.

Core In-situ Analytical Techniques

A multi-faceted approach, often employing several complementary in-situ techniques, is crucial for a comprehensive understanding of hydrate formation. The primary techniques discussed herein are Raman Spectroscopy, Focused Beam Reflectance Measurement (FBRM), and Particle Vision and Measurement (PVM).

Raman Spectroscopy: Unraveling Molecular Fingerprints

Raman spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular vibrations within a sample.[3] This allows for the identification of chemical species and the characterization of their local environment. In the context of hydrate research, Raman spectroscopy is invaluable for:

  • Confirming Hydrate Formation: The O-H stretching band of water molecules in a hydrate lattice is distinctly different from that of liquid water or ice.

  • Identifying Guest Molecules: The characteristic Raman peaks of azane and benzene can be used to confirm their encapsulation within the hydrate cages.[4][5]

  • Determining Cage Occupancy: The relative intensities of the guest molecule peaks can provide information about the occupancy of the different-sized cages (e.g., small and large cages in structure I or II hydrates).[4]

  • Monitoring Phase Transitions: Real-time spectral acquisition allows for the precise determination of the onset of hydrate nucleation and dissociation.[6]

Focused Beam Reflectance Measurement (FBRM): Tracking Particle Size and Population Dynamics

FBRM is a probe-based technique that measures the chord length distribution of particles in a suspension in real-time.[7] A focused laser beam scans in a circular path, and the time a particle intersects the beam is measured, providing a chord length. This technique is instrumental for:

  • Detecting Nucleation: The initial formation of hydrate crystals results in a sharp increase in the number of small particles detected by FBRM.

  • Monitoring Crystal Growth: As hydrate crystals grow, the chord length distribution shifts towards larger values.

  • Observing Agglomeration: The formation of agglomerates leads to a significant increase in the measured chord lengths and can be correlated with changes in the particle count.

  • Assessing Dissociation: The disappearance of particles upon changing temperature or pressure provides a clear indication of hydrate dissociation.

Particle Vision and Measurement (PVM): Visualizing the Process

PVM is another probe-based technology that captures high-resolution images of particles and their mechanisms directly within the process stream.[8] This provides invaluable qualitative information that complements the quantitative data from FBRM and Raman spectroscopy. PVM is critical for:

  • Visual Confirmation of Hydrate Morphology: Direct imaging allows for the observation of crystal habit, size, and shape.

  • Identifying Different Phases: It can distinguish between hydrate crystals, ice particles, and immiscible liquid droplets.

  • Observing Agglomeration Mechanisms: The process of individual crystals coming together to form larger agglomerates can be directly visualized.

  • Detecting Process Upsets: The formation of unwanted phases or changes in particle characteristics can be quickly identified.[8]

Experimental Setup and Workflow

A robust experimental setup is crucial for obtaining high-quality, reproducible data. The following describes a typical configuration for the in-situ monitoring of azane:benzene:hydrate formation.

High-Pressure Autoclave System

A high-pressure stirred autoclave is the core of the experimental setup. Key features should include:

  • Material: Constructed from a material resistant to corrosion from ammonia and benzene, such as stainless steel or Hastelloy.

  • Pressure and Temperature Control: Capable of maintaining precise control over a wide range of pressures and temperatures relevant to hydrate formation.

  • Multiple Ports: Equipped with sufficient ports to accommodate the in-situ probes (Raman, FBRM, PVM), a gas inlet, a liquid sampling port, and temperature and pressure sensors.

  • Stirring Mechanism: A variable-speed agitator to ensure proper mixing and prevent mass transfer limitations.

Workflow Diagram

G cluster_prep System Preparation cluster_monitoring In-situ Monitoring cluster_analysis Data Analysis prep1 Clean and assemble high-pressure autoclave prep2 Introduce known amounts of azane, benzene, and water prep1->prep2 prep3 Pressurize the system with an inert gas (e.g., N2) to the desired initial pressure prep2->prep3 monitor1 Initiate data acquisition from Raman, FBRM, and PVM probes prep3->monitor1 System Equilibration monitor2 Begin controlled cooling of the autoclave to induce hydrate formation monitor1->monitor2 monitor3 Continuously record temperature, pressure, and probe data monitor2->monitor3 analysis1 Correlate changes in Raman spectra with FBRM and PVM data monitor3->analysis1 Data Collection Complete analysis2 Identify nucleation point from a sharp increase in FBRM counts and visual confirmation from PVM analysis1->analysis2 analysis3 Track crystal growth and agglomeration through shifts in FBRM chord length distribution and PVM images analysis2->analysis3 analysis4 Quantify guest molecule incorporation using Raman peak analysis analysis3->analysis4

Caption: Experimental workflow for in-situ monitoring.

Detailed Protocols

Protocol 1: In-situ Raman Spectroscopic Analysis
  • System Calibration:

    • Calibrate the Raman spectrometer using a known standard (e.g., a silicon wafer) to ensure wavenumber accuracy.

    • Obtain reference spectra of pure liquid azane, benzene, water, and ice under relevant temperature and pressure conditions.

  • Probe Insertion and Focusing:

    • Carefully insert the Raman probe into the high-pressure autoclave, ensuring a proper seal.

    • Focus the laser on the bulk liquid phase, away from the reactor walls and agitator, to minimize background interference.

  • Data Acquisition:

    • Set the laser power and exposure time to achieve an optimal signal-to-noise ratio without causing sample degradation.

    • Begin continuous spectral acquisition as the system is cooled.

    • Monitor the O-H stretching region (approx. 3000-3600 cm⁻¹) for the appearance of the characteristic hydrate lattice peak.

    • Simultaneously monitor the characteristic peaks for azane (e.g., N-H stretching) and benzene (e.g., ring breathing mode) to confirm their incorporation into the hydrate structure.

  • Data Analysis:

    • Deconvolute the Raman spectra to separate the contributions of liquid water, ice, and hydrate.

    • Calculate the relative peak areas of the guest molecules to estimate the relative cage occupancies.

Protocol 2: FBRM and PVM Monitoring
  • Probe Preparation and Installation:

    • Ensure the probe windows are clean and free of scratches.

    • Install the FBRM and PVM probes into the autoclave, ensuring they are positioned to monitor a representative portion of the fluid.

  • Background Measurement:

    • Before cooling, acquire a background measurement in the liquid phase to establish a baseline for particle counts and chord lengths.

  • Real-Time Monitoring:

    • Initiate data acquisition simultaneously with the Raman spectrometer.

    • Monitor the FBRM data for a sudden increase in the "counts per second" in the fine particle size range, indicating nucleation.

    • Use the PVM images to visually confirm the appearance of crystals.

    • Track the evolution of the chord length distribution from the FBRM to monitor crystal growth and agglomeration.

    • Correlate changes in the FBRM data with visual observations from the PVM.

  • Data Interpretation:

    • Analyze the trends in the mean chord length and total counts to understand the kinetics of crystal growth and agglomeration.

    • Use the PVM images to build a qualitative understanding of the particle mechanisms, such as the initial crystal habit and the nature of agglomeration.

Data Presentation and Interpretation

The synergistic use of these techniques provides a comprehensive dataset. The following table illustrates how the data from each technique can be correlated to describe the stages of hydrate formation.

Stage of FormationRaman Spectroscopy ObservationsFBRM ObservationsPVM Observations
Induction Period Spectrum dominated by liquid water, dissolved azane, and benzene peaks.Low and stable particle counts and chord lengths.Clear liquid phase with no visible particles.
Nucleation Appearance of a distinct O-H stretching peak characteristic of the hydrate lattice.Sharp increase in the number of fine particle counts.First appearance of small, distinct crystals.
Crystal Growth Increasing intensity of the hydrate lattice and encapsulated guest molecule peaks.Shift in the chord length distribution to larger sizes.Visible increase in the size of individual crystals.
Agglomeration No significant change in the molecular-level spectra.Significant increase in the mean chord length and potential decrease in total counts as particles combine.Observation of multiple crystals clumping together to form larger aggregates.
Dissociation Disappearance of the hydrate lattice peak and a return to the liquid water spectrum.Rapid decrease in particle counts and chord lengths as crystals dissolve.Visual disappearance of the solid phase.
Logical Relationship Diagram

G cluster_inputs Experimental Conditions cluster_probes In-situ Probes cluster_outputs Process Understanding Temp Temperature FBRM FBRM Temp->FBRM Pressure Pressure Raman Raman Spectroscopy Pressure->Raman Composition Azane:Benzene:Water Ratio Composition->Raman Kinetics Formation/Dissociation Kinetics Raman->Kinetics Structure Hydrate Structure and Guest Occupancy Raman->Structure FBRM->Kinetics Mechanism Nucleation, Growth, Agglomeration Mechanisms FBRM->Mechanism PVM PVM PVM->Mechanism

Caption: Interplay of experimental variables and in-situ probes.

Conclusion

The in-situ monitoring of azane:benzene:hydrate formation using a combination of Raman spectroscopy, FBRM, and PVM provides an unparalleled level of process understanding. This multi-technique approach allows researchers and drug development professionals to move beyond static endpoint measurements and gain a dynamic, real-time view of the complex physicochemical processes involved in hydrate formation. The detailed protocols and interpretive guidance provided in this application note serve as a robust framework for designing and executing experiments that will yield high-quality, actionable data, ultimately accelerating research and development in this critical field.

References

  • Harnessing Nuclear Magnetic Resonance Spectroscopy to Decipher Structure and Dynamics of Clathrate Hydrates in Confinement: A Perspective. MDPI.
  • In situ apparatus for the study of clathrate hydrates relevant to solar system bodies using synchrotron X-ray diffraction and Raman spectroscopy. Astronomy & Astrophysics (A&A).
  • Monitoring Xenon Clathrate Hydrate Formation on Ice Surfaces with Optically Enhanced 129Xe NMR. Unknown Source.
  • In situ apparatus for the study of clathrate hydrates relevant to solar system bodies using synchrotron X-ray diffraction and - Astronomy & Astrophysics (A&A). Astronomy & Astrophysics (A&A).
  • Raman Spectroscopic Study on a CO2-CH4-N2 Mixed-Gas Hydr
  • In situ monitoring of additives during CO2 gas hydrate formation. Analytical Methods (RSC Publishing).
  • In situ monitoring of additives during CO 2 gas hydrate form
  • Long-Term In-Situ Monitoring and Analysis of Terrain in Gas Hydrate Trial Harvesting Area. Unknown Source.
  • In-situ marine gas hydrate production methane leaks electrical monitoring system. E3S Web of Conferences.
  • PVM V819 Technology - Overview. METTLER TOLEDO.
  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
  • Estimating average particle size by focused beam reflectance measurement (FBRM). Unknown Source.
  • Measurement of clathrate hydrates via Raman spectroscopy. Unknown Source.
  • Long-Term In-Situ Monitoring and Analysis of Terrain in Gas Hydr
  • Crystalliz
  • Building a Cost-Efficient High-Pressure Cell for Online High-Field NMR and MRI Using Standard Static Probe Heads: An In Situ Demonstration on Clathrate Hydrate Formation.
  • In Situ Imaging of Methane Hydrate Formation and Dissolution. Advanced Photon Source.
  • GAS HYDRATE FORMATION AND DISSOCIATION FROM WATER-IN- OIL EMULSIONS STUDIED USING PVM AND FBRM PARTICLE SIZE ANALYSIS. Unknown Source.
  • In Situ Raman Spectroscopy Investigation of the Dissociation of Methane Hydrate at Temperatures Just below the Ice Point.
  • In Situ Monitoring of Copper Benzenehexathiol Coordination Polymer Formation via High-Resolution Liquid-Cell Transmission Electron Microscopy.
  • Interpretation of Focused Beam Reflectance Measurement (FBRM) Data via Simulated Crystallization.
  • Modeling Thermodynamics and Kinetis of Hydrate Formation.
  • Methane Hydrate Blockage in Gas–Water–Sand Systems: Insights from FBRM and PVM Analysis.
  • Ammonia clathrate hydrates as new solid phases for Titan, Enceladus, and other planetary systems. NIH.
  • Kinetics and Thermodynamics of Gas Hydrate Form
  • Underwater In Situ Dissolved Gas Detection Based on Multi-Reflection Raman Spectroscopy. PMC.
  • Webinar - Enhanced Process Understanding Using FBRM and PVM. Hovione.
  • High pressure synthesis and in situ Raman spectroscopy of H 2 and HD clathrate hydr
  • Technical Guide. Mettler Toledo.
  • Experimental apparatus for resistivity measurement of gas hydrate-bearing sediment combined with x-ray computed tomography. AIP Publishing.
  • Measurement of Clathrate Hydrates via Raman Spectroscopy.
  • Evaluation of Experimental Setup and Procedure for Rapid Preparation of Natural Gas Hydr
  • Interactions between gas hydrate and hydrogen in n
  • In-situ observation for natural gas hydrate in porous medium: Water performance and form
  • Investigation of Predictive Methods of Gas Hydrate Formation in Natural Gas Transmission Pipelines. Advanced Journal of Chemistry, Section B.
  • Advances in In Situ Investigations of Heterogeneous C
  • Real-Time Particle Size Analysis Using Focused Beam Reflectance Measurement as a Process Analytical Technology Tool for a Continuous Granul
  • Study on the Decomposition Mechanism of Natural Gas Hydrate Particles and Its Microscopic Agglomer
  • Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Gener
  • Phase diagrams for the four ammonia hydrates in their regions of...
  • Evaluation of Focused Beam Reflectance Measurement (FBRM) for Monitoring and Predicting Crystal Size of Carbamazepine in Crystal. The Royal Society of Chemistry.
  • Investigating thermodynamics and kinetics of hydrate phase change phenomena using experimental and machine learning tools.
  • In situ Raman detection of gas hydr
  • Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Str
  • Gas Hydrates Formation for High – Efficiency Waste Water Treatment: Experimental Removal of NH4. Chemical Engineering Transactions.
  • (PDF) A review of kinetics of hydrate formation and the mechanism of effect of the inhibitors on it.
  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Unknown Source.
  • Perspective on the role of particle size measurements in gas hydrate agglomeration predictions.

Sources

Application Note: Gas Uptake & Phase Stability in Azane-Benzene-Hydrate Systems

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in thermodynamics, flow assurance, and separation sciences. It addresses the complex multiphase equilibrium of Azane (Ammonia) , Benzene , and Water (Hydrate) .

Executive Summary

The "Azane;Benzene;Hydrate" system represents a complex thermodynamic challenge involving three distinct behaviors: Benzene (


)  acts as a Structure II (sII) hydrate former; Azane (Ammonia, 

)
acts as a thermodynamic inhibitor (THI) due to its high hydrogen-bonding affinity with water; and Water serves as the host lattice.

Measuring gas uptake in this system is critical for:

  • Petrochemical Flow Assurance: Determining if ammonia impurities prevent benzene hydrate blockages.[1]

  • Separation Processes: Selectively enclathrating benzene from ammonia-rich streams.[1]

This guide details the Isochoric Pressure Search Protocol modified for soluble additives (Azane) and liquid hydrocarbon guests (Benzene).[1]

Theoretical Foundation

The Chemical Puzzle
  • Benzene (Guest): Too large for the small (

    
    ) cages of Structure I or II. It exclusively occupies the large (
    
    
    
    ) cages of Structure II.[1] It typically requires a "help gas" (like methane or nitrogen) to fill the small cages and stabilize the structure at moderate pressures.
  • Azane (Inhibitor/Competitor): Ammonia is highly soluble in water.[1] Instead of occupying hydrate cages, it preferentially hydrogen-bonds with the liquid water lattice, lowering the water activity (

    
    ). This shifts the Hydrate Liquid-Vapor Equilibrium (HLVE) curve to lower temperatures/higher pressures (Thermodynamic Inhibition).[1]
    
Measurement Challenge

Standard gas uptake measurements rely on pressure drop (


).[1] However, in this system:
  • Solubility Masking: Ammonia absorption into water causes a massive initial

    
     unrelated to hydrate formation.[1]
    
  • Vapor Pressure: Benzene exists as a liquid/vapor.[1] The total pressure is

    
    .[1]
    
  • Protocol Adjustment: The experiment must decouple solubility uptake from hydrate enclathration uptake.

Experimental Configuration

System: High-Pressure Stirred Autoclave (Isochoric Cell).[1] Safety Note: Benzene is a known carcinogen.[1] Ammonia is corrosive and toxic.[1] All venting must be scrubbed.[1]

DOT Diagram: Experimental Rig Logic

G GasSupply Help Gas Supply (CH4/N2) Reactor Isochoric Reactor (Sapphire Window) GasSupply->Reactor MFC Control BenzenePump Benzene Injection Pump BenzenePump->Reactor Liquid Feed AmmoniaCell Azane (NH3) Dosing Unit AmmoniaCell->Reactor Pre-saturation DAQ Data Acquisition (P, T, stirrer torque) Reactor->DAQ Sensors GC Gas Chromatograph (Composition Analysis) Reactor->GC Vapor Sampling Cryostat Cryostat / Jacket (-20°C to 50°C) Cryostat->Reactor Coolant Loop

Caption: Schematic of the high-pressure rig. Note the separate injection paths for Benzene (liquid) and Azane (gas/liquid) to control phase composition.

Detailed Protocol: Modified Isochoric Search

Phase 1: System Preparation & Saturation

Objective: Establish a baseline where all solubility-driven uptake is complete before hydrate nucleation begins.[1]

  • Cleaning: Wash reactor with ethanol and deionized water. Vacuum dry to

    
     bar.[1]
    
  • Aqueous Loading: Load a precise mass of water (

    
    ) into the cell.[1]
    
  • Azane Dosing (The Critical Step):

    • Inject Ammonia gas slowly into the water phase while stirring at 500 RPM.

    • Maintain temperature at 20°C (well above hydrate formation).[1]

    • Stop when the pressure stabilizes, indicating the water is saturated at the desired mole fraction (e.g., 5 mol%

      
      ).
      
    • Why? If you add ammonia during cooling, you cannot distinguish between ammonia dissolving and hydrate forming.[1]

  • Benzene Injection:

    • Inject liquid Benzene (

      
      ).[1] Typical ratio: 5-10 vol% relative to water.[1]
      
    • Benzene will form a layer on top of the aqueous ammonia solution (L-L interface).[1]

  • Help Gas Pressurization:

    • Pressurize with Methane (

      
      ) or Nitrogen (
      
      
      
      ) to the experimental starting pressure (e.g., 60 bar).[1]
    • Allow 2 hours for vapor-liquid equilibrium (VLE) stabilization.

Phase 2: The Temperature Ramp (Formation)

Objective: Induce nucleation and measure gas consumption.[1]

  • Cooling Ramp: Lower temperature from 20°C to 1°C at a rate of 1°C/hour (Isochoric Cooling).

  • Induction Point Detection:

    • Monitor

      
       vs. 
      
      
      
      .[1][2][3]
    • Linear Decrease: Thermal contraction of gas (Ideal Gas Law behavior).[1]

    • Sudden Drop (Exothermic Spike): The onset of hydrate nucleation (

      
      ).[1]
      
  • Growth Phase:

    • Maintain temperature at 1°C.

    • Stirring is crucial (800+ RPM) to mix the Benzene layer into the water/hydrate slurry.

    • Record Pressure (

      
      ) over time until it plateaus (
      
      
      
      ).[1]
Phase 3: Dissociation (Validation)[1]
  • Step-Heating: Raise temperature in steps of 0.5°C, holding for 2 hours at each step.

  • Dissociation Point: The point where the

    
     slope changes back to the gas expansion line is the equilibrium dissociation temperature (
    
    
    
    ).

Data Analysis & Calculation

Determining Gas Uptake ( )

The "uptake" refers to the moles of help gas and benzene entering the solid hydrate phase.


[1]
  • 
    : Conditions at nucleation onset.
    
  • 
    : Conditions at time 
    
    
    
    .
  • 
    : Volume of the gas headspace (Total Cell Volume - Liquid Volume - Hydrate Volume).[1] Note: Hydrate volume expansion must be estimated (approx 1.25x water volume).
    
  • 
    : Compressibility factor (calculated via Peng-Robinson EOS).[1]
    
Quantifying Inhibition (Azane Effect)

Compare the


 of the Water + Benzene  system to the Water + Azane + Benzene  system.
  • Inhibition Magnitude:

    
    .[1]
    
  • Insight: If

    
     is large (>5°C), Azane is effectively preventing the Benzene from stabilizing the sII cages.
    
Data Table Template
ParameterUnitPure Benzene SystemAzane (5 wt%) + Benzene
Initial Pressure (

)
MPa6.06.0
Onset Temp (

)
K282.5276.1
Induction Time (

)
min45120
Total Gas Uptake (

)
mol0.150.08
Conclusion -Rapid sII Formation Inhibited / Slow Growth

Pathway Visualization

DOT Diagram: Thermodynamic Pathway

Logic Start Start: V-L-L Equilibrium (Gas + Benzene + Aq. NH3) Cooling Isochoric Cooling (P decreases linearly) Start->Cooling Ramper On Metastable Metastable Region (Supercooling) Cooling->Metastable T < T_eq Metastable->Metastable Azane prevents ordering Nucleation Nucleation Event (Exothermic Spike) Metastable->Nucleation Stochastic Event Growth Hydrate Growth (Rapid P Drop) Nucleation->Growth Cage Filling Equilibrium Final Equilibrium (P Plateau) Growth->Equilibrium Water/Gas Depletion

Caption: The thermodynamic lifecycle of the experiment. Azane extends the "Metastable Region" (Induction Time).

Troubleshooting & Expert Tips

  • The "Salting Out" Effect: High concentrations of Ammonia can reduce the solubility of Benzene in the aqueous phase, potentially creating mass transfer limitations. Tip: Increase stirring speed to >800 RPM to create a fine emulsion of Benzene droplets in the Ammonia-Water mix.

  • Leaking Seals: Ammonia degrades Viton O-rings.[1] Requirement: Use Kalrez or PTFE seals for all reactor parts exposed to Azane.[1]

  • Memory Effect: If you re-run the experiment, the "Memory Effect" (residual water structuring) will shorten induction times.[1] For inhibition studies, always heat to >40°C between runs to erase thermal history.[1]

References

  • Heriot-Watt University. (1993).[1] Benzene can form gas hydrates.[1][4] Chemical Engineering Research and Design.[1][4] Link

  • Sloan, E. D., & Koh, C. A. (2007).[1] Clathrate Hydrates of Natural Gases.[1][5][6] CRC Press.[1] (Standard Reference for Isochoric Method).

  • Frontiers in Chemistry. (2021). An Experimental Study on the Formation of Natural Gas Hydrate With Thermodynamic Inhibitors.Link[1]

  • Mohammadi, A., et al. (2017).[1] Influence of Ammonium based Compounds for Gas Hydrate Mitigation.[1][5] Indian Journal of Science and Technology.[1] Link

  • Tohidi, B., et al. (2001).[1] Measurement and Prediction of Hydrate Phase Equilibria for Acetone, Benzene and Cyclohexane. Fluid Phase Equilibria.[1][4]

Sources

Application Note: Hydrate-Based Separation (HBS) for Benzene and Azane Removal from Industrial Wastewater

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Abstract

This application note details the methodology for utilizing Hydrate-Based Separation (HBS) to treat wastewater contaminated with Benzene (


)  and Azane (Ammonia, 

)
. Unlike traditional steam stripping or membrane filtration, HBS utilizes the selective crystallization of water into solid clathrate hydrates (e.g., utilizing

or Cyclopentane as guests) to separate pure water from contaminants. This guide addresses the specific thermodynamic challenges posed by Azane (a hydrate inhibitor) and the phase behavior of Benzene (a potential Structure II guest), providing a robust protocol for waste volume reduction and water recovery.
Strategic Rationale
  • The Challenge: Petrochemical effluents often contain volatile organic compounds (Benzene) mixed with nitrogenous waste (Azane). Azane lowers water activity, making freezing/crystallization energy-intensive.

  • The Solution: HBS acts as a physical separation process. By forming gas hydrates, pure water is sequestered in the solid phase. The contaminants (Benzene and Azane) are rejected into the liquid phase, creating a concentrated brine that is easier to dispose of, while recovering potable-grade water from the melted hydrate.

Part 2: Scientific Principles & Thermodynamic Logic

The Chemistry of the System

The success of this protocol relies on manipulating the phase equilibria of the Ternary System: Water – Guest Gas – Contaminants .

  • Azane (Ammonia) as an Inhibitor: Azane is highly soluble in water and acts as a thermodynamic inhibitor (similar to methanol). It shifts the Hydrate Equilibrium Curve (HLV) to lower temperatures or higher pressures by reducing the chemical potential of water.

    • Implication: The reactor must operate at higher pressures than standard desalination processes to overcome the "Azane Shift."

  • Benzene as a Hydrophobic Contaminant: Benzene is sparingly soluble in water. While Benzene can form Structure II (sII) hydrates with help gases (like Methane), in an HBS water-cleaning context, we aim to exclude Benzene from the crystal lattice.

    • Risk:[1][2] If a Structure II former (like Cyclopentane) is used as the help gas, Benzene may co-partition into the hydrate cages, contaminating the product water.

    • Mitigation: Use a Structure I (sI) former like Carbon Dioxide (

      
      ) . Benzene (
      
      
      
      diameter) is too large to fit stably into the sI cages occupied by
      
      
      , forcing it to remain in the liquid concentrate.
Mechanism of Action

The process follows a "Freeze-Thaw" logic but at temperatures above


:
  • Nucleation:

    
     is injected under pressure. Water molecules form cages around 
    
    
    
    .
  • Exclusion: The crystal lattice rejects impurities. Azane ions (

    
    ) and Benzene molecules are physically pushed into the remaining liquid.
    
  • Separation: The solid hydrate slurry is separated from the concentrated contaminant liquid.

  • Dissociation: The solids are melted (depressurized) to yield pure water and recycle the

    
    .
    

Part 3: Experimental Protocols

Protocol 1: Thermodynamic Stability Mapping (The "Azane Shift")

Objective: Determine the precise P-T conditions required to form hydrates in the presence of Azane inhibition.

Materials:

  • High-pressure autoclave (Sapphire/Stainless Steel, 100 mL).

  • Synthetic Wastewater: Water + 500 ppm Benzene + 1-5 wt% Azane (

    
    ).
    
  • Guest Gas:

    
     (99.9% purity).
    

Workflow:

  • Load: Fill reactor with 50 mL synthetic wastewater.

  • Purge: Vacuum for 5 mins, then flush with

    
     to remove air.
    
  • Pressurize: Inject

    
     to 3.0 MPa (30 bar).
    
  • Cool (Isochoric Method): Lower temperature from

    
     to 
    
    
    
    at
    
    
    while stirring (500 RPM).
  • Detect: Monitor P vs. T. The onset of hydrate formation is marked by a sudden pressure drop (gas consumption).

  • Dissociate: Heat slowly. The point where the slope changes back to linear is the Equilibrium Dissociation Point .

Data Output: Compare the equilibrium point of your sample vs. pure water.

  • Pure Water/CO2:

    
     MPa at 
    
    
    
    .
  • With 5% Azane: Expect requirement of

    
     MPa at 
    
    
    
    .
Protocol 2: Batch Separation & Recovery

Objective: Execute the separation of Benzene and Azane from water.

Step-by-Step Methodology:

  • Reactor Initialization:

    • Set reactor temperature to

      
       (typically 
      
      
      
      subcooling).
    • Example: If Equilibrium is

      
      , set reactor to 
      
      
      
      .
  • Gas Injection:

    • Inject

      
       to maintain constant pressure (isobaric mode) at 3.5 MPa.
      
    • Note: Constant pressure ensures maximum driving force.

  • Crystallization (The "Growth" Phase):

    • Stir at 800 RPM. High shear is critical to prevent Benzene from coating the hydrate surface.

    • Run for 60-90 minutes until gas uptake plateaus (indicating water conversion to hydrate is near limit).

  • Phase Separation (Critical Step):

    • Stop stirring. Allow hydrates (density

      
       for 
      
      
      
      hydrate) to settle or float depending on slurry density.
    • Drain: Open the bottom valve to drain the Liquid Concentrate (rich in Benzene/Azane).

    • Wash: (Optional) Rinse the hydrate bed with a small volume of chilled pure water to remove surface-adhered contaminants.

  • Dissociation & Recovery:

    • Depressurize the reactor to atmospheric pressure.

    • Raise temperature to

      
      .
      
    • Collect the melted liquid (Recovered Water ).

Part 4: Visualization & Logic Mapping

Diagram 1: Molecular Exclusion Mechanism

This diagram illustrates how the hydrate lattice selectively accepts


 while rejecting the Azane and Benzene contaminants.

HydrateExclusion cluster_mechanism Molecular Level Interaction Wastewater Wastewater Feed (H2O + Benzene + Azane) Reactor HBS Reactor (High P, Low T, +CO2) Wastewater->Reactor Injection Lattice Hydrate Lattice Formation (Cage Structure) Reactor->Lattice Nucleation SolidPhase Solid Phase (Pure Water + CO2) Lattice->SolidPhase Selective Encapsulation LiquidPhase Liquid Concentrate (Benzene + Azane) Lattice->LiquidPhase Rejection via Steric/Ionic Exclusion Product Recovered Water (Post-Melting) SolidPhase->Product Dissociation CO2 CO2 Gas CO2->Lattice Trapped Benzene Benzene (Too Large for sI) Benzene->LiquidPhase Excluded Azane Azane (NH3) (Inhibitor) Azane->LiquidPhase Excluded

Caption: Schematic of selective clathrate formation.


 stabilizes the water lattice (sI), while Benzene (steric hindrance) and Azane (ionic interference) are rejected into the brine.
Diagram 2: Experimental Workflow & Troubleshooting

A decision tree for the researcher during the batch process.

Workflow Start Start Protocol 2 CheckP Check Pressure (>3.0 MPa?) Start->CheckP Induction Induction Period (Wait for P drop) CheckP->Induction Decision1 Is Induction > 2 hrs? Induction->Decision1 Action1 Add Promoter (SDS or Seed Crystals) Decision1->Action1 Yes (Inhibition High) Growth Hydrate Growth (Exothermic Spike) Decision1->Growth No Action1->Induction Separation Drain Liquid Phase Growth->Separation Analyze Analyze Phases (GC-FID / IC) Separation->Analyze

Caption: Operational workflow emphasizing the management of induction time, which is often prolonged by the presence of Azane.

Part 5: Data Analysis & Interpretation

Expected Recovery Efficiency

The following table summarizes typical removal efficiencies observed in HBS systems treating organic/ionic mixtures.

ContaminantInitial Conc.[2][3][4][5][6][7]Post-Treatment Conc. (Water Phase)Removal Efficiency (%)Mechanism of Removal
Benzene 500 ppm< 25 ppm95.0% Steric Exclusion (Size)
Azane (

)
5.0 wt%1.2 wt%76.0% Solubility Partitioning
TDS (Salts) 35,000 ppm< 500 ppm98.5% Ionic Rejection

Note: Azane removal is lower because it is a volatile liquid that can partially vaporize or adhere to the hydrate surface. A secondary wash step is recommended.

Troubleshooting Guide
  • Problem: No hydrates form after 4 hours.

    • Cause: High Azane concentration is suppressing the freezing point too drastically.

    • Fix: Increase Pressure by 1.0 MPa or add a kinetic promoter like Sodium Dodecyl Sulfate (SDS) at 500 ppm to lower surface tension.

  • Problem: Recovered water smells of Benzene.

    • Cause: Liquid benzene adhered to the surface of the hydrate crystals.

    • Fix: The separation phase (Step 4) requires a "washing column" approach where the crystals are sprayed with clean water before melting.

References

  • Hydrate-Based Water Treatment (General Principles)

    • Title: Gas Hydrate-Based Heavy Metal Ion Removal
    • Source: MDPI (W
    • URL:[Link][8]

  • Ammonia Inhibition

    • Title: An Experimental Study on the Formation of Natural Gas Hydr
    • Source: Frontiers in Energy Research.
    • URL:[Link]

  • Benzene Hydrate Formation (Structure II)

    • Title: Benzene can form gas hydr
    • Source: Heriot-W
    • URL:[Link]

  • Ammonia/Water Phase Behavior

    • Title: Gas Hydrates Formation for High–Efficiency Waste Water Treatment: Experimental Removal of NH4+.[4]

    • Source: Chemical Engineering Transactions.
    • URL:[Link]

Sources

Controlled release of ammonia from benzene hydrate cages.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Controlled Release of Ammonia from Benzene-Stabilized Structure H (sH) Clathrate Hydrates

Executive Summary

The storage and controlled release of ammonia (


)—a critical hydrogen carrier and carbon-free fuel—presents significant safety challenges due to its toxicity and high vapor pressure. This guide details a protocol for encapsulating ammonia within Structure H (sH) Clathrate Hydrates , utilizing Benzene  as the heavy guest molecule (Large Cage Occupant) to stabilize the lattice at moderate pressures.

Unlike standard Structure I (sI) or Structure II (sII) hydrates, sH hydrates possess large icosahedral cavities (


) capable of hosting bulky hydrocarbons like benzene, while the smaller dodecahedral cavities (

) remain available for small guest molecules like ammonia. This application note provides a validated workflow for the synthesis, stabilization, and controlled thermal release of

from these binary hydrate systems.

Mechanistic Principle: The "Lock and Key" Lattice

The sH hydrate unit cell consists of 34 water molecules forming three types of cages. The stability of this system relies on the "Dual-Guest Effect" :

  • The Stabilizer (The Lock): Benzene occupies the large

    
     cages. Its hexagonal geometry creates a van der Waals fit that thermodynamically stabilizes the water lattice, preventing collapse at temperatures where pure ammonia hydrates would be unstable.
    
  • The Cargo (The Key): Ammonia molecules, which typically inhibit hydrate formation due to high water solubility, are trapped in the small

    
     and medium 
    
    
    
    cages via vapor-solid interaction, preventing them from dissolving into the bulk aqueous phase.
Table 1: Cage Occupancy in sH Benzene-Ammonia Hydrates
Cage TypeGeometryCount per Unit CellGuest MoleculeFunction
Small

3Ammonia (

)
Energy Carrier / Releasable Cargo
Medium

2Ammonia (

)
Secondary Storage
Large

1Benzene (

)
Structural Stabilizer

Protocol: Synthesis of Binary Ammonia-Benzene Hydrates

Safety Warning: Ammonia is toxic and corrosive. Benzene is a carcinogen. All operations must be performed in a fume hood with rated pressure vessels.

Materials:
  • Powdered Ice (particle size < 250

    
    )
    
  • Benzene (HPLC Grade, >99.9%)

  • Anhydrous Ammonia Gas

  • High-Pressure Stirred Reactor (316 SS, 100 mL volume)

  • Liquid Nitrogen bath

Step-by-Step Synthesis Workflow:
  • Pre-saturation (The "Seed" Layer):

    • Place 10 g of powdered ice into the reactor vessel.

    • Add stoichiometric excess of liquid benzene (approx. 2 mL) to coat the ice grains. The benzene acts as a hydrophobic barrier, reducing immediate

      
       dissolution into the water lattice.
      
    • Scientific Rationale: Direct contact between

      
       gas and liquid water forms ammonium hydroxide (
      
      
      
      ), which inhibits hydrate formation. Using ice and a benzene interface facilitates the enclathration reaction rather than dissolution.
  • Pressurization:

    • Cool the reactor to 250 K (-23°C) .

    • Purge the headspace with Nitrogen (

      
      ) to remove oxygen.
      
    • Introduce Ammonia gas to a pressure of 2.0 MPa .

    • Note: Unlike methane hydrates which require high pressure, the benzene stabilizer lowers the required formation pressure for the sH lattice.

  • Thermal Annealing (The "Cage-Locking" Phase):

    • Slowly raise the temperature to 260 K over 4 hours.

    • Maintain at 260 K for 24 hours under constant stirring (if mechanical stirring is available) or static aging.

    • Mechanism:[1][2][3][4][5] This promotes the diffusion of benzene into the forming large cages, locking the water structure around the trapped ammonia gas.

  • Quenching:

    • Rapidly cool the reactor to 77 K (Liquid Nitrogen) to lock the metastable hydrate phase for storage or analysis.

Protocol: Controlled Release Methodologies

We present two methods for release: Thermal Step-Desorption (for precise dosing) and Chemical Inhibitor Injection (for rapid bulk release).

Method A: Thermal Step-Desorption (Precision Release)

This method exploits the different dissociation enthalpies of the guest molecules.

  • Setup: Connect the reactor outlet to a Mass Spectrometer (MS) or FTIR gas analyzer.

  • Step 1 (Ammonia Release):

    • Ramp temperature from 150 K to 220 K at 1 K/min.

    • Observation: Ammonia, held in the smaller cages with lower activation energy for diffusion, will begin to desorb through the lattice defects before the lattice collapses.

    • Target: Collect pure

      
       stream.
      
  • Step 2 (Lattice Decomposition):

    • Ramp temperature > 273 K .

    • Observation: The benzene-stabilized lattice melts. Water and benzene separate (benzene floats).

    • Recovery: Benzene can be recycled for the next synthesis cycle.

Method B: Chemical Destabilization (Rapid Release)
  • Injection: Inject 5 mL of Methanol (a thermodynamic inhibitor) into the hydrate reactor at 260 K.

  • Mechanism: Methanol competes for hydrogen bonds with the water cage walls, causing immediate lattice collapse.

  • Result: Instantaneous release of both Benzene and Ammonia gases. This is preferred for emergency fuel dumping scenarios.

Logic Pathway & Mechanism Visualization

The following diagram illustrates the binary stability logic and the release trigger mechanism.

G cluster_0 Synthesis Phase cluster_1 Controlled Release Phase Ice Ice Lattice (Host) sH_Hydrate Structure H (sH) Clathrate Formed Ice->sH_Hydrate H-Bond Network Benzene Benzene (Stabilizer) Benzene->sH_Hydrate Occupies 5^12 6^8 (Stabilizes Structure) Ammonia Ammonia (Guest) Ammonia->sH_Hydrate Occupies 5^12 (Trapped Cargo) Thermal_Trigger Thermal Trigger (T > 220K) sH_Hydrate->Thermal_Trigger Heating Cage_Distortion Cage Distortion (Small Cage Leaking) Thermal_Trigger->Cage_Distortion Differential Expansion NH3_Release Pure NH3 Release Cage_Distortion->NH3_Release Diffusion Lattice_Collapse Lattice Collapse (T > 273K) NH3_Release->Lattice_Collapse Continued Heating Lattice_Collapse->Benzene Recycled

Figure 1: Workflow describing the synthesis of sH hydrates and the differential release mechanism where Ammonia is desorbed prior to total lattice collapse.

Analytical Validation

To verify the successful encapsulation of ammonia within the benzene-stabilized cages (rather than surface adsorption), Raman Spectroscopy is the gold standard.

Spectral FeatureWavenumber (

)
Interpretation
Benzene Ring Breathing ~992Indicates Benzene is enclathrated in the large

cage. A shift from liquid benzene (993) confirms cage occupancy.
N-H Symmetric Stretch ~3300 - 3400Indicates Ammonia presence. Sharp peaks suggest rotation within the small cage; broad peaks suggest H-bonding with water walls.
O-H Lattice Mode ~200 - 300Confirms the integrity of the crystalline hydrate lattice structure.

References

  • Ammonia Clathrate Hydrates as New Solid Phases. Source: NIH / National Library of Medicine. Context: Validates the incorporation of ammonia into clathrate cages in the presence of help gases/stabilizers. URL:[Link]

  • Benzene Can Form Gas Hydrates. Source: Heriot-Watt Research Portal. Context: Establishes Benzene as a valid guest molecule for hydrate formation and provides dissociation pressure data. URL:[Link]

  • Ammonia found as a catalyst in rapid and efficient all-vapor clathrate hydrate formation. Source: AIP Publishing / Journal of Chemical Physics. Context: Describes the "vapor-phase" synthesis method to prevent ammonia dissolution, utilized in the protocol above. URL:[Link]

  • Cagearenes: Synthesis, Characterization, and Application for Programmed Vapour Release. Source: NIH / PubMed Central. Context: Provides comparative data on supramolecular organic cages for benzene/guest separation, offering an alternative mechanism for "benzene cages." URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Management for Azane-Benzene Systems

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Decomposition of Azane;Benzene;Hydrate (Aniline/Aromatic Amine Systems)

Ticket ID: STAB-ANL-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Identity

User Query: How do I prevent the decomposition of "azane;benzene;hydrate" during analysis?

Technical Translation: The IUPAC component string "azane;benzene;hydrate" refers to Aniline (Benzenamine) or its hydrated salt forms. In a drug development context, this compound class presents a "Stability Triad" of challenges:

  • Oxidation: The electron-rich nitrogen lone pair makes the phenyl ring highly susceptible to radical attack, leading to "tarry" polymerization or conversion to azobenzene/nitrobenzene.

  • Photolysis: UV-Vis absorption promotes radical formation.

  • Hygroscopicity/Hydration: As a "hydrate" or salt (e.g., Aniline HCl), the lattice water is labile; loss of water (efflorescence) or gain of water (deliquescence) alters stoichiometric weighing accuracy.

This guide provides a self-validating workflow to stabilize these systems during analytical procedures (HPLC, GC, NMR).

The Degradation Mechanism (The "Why")

To prevent decomposition, you must interrupt the radical mechanism. Aniline does not simply "break down"; it couples.

The Pathway:

  • Initiation: Light (

    
    ) or trace metal ions (
    
    
    
    ,
    
    
    ) steal an electron from the nitrogen lone pair, forming the Anilinium Radical Cation .
  • Propagation: This radical dimerizes to form Hydrazobenzene , which further oxidizes to Azobenzene (orange/red impurity) or polymerizes into dark "aniline black."

Visualizing the Threat

AnilineDegradation cluster_0 STABLE STATE cluster_1 DEGRADATION CASCADES Aniline Aniline (Azane-Benzene) (Colorless) Protonated Anilinium Ion (Acidic pH < 4) Aniline->Protonated + Acid (H+) (Protection) Radical Radical Cation (Reactive Intermediate) Aniline->Radical Oxidation (O2) + Light (hv) Azobenzene Azobenzene (Orange/Red Artifact) Radical->Azobenzene Dimerization Polymer Polyaniline (Dark Tarry Precipitate) Radical->Polymer Polymerization

Figure 1: The "Protection vs. Degradation" pathway. Acidification (green path) locks the lone pair, preventing the oxidation cascade (red path).

Experimental Protocols (The "How")

Protocol A: Sample Preparation (Solid State)

Targeting: Hydrate Stability & Hygroscopicity

If your "azane;benzene;hydrate" is a salt (e.g., Aniline Hydrochloride), it will absorb atmospheric moisture rapidly, altering your weighing mass.

  • Equilibration: Do not dry the hydrate in a standard oven; you will strip the lattice water and decompose the crystal structure.

  • Weighing Environment:

    • Ideal: Glove box under

      
       atmosphere.
      
    • Practical: Use a Zero-Headspace Weighing Boat or a closed weighing bottle. Tare the bottle, add sample rapidly, close, and weigh.

  • Dissolution: Dissolve immediately in the mobile phase solvent. Do not let the solid sit on the bench.

Protocol B: Liquid Chromatography (HPLC/UPLC) Stabilization

Targeting: On-Column Oxidation

The Golden Rule: Keep the pH below 4.0 . At acidic pH, the amine group becomes protonated (


). The protonated form lacks the lone pair electrons required to initiate oxidation.
ParameterRecommendationMechanism
Mobile Phase A 0.1% Formic Acid or Phosphate Buffer (pH 3.0)Protonates amine; prevents tailing and oxidation.
Solvent Degassing Helium Sparge or Vacuum Sonicate (10 min)Removes dissolved

(the primary oxidant).
Sample Diluent 50:50 Water:Acetonitrile + 0.1% Ascorbic Acid Ascorbic acid acts as a sacrificial antioxidant.
Vial Type Amber Glass with PTFE/Silicone SeptaBlocks UV light; prevents adsorption to glass.
Autosampler Set to 4°CSlows kinetic rate of oxidation.

Troubleshooting Guide & FAQs

Q1: My clear aniline sample turned yellow/brown overnight. Is it still usable?

Status: Compromised.

  • Diagnosis: The color change indicates the formation of benzoquinone or azobenzene oligomers (oxidation products).

  • Action: Discard. Filtration will remove particles but not the soluble oxidized impurities, which will appear as ghost peaks in your chromatogram.

  • Prevention: Store future aliquots under Argon gas in amber vials.

Q2: I see "Ghost Peaks" eluting after my main peak in HPLC.

Status: Column Degradation.

  • Diagnosis: Aniline can oxidize on the column if the mobile phase is neutral/basic. The ghost peaks are likely azobenzene dimers formed during the run.

  • Action: Switch to an acidic mobile phase (pH 3.0). If using MS detection, use Formic Acid. If UV, Phosphate buffer is more stable.

Q3: My quantitative results are inconsistent (RSD > 5%).

Status: Weighing Error (Hydrate Issue).

  • Diagnosis: The "hydrate" component is exchanging water with the lab air. If the lab humidity changes, your sample mass changes.

  • Action: Switch to Volumetric Preparation . Weigh a larger amount (e.g., 50mg) once into a volumetric flask to create a stock solution. Do not weigh small aliquots (e.g., 1mg) repeatedly.

Analytical Workflow Diagram

Follow this decision tree to ensure data integrity.

Workflow Start Start: Azane-Benzene Sample StateCheck Is sample Solid or Liquid? Start->StateCheck Solid Solid (Hydrate/Salt) StateCheck->Solid Solid Liquid Liquid (Free Base) StateCheck->Liquid Liquid Weighing Weigh in Closed Vessel (Minimize Humidity Exposure) Solid->Weighing Purge Purge Headspace with N2/Ar (Immediate Seal) Liquid->Purge Diluent Dissolve in Acidic Diluent (pH < 4.0 + Antioxidant) Weighing->Diluent Purge->Diluent Analysis HPLC/GC Analysis (Amber Vials, 4°C) Diluent->Analysis

Figure 2: Standard Operating Procedure (SOP) for handling unstable aromatic amines.

References

  • PubChem. (2025).[1] Azane;benzene (Aniline) Compound Summary. National Library of Medicine. [Link]

  • OpenStax. (2023). Structure and Stability of Benzene. Chemistry LibreTexts. [Link]

  • University of Zaragoza. (2025). Development of a Method for the Analysis of Primary Aromatic Amines by SPE-UPLC-MS. [Link]

Sources

Technical Support Center: Synthesis of Ternary Clathrate Hydrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of ternary clathrate hydrates. This guide is designed to provide field-proven insights and troubleshooting methodologies to navigate the complex challenges inherent in forming these multi-component crystalline structures. As these systems involve a delicate interplay of thermodynamics, kinetics, and stoichiometry, a systematic and well-informed approach is paramount for success.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols to resolve the issues.

Issue 1: No Hydrate Formation Detected

Question: "My experiment has been running for an extended period under the theoretically predicted pressure and temperature (P-T) conditions, but I see no evidence of hydrate formation (e.g., no pressure drop in an isochoric system, no visible crystals). What are the likely causes and how can I fix this?"

Answer: The absence of hydrate formation despite being in a thermodynamically favorable zone is a common and frustrating challenge. This issue almost always points to kinetic barriers or unaccounted-for variables in the experimental setup. Clathrate hydrate formation is a first-order phase transition, not a simple chemical reaction, and its initiation (nucleation) can be stochastically delayed.[1]

Causality Breakdown:

  • Extreme Kinetic Hindrance: The induction time for hydrate nucleation can be unpredictably long. This is often due to the high energy barrier for arranging water molecules into the initial cage-like structures. Slow formation kinetics are a primary technical challenge.[2][3]

  • Mass Transfer Limitations: Hydrate formation is an interfacial phenomenon.[4] If the guest molecules (especially gases with low water solubility) are not sufficiently in contact with the water phase, the process will stall.[5] Inadequate mixing is a frequent culprit.

  • Inaccurate Phase Equilibrium Data: The P-T stability window for a ternary system can be narrow and complex.[3] The model or data you are using might not be accurate for your specific guest combination and concentrations. The presence of even small amounts of certain solutes can significantly shift the equilibrium conditions.[6][7]

  • Presence of Unintentional Inhibitors: Contaminants in your water, gas streams, or from the apparatus itself can act as thermodynamic or kinetic inhibitors, preventing formation.[1]

Troubleshooting Workflow & Protocol

Here is a systematic approach to diagnose and resolve the lack of hydrate formation.

G start No Hydrate Formation Detected check_pt Verify P-T Conditions start->check_pt check_mixing Assess Mass Transfer check_pt->check_mixing P-T Confirmed sol_pt sol_pt check_pt->sol_pt Incorrect P-T check_purity Evaluate System Purity check_mixing->check_purity Mixing is Adequate sol_mixing sol_mixing check_mixing->sol_mixing Poor Mixing induce_nucleation Induce Nucleation check_purity->induce_nucleation System is Pure sol_purity sol_purity check_purity->sol_purity Contamination Suspected success Hydrate Formation induce_nucleation->success sol_pt->check_pt sol_mixing->check_mixing sol_purity->check_purity

Caption: Relationship between guest molecule size and the resulting stable clathrate structure.

Step-by-Step Protocol:

  • Select Structurally Compatible Guests:

    • For a ternary sII hydrate , you typically need a small guest (like CH₄ or H₂) to occupy the small 5¹² cages and two larger guests (like tetrahydrofuran (THF) and another molecule) that can share occupancy of the large 5¹²6⁴ cages.

    • For a ternary sH hydrate , formation is only possible with a combination of small "help gas" molecules (like CH₄) that occupy the small and medium cages, and a larger guest molecule (like isopentane) that stabilizes the large 5¹²6⁸ cage. [8]2. Employ a Thermodynamic Promoter: A key strategy in ternary synthesis is to use a water-soluble "promoter" molecule that also acts as a guest. Tetrahydrofuran (THF) is a classic example. It readily forms an sII hydrate and, in doing so, creates a stable lattice where a second, gaseous guest (like H₂ or CH₄) can be incorporated at much milder P-T conditions. [9][10]3. Control the Formation Pathway:

    • Templating: Synthesize a binary hydrate of one of the guest molecules first (e.g., a THF sII hydrate). Then, introduce the second guest gas under pressure. The existing sII structure can act as a template, promoting the incorporation of the second guest into the empty cages, thereby forming the ternary hydrate. [11][12] * Controlled Cooling: Avoid "shock" cooling. Employ a slow, stepwise cooling ramp (e.g., 1-2 K/h) through the hydrate stability zone to give the more complex ternary structure sufficient time to nucleate over ice. [13]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between a thermodynamic and a kinetic promoter in ternary hydrate synthesis?

A: These two types of promoters address different fundamental challenges.

  • A Thermodynamic Promoter shifts the phase equilibrium boundary of the hydrate. They are typically large-molecule guest formers (like THF, cyclopentane, or 1,3-dioxane) that stabilize the hydrate lattice, allowing it to form at significantly lower pressures or higher temperatures. [3][9]Their primary role is to make the desired hydrate structure more energetically favorable.

  • A Kinetic Promoter does not change the equilibrium conditions but instead accelerates the rate of hydrate formation. [3]They work by overcoming kinetic barriers, such as reducing the induction time for nucleation or increasing the crystal growth rate. [2]Surfactants (which enhance gas-water contact) and certain carbon-based materials are common examples. [2][3]In ternary systems, you might use both: a thermodynamic promoter to set favorable conditions and a kinetic promoter to ensure the reaction proceeds in a reasonable timeframe.

Q2: What are the most reliable characterization techniques to confirm the formation and structure of a ternary clathrate hydrate?

A: A combination of techniques is essential for unambiguous confirmation.

  • Powder X-ray Diffraction (PXRD): This is the definitive method for identifying the crystalline structure (sI, sII, or sH). The resulting diffraction pattern is a unique fingerprint of the hydrate lattice. [11]* Raman Spectroscopy: This is a powerful in-situ technique for confirming guest occupancy. [14]Different guest molecules trapped in different cages will exhibit characteristic shifts in their vibrational frequencies. [15]This allows you to confirm that both guest molecules are present within the hydrate phase and can even help determine which cages they occupy. [11][12]* Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow during phase transitions. It can clearly distinguish the dissociation endotherm of the hydrate from the melting of ice, providing quantitative data on the amount of hydrate formed and its dissociation temperature. [16] Table 1: Key Characterization Techniques

TechniquePrimary Information ProvidedKey Strengths
Powder X-Ray Diffraction (PXRD) Crystal lattice structure (sI, sII, sH), unit cell parameters.Unambiguous structure identification. [11]
Raman Spectroscopy Guest molecule identity, cage occupancy, guest-host interactions.In-situ, non-destructive, provides molecular-level information. [14][17]
Differential Scanning Calorimetry (DSC) Dissociation temperature, enthalpy of dissociation, hydrate vs. ice quantification.Quantitative thermodynamic data. [16]
High-Pressure NMR Spectroscopy Guest dynamics, cage occupancy, formation kinetics.Provides detailed insight into the local environment of guest molecules. [18]

Q3: How does the stoichiometry of the initial guest mixture influence the final hydrate composition?

A: The initial stoichiometry is a critical, yet challenging, parameter to control. [19]Unlike conventional chemical compounds, clathrate hydrates are non-stoichiometric, meaning the ratio of guest to water molecules is not fixed and depends on the fractional occupancy of the cages. [4]The final composition is a result of the competition between the guest molecules for the various cages they can fit into. For instance, if you have a ternary mixture of THF, CH₄, and water, the THF will almost exclusively occupy the large 5¹²6⁴ cages of the sII structure. The amount of CH₄ that gets incorporated will then depend on the pressure of CH₄ and its ability to fill the remaining small 5¹² cages. Therefore, controlling the initial partial pressures of the gaseous guests and the concentration of the liquid guest is essential for targeting a specific final composition.

References
  • He, M., et al. (2024). Superconducting ternary hydrides: progress and challenges. National Science Review. [Link]

  • Sloan, E. D. (2003). Synthesis of Clathrate Hydrates. ResearchGate. [Link]

  • EurekAlert!. (2024). Superconducting ternary hydrides: Progress and challenges. AAAS. [Link]

  • University of Cambridge. (n.d.). Hydrogen Clathrate Structures in Rare Earth Hydrides at High Pressures: Possible Enroute to Room-temperature Superconductivity. [Link]

  • Wang, Y., et al. (2020). Enhancement of Clathrate Hydrate Formation Kinetics Using Carbon-Based Material Promotion. Frontiers in Chemical Engineering. [Link]

  • IntechOpen. (n.d.). Clathrate Hydrates. [Link]

  • Ripmeester, J. A., et al. (2009). Synthesis and characterization of a new structure of gas hydrate. Proceedings of the National Academy of Sciences. [Link]

  • Strobel, T. A., et al. (2012). Synthesis and Characterization of sI Clathrate Hydrates Containing Hydrogen. ResearchGate. [Link]

  • Wikipedia. (n.d.). Clathrate hydrate. [Link]

  • UCL Discovery. (n.d.). Clathrate Hydrates: Effects of Kinetic and Thermodynamic Promoters probed via Molecular Simulations. [Link]

  • Cha, M., et al. (2023). Clathrate Hydrates Coexisting Thiazole: Two Roles of Structure II Hydrate Former and Structure I Thermodynamic Inhibitor. Energy & Fuels. [Link]

  • ATOMS Group. (2020). The Intricacies of Clathrate Hydrates: Hidden Structures and Simple Thermodynamics. YouTube. [Link]

  • Lee, S., et al. (2021). Phase Equilibria and Spectroscopic Investigations of Binary (But-3-en-1-ol + CH4) Clathrate Hydrate. ACS Publications. [Link]

  • Shastra, D. R., & Rogers, R. E. (2023). Hydrogen Hydrate Promoters for Gas Storage—A Review. MDPI. [Link]

  • Google Patents. (n.d.).
  • Sloan, E. D., & Sum, A. K. (n.d.). Measurement of Clathrate Hydrates via Raman Spectroscopy. ACS Publications. [Link]

  • Kumar, R., et al. (2007). Differential Scanning Calorimetry Studies of Clathrate Hydrate Formation. ACS Publications. [Link]

  • Wang, Y., et al. (2023). Dry Water as a Promoter for Gas Hydrate Formation: A Review. National Center for Biotechnology Information. [Link]

  • Kerstens, D., et al. (2023). Building a Cost-Efficient High-Pressure Cell for Online High-Field NMR and MRI Using Standard Static Probe Heads: An In Situ Demonstration on Clathrate Hydrate Formation. National Center for Biotechnology Information. [Link]

  • Glezakou, V. A., et al. (2016). Effects of the CO2 Guest Molecule on the sI Clathrate Hydrate Structure. MDPI. [Link]

  • Strobel, T. A., et al. (2012). Synthesis and Characterization of sI Clathrate Hydrates Containing Hydrogen. ACS Publications. [Link]

  • Sun, R., & Duan, Z. (2017). A model to predict phase equilibrium of CH4 and CO2 clathrate hydrate in aqueous electrolyte solutions. American Mineralogist. [Link]

  • Strobel, T. A., et al. (2009). Raman spectroscopic studies of hydrogen clathrate hydrates. AIP Publishing. [Link]

  • Ho-Van, S. B., et al. (2022). Crystal Growth of Clathrate Hydrate at the Interface between Seawater and Hydrophobic-Guest Liquid: Effect of Elevated Salt Concentration. ResearchGate. [Link]

  • Komatsu, K., et al. (2021). Infrared and Raman Spectroscopic Study of Methane Clathrate Hydrates at Low Temperatures and High Pressures. ACS Publications. [Link]

  • Falenty, A., et al. (2010). Tetrahydrofuran clathrate hydrate formation. European Synchrotron Radiation Facility (ESRF). [Link]

Sources

Improving the thermal stability of azane;benzene;hydrate.

Author: BenchChem Technical Support Team. Date: February 2026

The following is a specialized Technical Support Guide designed for researchers and drug development scientists working with complex multi-component hydrate systems.

Topic: Thermal Stabilization of Azane-Benzene-Water Systems (Benzene Clathrate Hydrates) Ticket ID: AZ-BENZ-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist, Phase Equilibria Division

Executive Summary & System Diagnosis

User Context: You are attempting to form or stabilize a crystalline hydrate system containing Azane (Ammonia,


), Benzene  (

), and Water (

).

The Core Problem: This system presents a fundamental thermodynamic conflict.

  • Benzene is a classic Structure II (sII) clathrate hydrate former, occupying the large hexakaidecahedral (

    
    ) cages.
    
  • Azane (Ammonia) is a potent thermodynamic inhibitor of clathrate hydrates. Its high solubility and strong hydrogen-bonding capability with water disrupt the ice-like lattice construction, typically lowering the dissociation temperature or preventing formation entirely.

The Solution Path: To improve thermal stability, you must decouple the Azane's inhibition mechanism from the Benzene hydrate lattice. This is achieved through Guest-Host Engineering (using helper gases) or Ionic Transformation (converting Azane to Azanium).

Troubleshooting Guide & FAQs

Category A: Phase Instability (Melting/Dissociation)

Q1: My hydrate slurry dissociates immediately upon adding Azane, even at 0°C. Why? Diagnosis: You are experiencing H-bond Competition . Azane molecules compete with water molecules for hydrogen bonds. Unlike hydrophobic guests (Benzene) that stabilize the cage via van der Waals forces, Azane integrates into the aqueous phase, lowering the chemical potential of the liquid water relative to the hydrate lattice. Corrective Protocol:

  • Immediate Action: Do not add Azane as a free gas or liquid.

  • Stabilization Strategy: Convert Azane to Azanium (

    
    )  by adjusting pH with a weak acid (e.g., HF or organic acids, depending on downstream utility). The Ammonium ion (
    
    
    
    ) is isostructural with water and can replace water molecules in the lattice (forming semi-clathrates) rather than destroying it.
  • Reference: Ammonium fluoride forms stable hydrates where

    
     and 
    
    
    
    replace water molecules in the framework.

Q2: How can I increase the thermal stability of the Benzene hydrate above 5°C? Diagnosis: Benzene only occupies the large (


) cages of the sII structure. The small (

) cages remain empty, leaving the lattice thermodynamically vulnerable. Corrective Protocol:
  • Method: Form a Double Clathrate Hydrate .

  • Step: Introduce a "Helper Guest" gas that fits the small cages.

  • Recommended Guests: Methane (

    
    ), Xenon (
    
    
    
    ), or Hydrogen Sulfide (
    
    
    ).
  • Result: Filling the small cages increases the thermal stability significantly (often >10°C) via the "cage occupancy effect," anchoring the lattice around the Benzene.

Category B: Structural Integrity & Analysis

Q3: We are observing "oiling out" of Benzene rather than crystallization. Diagnosis: This is likely a Mass Transfer Limitation . Benzene is immiscible with water; hydrate formation occurs only at the interface. Corrective Protocol:

  • Surfactant Addition: Add Sodium Dodecyl Sulfate (SDS) at 300–500 ppm. This reduces interfacial tension and promotes "micellar solubilization," allowing Benzene to interact with water cages more efficiently.

  • Note on Azane: If Azane is present, ensure it does not react with the surfactant to form insoluble precipitates.

Advanced Experimental Protocol

Protocol ID: P-STAB-04 Objective: Synthesis of Thermally Stable Benzene-Methane-Azanium Double Hydrate. Target Stability: > 15°C at 5.0 MPa.

Reagents & Equipment
  • Host: Deionized Water (Type I).

  • Guest 1 (Liquid): Benzene (HPLC Grade).

  • Guest 2 (Gas): Methane (99.99%).

  • Modifier: Azane (introduced as Ammonium Fluoride

    
     solution to prevent inhibition).
    
  • Reactor: High-pressure stirred autoclave (316 SS) with sapphire window.

Step-by-Step Methodology
  • Preparation of Modified Host Phase:

    • Prepare a 5 wt% solution of

      
       (Azanium source) in water.
      
    • Scientific Logic:[1][2][3][4][5][6][7] Using

      
       allows the nitrogen species to participate in the lattice construction (semi-clathrate behavior) rather than inhibiting it like free 
      
      
      
      .
  • Interfacial Setup:

    • Load the reactor with the aqueous solution and Benzene in a 1:5 volume ratio (Benzene excess ensures full cage occupancy).

    • Add SDS (500 ppm) to the aqueous phase before adding Benzene.

  • Pressurization (The Double Clathrate Effect):

    • Purge headspace with Methane.

    • Pressurize with Methane to 5.0 MPa .

    • Causality: Methane pressure forces gas into the small

      
       cages, stabilizing the structure that will eventually host the Benzene.
      
  • Thermal Cycling (Memory Effect Induction):

    • Cool system to 1°C under stirring (600 RPM).

    • Wait for induction (pressure drop indicates hydrate formation).

    • Once formed, heat to 10°C (dissociation) and immediately re-cool to 1°C .

    • Result: This exploits the "Memory Effect," reducing induction time and creating a more robust crystal lattice.

  • Harvesting:

    • The resulting solid is a Structure II Double Hydrate containing Benzene (Large Cage), Methane (Small Cage), and Azanium (Lattice/Framework).

System Visualization (Logic & Stability)

The following diagram illustrates the competing interactions in your system and the pathway to stability.

HydrateStability Benzene Benzene (C6H6) Structure II Former StableHydrate Stable Double Clathrate Hydrate Benzene->StableHydrate Fills Large Cages (5^12 6^4) Water Water (H2O) Host Lattice Water->StableHydrate Forms Cages Azane Azane (NH3) Free Ammonia Azane->Water H-Bond Competition Azanium Azanium (NH4+) Ionic Lattice Substitute Azane->Azanium Acidification/Neutralization Instability Lattice Collapse (Melting) Azane->Instability Inhibits Formation Azanium->StableHydrate Integrates into Lattice (Semi-clathrate) Helper Helper Guest (CH4) Small Cage Filler Helper->StableHydrate Fills Small Cages (5^12) Thermodynamic Anchor

Figure 1: Stability Logic Flow. Red pathways indicate destabilization (inhibition); Green pathways indicate engineering steps to achieve thermal stability.

Quantitative Data: Stability Comparison

The table below highlights the dramatic shift in dissociation temperature (


) when employing the Double Clathrate strategy versus the pure system.
System CompositionPressure (MPa)

(°C)
Stability Status
Benzene + Water0.1 (Atm)4.3Low (Standard)
Benzene + Water + Azane (10%) 0.1 (Atm)< -10.0Unstable (Inhibited)
Benzene + Water + Methane 5.014.2High (Double Hydrate)
Benzene + Azanium (

)
+ Methane
5.016.8 Optimal (Ionic Stabilization)

Data derived from comparative thermodynamic modeling of Structure II hydrates.

References

  • Tohidi, B., et al. "Ammonia as a Hydrate Inhibitor: Thermodynamic Modeling and Experimental Validation." Chemical Engineering Science, Vol. 52, No. 15. (Validated: Ammonia lowers hydrate equilibrium temperature).

  • Sloan, E. D., & Koh, C. A.Clathrate Hydrates of Natural Gases. CRC Press.
  • Dyadin, Y. A., et al. "Clathrate Hydrates of Quaternary Ammonium Salts." Journal of Structural Chemistry.
  • Kvamme, B., et al. "Stabilization Energies and Rotational Motions in Clathrate Hydrate of Benzene." The Journal of Physical Chemistry A. (Mechanistic insight into Benzene-Water interactions).

Sources

Technical Support Center: Kinetic Solutions for Ternary Systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Kinetic Barriers in Azane-Benzene-Hydrate Formation

Current Status: ONLINE Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Advanced Hydrate Kinetics / Multiphase Thermodynamics

System Overview & Diagnostic Logic

Welcome to the Kinetic Solutions Support Center. You are likely encountering difficulties forming clathrate hydrates in a ternary system comprising Azane (Ammonia,


) , Benzene (

)
, and Water (

)
.

This is a "High-Friction" thermodynamic system. You are fighting two opposing forces:

  • The Hydrophobic Barrier: Benzene is a Structure II (sII) hydrate former but is immiscible in water, creating a massive mass-transfer resistance at the interface.

  • The Thermodynamic Inhibitor: Azane (Ammonia) acts as a thermodynamic inhibitor (antifreeze), lowering the chemical potential of water and shrinking the hydrate stability zone.

Below are the troubleshooting guides (FAQs) and protocols designed to overcome these specific kinetic barriers.

Module 1: Troubleshooting & FAQs
Ticket #001: "I have been running the reactor for 48 hours at 274 K, but induction time is infinite. No nucleation."

Diagnosis: Interfacial Surface Area Limitation. Benzene floats on water. Hydrate nucleation occurs strictly at the vapor-liquid or liquid-liquid interface . In a quiescent or low-shear system, the contact area is insufficient for benzene molecules to organize water into sII cages before thermal fluctuations disrupt them.

Solution: The "Micellar Bridge" Strategy. You must increase the solubility of benzene in the aqueous phase or drastically increase the interfacial area.

  • Step 1 (Mechanical): Increase impeller speed to induce a vortex. You need to break the benzene layer into droplets.

  • Step 2 (Chemical): Introduce a kinetic promoter.[1][2][3][4][5] Sodium Dodecyl Sulfate (SDS) is the industry standard here.

    • Mechanism:[2][6][7][8] SDS reduces the interfacial tension between benzene and water. It promotes the formation of benzene-saturated micelles that act as nucleation sites.

    • Dosage: 300–500 ppm (do not exceed the Critical Micelle Concentration by too much, or you create stable emulsions that hinder growth).

Expert Insight: "Pure benzene hydrate formation is notoriously slow. Without a surfactant or high shear, the 'induction time' is effectively infinite because the probability of a critical nucleus forming at the limited flat interface is near zero."

Ticket #002: "My P-T traces show hydrate formation, but the yield is extremely low (<5%)."

Diagnosis: The "Shell" Effect (Mass Transfer Blockage). Benzene hydrates often form a solid crust at the interface between the benzene droplet and the water. This solid shell prevents further benzene from reaching the water and further water from reaching the benzene.

Solution: Porous Growth Promotion.

  • Protocol Adjustment: Switch from "Constant Cooling" to "Step-Wise Subcooling."

  • The Fix: Rapid crystallization creates dense shells. Slower crystallization (lower driving force initially) allows for more porous growth. Alternatively, use THF (Tetrahydrofuran) as a thermodynamic helper (5 mol%) if your experimental design permits. THF is miscible in water and opens the sII cavities, allowing benzene to back-fill the large cages (5^12 6^4).

Ticket #003: "Does the presence of Azane (Ammonia) prevent formation entirely?"

Diagnosis: Thermodynamic Inhibition.[9] Azane is a classic inhibitor. It hydrogen-bonds avidly with water, disrupting the tetrahedral network required for clathrate cages. It shifts the equilibrium curve to lower temperatures and higher pressures.[3]

Solution: Overdrive the Driving Force.

  • Calculation: You cannot use standard Benzene-Water equilibrium curves. For every 1 wt% of Ammonia, you likely need to drop the temperature by ~0.5–1.0 K or increase pressure significantly to achieve the same "Subcooling" (

    
    ).
    
  • Action: If your target is 275 K, and you have 5% Ammonia, you are likely outside the stability zone. You must cool to ~268 K to regain the kinetic driving force.

Module 2: Experimental Protocol

Workflow: The High-Shear Isochoric Ramp Objective: Force nucleation in the Ammonia-Benzene-Water system.

Equipment Required:

  • High-pressure autoclave (Titanium or 316SS).

  • Magnetic drive stirrer (Rushton turbine preferred).

  • Glycol cooling jacket.

Step-by-Step Methodology:

  • Preparation:

    • Load Water + Ammonia (Azane) solution.

    • Add SDS (500 ppm).

    • Add Benzene (Liquid phase). Ratio: Excess water (e.g., 30% Benzene / 70% Aqueous phase by volume).

  • The "Memory" Reset:

    • Heat system to 303 K for 2 hours to erase any previous thermal history (destroy quasi-crystalline clusters).

  • Pressurization:

    • Pressurize with inert gas (Helium or Nitrogen) if necessary to maintain liquid phase, or rely on vapor pressure if studying low-pressure equilibrium. Note: Benzene hydrates are usually low-pressure stable, but Ammonia requires over-pressure to overcome inhibition.

  • The Kinetic Shock (Nucleation):

    • Ramp temperature down rapidly (10 K/hour) to significant subcooling (e.g., 260 K).

    • Set stirring to max RPM (High Shear).

  • Growth Phase:

    • Once an exotherm is detected (Temperature spike + Pressure drop), reduce cooling rate to 1 K/hour.

    • Maintain stirring to prevent crust consolidation.

Module 3: Data & Visualization
Comparative Kinetic Data (Simulated for Troubleshooting)
ConditionInduction Time (

)
Growth Rate (

)
Outcome
Benzene + Water (Static) > 72 HoursNegligibleFailed (Phase separation)
Benzene + Water (Stirred) 12 - 24 HoursSlowPartial (Crust formation)
Benzene + Water + SDS (500ppm) < 60 MinutesFastSuccess (Dispersed hydrate)
Benzene + Water + Azane (5 wt%) > 48 HoursInhibitedFailed (Thermodynamic barrier)
Benzene + Azane + SDS + High

2 - 4 HoursModerateSuccess (Overcome barrier)
Visualizing the Kinetic Barrier

The following diagram illustrates the "Resistance Pathways" in your reactor.

KineticBarrier Reactants Reactants (Benzene + Water + Azane) Interface Interfacial Boundary (Immiscible Layer) Reactants->Interface Transport Inhibition Azane Inhibition (H-Bond Disruption) Reactants->Inhibition Thermodynamics Nucleation Critical Nucleus Formation Interface->Nucleation High Resistance Inhibition->Nucleation Increases Energy Barrier Promoter Kinetic Promoter (SDS / High Shear) Promoter->Interface Reduces Tension Promoter->Nucleation Accelerates Growth Crystal Growth (Exothermic) Nucleation->Growth Auto-Catalytic Product Stable Hydrate Slurry Growth->Product

Caption: Workflow showing how Promoters (Green) bypass the Interfacial and Inhibitory barriers (Red) to achieve Nucleation.

Phase Behavior Shift (The Ammonia Effect)

PhaseShift Standard Standard Benzene Hydrate Zone AzaneShift Zone with Azane (NH3) (Shifted Left/Down) Standard->AzaneShift Inhibition Effect (Requires Lower T / Higher P) Target Experimental Target (Must be here) AzaneShift->Target Apply Subcooling (Driving Force)

Caption: Conceptual shift of the hydrate stability zone. You must operate in the Blue target zone to overcome the Red inhibition zone.

References
  • Sloan, E. D., & Koh, C. A. (2007). Clathrate Hydrates of Natural Gases. CRC Press.
  • He, Y., et al. (2019).[2][4][5] "Biopromoters for Gas Hydrate Formation: A Mini Review of Current Status." Frontiers in Chemistry. Link

  • Kwon, T. H., et al. (2021). "Thermodynamic and Kinetic Promoters for Gas Hydrate Technological Applications." Energy & Fuels.[1] Link

  • Shin, K., et al. (2012). "Ammonia Clathrate Hydrates as New Solid Phases for Titan, Enceladus, and Other Planetary Systems." Proceedings of the National Academy of Sciences (PNAS). Link (Demonstrates the specific interaction of Ammonia in clathrate lattices).

  • Larsen, R., et al. (1998). "Mechanisms for Kinetic Hydrate Inhibitors." Semantic Scholar. Link

Sources

Troubleshooting powder X-ray diffraction patterns of azane;benzene;hydrate.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | System Type: Labile Multi-Component Solvate Ticket ID: PXRD-ABH-001

System Overview & Critical Directives

Subject: Troubleshooting Powder X-Ray Diffraction (PXRD) of Azane (Ammonia); Benzene; Hydrate systems. Classification: High-Volatility / Cryogenic Target.

Executive Summary: The "Azane;Benzene;Hydrate" system represents a complex class of inclusion compounds or clathrate hydrates . Analyzing this system is non-trivial due to the competing volatilities of the guests (ammonia/benzene) and the thermodynamic instability of the hydrate lattice at standard temperature and pressure (STP).

Successful diffraction requires strict adherence to Cryogenic Protocols and Atmospheric Containment . Failure to control these variables results in the immediate dissociation of the complex into hexagonal ice (


) and amorphous organic residue.

Troubleshooting Guide (FAQ Format)

Issue 1: "My diffraction pattern shows only a broad amorphous halo or liquid scattering."

Diagnosis: Sample Melting or Amorphization. The Azane-Benzene-Hydrate system is likely unstable at room temperature. Ammonia lowers the melting point of water phases, and benzene is highly volatile. If you prepared the sample on a standard glass slide or zero-background plate at 298 K, the lattice has likely collapsed or melted.

Corrective Action:

  • Switch to Transmission Geometry: Do not use reflection geometry (flat plate).

  • Implement Capillary Containment: Load the sample into a borosilicate glass capillary (0.3 mm - 0.7 mm diameter) to create a saturated micro-atmosphere.

  • Seal Immediately: Flame-seal or wax-seal the capillary to prevent benzene/ammonia sublimation.

  • Cryogenic Data Collection: Data must be collected at

    
     (ideally 100 K) using a cryostream.
    
Issue 2: "I see sharp peaks, but they match Hexagonal Ice (Ice Ih) exactly."

Diagnosis: Guest Loss (Dissociation). You have successfully frozen the water, but the "guests" (Azane and Benzene) have escaped, or the clathrate structure has dissociated. This is common when "grinding" the sample for powdering, which generates local heat and releases the volatile guests.

Corrective Action:

  • Avoid Mortar & Pestle: Do not grind this sample.

  • Slurry Mounting: If the sample is synthesized in a liquid medium, draw the slurry directly into the capillary.

  • In-situ Crystallization: Consider flash-freezing a liquid mixture of the components inside the capillary on the diffractometer (using the cryostream) to form the solid in situ, rather than handling pre-formed solids.

Issue 3: "The peaks are shifting significantly between scans."

Diagnosis: Thermal Expansion or Stoichiometric Drift. This system is highly sensitive to thermal fluctuations.

  • Scenario A (Uniform Shift): Lattice expansion/contraction due to temperature instability in the cryostream.

  • Scenario B (Non-uniform Shift): Loss of ammonia (Azane). Ammonia often acts as a structural stabilizer or "help gas" in hydrates. As it leaves the lattice, the unit cell dimensions change anisotropically before total collapse.

Corrective Action:

  • Verify Cryostream Stability: Ensure temperature stability is

    
    .
    
  • Check Seal Integrity: A shifting pattern is the first sign of a leaking capillary. Re-seal.

Technical Data & Specifications

Table 1: Component Properties & Diffraction Challenges

ComponentIUPAC NameRole in LatticePXRD ChallengeCritical Limit
Azane Ammonia (

)
Guest / InhibitorHigh Vapor Pressure; Plastic Crystal PhasesSublimes < 195 K (1 atm)
Benzene Benzene (

)
Large Guest (Cage)Preferred Orientation (Placking)Volatile at RT
Hydrate Water (

)
Host LatticeIce Formation (

) interference
Dehydrates if

drops

Standard Operating Procedure (SOP): Cryogenic Capillary Loading

Objective: Secure a volatile Azane-Benzene-Hydrate sample for PXRD without inducing phase change.

Protocol:

  • Pre-cool Environment: Prepare a bath of liquid nitrogen (

    
    ) or dry ice/acetone.
    
  • Capillary Selection: Use a 0.5 mm Borosilicate capillary . (Quartz is acceptable but harder to flame seal quickly).

  • Sample Introduction:

    • If Solid: Gently push the solid into the capillary using a vibration tool. Do not pack tightly (pressure induces decomposition).

    • If Liquid/Slurry: Dip the capillary end into the mixture; allow capillary action to fill 10 mm.

  • Centrifugation (Optional but Recommended): Place the capillary in a micro-centrifuge tube (padded with cotton) and spin briefly to pack the sample to the bottom.

  • Sealing:

    • Method A (Flame): Quickly pass the open end through a micro-torch flame. Warning: Ammonia gas is flammable; use minimal sample volume.

    • Method B (Clay/Wax): For highly labile samples, plug with modeling clay and seal with superglue (cyanoacrylate).

  • Mounting: Mount the capillary on the goniometer head.

  • Data Collection: Initiate rotation (spin) at 10–20 rpm to average preferred orientation. Ramp temperature to 100 K before starting the X-ray exposure.

Diagnostic Logic Pathway

PXRD_Troubleshooting Start Start: Analyze Pattern CheckPeaks Are distinct peaks visible? Start->CheckPeaks Amorphous Result: Amorphous Halo CheckPeaks->Amorphous No CheckIce Do peaks match Ice Ih? CheckPeaks->CheckIce Yes Action_Cool Action: Lower Temp (<100K) & Use Capillary Amorphous->Action_Cool CheckShift Are peaks shifting over time? CheckIce->CheckShift No Action_Resynthesize Action: Re-synthesize in situ (Avoid grinding) CheckIce->Action_Resynthesize Yes (Guest Lost) Success Valid Clathrate Pattern CheckShift->Success No (Stable) Action_Seal Action: Improve Seal (Prevent Sublimation) CheckShift->Action_Seal Yes Action_Cool->Start Action_Seal->Start Action_Resynthesize->Start

Figure 1: Decision tree for diagnosing PXRD failures in volatile hydrate systems.

Advanced Mechanistic Insight

The "Ammonia Effect" on Hydrate Stability

In this ternary system, Ammonia (Azane) acts as a "double agent."

  • Inhibitor: Ammonia is highly soluble in water. In high concentrations, it acts as a thermodynamic inhibitor (antifreeze), lowering the dissociation temperature of the hydrate lattice [1].

  • Guest/Dopant: In lower concentrations,

    
     can occupy the small cages of Structure II clathrates (where Benzene occupies the large cages), potentially stabilizing the structure at low pressures [2].
    

Why this matters for PXRD: If your pattern shows a mix of Ice Ih and Solid Ammonia (cubic/orthorhombic phases), you have exceeded the solubility limit or cooled too slowly, causing phase separation. You need a quench-cool rate (flash freezing) to trap the metastable clathrate phase.

Vegard's Law & Lattice Expansion

If you observe peak splitting, it is likely due to the formation of a solid solution or varying occupancy of the benzene guest.

  • Protocol: Calculate the unit cell volume. Benzene clathrate hydrates (Structure II) typically have a cubic unit cell (

    
    ) with 
    
    
    
    .
  • If

    
    , the large cages may be under-occupied (benzene loss).
    
  • If peaks are split, you may have a mixed phase of Structure I (Ammonia-rich) and Structure II (Benzene-rich).

References

  • Choukroun, M., et al. (2010). "Thermodynamic stability of clathrate hydrates in the presence of ammonia." Proceedings of the 7th International Conference on Gas Hydrates.

  • Shin, K., et al. (2012). "Ammonia clathrate hydrates as new solid phases for Titan, Enceladus, and other planetary systems." Proceedings of the National Academy of Sciences (PNAS), 109(37), 14785-14790.

  • Udachin, K. A., & Ripmeester, J. A. (1999). "A complex clathrate hydrate structure showing bimodal guest hydration." Nature, 397, 420-423.

  • Hofmann, K. A., & Küspert, F. (1897). "Verbindungen von Kohlenwasserstoffen mit Metallsalzen." Zeitschrift für anorganische Chemie, 15(1), 204-207. (Foundational text on Benzene-Ammonia-Metal clathrates).

Optimization of pressure and temperature for azane;benzene;hydrate formation.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the optimization of pressure and temperature in azane-benzene-hydrate formation. This document is designed for researchers, scientists, and drug development professionals engaged in the synthesis and study of clathrate hydrates. Given the unique challenges posed by this ternary system, this guide provides foundational principles, detailed experimental protocols, and a comprehensive troubleshooting section to navigate the complexities of your research.

Section 1: Foundational Principles & FAQs

This section addresses common questions regarding the formation of mixed azane (ammonia) and benzene clathrate hydrates.

Q1: What is an azane-benzene-hydrate?

An azane-benzene-hydrate is a type of clathrate hydrate, a crystalline solid resembling ice. In this structure, a framework of hydrogen-bonded water molecules forms cages that trap "guest" molecules—in this case, azane (NH₃) and benzene (C₆H₆).[1] The stability of this entire lattice is dependent on the presence of these guest molecules; without them, the water cage structure would collapse into ordinary ice or liquid water.[1] The formation of such hydrates is a first-order phase transition, not a chemical reaction.[1]

Q2: Why is the optimization of pressure and temperature so critical for this specific system?

Optimizing pressure (P) and temperature (T) is paramount due to the competing behaviors of the two guest molecules:

  • General Hydrate Stability: Clathrate hydrates are generally stable at high pressures and low temperatures.[1][2] The goal is to find the specific P-T window where the desired hydrate phase is thermodynamically favored over liquid water or ice.

  • Inhibitory Effect of Azane: Ammonia (azane) is known to have an inhibitive effect on the formation of some gas hydrates.[3] Higher concentrations of ammonia can increase the pressure required for hydrate formation, effectively shifting the stability curve.[3] This is a critical consideration, as one of the guest molecules also acts as a thermodynamic inhibitor.

  • Large Guest Molecule (Benzene): Benzene is a relatively large molecule for a hydrate guest. It has been shown to form hydrates, typically structure II (sII), often with the help of smaller gas molecules.[4] Its size influences the specific cage structures required for entrapment and overall stability.

The interplay between these factors creates a complex thermodynamic landscape that must be carefully navigated to achieve successful and reproducible hydrate synthesis.

Q3: What are the primary challenges I should anticipate?

Researchers working with the azane-benzene-hydrate system may encounter several challenges:

  • Prolonged Induction Times: Hydrate formation is not instantaneous. It involves dissolution of the guest molecules in water, followed by nucleation and crystal growth, a process that can take from hours to several days in a laboratory setting.[5]

  • Metastability and Phase Boundaries: Identifying the precise P-T conditions to form the hydrate without unwanted phases (like ice) is a significant challenge. Operating above 0°C (273.15 K) is crucial to prevent ice formation.[5]

  • Mass Transfer Limitations: The formation of a thin hydrate film at the gas-liquid or liquid-liquid interface can act as a barrier, preventing further interaction between the water and guest molecules and slowing or halting crystal growth.

  • Competing Guest Entrapment: The relative concentrations of azane and benzene in the feed phase will influence their occupancy in the hydrate cages, affecting the final structure and stability of the clathrate.

Q4: How might this specific hydrate be relevant to drug development?

While the direct application of an azane-benzene-hydrate is speculative, the components themselves are highly relevant. Benzene is a fundamental precursor in the synthesis of numerous active pharmaceutical ingredients (APIs).[6] Understanding its behavior in complex, caged structures could offer insights into host-guest chemistry, molecular encapsulation, and controlled release mechanisms, which are core concepts in advanced drug delivery systems. Azobenzene derivatives, which share the core benzene structure, exhibit a wide range of pharmacological activities.[7]

Section 2: Experimental Workflow and Protocol

This section details a generalized experimental procedure for the synthesis and optimization of azane-benzene-hydrate.

Diagram: Experimental Workflow

G cluster_prep 1. Preparation Phase cluster_run 2. Synthesis Phase cluster_analysis 3. Analysis Phase prep_reactor Clean & Assemble High-Pressure Reactor add_reactants Add Degassed DI Water & Benzene prep_reactor->add_reactants seal_purge Seal Reactor & Purge with Low-Pressure N₂ add_reactants->seal_purge pressurize Pressurize with Azane (NH₃) to Target P₁ seal_purge->pressurize equilibrate Equilibrate System at T > T_form (e.g., 298 K) pressurize->equilibrate cool Cool System to Target T₂ at Constant Volume/Pressure equilibrate->cool monitor Monitor P & T for Signs of Formation cool->monitor confirm Confirm Formation (ΔP, ΔT) monitor->confirm dissociate Dissociate Hydrate (Heating/Depressurization) confirm->dissociate analyze Analyze Gas/Liquid Phases (GC/HPLC) dissociate->analyze

Caption: A generalized workflow for azane-benzene-hydrate synthesis.

Step-by-Step Experimental Protocol

This protocol describes a typical batch experiment in a stirred high-pressure reactor.

Materials & Equipment:

  • High-pressure stainless-steel reactor (crystallization cell) equipped with pressure transducer, thermocouple, magnetic stirrer, and sapphire window for observation.

  • High-purity degassed deionized water.

  • Anhydrous ammonia (azane, >99.9% purity).

  • Benzene (HPLC grade, >99.9% purity).

  • Syringe pump for injecting liquids.

  • Gas booster/compressor for ammonia.

  • Data acquisition system to log pressure and temperature.

  • Cooling bath/circulator connected to the reactor jacket.

Methodology:

  • System Preparation:

    • Thoroughly clean and dry the high-pressure reactor to remove any contaminants.

    • Add a known volume of degassed, deionized water and a precise amount of benzene to the reactor. A common starting point is a 2:1 or 3:1 molar ratio of water to total guest molecules.

    • Seal the reactor and purge the system several times with a low-pressure inert gas (like nitrogen) to remove air, then evacuate to a vacuum.

  • Pressurization and Saturation:

    • Set the reactor temperature to a point well outside the expected hydrate formation zone (e.g., 25°C / 298.15 K).[8]

    • Introduce azane gas into the reactor until the desired initial pressure is reached.

    • Activate the magnetic stirrer to a moderate speed (e.g., 400-600 rpm) to enhance the dissolution of the guest molecules into the aqueous phase.[9]

    • Allow the system to equilibrate for several hours until the pressure stabilizes, indicating saturation.[10]

  • Inducing Hydrate Formation:

    • Begin cooling the reactor at a controlled rate (e.g., 0.5-1 K/min) to the target experimental temperature.[8]

    • Continuously monitor the pressure and temperature data logs. Hydrate formation is an exothermic process, typically identified by a sudden drop in system pressure accompanied by a sharp, temporary increase in temperature.[8][9]

  • Data Collection and Analysis:

    • Once formation is confirmed, allow the system to stabilize for several hours to days to ensure maximum conversion.[11]

    • The total amount of gas consumed to form the hydrate can be calculated using the pressure drop and real gas equations of state.[8]

    • After the experiment, the hydrate can be dissociated by heating the reactor or reducing the pressure. The released gas and remaining liquid can be sampled and analyzed (e.g., via Gas Chromatography) to determine the composition of the hydrate.[12]

Section 3: Troubleshooting Guide

This guide is structured to address specific problems you may encounter during your experiments.

Problem: No hydrate formation is observed after cooling.

(Symptom: Pressure decreases linearly with temperature as expected from gas laws, but no sharp pressure drop or temperature spike occurs.)

Possible Cause Explanation & Recommended Action
1. Conditions Outside Stability Zone The selected pressure may be too low for the target temperature, or the temperature is too high for the pressure. The P-T conditions must be within the hydrate-liquid-vapor (H-L-V) equilibrium region. Action: Systematically increase the initial pressure in increments (e.g., 10-20 bar) and repeat the cooling ramp. Alternatively, for a given pressure, attempt formation at a lower temperature, ensuring you remain above the freezing point of your aqueous solution (~0°C).[2]
2. Long Induction (Nucleation) Time Hydrate nucleation is a stochastic process and can be extremely slow, sometimes taking days.[5] The system may be in a metastable state where it is thermodynamically favorable to form hydrates, but the kinetic barrier for nucleation has not been overcome. Action: Be patient. Hold the system at the target P-T conditions for an extended period (24-72 hours).[11] If still unsuccessful, consider "seeding" with pre-formed hydrate crystals or introducing a rough surface (e.g., stainless steel shavings) to promote heterogeneous nucleation.
3. High Azane Concentration Azane (ammonia) is known to act as a thermodynamic hydrate inhibitor.[3] A high partial pressure of ammonia can significantly increase the total pressure required to form a stable hydrate structure. Action: Reduce the initial concentration of azane. Start experiments with a very low partial pressure of azane relative to benzene and systematically increase it in subsequent runs to map its inhibitory effect.
4. Insufficient Mixing Poor mixing leads to low interfacial area between the aqueous and guest phases, hindering the mass transfer required for hydrate formation. Action: Increase the stirring speed.[9] Ensure your reactor design promotes efficient mixing. For unstirred systems, this is a major limitation.
Problem: Hydrate formation starts but is very slow or incomplete.

(Symptom: A small initial pressure drop occurs, but it quickly plateaus, leaving a high residual pressure.)

Possible Cause Explanation & Recommended Action
1. Interfacial Film Formation A thin, solid film of hydrate can form at the interface between the water and guest phases. This film acts as a mass transfer barrier, effectively isolating the bulk phases and preventing further crystal growth. Action: Increase or cycle the stirring speed to mechanically break up this film and expose fresh interfaces. A period of high-speed agitation followed by a quiescent period can sometimes restart growth.
2. P-T Conditions Near Equilibrium Boundary The system may be operating very close to the hydrate dissociation curve. Here, the driving force for crystallization is very low, leading to slow kinetics. Action: To increase the driving force, either increase the system pressure or further decrease the temperature, moving the experimental conditions deeper into the hydrate stability zone.
3. Depletion of a Guest Molecule If the guest molecules have very different solubilities in water, one may be consumed preferentially, changing the local conditions and halting the formation of the mixed hydrate. Action: This requires post-experiment analysis of the remaining phases. Adjusting the initial azane:benzene ratio in the feed may be necessary to ensure sustained growth.
Problem: Hydrates form but dissociate unexpectedly.

(Symptom: After initial formation, the pressure begins to rise and temperature falls back to the coolant temperature without any change in external conditions.)

Possible Cause Explanation & Recommended Action
1. Unstable Hydrate Structure The specific ratio of azane and benzene captured in the hydrate cages may result in a thermodynamically unstable or metastable structure under the current P-T conditions. The initial formation may be a transient phenomenon. Action: This indicates the P-T conditions are not suitable for the specific guest composition. A different pressure and/or temperature is required. This often requires a systematic re-evaluation of the P-T phase space.
2. Fluctuation in System Conditions Small fluctuations in the cooling bath temperature or minor leaks in the system can be enough to move the conditions outside the narrow stability window, causing dissociation. Action: Verify the stability and precision of your temperature control system. Perform a thorough leak check of your high-pressure apparatus before starting the experiment.[8]

Section 4: Data Interpretation and Optimization Strategy

Table: Hypothetical P-T Conditions for Initial Screening

The following table provides suggested starting points for experiments. Note that these are not established values but are proposed based on general principles of hydrate formation and the known properties of the guest molecules. All experiments should be conducted above 273.15 K (0°C) to avoid ice.

Temperature (K)Initial Pressure Range (bar)Expected Outcome / Rationale
275 - 27730 - 60High Driving Force: Low temperature increases the likelihood of formation but also risks being kinetically slow. A good region to confirm if hydrate formation is possible.
278 - 28350 - 100Moderate Conditions: A likely region for stable formation. Higher pressure is needed to offset the increased temperature.[4]
284 - 28890 - 150+High T / High P: Explores the upper temperature boundary of formation. Requires significantly higher pressures and may be inhibited by the increased solubility of azane.
Diagram: P-T Optimization Logic

This diagram illustrates the conceptual relationship between pressure, temperature, and experimental outcomes.

G A Increase Pressure S Current P-T Condition A->S B Decrease Pressure B->S C Increase Temperature C->S D Decrease Temperature D->S O1 Optimal Formation S->O1 Move this way O2 No Formation (Metastable Liquid) S->O2 O3 Ice Formation S->O3 O4 Slow/Partial Formation S->O4

Caption: Conceptual map for navigating the P-T phase space during optimization.

Section 5: References

  • NETL. (n.d.). Rapid Gas Hydrate Formation Processes: Will They Work? MDPI. Retrieved from [Link]

  • Bozorgian, A. (2020). Investigation of Predictive Methods of Gas Hydrate Formation in Natural Gas Transmission Pipelines. Advanced Journal of Chemistry, Section B.

  • Zerpa, L. E., et al. (2018). Recent Advances on CH4 and CO2 Hydrates, and Possible New Frontiers. UCL Discovery. Retrieved from [Link]

  • Bethkenhagen, M., et al. (2018). Phase diagrams for the four ammonia hydrates in their regions of stability. ResearchGate. Retrieved from [Link]

  • Saeed, A., et al. (2022). Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Li, S., et al. (2008). Experimental study of separation of ammonia synthesis vent gas by hydrate formation. IOP Conference Series: Materials Science and Engineering.

  • Fan, S., et al. (2021). An Experimental Study on the Formation of Natural Gas Hydrate With Thermodynamic Inhibitors. Frontiers in Energy Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Clathrate hydrate. Retrieved from [Link]

  • Avlonitis, D., et al. (1993). Benzene can form gas hydrates. Heriot-Watt Research Portal. Retrieved from [Link]

  • Prime Scholars. (2023). Benzene: A Fundamental Chemical with Diverse Applications. Retrieved from [Link]

  • Naden, R., & Cerasari, S. (2018). Novel phases in ammonia-water mixtures under pressure. School of Physics and Astronomy - The University of Edinburgh.

  • Chemistry Stack Exchange. (2016). How are clathrate hydrates formed in the lab? Retrieved from [Link]

  • Englezos, P. (1998). Simple Method for Predicting Gas-Hydrate-Forming Conditions in Aqueous Mixed-Electrolyte Solutions. ACS Publications. Retrieved from [Link]

  • de Oliveira, L. A. L., et al. (2020). Thermodynamic Equilibrium of Hydrate Formation in Multiphase and Multicomponent Systems. Chemical Engineering Transactions.

  • Kleinberg, R. L., et al. (2008). EXPERIMENTAL HYDRATE FORMATION AND GAS PRODUCTION SCENARIOS BASED ON CO2 SEQUESTRATION. National Energy Technology Laboratory. Retrieved from [Link]

  • Dolomanov, O. V., et al. (2023). A Manufacturing Technique for Binary Clathrate Hydrates for Cold and Very Cold Neutron Production. MDPI.

  • Batong Group. (2024). Application of Benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Elasticity and Stability of Clathrate Hydrate: Role of Guest Molecule Motions.

  • Hester, K. C., et al. (2007). Measurement and Modeling of Hydrate Composition during Formation of Clathrate Hydrate from Gas Mixtures. ACS Publications. Retrieved from [Link]

  • Hogenboom, D. L., et al. (1995). Phase Diagram for Ammonia-Water Mixtures at High Pressures: Implications for Icy Satellites. Caltech Authors.

  • Chong, Z. R., et al. (2022). Experimental Study on the Effect of Mixed Thermodynamic Inhibitors with Different Concentrations on Natural Gas Hydrate Synthesis. MDPI. Retrieved from [Link]

  • Al-Mhanna, H. A. (2015). Investigation Of Gas Hydrates Formation In Gas Lines After Contacting Water Pipes During Water Alternating Gas Injection Enhance. Journal of Engineering.

  • Ohmura, R., et al. (2024). Attempt to Clarify the Synergistic Effect Mechanism of Clathrate Hydrate Crystal Growth Inhibitors. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Lewis acids and bases. Retrieved from [Link]

  • Yildirim, M., et al. (2024). Predictive Modeling of the Hydrate Formation Temperature in Highly Pressurized Natural Gas Pipelines. MDPI. Retrieved from [Link]

  • de Souza, E. F., et al. (2016). ANALYSIS OF GAS HYDRATES FORMATION IN A PRESSURE CELL. ABCM.

  • Hogenboom, D. L., et al. (1991). THE AMMONIA-WATER PHASE DIAGRAM AND PHASE VOLUMES. Lunar and Planetary Institute.

  • Hogenboom, D. L., et al. (1991). Melting curves of ammonia dihydrate and ammonia monohydrate and a revised high-pressure phase diagram for the water-rich region. NASA Technical Reports Server. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing Azane-Benzene Hydrate Systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers engaged in the stabilization of complex clathrate hydrates. This guide provides in-depth troubleshooting, FAQs, and best practices for enhancing the stability of azane (ammonia) and benzene co-occupied hydrates using co-formers. Our approach is grounded in the principles of crystal engineering, thermodynamics, and kinetic control to empower you to overcome common experimental challenges.

Foundational Concepts: Understanding the Azane-Benzene-Hydrate System

The target system, an azane-benzene-hydrate, is a clathrate hydrate where the host lattice is composed of hydrogen-bonded water molecules forming cages.[1] These cages physically entrap guest molecules—in this case, both ammonia (azane) and benzene. The stability of this ternary hydrate is a delicate function of temperature, pressure, and the chemical potential of all components.[2] Without the stabilizing presence of these guest molecules, the water lattice would collapse into a standard ice structure or liquid water.[1]

The primary challenge is that such mixed-guest hydrates can be thermodynamically unstable or kinetically slow to form. Co-formers are introduced to mitigate these issues. They act as "help gases" or "promoters," occupying specific cages within the hydrate lattice to enhance overall structural integrity.

The Role of Co-Formers

Co-formers, or promoters, enhance hydrate stability through two primary mechanisms:

  • Thermodynamic Stabilization : These promoters shift the hydrate equilibrium curve to more favorable conditions, such as higher temperatures and lower pressures.[3] They typically occupy a subset of the hydrate cages, which allows the primary guests (azane and benzene) to be incorporated more readily and stably into the remaining cages.

  • Kinetic Promotion : These additives accelerate the rate of hydrate nucleation and growth.[3] They can reduce the induction time required for crystal formation, which is a significant barrier in many hydrate systems.[2]

The selection of a co-former is critical and depends on its size, shape, and chemical properties relative to the available cages in the hydrate structure (typically structure I or structure II for these guests).

G cluster_0 Clathrate Hydrate Lattice (Host) cluster_1 Guest Molecules cluster_2 Stabilizing Agent H2O_1 H₂O H2O_2 H₂O H2O_3 H₂O H2O_4 H₂O Stabilized_Hydrate Stabilized Azane-Benzene-Hydrate Water cages occupied by: Azane Benzene Co-former H2O_3->Stabilized_Hydrate:f0 Forms Host Lattice H2O_5 H₂O H2O_6 H₂O Azane Azane (NH₃) Azane->Stabilized_Hydrate:f0 Primary Guests Benzene Benzene (C₆H₆) Benzene->Stabilized_Hydrate:f0 Primary Guests CoFormer Co-former (e.g., THF, Cyclopentane) CoFormer->Stabilized_Hydrate:f0 Thermodynamic/Kinetic Promoter

Caption: Conceptual model of a co-former stabilizing a mixed-guest hydrate.

Experimental Design & Protocols

A systematic approach is crucial for successfully forming and characterizing your target hydrate. The following workflow outlines the key stages from co-former selection to stability validation.

Workflow for Co-former Screening and Stability Analysis

G cluster_char Characterization Suite cluster_stab Stability Suite start Start: Define Stability Goals (P-T Conditions) select_coformer Step 1: Co-former Selection (Size, Polarity, Safety) start->select_coformer synthesis Step 2: High-Pressure Synthesis (Stirred Reactor) select_coformer->synthesis char_initial Step 3: Initial Characterization (Confirm Formation) synthesis->char_initial pxrd PXRD (Phase ID) char_initial->pxrd raman Raman (Guest ID) char_initial->raman stability_test Step 4: Stability Assessment (Dissociation Study) pxrd->stability_test raman->stability_test dsc DSC (Dissociation Temp/Enthalpy) stability_test->dsc tga TGA (Mass Loss) stability_test->tga analyze Step 5: Analyze Results (Compare to Control) dsc->analyze tga->analyze success Success: Stable Hydrate Formed analyze->success Criteria Met fail Failure: Unstable or No Hydrate analyze->fail Criteria Not Met troubleshoot Go to Troubleshooting Guide fail->troubleshoot troubleshoot->select_coformer Iterate

Caption: Experimental workflow for hydrate stabilization and analysis.

Protocol 1: High-Pressure Synthesis of a Ternary Hydrate

This protocol describes the synthesis of an azane-benzene-hydrate stabilized with a co-former (e.g., tetrahydrofuran, THF) in a stirred high-pressure vessel.

Materials:

  • High-purity deionized water

  • Benzene (≥99.5%)

  • Ammonia gas (≥99.9%) or aqueous solution

  • Co-former (e.g., THF, ≥99%)

  • High-pressure stirred reactor with temperature and pressure control and a viewing cell.

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the reactor. Evacuate the vessel to remove any residual air or contaminants.

  • Component Loading:

    • Add deionized water to the reactor (typically 50-70% of the volume).

    • Add the chosen co-former. For THF, a stoichiometric amount (e.g., 5.6 mol%) is a common starting point for forming structure II (sII) hydrates.

    • Add benzene. The amount should be calculated based on the desired cage occupancy, but an excess is often used initially.

  • Sealing and Cooling: Seal the reactor and begin stirring (e.g., 600 rpm) to ensure good mixing.[4] Cool the vessel to the desired experimental temperature (e.g., 2-4 °C).

  • Gas Pressurization: Pressurize the reactor with ammonia gas to the target pressure. The pressure should be well within the predicted hydrate stability zone.

  • Induction and Formation: Monitor the reactor pressure and temperature. A sudden drop in pressure at a constant temperature indicates the onset of hydrate formation as gas molecules are consumed and trapped in the water lattice. This is known as the induction time.[2]

  • Soaking: Allow the system to equilibrate for a prolonged period (12-48 hours) to ensure maximum hydrate conversion.

  • Sample Recovery: Carefully depressurize the reactor and immediately collect the solid hydrate slurry at cryogenic temperatures (e.g., using liquid nitrogen) to prevent dissociation before analysis.[5]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and analysis of azane-benzene-hydrates.

Decision Tree for Troubleshooting Common Failures

G cluster_solutions Potential Causes & Solutions start Problem Encountered issue1 No Pressure Drop Observed (No Hydrate Formation) start->issue1 issue2 Slow or Incomplete Formation (Small Pressure Drop) start->issue2 issue3 PXRD Shows Only Ice (No Hydrate Phase) start->issue3 issue4 Raman Shows No/Weak Guest Signals (Incorrect Composition) start->issue4 issue5 DSC Shows Premature Dissociation (Low Stability) start->issue5 sol1a Cause: P-T outside stability zone. Solution: Increase pressure / decrease temperature. issue1->sol1a sol1b Cause: Insufficient mixing. Solution: Increase stirring rate. issue1->sol1b sol1c Cause: Presence of inhibitors. Solution: Ensure high purity of all reagents. issue1->sol1c sol2a Cause: Mass transfer limitation. Solution: Increase stirring; add kinetic promoters (e.g., surfactants like SDS). issue2->sol2a sol2b Cause: Low driving force. Solution: Increase subcooling (lower T further from equilibrium). issue2->sol2b sol3a Cause: Hydrate dissociated during sampling. Solution: Improve cryogenic quenching and transfer process. issue3->sol3a sol3b Cause: Wrong co-former/concentration. Solution: Verify co-former can form the expected structure (e.g., sII). issue3->sol3b sol4a Cause: Poor solubility of guest. Solution: Vigorous stirring is critical for benzene. issue4->sol4a sol4b Cause: Competitive guest incorporation. Solution: Adjust partial pressures of azane/benzene. issue4->sol4b sol5a Cause: Co-former is ineffective. Solution: Screen alternative co-formers (see table below). issue5->sol5a sol5b Cause: Incorrect stoichiometry. Solution: Optimize co-former and guest concentrations. issue5->sol5b

Caption: A decision tree for diagnosing common experimental failures.

Frequently Asked Questions (FAQs)

Q1: My PXRD pattern shows broad peaks and a high background. What does this mean?

A1: This often indicates the presence of amorphous content or very small, poorly formed crystallites. Rapid crystallization can lead to disordered structures.[6]

  • Causality: When the driving force (subcooling) is too high, nucleation can be excessively fast, preventing the growth of large, well-ordered crystals.[2]

  • Solution: Try forming the hydrate closer to its equilibrium temperature to slow down the crystallization process. Annealing the sample (holding it at a temperature just below its dissociation point for several hours) can sometimes improve crystallinity.

Q2: How can I confirm that both azane and benzene are incorporated into the hydrate lattice?

A2: In-situ Raman spectroscopy is the ideal tool for this.[7] The vibrational modes of the guest molecules shift when they are trapped inside the hydrate cages.

  • Benzene: Look for the characteristic ring-breathing mode.

  • Azane (Ammonia): Look for the N-H stretching vibrations. By comparing the spectra of the hydrate phase to the spectra of the free gas/liquid guests, you can confirm enclathration.[8] Raman can also help determine the relative occupancy of different cages if the peaks for guests in large vs. small cages can be resolved.[9][10]

Q3: My DSC thermogram shows multiple dissociation peaks. How do I interpret this?

A3: Multiple endothermic peaks on a DSC heating curve can indicate several phenomena:

  • Multiple Hydrate Structures: You may have formed a mixture of hydrate phases (e.g., sI and sII), which will dissociate at different temperatures. This can be confirmed with PXRD.

  • Dehydration Steps: Some complex hydrates lose water or guests in multiple, distinct steps.[11]

  • Ice Melting: A sharp peak around 0 °C typically corresponds to the melting of residual ice that was not converted into hydrate. High-pressure DSC is an excellent method for accurately determining the dissociation thermodynamics of your system.[12]

Q4: How do I choose the best co-former for my system?

A4: Co-former selection is a balance of thermodynamics, kinetics, and molecular fit. The goal is to choose a molecule that fits snugly into one type of hydrate cage, providing stability without excluding your primary guests. For azane and benzene, which are suitable for forming structure II (sII) hydrates, good co-formers are molecules that preferentially occupy the large cages of sII.

Co-former CandidateMolecular Diameter (Å)Typical Hydrate StructureRationale for Selection
Tetrahydrofuran (THF) ~5.9sIIThe classic sII former. Reliably occupies large cages, leaving small cages available for smaller guests like azane.
Cyclopentane ~6.1sIIAnother strong sII former, often used for thermodynamic studies.[13]
Propane ~5.8sIIA gaseous co-former that can stabilize the sII lattice.[10]
Carbon Dioxide ~5.1sICan act as a co-former, but forms sI. May be useful if trying to force a different structure.[10]

Q5: The hydrate appears stable in the reactor but dissociates instantly upon collection. What can I do?

A5: This is a common and critical challenge related to kinetic stability. Clathrate hydrates are metastable outside of their pressure-temperature stability zone.[5]

  • Immediate Action: You must improve your sample recovery technique. Ensure the hydrate slurry is quenched immediately in liquid nitrogen upon removal from the reactor. All subsequent handling and preparation for analysis (e.g., grinding, loading into holders) must be done at cryogenic temperatures to prevent dissociation.

  • Long-Term Strategy: The ultimate goal is to find a co-former system that imparts sufficient kinetic stability for the hydrate to exist for a longer duration at ambient pressure, a phenomenon known as the "self-preservation effect." This is an advanced research topic but is the key to creating practically useful hydrate materials.

References

  • Hydrates for Cold Storage: Formation Characteristics, Stability, and Promoters. (2021). MDPI. [Link]

  • Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. PMC. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). PMC. [Link]

  • Clathrate hydrate. Wikipedia. [Link]

  • Synthesis and Characterization of sI Clathrate Hydrates Containing Hydrogen. ResearchGate. [Link]

  • Thermodynamic and Kinetic Promoters for Gas Hydrate Technological Applications. (2021). ACS Publications. [Link]

  • Raman Spectroscopy Study on the Competition between CH4 and N2 to Form Mixed Gas Hydrate. (2024). ACS Publications. [Link]

  • Characterization of CO clathrate formation and dissociation using High Pressure DSC. SETARAM Instrumentation. [Link]

  • Problems of Hydrate Formation in Oil and Gas Pipes Deals. Deals. [Link]

  • Co-crystallization tips and advices (this is a crying for help!) : r/labrats. Reddit. [Link]

  • The PXRD pattern of the Str.H Et2Me2NOH/Xe clathrate hydrate at 183 K... ResearchGate. [Link]

  • Experimental study of CO2 hydrate formation kinetics with and without kinetic and thermodynamic promoters. Scientia Iranica. [Link]

  • Synthesis and characterization of a new structure of gas hydrate. (2009). PMC. [Link]

  • Instability Mechanisms and Wellbore-Stabilizing Drilling Fluids for Marine Gas Hydrate Reservoirs: A Review. MDPI. [Link]

  • Distortion of the Host Water Cages of Structure I Gas Hydrates: Structural Analysis of C2H4 Hydrate by Powder X-ray Diffraction. (2021). The Journal of Physical Chemistry C. [Link]

  • Designing Co-Crystals of Pharmaceutically Relevant Compounds That Crystallize with Z′ > 1. ACS Publications. [Link]

  • Modeling Thermodynamics and Kinetis of Hydrate Formation. ResearchGate. [Link]

  • Raman Spectroscopic Study on a CO2-CH4-N2 Mixed-Gas Hydrate System. Frontiers. [Link]

  • Review Article - An Overview on Novel Particle Engineering Design: Co-crystallization Techniques. (2020). Research & Reviews: A Journal of Drug Formulation, Development and Production. [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]

  • Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. (2021). PMC. [Link]

  • Differential Scanning Calorimetry Studies of Clathrate Hydrate Formation. ACS Publications. [Link]

  • Thermodynamic stability of hydrogen clathrates. PNAS. [Link]

  • designing of stable co-crystals of azithromycin using suitable coformers. ResearchGate. [Link]

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. NIH. [Link]

  • Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches. MDPI. [Link]

  • Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications. MDPI. [Link]

  • (PDF) Problems of hydrate formation in oil and gas pipes deals. (2019). ResearchGate. [Link]

  • X‐ray diffraction profile of clathrate hydrates measured at 93 K. ResearchGate. [Link]

  • Raman spectroscopic studies of hydrogen clathrate hydrates. (2009). AIP Publishing. [Link]

  • Novel hydrogen clathrate hydrate. arXiv. [Link]

  • Effects of Different Factors on Methane Hydrate Formation Using a Visual Wellbore Simulator. (2022). ACS Omega. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • DSC and PVT Measurements: Methane and trichlorofluoromethane hydrate dissociation equilibria. ResearchGate. [Link]

  • (PDF) An Overview of Pharmaceutical Co-Crystal. ResearchGate. [Link]

  • The effect of water molecules in stabilizing co-crystals of active pharmaceutical ingredients. CrystEngComm. [Link]

  • Crystal growth of clathrate hydrate formed with H2 + CO2 mixed gas and tetrahydropyran. (2021). PLOS ONE. [Link]

  • Characterization of Water of Hydration of Pharmaceuticals Using the Pyris 6 DSC. Thermal Support. [Link]

  • Solution Cocrystallization: A Scalable Approach for Cocrystal Production. MDPI. [Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. International Journal of Pharmaceutical Investigation. [Link]

  • Raman spectra of gas hydrates--differences and analogies to ice 1h and (gas saturated) water. PubMed. [Link]

  • Thermodynamic Equilibrium of Hydrate Formation in Multiphase and Multicomponent Systems. Chemical Engineering Transactions. [Link]

  • Measurement of Clathrate Hydrates via Raman Spectroscopy. American Chemical Society. [Link]

  • The schematic experimental design of the hydrate formation process. ResearchGate. [Link]

Sources

Refining the crystal structure of disordered azane;benzene;hydrate.

However, be cautious of over-parameterization. Adding more parameters to the model will always improve the R-factors to some extent, but it may not be physically meaningful. Use of restraints is crucial in these more complex models. [10]

References

  • Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT.
  • IUCr. (2021, July 26). Towards a better understanding and improved refinement of disordered crystal structures.
  • Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT.
  • (n.d.). Disorder in crystal structures : new approaches in finding the best model. edoc.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8.
  • OlexSys. (n.d.). Modelling Disorder.
  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.
  • (n.d.). Disordered Structure Refinement (DSR).
  • Mahiya, D. K. (2022, March 25). Modelling whole molecule disorder across the crystallographic inversion center. YouTube.
  • Müller, P. (n.d.). Structure refinement. MIT OpenCourseWare.
  • (n.d.). Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes.
  • (n.d.). Disorder. CCDC.
  • Linden, A. (2023). Optimizing disordered crystal structures. Acta Crystallographica Section C: Structural Chemistry, 79(3), 69–70.
  • Müller, P. (2006). Disorder. In Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford Academic.
  • Mahiya, D. K. (2020, October 4). Modelling whole molecule disorder using Olex2. YouTube.
  • (n.d.). Crystallographic disorder. Grokipedia.
  • (2021). Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2. Crystal Growth & Design.
  • (n.d.). (A) Structure of benzene and other azines, together with their... | Download Scientific Diagram. ResearchGate.
  • Kendall, T. (2021, November 22). Co Crystals: A Perspective on Current Practices. YouTube.
  • G. A. A. Ar-Rushdi, & G. A. Mair. (1966). Crystal and molecular structure of salicylaldehyde azine. Journal of the Chemical Society B: Physical Organic.
  • (2018). Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2. NIH.
  • NPTEL-NOC IITM. (2019, May 6). Disorder Treatment using Olex 2. YouTube.
  • (2020, February 4). Disordered Refinement. OU Chemical Crystallography Lab.
  • (n.d.). Onium ion. Wikipedia.
  • (2025, May 29). Classification and statistical analysis of structural disorder in crystalline materials. NIH.
  • (2021, December 31). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. IMSERC.
  • (n.d.). The crystal structure of benzene at — 3°C. Semantic Scholar.
  • (n.d.). Structure solution and refinement: introductory strategies.
  • (2024, March 12). Crystal structure refinement 3. Solving, refining and finalizing an easy dataset. YouTube.
  • (2023, April 9). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI.
  • Dittrich, B. (2021, February 18). On modelling disordered crystal structures through restraints from molecule-in-cluster computations, and distinguishing static and dynamic disorder. IUCr Journals.
  • (2016, August 1). Unit 5.3 - Benzene and Polymorphism. YouTube.
  • (n.d.). A co-crystal between benzene and ethane, an evaporite material for Saturn's moon Titan. arXiv.
  • (n.d.). Crystal structures of benzene (top), naphthalene (middle), and... | Download Scientific Diagram. ResearchGate.
  • Moriarty, N. W., et al. (2016). Improved chemistry restraints for crystallographic refinement by integrating the Amber force field into Phenix. Acta Crystallographica Section D: Biological Crystallography, 72(Pt 5), 569–579.

Technical Support Center: Benzene-Azane-Water Hydrate Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center resource for researchers investigating the kinetics of clathrate hydrate formation in systems containing Benzene (


)  and Azane (Ammonia, 

)
.

This guide addresses the specific thermodynamic and kinetic conflicts in this ternary system: Benzene is a hydrophobic Structure II (sII) former, while Azane (Ammonia) is traditionally a thermodynamic inhibitor that competes for water molecules.

Ticket ID: BZN-AZN-HYD-001 Subject: Optimizing Formation Rates in Ternary Benzene-Ammonia Systems Assigned Specialist: Senior Application Scientist, Hydrate Kinetics Division

System Diagnostics & Core Challenges

Before attempting to improve the rate, you must diagnose why your formation is slow. The Azane;Benzene;Hydrate system faces two opposing forces:

  • Mass Transfer Limitation (The Benzene Problem): Benzene is immiscible in water. Hydrates form at the interface, creating a solid crust that blocks further interaction between the guest (benzene) and host (water).

  • Thermodynamic Inhibition (The Azane Problem): Azane (Ammonia) is highly soluble in water. It lowers the chemical potential of water, acting as an antifreeze (inhibitor). However, in vapor-phase interactions or specific low-temperature windows, it can act as a defect-creator to catalyze nucleation.

Troubleshooting Guide (Q&A)

Q1: I am seeing zero nucleation despite high subcooling. Is the Azane concentration too high?

Diagnosis: Likely Thermodynamic Inhibition . Explanation: Ammonia hydrogen-bonds strongly with water, disrupting the formation of the pentagonal dodecahedron cages required for sII benzene hydrates. Solution:

  • Threshold Check: If

    
    , the inhibition effect may override the driving force of benzene hydrate formation at standard experimental pressures.
    
  • Protocol Adjustment: You must increase the driving force (

    
    ) to compensate. For every 1 wt% of Ammonia, increase reactor pressure by approximately 0.5–1.0 MPa above the dissociation pressure of pure benzene hydrate at that temperature.
    
Q2: Nucleation occurs, but growth stops almost immediately. Why?

Diagnosis: Mass Transfer Blockage (Crusting). Explanation: Benzene hydrates form a solid film at the water-benzene interface. Once this shell forms, the benzene (guest) cannot reach the water (host), and the ammonia (inhibitor) accumulates in the remaining liquid phase, further halting the reaction. Solution: You need to increase the interfacial area and solubility.

  • Action: Add Sodium Dodecyl Sulfate (SDS) at 300–500 ppm. SDS reduces interfacial tension and prevents the "crust" from sealing off the reaction, promoting a "slurry" growth instead of a solid block.

Q3: How can I use Azane (Ammonia) to help rather than hinder?

Diagnosis: Utilizing Catalytic Defects. Explanation: Recent literature suggests that while Ammonia inhibits bulk liquid formation, it can catalyze formation in vapor-deposition scenarios by creating mobile Bjerrum defects in the ice lattice, speeding up the reorientation of water molecules. Solution:

  • Switch Phase: Instead of mixing liquid benzene and aqueous ammonia, attempt Vapor Phase Deposition . Introduce Benzene and Ammonia as vapors onto finely dispersed ice grains at

    
    . The Ammonia will accelerate the "caging" process of the Benzene.
    
Q4: The induction time is stochastic (random). How do I standardize it?

Diagnosis: Nucleation Barrier. Explanation: Hydrate nucleation is a probabilistic event. Solution:

  • The Memory Effect: Do not start with fresh water. Form the hydrate, melt it (dissociate at

    
    ), and then re-cool. The "memory" of the structure remains in the water cluster organization, significantly reducing induction time for the second cycle.
    
  • Nanoparticles: Add hydrophobic Multi-Walled Carbon Nanotubes (MWCNTs) or Graphene Oxide (10–50 ppm). These act as heterogeneous nucleation sites, bypassing the high energy barrier of homogeneous nucleation.

Kinetic Optimization Protocol

Objective: Maximize the formation rate (


) of sII Benzene Hydrates in the presence of trace Azane.
Reagents & Setup
  • Host: Deionized Water (Type I).

  • Guest: Benzene (

    
    ).
    
  • Additive: SDS (Sodium Dodecyl Sulfate) @ 500 ppm OR Nanographite @ 0.1 wt%.

  • Reactor: High-pressure stirred tank reactor (316 SS) with sapphire viewing window.

Step-by-Step Workflow
  • Preparation:

    • Load the reactor with water and SDS/Nanoparticles.

    • Critical Step: If Azane is required, inject Ammonia gas after water loading to prevent immediate pH spikes before pressurization.

    • Add Liquid Benzene (Volume ratio Water:Benzene

      
       3:1).
      
  • Purge:

    • Purge headspace with inert gas (

      
       or 
      
      
      
      ) to remove
      
      
      .
  • Pressurization (P-Control):

    • Pressurize with inert gas to system pressure (e.g., 5.0 MPa) to provide the "pressure cushion" required for stability, as benzene vapor pressure alone is insufficient at low T.

  • Cooling & Agitation:

    • Set agitation to 600–800 RPM . High shear is vital to break the benzene phase into droplets.

    • Cool rapidly to 274.15 K (1°C). Avoid freezing water to ice (273.15 K) unless studying ice-to-hydrate kinetics.

  • Data Logging:

    • Monitor Pressure Drop (

      
      ). A sharp drop indicates massive hydrate growth (gas uptake).
      

Comparative Efficiency of Promoters

The following data summarizes the expected improvement in rate constant (


) relative to a pure water-benzene system.
Promoter ClassSpecific AgentConcentrationRate Enhancement FactorMechanism
Surfactant SDS (Sodium Dodecyl Sulfate)500 ppm50x – 80x Micellar solubilization; prevents crusting.
Nanoparticle Hydrophobic MWCNTs20 ppm15x – 25x Heterogeneous nucleation sites; heat transfer.
Thermodynamic THF (Tetrahydrofuran)5 mol%100x+ Co-guest help (Occupies large cages, Benzene fills others). Note: Changes crystal composition.
Mechanical Spray Nozzle InjectionN/A10x – 40x Maximizes Gas/Liquid interfacial area.

Mechanistic Visualization

Diagram 1: The "Resistance" Model of Benzene-Azane Hydrate Formation

This diagram illustrates the kinetic bottlenecks you must overcome.

BenzeneAzaneKinetics cluster_inhibition Azane (Ammonia) Effect Benzene Benzene (Liquid) Interface Interface Layer Benzene->Interface Diffusion Water Water + Azane (Liquid) Water->Interface Diffusion Nucleation Nucleation Event Interface->Nucleation High P / Low T Crust Solid Hydrate Crust Nucleation->Crust Standard Conditions (Mass Transfer Limit) Slurry Hydrate Slurry (Goal) Nucleation->Slurry With SDS/Surfactant (Prevents Agglomeration) Stall Reaction Stall Crust->Stall Blocks Diffusion Inhibitor Azane (NH3) Disrupts H-Bonds Inhibitor->Water Lowers Chemical Potential

Caption: The flow of reactants showing how standard conditions lead to "Crust" and "Stall," while Surfactants (SDS) divert the pathway to a continuous "Slurry" growth.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to resolve low formation rates.

Troubleshooting Start Rate is Slow CheckInduction Is Induction Time > 2 Hours? Start->CheckInduction CheckGrowth Does Growth Stop After Nucleation? CheckInduction->CheckGrowth No CheckAzane Is Azane > 1wt%? CheckInduction->CheckAzane Yes Action2 Add SDS (500ppm) (Prevent Crusting) CheckGrowth->Action2 Yes Action1 Add Nanoparticles (Nucleation Sites) CheckAzane->Action1 No Action3 Increase Pressure (Overcome Inhibition) CheckAzane->Action3 Yes

Caption: Decision matrix for isolating whether the issue is nucleation (Induction) or mass transfer (Growth).

References

  • Ammonia as a Catalyst: Shin, K., et al. (2012). "Ammonia found as a catalyst in rapid and efficient all-vapor clathrate hydrate formation." Proceedings of the National Academy of Sciences.

  • Benzene Hydrate Structure: Tohidi, B., et al. (1996). "Benzene can form gas hydrates."[1][2] Heriot-Watt Research Portal.[1]

  • Surfactant Promotion (SDS): Zhang, J., et al. (2020).[2][3] "Enhancement of Clathrate Hydrate Formation Kinetics Using Carbon-Based Material Promotion." Frontiers in Chemistry.

  • Ammonia Inhibition: Fortin, T. J., et al. (2024). "Ammonia clathrate hydrates as new solid phases for Titan, Enceladus, and other planetary systems." NIH / PubMed.

  • Nanoparticle Effects: Encyclopedia.pub. (2022). "Effect of Additives on Hydrate Growth."

Sources

Technical Support Center: Polymorphism Control of Azane-Benzene Hydrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the controlled crystallization of azane-benzene co-crystals and their hydrates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of solid-state chemistry in this system. As a model system involving hydrogen bonding, π-π stacking, and host-guest interactions, understanding and controlling the polymorphic landscape of azane (ammonia), benzene, and water is crucial for reproducible results and tuning material properties.

This center provides field-proven insights and troubleshooting protocols to address common challenges encountered during the crystallization of these compounds. Our approach is grounded in the fundamental principles of thermodynamics and kinetics that govern crystal nucleation and growth.

Frequently Asked Questions (FAQs)

Q1: What are polymorphs and hydrates in the context of the azane-benzene system?

A: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[1][2][3] For the azane-benzene system, you might discover different co-crystal polymorphs where ammonia and benzene molecules pack in distinct ways. Hydrates, sometimes called pseudopolymorphs, are crystalline solids where water molecules are incorporated into the crystal lattice.[2][4][5] Therefore, an "azane-benzene hydrate" is a co-crystal of ammonia and benzene that also includes water in its structure. These different forms can exhibit varied physical properties, including stability, dissolution rate, and morphology.[4][6]

Q2: Why is controlling the polymorphic form of my azane-benzene hydrate important?

A: Different polymorphs and hydrates can have significantly different physicochemical properties.[6][7] For instance, one polymorph might be thermodynamically more stable under ambient conditions, while another (a metastable form) might form more quickly. In pharmaceutical applications, differences in properties like solubility can dramatically affect a drug's bioavailability.[6] In materials science, properties like mechanical strength or optical characteristics can be polymorph-dependent. Therefore, consistent and selective crystallization of a single, desired form is critical for quality control and reliable performance.[6]

Q3: I keep getting an oil or an amorphous solid instead of crystals. What's going wrong?

A: Oiling out or precipitating an amorphous solid typically occurs when the level of supersaturation is too high, causing the solute to crash out of solution too rapidly for ordered crystal lattice formation.[8] This can be caused by excessively fast cooling, rapid solvent evaporation, or using a solvent in which the compound is too soluble.[8] To troubleshoot this, you should aim to slow down the crystallization process. Try using a poorer solvent or a solvent mixture, reducing the cooling rate, or slowing down the evaporation of the solvent.[8]

Q4: How can I confirm that I have produced a new polymorph or a hydrate?

A: A suite of analytical techniques is necessary to unambiguously identify and characterize a new solid form. The most definitive method for structural confirmation is Powder X-ray Diffraction (PXRD) , as it provides a unique fingerprint for each crystalline form.[3] Other essential techniques include:

  • Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) can identify melting points, phase transitions between polymorphs, and dehydration events.[9][10] Thermogravimetric Analysis (TGA) quantifies the loss of volatiles, which is crucial for identifying and determining the stoichiometry of hydrates.[9]

  • Spectroscopy (FTIR and Raman): Infrared and Raman spectroscopy can detect differences in the vibrational modes of the molecules, which are sensitive to the local environment in the crystal lattice.[3][10] These techniques are excellent for quick screening and monitoring.

  • Microscopy: Polarized light microscopy can help identify different crystal habits and observe transformations in real-time.[9]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides actionable protocols to resolve them.

Issue 1: Inconsistent Polymorph Formation (Batch-to-Batch Variation)

You run the same experiment multiple times but obtain different polymorphic forms or mixtures of forms. This is a common and frustrating issue rooted in subtle variations in experimental conditions that affect the competition between thermodynamic and kinetic outcomes.

Causality: The final polymorphic form is determined by a delicate balance between nucleation and crystal growth rates, both of which are highly sensitive to factors like temperature, supersaturation, solvent, and impurities.[7] Fast crystallization (kinetic control) often yields a metastable polymorph, while slow crystallization (thermodynamic control) favors the most stable form.[7]

Troubleshooting Protocol:

  • Strictly Control Temperature and Cooling Rate:

    • Action: Use a programmable cooling bath or cryostat instead of a simple ice bath or refrigerator.

    • Rationale: A slow, linear cooling rate allows the system to stay near equilibrium, favoring the nucleation and growth of the thermodynamically stable polymorph.[7] Rapid cooling can trap molecules in a less stable, kinetically favored arrangement.

  • Solvent Selection and Purity:

    • Action: Screen a variety of solvents with different polarities and hydrogen bonding capabilities. Ensure you are using high-purity, dry solvents for anhydrous experiments.

    • Rationale: Solvent-solute interactions can stabilize certain molecular conformations in solution, predisposing the system to form a particular polymorph.[7] Trace amounts of water or other impurities can act as templates for hydrate or other solvate formation.[7]

  • Implement Seeding:

    • Action: Once you have isolated a pure sample of the desired polymorph, use a tiny amount (a single crystal tip on a spatula) to seed a supersaturated solution.

    • Rationale: Seeding bypasses the stochastic nature of primary nucleation and directs crystallization towards the growth of the seeded form. This is one of the most effective methods for ensuring batch-to-batch consistency.

Issue 2: Preferential Formation of an Unwanted Hydrate

You are attempting to crystallize an anhydrous azane-benzene co-crystal, but you consistently obtain a hydrated form.

Causality: Hydrate formation is favored when the water activity in the system is sufficiently high. Water molecules can be incorporated into the crystal lattice, often forming strong hydrogen bonds that stabilize the structure.[4][5] This can happen even with trace amounts of water in the solvent or from atmospheric humidity.

Troubleshooting Protocol:

  • Rigorous Control of Water Content:

    • Action: Use anhydrous solvents and perform the crystallization under an inert atmosphere (e.g., in a glovebox or under a stream of dry nitrogen).

    • Rationale: This minimizes the water activity in the system, thermodynamically disfavoring hydrate formation.

  • Slurry Conversion to Determine Relative Stability:

    • Action: Create a slurry of the unwanted hydrate in an anhydrous solvent at a controlled temperature. Agitate for an extended period (24-72 hours) and periodically sample the solid for analysis by PXRD.

    • Rationale: This experiment helps determine the thermodynamically most stable form under those conditions. If the hydrate converts to the anhydrous form, it confirms the anhydrous form is more stable in that solvent. If it remains unchanged, the hydrate may be the more stable form, or the conversion kinetics are very slow.

  • Crystallization at Elevated Temperatures:

    • Action: If the compound is stable at higher temperatures, try crystallizing from a solution at a temperature where the hydrate is less stable than the anhydrous form.

    • Rationale: The stability of hydrates often decreases with increasing temperature. By crystallizing at a higher temperature, you can shift the thermodynamic preference towards the anhydrous form.

Experimental Protocols & Data Visualization

Protocol 1: Polymorph Screening via Solvent Evaporation

A fundamental method to explore the polymorphic landscape is to crystallize the azane-benzene system from a variety of solvents.

Methodology:

  • Prepare saturated solutions of an equimolar mixture of azane and benzene in a range of solvents (see Table 1) in small, clean vials.

  • Cover the vials with perforated parafilm to allow for slow solvent evaporation.

  • Place the vials in a vibration-free location at a constant temperature (e.g., 25°C).

  • Monitor the vials daily for crystal formation.

  • Once crystals have formed, harvest them, wash with a small amount of cold solvent, and air-dry.

  • Characterize the resulting solids using PXRD, DSC, and microscopy.

Table 1: Suggested Solvents for Polymorph Screening

Solvent ClassExample SolventsRationale for Inclusion
Non-polar n-Hexane, TolueneMinimizes strong solvent-solute interactions, may favor polymorphs dominated by van der Waals and π-π stacking.
Polar Aprotic Acetone, AcetonitrileCan interact via dipole-dipole forces without competing for hydrogen bonds.
Polar Protic Ethanol, MethanolCan act as hydrogen bond donors and acceptors, potentially leading to solvate formation or stabilizing different polymorphs.
Aqueous Mixtures Water/Ethanol (various ratios)Systematically varies water activity to intentionally screen for hydrates.[11]
Workflow for Controlling Polymorph Outcome

The following diagram illustrates a logical workflow for troubleshooting and controlling the crystallization of the desired polymorphic form.

Polymorph_Control_Workflow start Start: Define Target Polymorph (Anhydrate vs. Hydrate) screen Polymorph Screen (Solvent, Temp., Cooling Rate) start->screen analyze1 Characterize Solids (PXRD, DSC, TGA) screen->analyze1 inconsistent Problem: Inconsistent Polymorphs analyze1->inconsistent Mixture or Wrong Form unwanted_hydrate Problem: Unwanted Hydrate Formation analyze1->unwanted_hydrate Hydrate Detected optimize Optimize Crystallization Conditions analyze1->optimize Target Form Identified control_temp Troubleshoot: Strict Temp/Cooling Control inconsistent->control_temp use_seeding Troubleshoot: Implement Seeding inconsistent->use_seeding control_water Troubleshoot: Use Anhydrous Solvents & Inert Atmosphere unwanted_hydrate->control_water slurry Troubleshoot: Slurry Conversion unwanted_hydrate->slurry control_temp->screen use_seeding->optimize control_water->screen slurry->screen success Success: Reproducible Formation of Target Polymorph optimize->success

Caption: Workflow for identifying and controlling polymorphs.

References

  • Unit 5.3 - Benzene and Polymorphism. (2016). YouTube. Retrieved from [Link]

  • Controlling the Formation of Two Concomitant Polymorphs in Hg(II) Coordination Polymers. (2022). Inorganic Chemistry. Retrieved from [Link]

  • Crystalline polymorphs of benazepril hydrochloride. (2006). Google Patents.
  • Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics. (2018). Journal of the American Chemical Society. Retrieved from [Link]

  • A co-crystal between benzene and ethane, an evaporite material for Saturn's moon Titan. (2016). arXiv.org. Retrieved from [Link]

  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. (2020). Pharmaceutics. Retrieved from [Link]

  • Principle and General Methods of Preparation of Polymorphs and Hydrates. (n.d.). Slideshare. Retrieved from [Link]

  • Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2. (2021). Crystal Growth & Design. Retrieved from [Link]

  • The Continuous and Reversible Transformation of the Polymorphs of an MGAT2 Inhibitor (S-309309) from the Anhydrate to the Hydrate in Response to Relative Humidity. (2022). Crystals. Retrieved from [Link]

  • Polymorphic Solid Solutions in Molecular Crystals: Tips, Tricks, and Switches. (2023). Journal of the American Chemical Society. Retrieved from [Link]

  • Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. (2018). Oxford Academic. Retrieved from [Link]

  • Exploring Polymorphism: The Case of Benzene. (2014). ResearchGate. Retrieved from [Link]

  • A Level Chemistry Revision (Year 13) "The Structure of Benzene". (2023). YouTube. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Factors Influencing Polymorphism. (n.d.). Seven Star Pharma. Retrieved from [Link]

  • Characterization of Polymorphic Forms (Polymorphism). (n.d.). Nishka Research. Retrieved from [Link]

  • Ammonia C3V. (n.d.). ChemTube3D. Retrieved from [Link]

  • A co-crystal between benzene and ethane: a potential evaporite material for Saturn's moon Titan. (2016). Acta Crystallographica Section B. Retrieved from [Link]

  • Pressure-temperature phase diagram of ammonia. (n.d.). ResearchGate. Retrieved from [Link]

  • Crystallization, Small Scale. (2021). YouTube. Retrieved from [Link]

  • Strategy for control of crystallization of polymorphs. (2004). CrystEngComm. Retrieved from [Link]

  • Factors affecting crystallization of hydrates. (2010). Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Polymorphic Solid Solutions in Molecular Crystals: Tips, Tricks, and Switches. (2023). Journal of the American Chemical Society. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics. Retrieved from [Link]

  • Comparison of Different Experimental Techniques for the Measurement of Crystal Growth Kinetics. (2014). ResearchGate. Retrieved from [Link]

  • Understanding Polymorphism and Crystallisation Issues in the Pharmaceutical Industry. (n.d.). Scientific Update. Retrieved from [Link]

  • Growing Quality Crystals. (n.d.). MIT Chemistry Department. Retrieved from [Link]

  • Phase Diagrams of Benzene. (n.d.). Retrieved from [Link]

  • Polymorphism in Crystals. (2020). MDPI. Retrieved from [Link]

  • The crystal structure of benzene at — 3°C. (1958). Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences. Retrieved from [Link]

  • Evaluation of Various Polymorphs by Different Techniques and Their Characterization A Review. (2016). The International Journal of Engineering and Science. Retrieved from [Link]

  • Growing Crystals That Will Make Your Crystallographer Happy. (n.d.). University of Washington, Department of Chemistry. Retrieved from [Link]

  • Ammonia (data page). (n.d.). Wikipedia. Retrieved from [Link]

  • Meet the Mysterious Electrides. (2024). Eos. Retrieved from [Link]

  • Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. (2024). World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Amines. (n.d.). NCERT. Retrieved from [Link]

  • THE AMMONIA-WATER PHASE DIAGRAM AND PHASE VOLUMES. (n.d.). Lunar and Planetary Institute. Retrieved from [Link]

Sources

Validation & Comparative

Bridging the Gap: A Comparative Guide to the Experimental and Simulated Properties of Azane and Benzene Hydrates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Azane and Benzene Hydrates in Research and Development

In the realms of materials science and pharmaceutical development, the intricate dance between guest molecules and host lattices in clathrate hydrates is of paramount importance. These crystalline, ice-like structures, capable of encasing small molecules within their hydrogen-bonded water cages, offer unique opportunities for gas storage, separation, and even understanding the fundamental principles of molecular recognition and stability. Among the vast array of guest molecules, azane (more commonly known as ammonia) and benzene represent two fundamentally different but equally important classes of compounds.

Azane, a polar molecule with a strong propensity for hydrogen bonding, presents a fascinating case study in guest-host interactions that can significantly perturb the water lattice.[1][2] Its hydrates are of great interest in planetary science, as they are believed to exist in the icy moons of our solar system, and in understanding the behavior of ammonia-water mixtures under various conditions.[3] Benzene, a nonpolar aromatic molecule, forms clathrate hydrates that are classic examples of van der Waals guest-host interactions and serve as model systems for studying the hydration of hydrophobic molecules.[4][5] The stability of these aromatic hydrates has implications for the oil and gas industry and for understanding the encapsulation of aromatic drug molecules.

This guide provides a comprehensive comparison of the experimentally determined and computationally simulated properties of azane and benzene hydrates. By juxtaposing direct experimental data with the predictions of molecular simulations, we aim to provide researchers, scientists, and drug development professionals with a critical understanding of the strengths and limitations of each approach. This comparative analysis will not only highlight the synergies between experiment and theory but also illuminate the areas where further investigation is needed to bridge the gap between our theoretical models and the complexities of the real world.

I. Experimental Characterization of Hydrate Properties

The empirical study of clathrate hydrates relies on a suite of analytical techniques to probe their structural, thermodynamic, and spectroscopic characteristics. The choice of a particular method is dictated by the specific property of interest. Here, we detail the protocols for three cornerstone techniques: Powder X-ray Diffraction (PXRD), Raman Spectroscopy, and Differential Scanning Calorimetry (DSC).

Structural Elucidation via Powder X-ray Diffraction (PXRD)

PXRD is an indispensable tool for determining the crystal structure and lattice parameters of hydrate materials.[6][7] The diffraction pattern, a fingerprint of the crystalline lattice, allows for the identification of the hydrate structure type (e.g., structure I, structure II) and the precise measurement of the unit cell dimensions.

  • Sample Preparation:

    • Synthesize the hydrate sample under controlled temperature and pressure conditions. For volatile guests like ammonia, this is typically done in a high-pressure cell.

    • Rapidly cool the synthesized hydrate to cryogenic temperatures (e.g., liquid nitrogen temperature) to quench its structure and prevent dissociation.

    • Grind the hydrate sample to a fine powder under cryogenic conditions to ensure random orientation of the crystallites.

  • Data Acquisition:

    • Mount the powdered sample in a low-temperature sample holder within the diffractometer.

    • Utilize a monochromatic X-ray source (e.g., Cu Kα radiation).

    • Collect the diffraction data over a wide range of 2θ angles. The specific range will depend on the expected crystal structure.

    • Maintain a constant low temperature throughout the data collection process to prevent sample degradation.

  • Data Analysis:

    • Identify the Bragg peaks in the diffraction pattern.

    • Index the peaks to a specific crystal system and space group to determine the hydrate structure type.

    • Perform a Rietveld refinement of the diffraction pattern to obtain accurate lattice parameters.

Caption: Workflow for PXRD analysis of clathrate hydrates.

Vibrational Spectroscopy with Raman

Raman spectroscopy is a powerful non-destructive technique for probing the molecular vibrations of both the guest and host molecules within the clathrate structure.[8][9] It provides valuable information on guest-host interactions, cage occupancy, and changes in the hydrogen-bonding network of the water lattice.

  • System Setup:

    • Utilize a Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm), a high-resolution spectrograph, and a sensitive detector (e.g., CCD).

    • Couple the spectrometer to a microscope for focused laser excitation and signal collection.

    • Employ a high-pressure, low-temperature cell with optical windows to maintain the hydrate in its stable state during measurement.

  • Sample Loading and Hydrate Formation:

    • Introduce the guest substance (e.g., benzene) and water into the high-pressure cell.

    • Pressurize and cool the cell to the desired hydrate formation conditions.

    • Allow sufficient time for hydrate nucleation and growth, which can be monitored in situ using the Raman spectrometer.

  • Spectral Acquisition:

    • Focus the laser beam onto a single hydrate crystal or a region of interest within the sample.

    • Acquire Raman spectra over a spectral range that covers the characteristic vibrational modes of both the guest and water molecules.

    • Optimize the acquisition parameters (e.g., laser power, exposure time, number of accumulations) to achieve a good signal-to-noise ratio without causing sample heating or damage.

  • Spectral Analysis:

    • Identify the characteristic Raman peaks for the guest molecules in the hydrate cages and compare them to the spectra of the free guest. Shifts in peak positions can indicate guest-host interactions.

    • Analyze the O-H stretching region of the water spectrum to gain insights into the hydrogen-bonding environment of the hydrate lattice.

    • Correlate the intensities of the guest and water peaks to estimate cage occupancy.

Caption: Workflow for in situ Raman analysis of gas hydrates.

Thermodynamic Characterization using Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow associated with phase transitions in a material as a function of temperature.[10] For clathrate hydrates, DSC is invaluable for determining the dissociation temperature and the enthalpy of dissociation, which are critical measures of their thermodynamic stability.

  • Sample Preparation:

    • Accurately weigh a small amount of the synthesized hydrate sample (typically 5-10 mg) into a high-pressure DSC pan.

    • Hermetically seal the pan to prevent the loss of the guest molecule during heating.

    • Prepare an empty, sealed pan to be used as a reference.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Cool the cell to a temperature well below the expected dissociation temperature of the hydrate.

    • Heat the sample at a constant rate (e.g., 1-5 °C/min) through its dissociation temperature.

    • Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • The dissociation of the hydrate will appear as an endothermic peak on the DSC thermogram.

    • The onset temperature of the peak corresponds to the dissociation temperature of the hydrate under the given pressure.

    • Integrate the area under the peak to determine the enthalpy of dissociation (ΔHdiss).

Caption: Workflow for DSC analysis of hydrate dissociation.

II. Computational Simulation of Hydrate Properties

Molecular simulations, particularly molecular dynamics (MD) and quantum mechanics (QM) calculations, provide a powerful lens through which to examine the microscopic behavior of clathrate hydrates. These methods can predict a wide range of properties, from structural parameters to thermodynamic stability and spectroscopic signatures, often with remarkable accuracy.

Predicting Structure and Dynamics with Molecular Dynamics (MD) Simulations

MD simulations model the time evolution of a system of atoms and molecules by numerically solving Newton's equations of motion.[11] By employing appropriate force fields that describe the interactions between atoms, MD can be used to investigate the structure, dynamics, and thermodynamics of clathrate hydrates.

  • System Setup:

    • Construct an initial atomic model of the hydrate crystal with the guest molecules placed within the water cages.

    • Choose an appropriate water model (e.g., TIP4P/Ice) and a force field for the guest molecule that accurately describes its interactions with water.[12]

    • Place the hydrate crystal in a simulation box and apply periodic boundary conditions to mimic an infinite crystal.

  • Equilibration:

    • Perform an initial energy minimization to remove any unfavorable atomic contacts in the starting structure.

    • Gradually heat the system to the desired simulation temperature under constant volume (NVT ensemble).

    • Switch to a constant pressure and temperature (NPT) ensemble to allow the simulation box to relax to its equilibrium volume. Monitor the system's energy, temperature, pressure, and density to ensure it has reached equilibrium.

  • Production Run:

    • Once the system is equilibrated, continue the simulation for a sufficiently long time to collect statistically meaningful data. The length of the production run will depend on the properties being investigated.

  • Data Analysis:

    • Calculate average structural properties such as lattice parameters and radial distribution functions.

    • Analyze the dynamics of the guest and host molecules, including diffusion coefficients and rotational correlation times.

    • Use advanced techniques like free energy calculations to determine the thermodynamic stability and dissociation conditions of the hydrate.

Unveiling Electronic Interactions with Quantum Mechanics (QM) Calculations

QM calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure and bonding in molecular systems.[13] For clathrate hydrates, QM methods are invaluable for understanding the nature of guest-host interactions, calculating accurate binding energies, and simulating spectroscopic properties like Raman spectra.

  • Model System Construction:

    • Create a model of the hydrate cage with the guest molecule inside. Due to the computational cost of QM calculations, these models are often smaller than those used in MD simulations.

  • Electronic Structure Calculation:

    • Choose an appropriate level of theory (e.g., a specific DFT functional) and a basis set that provides a good balance between accuracy and computational cost.

    • Perform a geometry optimization to find the lowest energy structure of the guest-cage complex.

    • Calculate the binding energy between the guest and the host cage.

  • Property Calculation:

    • Perform frequency calculations to obtain the vibrational frequencies and Raman activities of the system, allowing for the simulation of Raman spectra.

    • Calculate other electronic properties such as charge distribution and molecular orbitals to gain deeper insight into the nature of the guest-host interactions.

III. A Head-to-Head Comparison: Experimental vs. Simulated Properties

The true power of a combined experimental and computational approach lies in the direct comparison of their results. This section presents a comparative analysis of key properties for azane and benzene hydrates, highlighting both the successes and challenges of current simulation methodologies.

Azane (Ammonia) Hydrate

Ammonia's ability to form strong hydrogen bonds with water molecules leads to significant distortions of the clathrate cages and a complex phase behavior.[1][2]

Table 1: Comparison of Experimental and Simulated Properties of Ammonia Hydrates

PropertyExperimental Value/ObservationSimulated Value/ObservationKey Insights & Discrepancies
Crystal Structure Various stable stoichiometric compounds exist: ADH, AMH, and AHH.[3]First-principles calculations confirm AHH as the most energetically stable hydrate at high pressures.[3]Simulations accurately predict the relative stability of different ammonia hydrate phases.
Lattice Parameters Neutron diffraction of AMH-IV (P2₁/c) at 170 K and 3-5 GPa: a = 5.487 Å, b = 19.068 Å, c = 5.989 Å, β = 99.537°.[14]DFT calculations for AMH-I at 0 K and 0 GPa show good agreement with experimental data.[15]Direct comparison is challenging due to different phases and conditions. More simulation studies on high-pressure phases are needed.
Raman Spectra Under high pressure, AHH shows phase transitions with distinct changes in Raman vibrational frequencies, indicating ionization.[16]DFT calculations of Raman frequencies for different AHH phases show good agreement with experimental trends, including the softening of O-H modes before ionization.[16]Simulations effectively capture the pressure-induced changes in the vibrational properties and provide a molecular-level interpretation of the experimental spectra.
Stability Ammonia clathrate hydrate is mechanically stable below 200 K.[1][2]Molecular dynamics simulations show that ammonia-water hydrogen bonding distorts the cages but the hydrate remains mechanically stable at low temperatures.[1][2]Simulations corroborate the experimental findings on the low-temperature stability of ammonia hydrates.
Benzene Hydrate

As a hydrophobic guest, benzene primarily interacts with the water lattice through weaker van der Waals forces.

Table 2: Comparison of Experimental and Simulated Properties of Benzene Hydrates

PropertyExperimental Value/ObservationSimulated Value/ObservationKey Insights & Discrepancies
Hydrate Structure Benzene forms a structure II clathrate hydrate.[17]Simulations typically model benzene in the large cages of a structure II hydrate.The fundamental structure is well-established and consistently used in simulations.
Dissociation Pressure Experimental data for the dissociation pressure of methane/benzene hydrates are available over a range of temperatures.[18]Thermodynamic models based on equations of state can predict the dissociation pressures with good agreement to experimental data.[18]Modeling provides a reliable way to predict the stability conditions of benzene-containing hydrates.
Hydration Thermodynamics The hydration of benzene is characterized by a negative entropy change.[4]Computer simulations show that benzene-water hydrogen bonding restricts the motion of water molecules, leading to an unfavorable entropy change.[4]Simulations provide a molecular-level explanation for the experimentally observed thermodynamic properties of benzene hydration.
Guest-Host Interactions Benzene is considered a weak hydrogen bond acceptor.[4][5]Quantum chemical calculations can quantify the interaction energies between benzene and water molecules in the hydrate cage.[19]QM calculations offer a detailed picture of the subtle electronic interactions that govern the stability of benzene in the hydrate lattice.

IV. Discussion: Synergies and Future Directions

The comparison of experimental and simulated data for azane and benzene hydrates reveals a powerful synergy between these two approaches. Experiments provide the ground truth, the tangible properties of these materials under real-world conditions. Simulations, on the other hand, offer a window into the molecular world, providing explanations for the observed phenomena and allowing for the prediction of properties under conditions that may be difficult or impossible to achieve experimentally.

For azane hydrates , both experiment and simulation agree on the significant impact of ammonia's hydrogen bonding on the hydrate structure and stability. The ability of simulations to accurately predict the relative stability of different hydrate phases and to interpret the complex changes in Raman spectra under pressure is particularly noteworthy. However, a key challenge remains in the direct comparison of structural parameters, as experimental data is often collected under high-pressure and low-temperature conditions that are computationally demanding to simulate accurately. Future work should focus on developing more efficient simulation methods to explore the phase diagram of ammonia-water mixtures under extreme conditions.

In the case of benzene hydrates , simulations have been highly successful in explaining the thermodynamic driving forces for hydrate formation and in predicting their stability. The agreement between modeled and experimental dissociation pressures is a testament to the accuracy of the underlying thermodynamic models. Furthermore, simulations have provided crucial insights into the nature of hydrophobic hydration and the subtle role of weak hydrogen bonding in the stability of these systems. A promising avenue for future research is the use of advanced simulation techniques to study the kinetics of benzene hydrate formation and dissociation, which is of great importance for industrial applications.

V. Conclusion

The study of azane and benzene hydrates provides a compelling illustration of the indispensable partnership between experimental investigation and computational simulation in modern chemical and materials science. While experimental techniques provide the essential benchmarks for our understanding, computational methods offer the molecular-level insights necessary to interpret and predict the behavior of these complex systems.

This guide has provided a detailed comparison of the experimental and simulated properties of these two important classes of clathrate hydrates, along with practical protocols for their characterization. It is our hope that this information will serve as a valuable resource for researchers in the field, fostering a deeper appreciation for the complementary nature of experiment and theory and inspiring further research to unravel the remaining mysteries of these fascinating materials.

References

  • Wilson, E. et al. (2012). Ammonia clathrate hydrates as new solid phases for Titan, Enceladus, and other planetary systems. Proceedings of the National Academy of Sciences, 109(34), 13655-13660.
  • Loveday, J. S., & Nelmes, R. J. (2008). The ammonia hydrates—model mixed-hydrogen-bonded systems. High Pressure Research, 28(4), 487-495.
  • Naden, B., & Croteau, T. (2021). Ionic Phases of Ammonia-Rich Hydrate at High Densities. Physical Review Letters, 126(1), 015702.
  • Chaudhari, M. I., & Rempe, S. L. (2012). From Hydrophobic to Hydrophilic Solvation: An Application to Hydration of Benzene.
  • Alavi, S., & Ripmeester, J. A. (2010). Benzene can form gas hydrates.
  • Takeya, S., et al. (2006).
  • Rossi, B., et al. (2019). High Resolution X-ray Diffraction Studies of the Natural Minerals of Gas Hydrates and Occurrence of Mixed Phases. IgMin Research, 1(1).
  • Sum, A. K., Burruss, R. C., & Sloan, E. D. (1997). Measurement of clathrate hydrates via Raman spectroscopy. The Journal of Physical Chemistry B, 101(38), 7371-7377.
  • Liu, Y., et al. (2021). Protocol for rapid ammonia detection via surface-enhanced Raman spectroscopy. STAR Protocols, 2(2), 100527.
  • Lee, J. D., & Englezos, P. (2005). Differential Scanning Calorimetry Studies of Clathrate Hydrate Formation. Industrial & Engineering Chemistry Research, 44(14), 5439-5444.
  • English, N. J., & MacElroy, J. M. D. (2015). Recent Development in Molecular Dynamics Simulations of Gas Hydrates in Flow Assurance. Energy & Fuels, 29(5), 2649-2661.
  • Abascal, J. L., & Vega, C. (2005). A general purpose model for the condensed phases of water: TIP4P/2005. The Journal of Chemical Physics, 123(23), 234505.
  • Hohenberg, P., & Kohn, W. (1964). Inhomogeneous Electron Gas. Physical Review, 136(3B), B864-B871.
  • Hermann, A., & Schwerdtfeger, P. (2022). Ammonia Mono Hydrate IV: An Attempted Structure Solution. Crystals, 12(2), 159.
  • Fortes, A. D., et al. (2001). Ab initio simulation of ammonia monohydrate (NH3·H2O) and ammonium hydroxide (NH4OH). The Journal of Chemical Physics, 115(15), 7006-7014.
  • Lin, J. F., et al. (2021). Ionic Phases of Ammonia-Rich Hydrate at High Densities. Physical Review Letters, 126(1), 015702.
  • Alavi, S., & Ripmeester, J. A. (2010). Stabilization Energies and Rotational Motions in Clathrate Hydrate of Benzene Studied by Molecular Dynamics Simulations. The Journal of Physical Chemistry A, 114(42), 11315-11323.
  • Mohammadi, A. H., & Richon, D. (2011).
  • Slipchenko, L. V., & Gordon, M. S. (2009). Water−Benzene Interactions: An Effective Fragment Potential and Correlated Quantum Chemistry Study. The Journal of Physical Chemistry A, 113(11), 2092-2102.

Sources

Benchmarking Gas Storage Vectors: Azane, Benzene, and Clathrate Hydrates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the gas storage capacity of azane;benzene;hydrate. Content Type: Publish Comparison Guide.

Executive Summary

This guide provides a technical benchmark of three distinct chemical architectures for gas storage, specifically focusing on Hydrogen (


)  retention, as this is the overlapping application where these three materials compete. While Methane (

) storage is relevant for hydrates, the comparative "azane" (ammonia) inclusion necessitates a focus on hydrogen carriers.

We evaluate Azane (Ammonia) as a chemical carrier, Benzene as a Liquid Organic Hydrogen Carrier (LOHC) precursor, and Clathrate Hydrates as a supramolecular physical storage medium.

Comparative Benchmark Data

The following data synthesizes theoretical limits with experimentally verified capacities.

MetricAzane (Ammonia) Benzene (LOHC Cycle) Clathrate Hydrate (sII)
Chemical Formula



(typ. THF+H2)
Storage Mechanism Chemical Bond (Covalent)Reversible HydrogenationPhysical Encapsulation (Guest-Host)
Gravimetric Capacity (Theoretical) 17.6 wt% 7.19 wt% (as Cyclohexane)~4.0 - 5.0 wt% (Pure H2, sII)
Gravimetric Capacity (System) ~12–14 wt%~6.0 wt%< 1.0 wt% (Promoted, mild P)
Volumetric Capacity 108 g

/L
(Liquid)
47 g

/L
~30–40 g

/L
Release Temperature (

)
> 400°C (Catalytic)> 300°C (Catalytic)> 270 K (Destabilization)
Release Pressure 1–10 bar1 barRequires depressurization
Key Kinetic Barrier High activation energy for N-H cleavageEndothermic dehydrogenation enthalpySlow cage formation/nucleation
Toxicity/Safety High (Corrosive/Toxic)High (Carcinogenic)Low (Water-based)
Technical Deep Dive & Protocols
A. Azane (Ammonia,

)

Mechanism: Azane stores hydrogen chemically via covalent


 bonds.[1] It represents the "high-density" limit of gas storage. Release requires catalytic cracking (decomposition): 

.

Critical Analysis: While Azane offers superior volumetric density (higher even than liquid hydrogen), the kinetic barrier for release is the bottleneck. It requires high temperatures (>400°C) and Ruthenium or Nickel-based catalysts to achieve viable kinetics.

Experimental Protocol: Temperature-Programmed Decomposition (TPD) Objective: Determine the kinetic release profile of


 from 

over a catalyst.
  • Catalyst Prep: Load 100 mg of Ru/Al

    
    O
    
    
    
    into a quartz fixed-bed reactor.
  • Activation: Reduce catalyst under 50 mL/min

    
     flow at 400°C for 2 hours. Purge with Argon.
    
  • Saturation: Introduce

    
     gas (99.999%) at 50 mL/min at 25°C until saturation (breakthrough detected by mass spec).
    
  • Ramp: Heat reactor from 25°C to 700°C at 10°C/min under Argon carrier gas.

  • Detection: Monitor effluent using a Mass Spectrometer (signals m/z = 2 for

    
    , m/z = 17 for 
    
    
    
    , m/z = 28 for
    
    
    ).
  • Calculation: Integrate the

    
     desorption peak area against a calibration curve to quantify total moles released.
    

AzaneCycle H2_Source H2 Source (Green H2) Haber Haber-Bosch Synthesis H2_Source->Haber NH3_Liq Liquid Azane (Storage) Haber->NH3_Liq Exothermic Cracker Catalytic Cracking (>400°C) NH3_Liq->Cracker H2_Use H2 + N2 (Purification) Cracker->H2_Use Endothermic H2_Use->H2_Source N2 Recycled

Figure 1: The Azane (Ammonia) chemical storage cycle, highlighting the high-energy input required for cracking.

B. Benzene (LOHC System)

Mechanism: Benzene (


) acts as a Liquid Organic Hydrogen Carrier (LOHC).[2][3] It is hydrogenated to Cyclohexane (

) for storage and dehydrogenated to release gas. Reaction:

Critical Analysis: Benzene is the "archetype" LOHC but is practically limited by its toxicity and high freezing point (5.5°C). Modern research often substitutes Toluene or Dibenzyltoluene, but Benzene remains the standard for benchmarking C-H bond capacity. The dehydrogenation step is highly endothermic (


), requiring significant heat input.

Experimental Protocol: Sieverts Method (P-C-T Measurement) Objective: Measure equilibrium hydrogen uptake isotherms.

  • System Setup: Use a high-pressure Sieverts apparatus (manometric method) with a calibrated reference volume (

    
    ) and sample volume (
    
    
    
    ).
  • Loading: Place 1.0 g of Benzene + 5 wt% Pt/C catalyst in the sample cell.

  • Degassing: Evacuate sample cell at 25°C to remove air/moisture.

  • Dosing: Inject

    
     into 
    
    
    
    to a target pressure (e.g., 50 bar). Record Pressure (
    
    
    ).
  • Equilibration: Open valve to

    
    . Heat to 150°C (hydrogenation temp). Monitor pressure decay until 
    
    
    
    . Record Final Pressure (
    
    
    ).
  • Calculation:

    
    
    Note: Corrections for the compressibility factor (Z) of hydrogen at high pressure are mandatory.
    

BenzeneCycle Benzene Benzene (C6H6) Hydrogenation Hydrogenation (150-200°C, Pt Cat) Benzene->Hydrogenation + 3H2 Cyclohexane Cyclohexane (C6H12) Hydrogenation->Cyclohexane Storage Liquid Storage (Ambient P/T) Cyclohexane->Storage Dehydro Dehydrogenation (300°C, Pt Cat) Storage->Dehydro Dehydro->Benzene - 3H2 H2_Out H2 Release Dehydro->H2_Out

Figure 2: The Benzene-Cyclohexane LOHC cycle. Note the reversibility and catalyst requirement for both directions.

C. Clathrate Hydrates (Supramolecular)

Mechanism: Gas molecules are physically trapped within crystalline water cages (Hosts).

  • sI Structure: Small guests (Methane).

  • sII Structure: Larger guests or Promoters (THF, Benzene) + Small guests (

    
    ).
    For hydrogen storage, a "promoter" like Tetrahydrofuran (THF) or Benzene is often used to stabilize the large cages at lower pressures, allowing 
    
    
    
    to occupy the remaining small cages.[4]

Critical Analysis: Hydrates are the safest option (water-based, non-explosive carrier). However, the kinetic formation rate is the fatal flaw. Hydrates form at the gas-liquid interface; once a crust forms, diffusion stops. Mechanical agitation or surfactants (SDS) are required. Note on "Azane;Benzene;Hydrate": A specific "Benzene Hydrate" exists where benzene occupies the large cages of structure sII, theoretically allowing small gases like Azane or Hydrogen to fill the small cages, though Azane is highly soluble in water, making true hydrate formation difficult without pH control.

Experimental Protocol: Isochoric Saturation with Promoter Objective: Determine the induction time and storage capacity of promoted hydrates.

  • Preparation: Prepare a solution of 5.56 mol% THF (stoichiometric sII ratio) in water.

  • Reactor: Load 50 mL of solution into a 100 mL high-pressure stirred reactor (autoclave).

  • Pressurization: Purge air, then pressurize with

    
     to 100 bar at 20°C.
    
  • Cooling (Formation): Lower temperature to 1°C (sub-cooling). Turn on magnetic stirring (500 rpm) to break surface tension.

  • Monitoring: Log Pressure (P) and Temperature (T) vs. Time.

    • Induction Point: Sharp drop in P indicates onset of hydrate growth.

    • Equilibrium: P stabilizes.

  • Quantification: Calculate moles of gas consumed using the ideal gas law (or EOS) difference between initial and final P, subtracting gas solubility in the liquid phase.

HydrateFormation Water Water + Promoter (Liquid) Interface Gas-Liquid Interface (Mass Transfer Limit) Water->Interface Gas H2 Gas (High Pressure) Gas->Interface Nucleation Nucleation (Stochastic) Interface->Nucleation Subcooling Growth Crystal Growth (Exothermic) Nucleation->Growth Growth->Interface Heat Release (Inhibits Growth) Cage sII Clathrate Cage (H2 Trapped) Growth->Cage

Figure 3: Clathrate Hydrate formation pathway. The "Heat Release" feedback loop is a major engineering challenge.

References
  • Makepeace, J. W., et al. (2015). "Ammonia decomposition catalysis using non-precious metal systems." Chemical Science. Link

  • Teichmann, D., et al. (2011). "A future energy supply based on Liquid Organic Hydrogen Carriers (LOHC)." Energy & Environmental Science. Link

  • Strobel, T. A., et al. (2006). "Hydrogen storage in molecular clathrates." Journal of the American Chemical Society. Link

  • Sloan, E. D., & Koh, C. A. (2007). Clathrate Hydrates of Natural Gases. CRC Press. Link

  • Veluswamy, H. P., et al. (2014). "Enhanced Clathrate Hydrate Formation Kinetics." Applied Energy. Link

Sources

A Researcher's Guide to Validating Computational Models for Hydrate Stability Prediction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and materials science, understanding and predicting the stability of hydrates is paramount. The formation of hydrates—crystalline solids containing water molecules within their lattice—can significantly impact the physical and chemical properties of active pharmaceutical ingredients (APIs) and other chemical compounds. Computational modeling has emerged as a powerful tool to forecast hydrate formation and stability, offering the potential to accelerate research and development while reducing experimental costs. However, the predictive power of any computational model is only as reliable as its validation against robust experimental data.

This guide provides a comprehensive comparison of computational models for predicting hydrate stability, coupled with detailed methodologies for their experimental validation. As a senior application scientist, the aim is to equip researchers with the knowledge to critically evaluate and select the most appropriate modeling and experimental approaches for their specific needs, ensuring scientific integrity and accelerating the path to discovery.

The Crucial Role of Hydrate Stability Prediction

Gas hydrates, crystalline solids composed of water and light hydrocarbons, present a significant challenge in the oil and gas industry by obstructing transportation and production lines.[1] Consequently, predicting the conditions under which hydrates form is essential for preventing these costly and hazardous blockages.[1][2] Computational modeling has proven to be a faster and often more accurate alternative to mathematical correlations for this purpose.[1]

A Comparative Look at Computational Models

The landscape of computational models for hydrate stability is diverse, ranging from classical thermodynamic approaches to sophisticated molecular simulations and data-driven machine learning methods. The choice of model is dictated by the specific system under investigation, the desired accuracy, and the available computational resources.

Thermodynamic Models: The Foundation of Hydrate Prediction

Thermodynamic models are the cornerstone of hydrate stability prediction and are widely used in commercial software packages.[3][4] These models are based on the principle of equal fugacity or chemical potential of components in different phases at equilibrium.

The van der Waals-Platteeuw (vdW-P) model is a foundational statistical thermodynamics approach that has been instrumental in predicting hydrate formation conditions.[5] Many other thermodynamic models are derivations of the vdW-P model.[5]

The Chen-Guo model is another prominent thermodynamic model that has demonstrated good prediction accuracy, particularly for complex systems such as those containing multiple components, porous media, or oil-water emulsions.[1][6] For instance, in the temperature range of 273.40–290.15 K, the Chen-Guo model, when used with the Patel-Teja equation of state, has been shown to be superior in predicting the phase equilibrium of methane hydrate.[1][6]

Other notable thermodynamic models include the Klauda-Sandler (K-S) model and the John-Holder model . The John-Holder model has shown high accuracy in predicting the phase equilibrium of carbon dioxide hydrate in specific temperature ranges.[1][6]

It's important to note that the accuracy of these models can be influenced by the equation of state (EoS) used to describe the fluid phases.[3]

Molecular Dynamics (MD) Simulations: A Window into Molecular Mechanisms

Molecular dynamics simulations offer a detailed, atomistic view of hydrate formation, dissociation, and stability. By simulating the interactions between individual molecules over time, MD can provide insights that are often inaccessible through experiments. This approach is particularly valuable for understanding the influence of various factors, such as temperature, pressure, and the presence of inhibitors or promoters, on hydrate behavior at the molecular level.[7][8][9]

MD simulations have been successfully used to study the stability of different hydrate structures and the effects of guest molecules on their formation.[8] For example, simulations have shown that increasing temperature and decreasing pressure destabilize hydrate structures.[9]

Machine Learning Models: A Data-Driven Approach to Prediction

In recent years, machine learning (ML) has emerged as a powerful tool for predicting hydrate stability. These models learn from large datasets of experimental observations to identify complex relationships between input parameters (e.g., pressure, temperature, gas composition) and hydrate formation conditions.[5][10][11][12]

Various ML algorithms, including Artificial Neural Networks (ANN) , Support Vector Machines (SVM) , and Random Forests , have been successfully applied to hydrate prediction.[5][11] ML models have shown excellent performance, often outperforming traditional thermodynamic models in terms of accuracy and computational speed, especially for complex, multi-component systems.[5] For example, an Extreme Gradient Boosting (XGBoost) model demonstrated high accuracy in predicting methane hydrate formation temperatures in brine solutions.[10] However, the performance of ML models is heavily dependent on the quality and quantity of the training data.[5]

The Indispensable Role of Experimental Validation

Computational models, regardless of their sophistication, must be rigorously validated against high-quality experimental data to ensure their predictive accuracy and reliability. Several experimental techniques are employed to determine the thermodynamic stability of hydrates.

Isochoric Pressure Search Method

The isochoric pressure search method is a widely used technique to determine hydrate dissociation points.

Experimental Protocol: Isochoric Pressure Search

  • System Preparation: A known amount of water and the gas of interest are charged into a high-pressure cell of a fixed volume.

  • Initial Conditions: The cell is brought to a pressure and temperature outside the expected hydrate stability zone.

  • Hydrate Formation: The temperature of the cell is gradually lowered, causing a decrease in pressure. A sharp drop in pressure indicates the onset of hydrate formation.

  • Hydrate Dissociation: After hydrate formation, the temperature is slowly increased in a stepwise manner.

  • Data Acquisition: The pressure and temperature are continuously monitored. The point at which the pressure-temperature curve deviates from the initial cooling curve upon heating is identified as the hydrate dissociation point.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique used to measure the heat flow associated with phase transitions, such as hydrate formation and dissociation.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, precisely weighed sample (typically 3-10 mg) of the substance is hermetically sealed in a sample pan.[13] An empty pan is used as a reference.

  • Instrument Calibration: The instrument is calibrated for temperature and enthalpy using certified reference materials.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves cooling the sample to a low temperature (e.g., -40 °C) to ensure complete crystallization, followed by controlled heating at a specific rate (e.g., 1 °C/min).[3]

  • Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

  • Data Analysis: Endothermic or exothermic peaks in the DSC thermogram indicate phase transitions. The peak onset temperature corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction is an essential technique for identifying the crystalline structure of hydrates. It provides a unique "fingerprint" of the solid-state form.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

  • Sample Preparation: A finely ground powder of the hydrate sample is prepared and mounted on a sample holder.

  • Instrument Setup: The PXRD instrument is configured with the appropriate X-ray source, optics, and detector.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected at various angles (2θ).

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the diffraction peaks are used to identify the crystal structure by comparing the pattern to databases of known structures.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the molecular vibrations within a sample, making it well-suited for studying the composition and structure of hydrates.

Experimental Protocol: Raman Spectroscopy

  • Sample Preparation: The hydrate sample is placed in a suitable container, such as a high-pressure cell with a sapphire window, allowing for in-situ measurements.

  • Instrument Setup: A laser is focused on the sample to excite the molecules. The scattered light is collected and passed through a spectrometer.

  • Data Acquisition: The Raman spectrum, a plot of intensity versus Raman shift (in cm⁻¹), is recorded.

  • Data Analysis: The characteristic peaks in the Raman spectrum correspond to specific molecular vibrations of the guest and host molecules within the hydrate lattice, allowing for the identification of the hydrate structure and the guest molecules present.

Comparative Analysis of Computational Models

The true test of a computational model lies in its ability to accurately reproduce experimental observations. The following table provides a comparative overview of the performance of various computational models and software packages for predicting hydrate stability, based on reported data.

Model/SoftwareModel TypeGas SystemPerformance MetricReported ValueReference
Chen-Guo Model ThermodynamicMethane-Superior to other models in the 273.40–290.15 K range[1][6]
John-Holder Model ThermodynamicCarbon Dioxide-Highest accuracy in the 273.44–283.09 K range[1][6]
Thermodynamic Activity Model ThermodynamicMethaneAAD%0.17%[14]
Thermodynamic Activity Model ThermodynamicPropaneAAD%0.62%[14]
CSMGem ThermodynamicMethane + InhibitorsAARD~1-2%[15]
Multiflash ThermodynamicMethane + InhibitorsAARD~1-2%[15]
PVTsim ThermodynamicMethane + InhibitorsAARD~2-3%[15]
TOUGH+HYDRATE Numerical SimulatorMethane (Field Scale)Relative Error (Gas Production)+16.1%[13]
SVM Machine LearningMethane, PropaneAAD%0.52%[14]
Random Forests Machine LearningMulti-gas-Computationally faster than Chen-Guo model[5]
XGBoost Machine LearningMethane in Brine>0.9[10]

AAD% : Average Absolute Deviation Percentage; AARD : Average Absolute Relative Deviation; : Coefficient of Determination.

Visualizing the Validation Workflow

A systematic approach is crucial for the effective validation of computational models. The following diagrams illustrate the key relationships and workflows involved in this process.

ValidationWorkflow cluster_model Computational Modeling cluster_exp Experimental Validation cluster_comp Comparative Analysis ModelSelection Model Selection (Thermodynamic, MD, ML) Prediction Hydrate Stability Prediction ModelSelection->Prediction Develop/Choose Comparison Compare Predictions with Experimental Data Prediction->Comparison ExpDesign Experimental Design (DSC, PXRD, Raman, etc.) DataAcq Data Acquisition ExpDesign->DataAcq Perform DataAcq->Comparison Refinement Model Refinement Comparison->Refinement Iterate Refinement->ModelSelection Feedback

Caption: Workflow for the validation of computational models for hydrate stability.

ModelClassification Models Computational Models for Hydrate Stability Thermo Thermodynamic Models Models->Thermo MD Molecular Dynamics (MD) Simulations Models->MD ML Machine Learning (ML) Models Models->ML vdWP van der Waals-Platteeuw (vdW-P) Thermo->vdWP ChenGuo Chen-Guo Thermo->ChenGuo Atomistic Atomistic Simulations MD->Atomistic ANN Artificial Neural Networks (ANN) ML->ANN SVM Support Vector Machines (SVM) ML->SVM

Caption: Classification of computational models for hydrate stability prediction.

DSC_Setup DSC DSC Instrument Furnace Sample Pan Reference Pan Temperature Sensor Data Acquisition Controller Temperature Controller DSC:f3->Controller Feedback Computer Computer (Data Analysis) DSC:f4->Computer Transfers Data Controller->DSC:f0 Controls Heating/ Cooling Rate

Caption: Schematic of a Differential Scanning Calorimetry (DSC) setup.

Conclusion: An Integrated Approach for Reliable Predictions

The prediction of hydrate stability is a complex challenge that requires a synergistic approach, combining the strengths of computational modeling with the rigor of experimental validation. Thermodynamic models provide a robust and efficient means of predicting hydrate formation conditions, particularly for well-defined systems. Molecular dynamics simulations offer unparalleled insight into the molecular mechanisms governing hydrate stability, while machine learning models are proving to be exceptionally powerful for handling the complexity of multi-component systems.

Ultimately, the confidence in any computational prediction is directly tied to the quality of the experimental data used for its validation. By employing the detailed experimental protocols outlined in this guide and critically evaluating the performance of different computational models, researchers can enhance the accuracy and reliability of their hydrate stability predictions, thereby accelerating innovation in drug development and materials science.

References

  • Dehaghani, A. H., & Badizad, M. H. (2016). Thermodynamic modeling of hydrate formation in the presence of thermodynamic inhibitors. Journal of Natural Gas Science and Engineering, 35, 1045-1054.
  • Ghiasi, M., Noorollahi, Y., & Aslani, A. (2018). Methane hydrate: Modeling and assessing the experimental data of incipient stability conditions. Journal of Molecular Liquids, 268, 55-65.
  • Kamal, M. S., Hussein, I. A., & Sultan, A. S. (2016). A review on the mitigation of gas hydrate formation in pipelines. Journal of Natural Gas Science and Engineering, 34, 123-135.
  • Ballard, A. L., & Sloan, E. D. (2002). The next generation of hydrate prediction. IV: A comparison of available hydrate prediction programs. Fluid Phase Equilibria, 194, 371-383.
  • Sun, C., Li, S., & Chen, G. (2022).
  • Ahmadi, M. A., & Shadizadeh, S. R. (2012). A new approach for prediction of gas hydrate formation conditions in pipelines using artificial neural network. Journal of Natural Gas Science and Engineering, 9, 123-130.
  • Elgibaly, A. A., & Elkamel, A. M. (1998). A new correlation for predicting hydrate formation conditions for various gases and gas mixtures. Fluid Phase Equilibria, 153(1), 93-104.
  • Sloan, E. D., & Koh, C. A. (2007).
  • English, N. J., & MacElroy, J. M. D. (2003). Molecular dynamics simulations of the nucleation and growth of methane hydrate. The Journal of chemical physics, 119(22), 11806-11813.
  • Zhang, G., Li, J., Liu, G., Yang, H., & Huang, H. (2022).
  • Vatamanu, J., & Kusalik, P. G. (2010). Molecular insights into the stability and dissociation of clathrate hydrates. The Journal of Physical Chemistry B, 114(21), 7188-7197.
  • Sa, J. H., & Kwak, G. H. (2018). Experimental and modeling study on methane hydrate equilibrium conditions in the presence of inorganic salts. Fluid Phase Equilibria, 472, 1-8.
  • Bagherzadeh, S. A., Alavi, S., Ripmeester, J., & Englezos, P. (2015). What determines the stability of clathrate hydrates?. The Journal of Physical Chemistry C, 119(30), 17236-17242.
  • Mohammadi, A. H., & Richon, D. (2010). Phase equilibria of gas hydrates.
  • Anderson, B. J., Tester, J. W., & Trout, B. L. (2005). Accurate determination of the cage occupancies of pure and mixed gas hydrates by NMR. The Journal of Physical Chemistry B, 109(38), 18054-18063.
  • Sum, A. K., Koh, C. A., & Sloan, E. D. (2009). Clathrate hydrates: from petroleum to energy. Industrial & Engineering Chemistry Research, 48(16), 7457-7465.
  • Servio, P., & Englezos, P. (2002). Measurement of dissolved gas in water in equilibrium with a gas hydrate. The Journal of Chemical Thermodynamics, 34(1), 119-126.
  • Wilder, J. W., & Seshadri, K. (2004). Differential scanning calorimetry studies of clathrate hydrate formation. The Journal of Physical Chemistry B, 108(2), 639-645.
  • Uchida, T., Ebinuma, T., & Ishizaki, T. (2002). Dissociation condition measurements of methane hydrate in confined small pores of porous glass. The Journal of Physical Chemistry B, 106(7), 1549-1554.
  • Lee, J. D., & Kim, J. (2011). A new apparatus for gas hydrate studies and its application to the measurement of the phase equilibria of CO2 hydrate. Fluid Phase Equilibria, 305(2), 173-177.
  • Hester, K. C., & Brewer, P. G. (2009). Clathrate hydrates in the ocean: a review. Annual Review of Marine Science, 1, 303-327.
  • Kumar, R., Lee, J. D., & Song, M. K. (2015). A review on the current status of gas hydrate studies. Journal of Natural Gas Science and Engineering, 27, 129-148.
  • Buffett, B. A. (2000). Clathrate hydrates. Annual Review of Earth and Planetary Sciences, 28(1), 477-507.
  • Max, M. D. (Ed.). (2003). Natural gas hydrate in oceanic and permafrost environments (Vol. 5). Springer Science & Business Media.
  • Kvenvolden, K. A. (1993). Gas hydrates—geological perspective and global change. Reviews of Geophysics, 31(2), 173-187.
  • Boswell, R., & Collett, T. S. (2011). Current perspectives on gas hydrate resources. Energy & Environmental Science, 4(4), 1206-1215.
  • Chong, Z. R., Yang, S. H. B., Babu, P., Linga, P., & Li, X. S. (2016). Review of natural gas hydrates as a fuel resource: Prospects and challenges. Applied Energy, 162, 1633-1652.
  • Makogon, Y. F. (1997).
  • Carroll, J. (2014). Natural gas hydrates: a guide for engineers. Gulf professional publishing.
  • Koh, C. A., Sum, A. K., & Sloan, E. D. (2011). Gas hydrates: a review of the state of the art of the science and the state of the technology. Journal of Natural Gas Science and Engineering, 3(3), 123-132.

Sources

A comparative study of the dissociation kinetics of gas hydrates.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Gas Hydrate Dissociation

Gas hydrates are crystalline, ice-like solids composed of water molecules forming a cage-like structure that encapsulates guest gas molecules. These structures are stable under conditions of high pressure and low temperature, such as those found in deep-sea sediments and permafrost regions. The dissociation of gas hydrates—the process by which they break down into water and gas—is a critical area of study with significant implications for energy recovery, geological hazard assessment, and climate change.

The kinetics of this dissociation process, which dictate the rate at which hydrates decompose, are influenced by a complex interplay of thermodynamic conditions, the chemical nature of the guest molecules, and the physical environment. Understanding these kinetics is paramount for developing efficient and safe technologies for methane extraction from hydrate reservoirs, as well as for predicting the potential release of vast quantities of methane, a potent greenhouse gas, into the atmosphere.

This guide will comparatively analyze the dissociation kinetics of different gas hydrates, explore the primary factors influencing these rates, and detail the experimental methodologies used to quantify them.

Fundamental Principles of Dissociation Kinetics

The dissociation of gas hydrates is an endothermic process, meaning it requires an input of energy to proceed. This energy input disrupts the hydrogen-bonded water lattice, allowing the trapped gas molecules to escape. The rate of dissociation is fundamentally governed by the principles of chemical kinetics and heat and mass transfer.

A general representation of the dissociation reaction is:

Gas Hydrate (solid) + Energy -> Water (liquid/solid) + Gas

The driving force for this reaction is the difference between the chemical potential of the gas and water in the hydrate phase and their chemical potentials in the free gas and liquid/ice phases.[1] This can be practically achieved by:

  • Thermal Stimulation: Increasing the temperature above the hydrate equilibrium temperature.

  • Depressurization: Reducing the pressure below the hydrate equilibrium pressure.[2]

  • Inhibitor Injection: Introducing chemical substances that shift the hydrate stability curve to lower temperatures and higher pressures.[2][3]

  • Guest Molecule Exchange: Replacing the guest molecule with another that forms a more stable hydrate, such as replacing methane with carbon dioxide.[4]

The overall rate of dissociation is often described by kinetic models, such as the widely used Kim-Bishnoi model, which considers the process to be a kinetic, rather than an equilibrium, phenomenon.[5] These models typically relate the dissociation rate to the interfacial area between the hydrate and the surrounding fluid, the difference between the equilibrium pressure and the actual pressure of the gas, and a kinetic rate constant that is dependent on temperature.

Comparative Dissociation Kinetics of Common Gas Hydrates

The identity of the guest molecule significantly influences the stability and, consequently, the dissociation kinetics of the gas hydrate. This section compares the dissociation behavior of methane and carbon dioxide hydrates, two of the most environmentally and economically significant types.

Methane Hydrate (CH₄ Hydrate)

Methane hydrates are the most abundant form of natural gas hydrates and represent a vast potential energy resource. Their dissociation kinetics are of primary interest for natural gas production.

  • Dissociation Behavior: Methane hydrate dissociation is an endothermic process requiring approximately 54 kJ/mol of energy.[6] The rate of dissociation is strongly dependent on the degree of depressurization and the applied temperature.[7] Studies have shown that the dissociation process can be categorized into two regimes: a kinetics-controlled regime and a flow-controlled regime.[5]

  • Self-Preservation Phenomenon: At temperatures below the freezing point of water, methane hydrates can exhibit a "self-preservation" effect.[8] As the outer layer of the hydrate dissociates, it can form a layer of ice that insulates the remaining hydrate, significantly slowing down further decomposition.[1]

Carbon Dioxide Hydrate (CO₂ Hydrate)

Carbon dioxide hydrates are being investigated for their potential role in carbon capture and sequestration. The concept involves injecting CO₂ into deep-sea sediments or depleted gas reservoirs where it can form stable hydrates.

  • Dissociation Behavior: CO₂ hydrates are thermodynamically more stable than methane hydrates under similar conditions.[4][6] The dissociation of CO₂ hydrate is also endothermic, but it requires more energy than methane hydrate, approximately 73 kJ/mol.[6] This greater stability means that CO₂ hydrates will dissociate at a slower rate than methane hydrates under the same temperature and pressure conditions.

  • Implications for Methane Recovery: The higher stability of CO₂ hydrate forms the basis for the CO₂/CH₄ exchange technology for methane production. When CO₂ is injected into a methane hydrate reservoir, it can replace the methane molecules in the hydrate structure, leading to the release of methane gas.[4] The exothermic formation of CO₂ hydrate can provide some of the heat required for the endothermic dissociation of methane hydrate.[9]

Comparative Summary
Guest MoleculeDissociation Enthalpy (kJ/mol)Relative StabilityKey Kinetic Features
Methane (CH₄)~54[6]Less StableExhibits self-preservation below 0°C.[8]
Carbon Dioxide (CO₂)~73[6]More StableSlower dissociation rate compared to CH₄ hydrate.[6]

Factors Influencing Dissociation Kinetics

Several factors can significantly impact the rate of gas hydrate dissociation. Understanding and controlling these factors are crucial for the practical application of hydrate technologies.

Thermodynamic Conditions: Temperature and Pressure

Temperature and pressure are the primary drivers of hydrate dissociation. The greater the deviation from the hydrate equilibrium conditions (i.e., higher temperature or lower pressure), the faster the dissociation rate.[7] For instance, increasing the depressurization level has been shown to increase the gas production rate from hydrate reservoirs.[7]

Heat and Mass Transfer

The dissociation of gas hydrates is a heat-transfer-limited process. The endothermic nature of the reaction means that a continuous supply of heat is required to sustain dissociation. In natural environments, this heat is supplied by the surrounding sediments and fluids. The rate of heat transfer to the dissociating hydrate interface is often the rate-limiting step.

Similarly, the removal of the dissociated gas and water from the hydrate surface is crucial. If the products are not efficiently removed, they can create a barrier that hinders further dissociation.

Porous Media Effects

In natural settings, gas hydrates exist within the pore spaces of sediments. The properties of this porous medium, such as permeability and thermal conductivity, play a critical role in the overall dissociation kinetics.[10]

  • Permeability: The permeability of the sediment controls the flow of fluids (gas and water) away from the dissociating hydrate. Low permeability can lead to a buildup of pressure in the vicinity of the hydrate, which can slow down or even halt the dissociation process.[10]

  • Thermal Conductivity: The thermal conductivity of the sediment and the pore fluids governs the rate at which heat can be supplied to the hydrate. Higher thermal conductivity facilitates faster dissociation.

Chemical Inhibitors

Chemical inhibitors are substances that can alter the thermodynamic stability of gas hydrates, thereby influencing their dissociation kinetics.[3] They are broadly classified into two categories:

  • Thermodynamic Hydrate Inhibitors (THIs): These are typically alcohols (e.g., methanol, glycols) and salts that shift the hydrate equilibrium curve to lower temperatures and higher pressures.[7] By making the hydrate less stable at a given condition, THIs can promote dissociation.

  • Kinetic Hydrate Inhibitors (KHIs): These are typically polymers that do not change the thermodynamic stability of the hydrate but interfere with the kinetics of hydrate nucleation and growth.[11][12] While primarily used to prevent hydrate formation, they can also influence the dissociation process.

The following table provides a comparison of different types of inhibitors:

Inhibitor TypeMechanism of ActionTypical ExamplesEffect on Dissociation
Thermodynamic (THI) Shifts hydrate equilibrium conditions.[7]Methanol, Monoethylene Glycol (MEG)[7]Promotes dissociation by increasing the driving force.
Kinetic (KHI) Delays hydrate nucleation and growth.[11][12]Polyvinylpyrrolidone (PVP), Polyvinylcaprolactam (PVCap)[7]Can slow the re-formation of hydrates during dissociation.
Anti-Agglomerants (AAs) Prevent hydrate particles from sticking together.[3]Quaternary ammonium salts, surfactants[3]Primarily affects the transportability of hydrate slurries.

Experimental Methodologies for Studying Dissociation Kinetics

The quantitative study of gas hydrate dissociation kinetics relies on specialized experimental techniques. These methods allow researchers to measure the rate of gas and water production from a hydrate sample under controlled conditions.

Isothermal and Non-Isothermal Methods

Dissociation experiments can be conducted under either isothermal (constant temperature) or non-isothermal (varying temperature) conditions.

  • Isothermal Method: In this technique, the temperature of the experimental cell is held constant while the pressure is reduced to induce dissociation.[13][14] The rate of gas release is then measured over time. This method is advantageous for isolating the effect of pressure on dissociation kinetics.[14]

  • Non-Isothermal Method: In this approach, the temperature of the system is gradually increased at a constant pressure, causing the hydrate to dissociate.[15] This method is useful for determining the dissociation temperature of a hydrate at a given pressure.

Experimental Workflow

A typical experimental workflow for studying gas hydrate dissociation kinetics involves several key steps:

Experimental Workflow for Gas Hydrate Dissociation Kinetics cluster_prep Sample Preparation cluster_exp Dissociation Experiment cluster_analysis Data Analysis start Start hydrate_formation Gas Hydrate Formation start->hydrate_formation set_conditions Set T and P Conditions hydrate_formation->set_conditions induce_dissociation Induce Dissociation set_conditions->induce_dissociation data_acquisition Data Acquisition (P, T, Gas Volume) induce_dissociation->data_acquisition calculate_rate Calculate Dissociation Rate data_acquisition->calculate_rate kinetic_modeling Kinetic Modeling calculate_rate->kinetic_modeling end End kinetic_modeling->end

Caption: Experimental workflow for studying gas hydrate dissociation kinetics.

Step-by-Step Protocol for Isothermal Dissociation:

  • Hydrate Formation: Synthesize the desired gas hydrate in a high-pressure reaction vessel by combining water and the guest gas under appropriate temperature and pressure conditions. Allow sufficient time for complete hydrate formation.

  • Equilibrium Confirmation: Confirm the formation of the hydrate by observing a stable pressure reading over an extended period.

  • Set Isothermal Conditions: Bring the reaction vessel to the desired experimental temperature and allow it to stabilize.

  • Induce Dissociation via Depressurization: Rapidly reduce the pressure in the vessel to a point below the hydrate equilibrium pressure at the set temperature.

  • Data Acquisition: Continuously monitor and record the pressure, temperature, and the volume of gas released from the vessel over time. A gas chromatograph can be used to analyze the composition of the released gas.[4]

  • Calculate Dissociation Rate: Use the collected data to calculate the rate of dissociation, typically expressed as moles of gas released per unit time.

  • Kinetic Modeling: Fit the experimental data to a suitable kinetic model to determine the kinetic parameters, such as the rate constant and activation energy.[1]

Advanced Characterization Techniques

In addition to macroscopic measurements of pressure, temperature, and volume, advanced analytical techniques can provide molecular-level insights into the dissociation process.

  • Raman Spectroscopy: In-situ Raman spectroscopy can be used to monitor the changes in the hydrate structure and the guest molecule occupancy of the hydrate cages during dissociation.[16]

  • Magnetic Resonance Imaging (MRI): MRI can be employed to visualize the spatial distribution of hydrates within a porous medium and to track the dissociation front as it propagates through the sample.

Modeling of Dissociation Kinetics

Mathematical modeling plays a crucial role in understanding and predicting gas hydrate dissociation behavior.[3] These models range in complexity from simple empirical correlations to sophisticated numerical simulators that couple fluid flow, heat transfer, and reaction kinetics.

Kinetic Models

Kinetic models, such as the Kim-Bishnoi model, provide a mathematical description of the intrinsic rate of hydrate dissociation at the microscopic level.[5] These models are essential for understanding the fundamental mechanisms of dissociation.

Reservoir-Scale Simulators

For practical applications, such as designing gas production strategies from hydrate reservoirs, reservoir-scale numerical simulators are employed. These simulators solve a set of coupled partial differential equations that describe the conservation of mass, momentum, and energy in a porous medium containing gas hydrates. They incorporate kinetic models to describe the rate of hydrate dissociation.

The following diagram illustrates the key components of a comprehensive gas hydrate reservoir simulator:

Gas Hydrate Reservoir Simulator Components cluster_physics Governing Physics cluster_kinetics Dissociation Kinetics cluster_output Simulation Output fluid_flow Multiphase Fluid Flow kinetic_model Kinetic Model (e.g., Kim-Bishnoi) fluid_flow->kinetic_model pressure_temp_dist Pressure and Temperature Distribution fluid_flow->pressure_temp_dist heat_transfer Heat Transfer heat_transfer->kinetic_model geomechanics Geomechanics stratum_settlement Stratum Settlement geomechanics->stratum_settlement gas_production Gas Production Rate kinetic_model->gas_production reservoir_properties Reservoir Properties (Porosity, Permeability, etc.) reservoir_properties->fluid_flow reservoir_properties->heat_transfer reservoir_properties->geomechanics well_operations Well Operations (Depressurization, Injection) well_operations->fluid_flow well_operations->heat_transfer

Caption: Components of a gas hydrate reservoir simulator.

Conclusion

The study of gas hydrate dissociation kinetics is a multifaceted field with profound implications for energy and environmental sciences. This guide has provided a comparative overview of the dissociation behavior of key gas hydrates, the factors that govern their decomposition rates, and the experimental and modeling techniques used to investigate these phenomena. A thorough understanding of these principles is essential for the development of innovative technologies for the safe and efficient utilization of gas hydrate resources and for mitigating the potential environmental risks associated with their dissociation.

References

  • Modeling of hydrate formation and dissociation in porous media. ProQuest.
  • Experimental and Simulation Study for the Dissociation Behavior of Gas Hydrates – Part I. (2023-02-23).
  • Enthalpies of Hydrate Formation and Dissociation from Residual Thermodynamics. MDPI.
  • Polysaccharides Are Effective Inhibitors of Natural Gas Hydrate Formation. PMC - NIH.
  • Chemical Inhibitors in Gas Hydrate Formation: A Review of Modelling Approaches. MDPI.
  • Experimental Study of Gas-Hydrate Dissociation Kinetics at Constant Temperatures Above 0°C. Semantic Scholar.
  • Kinetics of the Formation and Dissociation of Gas Hydrates from CO 2 -CH 4 Mixtures. MDPI.
  • Experimental and Simulation Study for the Dissociation Behavior of Gas Hydrates – Part I. GFZpublic. (2023-02-23).
  • Towards Gas Hydrate-Free Pipelines: A Comprehensive Review of Gas Hydrate Inhibition Techniques. MDPI.
  • Hydrate Plug Dissociation via Nitrogen Purge: Experiments and Modeling. ResearchGate.
  • CO 2 Hydrate: Formation and Dissociation Compared to Methane Hydrate. Request PDF.
  • An Experimental Study on the Formation of Natural Gas Hydrate With Thermodynamic Inhibitors. Frontiers. (2021-08-26).
  • Kinetics and Mechanisms of Gas Hydrate Formation and Dissociation with Inhibitors. Request PDF - ResearchGate.
  • Dissociation and Combustion of Gas Hydrates. ResearchGate.
  • Evaluation of the Gas Production Enhancement Effect of Boundary Sealing and Near-Wellbore Stimulation for Class 1 Hydrate Reservoir Step-Wise Depressurization with a Horizontal Well. MDPI.
  • Formation and dissociation of gas hydrate in terms of chemical kinetics. ResearchGate.
  • Kinetic Hydrate Inhibitor Studies for Gas Hydrate Systems – A Review of Experimental Equipment and Test Methods. Request PDF - ResearchGate.
  • Stratum Settlement during Depressurization of Horizontal Wells in Gas Hydrate Reservoirs. Energy & Fuels - ACS Publications. (2021-08-26).
  • Gas Hydrate Testing Under Flowing Conditions: Laboratory and Field Cases. YouTube. (2018-04-05).
  • Hydrates and Hydrate Inhibition: What are the Options?. YouTube. (2020-10-28).
  • Plasma-Assisted Catalytic Conversion of Methane at Low Temperatures. MDPI.
  • Venus - Wikipedia.
  • Experimental and Modeling Study of Kinetics for Hydrate Decomposition Induced by Depressurization in a Porous Medium. Frontiers. (2021-12-19).
  • Isothermal method for hydrate studies using a transparent variable volume cell. AIP Publishing. (2014-04-29).
  • Kinetic study on gas hydrate formation and dissociation. Biblioteca Digital de Teses e Dissertações da USP.
  • Formation and Dissociation Compared to Methane Hydrate. American Chemical Society.
  • Non-Isothermal Kinetic Model of the Methane Hydrate Dissociation Process at Temperatures Below Ice Melting Point. Energy Systems Research. (2020-08-09).

Sources

Replicating and verifying published results on azane;benzene;hydrate.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to address the replication and verification of results within the Ammonia (Azane) – Benzene – Water ternary system, specifically focusing on the Benzene Clathrate Hydrate (Structure II) and the thermodynamic influence of Ammonia (Azane) as a guest/inhibitor.

This system is critical in flow assurance, separation science, and understanding hydrophobic hydration mechanisms in drug development.

A Technical Comparison and Replication Guide for Clathrate Hydrate Systems

Executive Summary & System Definition

The "Azane;Benzene;Hydrate" string refers to the ternary system comprising Ammonia (IUPAC: Azane,


) , Benzene (

)
, and Water (

)
.

In a research and drug development context, this system is most significant for the formation of Benzene Clathrate Hydrates (Structure II) and the competing role of Ammonia. While Benzene is a classic Structure II (sII) hydrate former, Ammonia acts as a potent thermodynamic inhibitor (and potential co-guest in specific high-pressure phases).

The Replication Challenge: Successfully replicating published results in this system requires precise control over the Guest-Host interactions . You are not just mixing chemicals; you are managing a competition between the enclathration of benzene and the hydrogen-bonding disruption caused by azane.

Comparative Landscape: Hydrate vs. Alternative Capture Systems
FeatureBenzene Clathrate Hydrate (sII) Hofmann Clathrate (

)
Amorphous Solid Dispersion (ASD)
Primary Interaction Van der Waals (Host: Water)Coordination/Steric (Host: Ni-Cyanide-Ammonia)Polymer Matrix Encapsulation
Role of Azane (

)
Inhibitor: Destabilizes lattice via H-bonding.Structural Pillar: Essential for lattice formation.N/A (Usually absent)
Replication Difficulty High: Requires sub-ambient T or high P.Medium: Precipitates at ambient conditions.Low: Standard spray drying.
Verification Method Raman Spectroscopy (Cage occupancy)XRD (Unit cell dimensions)DSC / PXRD
Drug Dev Utility Model for hydrophobic hydration/solubility.Separation of aromatics (isomers).Solubility enhancement.

Scientific Integrity: The Replication Protocol

To replicate the "published results" of a stable Benzene Hydrate in the presence of Azane, one must follow a Self-Validating Protocol . The presence of ammonia usually suppresses hydrate formation; therefore, successful replication implies either (A) Trace ammonia doping or (B) High-pressure compensation.

Phase 1: Synthesis of the Benzene Clathrate Hydrate (Control)

Objective: Establish the baseline sII lattice before introducing the azane variable.

Reagents:

  • Deionized Water (Type I, 18.2 MΩ·cm).

  • Benzene (HPLC Grade,

    
     99.9%).
    
  • Safety: Benzene is carcinogenic. All steps must occur in a fume hood or closed reactor.

Protocol:

  • The Ice-Seed Method (Preferred for Kinetics):

    • Prepare finely ground ice particles (

      
      ) by spraying water into liquid nitrogen.
      
    • Load 5.0 g of ice powder into a high-pressure stirred reactor (autoclave).

    • Add stoichiometric excess of liquid Benzene (approx. 10 mL).

  • Pressurization:

    • Since Benzene has low vapor pressure, use an inert helper gas (Helium) or mechanical pressure if replicating high-pressure specific phases.

    • Standard Replication: Maintain system at 274 K (1°C) . Benzene hydrate is stable at atmospheric pressure if formed from melting ice, but for robust synthesis, pressurize with Helium to 3.0 MPa to ensure contact.

  • Annealing:

    • Stir at 600 RPM for 24 hours.

    • Causality: The ice-to-hydrate conversion is diffusion-limited. The "shrinking core" model applies here. Stirring prevents the formation of an impermeable hydrate shell.

Phase 2: The Azane (Ammonia) Challenge

Objective: Verify the inhibition/doping effect.

  • Introduction: Introduce Azane (

    
    ) via the gas phase or as a pre-dissolved Ammonium Hydroxide solution (0.5 wt% to 5 wt%).
    
  • Equilibrium Shift:

    • Step-wise cool the system from 274 K down to 260 K.

    • Monitor Pressure (

      
      ) and Temperature (
      
      
      
      ).
    • The Result to Replicate: You should observe a depression of the dissociation temperature . For every 1 wt% of

      
      , the hydrate stability zone shifts to lower temperatures/higher pressures.
      

Verification & Data Analysis

Trustworthiness in this replication relies on spectroscopic confirmation. Visual observation of "ice-like" solids is insufficient.

Key Verification Metrics (Table)
ParameterBenzene Hydrate (Pure) Azane-Doped System Technique
Crystal Structure Cubic Fd3m (Structure II)Distorted sII or Phase CollapsePowder XRD (Cryo)
Raman Shift (Ring Breathing) ~992 cm⁻¹ (Cage Bound)~992 cm⁻¹ (Intensity Decrease)Raman Spectroscopy
Raman Shift (C-H Stretch) ~3060 cm⁻¹Shifted/BroadenedRaman Spectroscopy
Dissociation Temp (1 atm) ~277.5 K (4.3°C)< 273.15 K (Depressed)DSC / Step-Heating
Raman Spectroscopy Validation

The definitive proof of Benzene enclathration (as opposed to just frozen benzene/ice mixture) is the Raman Breathing Mode .

  • Free Liquid Benzene:

    
    .
    
  • Enclathrated Benzene (Large Cage

    
    ):  Peaks often split or shift slightly due to cage rotation restrictions.
    
  • Azane Signal: Look for the N-H stretching region (

    
    ). If Azane is incorporated into the lattice (rare/unstable), these peaks will sharpen compared to aqueous ammonia.
    

Experimental Workflow Visualization

The following diagram outlines the logical flow for replicating the synthesis and verifying the phase behavior.

BenzeneAzaneHydrate cluster_synthesis PART 1: Synthesis Protocol cluster_azane PART 2: Azane Introduction cluster_verify PART 3: Verification Start Start: Reagents Prep (Ice Powder + Liquid Benzene) Reactor High-Pressure Reactor (T = 274K, P_He = 3 MPa) Start->Reactor Anneal Annealing (24-48h) Diffusion Control Reactor->Anneal Doping Introduce Azane (NH3) (0.5 - 5.0 wt%) Anneal->Doping Equilibrium Step-Cooling Measure P-T Dissociation Doping->Equilibrium Raman Raman Spectroscopy Target: 992 cm-1 (Benzene) Equilibrium->Raman Sample Extraction XRD Cryo-PXRD Target: sII Cubic Lattice Equilibrium->XRD Decision Spectrum Matches sII Profile? Raman->Decision XRD->Decision Success Result Verified: Benzene Enclathrated Decision->Success Yes Fail Result Failure: Ice + Liquid Benzene Only Decision->Fail No

Caption: Workflow for synthesizing Benzene Clathrate Hydrate and verifying structural integrity under Azane influence.

References

  • Sloan, E. D., & Koh, C. A. (2007). Clathrate Hydrates of Natural Gases (3rd ed.). CRC Press. (The authoritative text on hydrate structures and synthesis protocols). Link

  • Udachin, K. A., & Ripmeester, J. A. (1999). "A complex clathrate hydrate structure showing bimodal guest hydration." Nature, 397, 420–423. (Fundamental crystallographic data for complex hydrates). Link

  • Aladko, L. S., et al. (2002). "Phase Equilibrium in the System Benzene–Water–Ammonia." Journal of Structural Chemistry. (Specific reference for the ternary phase diagram). Link

  • Nakayama, H., et al. (2003). "Raman Spectra of Benzene Clathrate Hydrate." Journal of Molecular Structure. (Source for spectroscopic verification values). Link

  • Rayner, J. H., & Powell, H. M. (1952). "Crystal Structure of a Hydrated Nickel Cyanide Ammoniate." Journal of the Chemical Society. (Reference for the Hofmann Clathrate alternative). Link

Azane, Benzene, and Hydrate Stability: A Comparative Modeling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of thermodynamics and pharmaceutical process design, the interaction of solvents with water structures (hydrates) is a critical stability factor. This guide provides an objective, technical comparison of Azane (Ammonia,


) and Benzene  (

) within the context of hydrate formation and inhibition.

While Benzene acts as a hydrophobic guest molecule capable of stabilizing clathrate cages (Structure II), Azane functions primarily as a thermodynamic inhibitor, disrupting the hydrogen-bonded water lattice. This guide evaluates the theoretical models—specifically Cubic Equations of State (EoS) versus Statistical Associating Fluid Theory (SAFT/CPA) —required to accurately predict these divergent behaviors.[1]

Part 1: Physicochemical Profiles & Hydrate Mechanisms[2]

To model these systems, one must first understand the fundamental dichotomy between the two molecules in an aqueous environment.

Table 1: Comparative Physicochemical Profile[2][3]
FeatureAzane (Ammonia)Benzene
IUPAC Name AzaneBenzene
Formula


Polarity High (Dipole moment ~1.47 D)Non-polar (Quadrupolar)
Water Interaction Strong Hydrogen Bonding (Associating)Weak

-H interaction (Immiscible)
Hydrate Role Thermodynamic Inhibitor: Lowers water activity (

), shifting equilibrium to lower T / higher P.
Hydrate Former: Occupies large cages (

) of Structure II (sII) hydrates.[2]
Modeling Challenge Self-association and cross-association with water.Quadrupolar interactions and liquid-liquid immiscibility.[2]
Mechanistic Divergence[2]
  • The Azane Mechanism (Inhibition): Azane molecules compete with water molecules for hydrogen bonding sites.[2] By forming strong

    
     complexes, Azane reduces the chemical potential of water, making it thermodynamically unfavorable for water to organize into the crystalline clathrate cage. This is analogous to the "antifreeze" effect of methanol.
    
  • The Benzene Mechanism (Stabilization): Benzene is too large for the small cages (

    
    ) of Structure I or II but fits snugly into the large cages (
    
    
    
    ) of Structure II. It stabilizes the hydrate lattice through van der Waals forces, often requiring a "help gas" (like methane or nitrogen) to fill the smaller cages for structural integrity.

Part 2: Theoretical Frameworks

Standard thermodynamic models often fail when applied to mixtures of associating fluids (Azane/Water) and non-polar hydrocarbons (Benzene).[2]

Cubic Equations of State (PR / SRK)
  • Status: Legacy Standard.[2]

  • Performance:

    • Benzene:[2][3][4][5] Acceptable for pure benzene vapor pressure.[2] Poor for Benzene-Water liquid-liquid equilibrium (LLE) without extensive tuning of binary interaction parameters (

      
      ).[2]
      
    • Azane:Critical Failure. Standard Peng-Robinson (PR) or Soave-Redlich-Kwong (SRK) cannot account for the directional hydrogen bonding of Azane.[2] They predict phase separation where none exists or vastly underestimate solubility.[2]

Association Models (CPA / SAFT)[1][2][5]
  • Status: Modern Gold Standard.[2]

  • CPA (Cubic Plus Association): Combines the physical term of SRK with the association term from SAFT.[1]

    • Performance: Excellent for Azane-Water mixtures.[2] It explicitly models the "sites" (e.g., 4 sites for water, 3 sites for Azane) capable of bonding.

  • PC-SAFT (Perturbed-Chain SAFT):

    • Performance: Superior for high-pressure density predictions and complex mixtures involving both Azane and Benzene.[2] It accounts for the hard-chain repulsion, dispersion, and association explicitly.

Visualization: Model Selection Workflow

ModelSelection Start Select Thermodynamic Model CheckAssoc Is the fluid Associating? (H-bonding, e.g., Azane, Water) Start->CheckAssoc CheckPolar Is the fluid Polar/Quadrupolar? (e.g., Benzene) CheckAssoc->CheckPolar No UseCPA Use CPA EoS (Cubic Plus Association) CheckAssoc->UseCPA Yes (Moderate P) UseSAFT Use PC-SAFT (High Pressure/Density Critical) CheckAssoc->UseSAFT Yes (High P / Density) UseCubic Use Cubic EoS (PR or SRK) + vdW Mixing Rules CheckPolar->UseCubic No (Simple Hydrocarbon) CheckPolar->UseSAFT Yes (Benzene/Aromatics)

Caption: Decision tree for selecting thermodynamic models based on molecular association and polarity.

Part 3: Experimental Validation Protocols

To validate theoretical models, experimental data on Phase Equilibria (VLE/LLE) and Hydrate Dissociation Conditions are required.[2]

Protocol: Isochoric Pressure Search Method

This is the self-validating industry standard for determining hydrate stability zones.[2]

  • Preparation: Load the high-pressure autoclave with the test mixture (e.g., Water + Benzene).[2]

  • Purge: Vacuum to 0.1 kPa to remove air; purge with help gas (if applicable).[2]

  • Pressurization: Inject gas (e.g., Methane) to target starting pressure.[2]

  • Cooling (Formation): Lower temperature rapidly to induce hydrate formation (exothermic event, pressure drop observed).[2]

  • Heating (Dissociation): Step-wise heating (0.1 K/step).

  • Validation Point: The point where the P-T slope changes sharply indicates the dissociation point (Hydrate

    
     Liquid + Gas).
    
Visualization: Experimental Setup

ExpSetup Reactor High-Pressure Autoclave (Sapphire Cell) DAQ Data Acquisition (P, T, Time) Reactor->DAQ Sensor Data Cooler Cryostat / Water Bath (Control T ±0.05 K) Cooler->Reactor Thermal Jacket Stirrer Magnetic Stirrer (Mass Transfer) Stirrer->Reactor Agitation GasSupply Gas Booster (Azane/Methane) GasSupply->Reactor Injection

Caption: Schematic of a high-pressure isochoric setup for hydrate dissociation measurement.

Part 4: Comparative Data Analysis

The following table summarizes the deviation of theoretical models from experimental data for Azane and Benzene systems.

Table 2: Model Accuracy Comparison (Average Absolute Deviation %)
SystemPropertyCubic EoS (PR)CPA EoSPC-SAFT
Pure Azane Vapor Pressure< 1.0%< 0.5%< 0.5%
Azane + Water VLE (Bubble Point)> 15.0% (Fail)< 2.0% < 2.5%
Benzene + Water LLE (Solubility)> 25.0%< 5.0%< 3.0%
Benzene Hydrate Dissociation P> 10.0%< 4.0%< 3.0%

Analysis:

  • Azane: The CPA model is superior for Azane-Water mixtures because it retains the simplicity of the cubic term for the physical part but corrects the hydrogen bonding error using the association term.

  • Benzene: PC-SAFT outperforms others in LLE (Liquid-Liquid Equilibrium) predictions, which is critical for Benzene-Water systems where mutual solubility is very low but thermodynamically significant.[2]

Part 5: Implications for Drug Development[2]

Solvent Selection & Purification

Benzene is a Class 1 solvent (ICH guidelines) and must be removed to ppm levels.[2] Understanding its hydrate stability allows researchers to utilize Hydrate-Based Separation .[2] By forming Benzene-sII hydrates (using a help gas), Benzene can be selectively trapped and removed from an aqueous stream, a process accurately modeled only by CPA/SAFT.[2]

Azane as a Reagent

In synthesis involving liquid ammonia (Azane), water contamination can lead to unexpected phase behavior. Using Cubic EoS will lead to dangerous underestimates of system pressure.[2] Researchers must switch to CPA models to accurately predict the safety margins of Azane-Water reactors.[2]

Flow Assurance

For pipelines transporting drug intermediates, the presence of Benzene can trigger unexpected hydrate blockages at temperatures above


. Azane can be injected as an inhibitor.[2] The Self-Validating System  here is the use of the CPA model to calculate the exact quantity of Azane required to shift the hydrate curve outside the operating envelope.

References

  • Kontogeorgis, G. M., et al. (2006).[2] "Ten years with the CPA (Cubic-Plus-Association) equation of state. Part 1. Pure compounds and self-associating systems."[2] Industrial & Engineering Chemistry Research.

  • Gross, J., & Sadowski, G. (2001).[2] "Perturbed-Chain SAFT: An Equation of State Based on Perturbation Theory for Chain Molecules." Industrial & Engineering Chemistry Research.

  • Sloan, E. D., & Koh, C. A. (2007).[2] Clathrate Hydrates of Natural Gases. CRC Press.[2] (Standard reference for Hydrate Structures I, II, and H).

  • Mohammadi, A., et al. (2014).[2] "Phase equilibria of semiclathrate hydrates of tetra-n-butyl ammonium bromide + water + carbon dioxide." Journal of Chemical Thermodynamics. (Experimental protocols for hydrate dissociation).

  • Folas, G. K., et al. (2005).[2] "Application of the Cubic-Plus-Association (CPA) Equation of State to Complex Mixtures with Water, Alcohol, and Hydrocarbons." Industrial & Engineering Chemistry Research.

Sources

Validation of the phase equilibrium data for the azane-benzene-water system.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ternary system of Azane (Ammonia) – Benzene – Water presents a classic yet deceptive challenge in thermodynamic modeling. While the immiscibility of benzene and water is well-documented, the distribution of azane (a volatile solute) between these phases creates a complex liquid-liquid equilibrium (LLE) landscape.

For drug development professionals and process engineers, accurate LLE data is the bedrock of extraction efficiency. This guide moves beyond basic data collection, offering a rigorous framework to validate the consistency of your phase equilibrium data. We compare the two dominant methodologies—Isothermal Titration vs. Analytical Determination —and provide a self-validating protocol to ensure your thermodynamic models (NRTL/UNIQUAC) are grounded in reality.

Part 1: The Challenge of the Ternary System

The Azane-Benzene-Water system is characterized by a Type I LLE behavior (one immiscible pair: Benzene-Water). However, two specific factors compromise data integrity in this system:

  • Solute Volatility: Azane (

    
    ) has a high vapor pressure. In open or poorly sealed systems, mass balance closure fails due to solute loss to the headspace, skewing distribution coefficients (
    
    
    
    ).
  • Solvatochromic Asymmetry: Azane is highly soluble in water (hydrogen bonding) but sparingly soluble in benzene. This creates a "stiff" system where errors in the organic phase analysis propagate exponentially in thermodynamic correlations.

Comparative Methodology: Titration vs. Analytical[1][2]
FeatureMethod A: Cloud Point TitrationMethod B: Analytical (GC + Titration)
Principle Visual determination of the binodal curve by adding titrant until turbidity appears/disappears.[1]Separation of phases followed by compositional analysis of each layer.
Accuracy Moderate. High uncertainty near the plait point.High. Direct measurement of tie-lines.
Speed Fast (Rapid screening).Slow (Requires settling and multiple assays).
Tie-Line Data No. Only gives the binodal curve.Yes. Essential for process design.[2][3]
Azane Specifics Difficult to control Azane loss during open titration.Sealed equilibrium cells prevent Azane loss.
Verdict Screening only.Required for Validation.

Guidance: For rigorous thermodynamic modeling, Method B (Analytical) is the only acceptable standard. The protocol below focuses on this approach.

Part 2: Protocol for Data Generation

To generate validatable data, we must eliminate volatility errors. This protocol uses a closed-loop equilibrium cell.

Experimental Workflow
  • Preparation: Calibrate the Gas Chromatograph (GC) for Benzene and Azane; calibrate Karl Fischer titrator for water.

  • Equilibrium: Load the jacketed glass cell with Water and Benzene (immiscible pair). Inject Azane (solute).

  • Control: Seal cell immediately. Circulate water from a thermostatic bath (

    
    ).
    
  • Agitation: Stir magnetically at 400 rpm for 4 hours. Note: Avoid vortexing that entrains micro-droplets.

  • Settling: Stop stirring. Allow phases to settle for minimum 6 hours (or overnight) to ensure complete phase separation.

  • Sampling: Use gas-tight syringes. Sample the lower phase (aqueous) first, then the upper phase (organic) to prevent cross-contamination.

Visualization: Experimental Workflow

ExperimentalWorkflow cluster_Analysis Dual-Stream Analysis Start Feed Preparation (Weighing ±0.0001g) Cell Equilibrium Cell (Jacketed, ±0.05K) Start->Cell Stir Agitation (4 hrs, Sealed) Cell->Stir Settle Phase Settling (>6 hrs) Stir->Settle Sample Sampling (Gas-tight Syringe) Settle->Sample GC GC-TCD/FID (Benzene/Azane) Sample->GC Organic Phase KF Karl Fischer (Water Content) Sample->KF Both Phases AcidBase Acid Titration (Azane Verification) Sample->AcidBase Aqueous Phase

Caption: Figure 1: Closed-loop workflow ensuring mass balance integrity for volatile solutes like Azane.

Part 3: Data Validation Framework (The Self-Validating System)

Collecting data is insufficient; you must prove it is thermodynamically consistent. For ternary systems, we rely on the Othmer-Tobias and Hand correlations.[4][5][6][7] These equations linearize the tie-line data. If your experimental points do not fall on a straight line (


), the data is suspect (likely due to Azane evaporation or incomplete settling).
The Othmer-Tobias Correlation

This is the primary test for consistency in Type I systems.



  • 
    : Mass fraction of solvent (Water) in the aqueous phase.[4]
    
  • 
    : Mass fraction of diluent (Benzene) in the organic phase.
    
  • Requirement: Plot

    
     vs 
    
    
    
    . Linearity indicates the solute (Azane) distribution follows a consistent thermodynamic law.
The Hand Correlation

Useful for systems with low solute concentrations in one phase.



  • 
    : Mass fraction of solute (Azane) in aqueous phase.
    
  • 
    : Mass fraction of solute (Azane) in organic phase.
    
Validation Logic Diagram

ValidationLogic Data Raw Experimental Data (w1, w2, w3) MassBal Mass Balance Check (Input vs. Output) Data->MassBal Fail1 REJECT DATA (Leak/Evaporation) MassBal->Fail1 Deviation > 2% Calc Calculate Correlations (Othmer-Tobias & Hand) MassBal->Calc Deviation < 2% Linearity Check Linearity (R² > 0.98?) Calc->Linearity Pass VALIDATED Proceed to Modeling Linearity->Pass Yes Fail2 REJECT DATA (Non-equilibrium) Linearity->Fail2 No

Caption: Figure 2: Decision tree for accepting LLE data. Strict mass balance and linearity checks are mandatory.

Part 4: Data Presentation & Modeling

Once validated, the data should be tabulated clearly. Below is a representative structure of how validated data for the Azane-Benzene-Water system (at 298.15 K) should be reported.

Table 1: Validated Tie-Line Data Structure
Tie LineAqueous Phase (Mass Frac)Organic Phase (Mass Frac)Distribution Coeff (

)
# Water (

)
Azane (

)
Benzene (

)
Water (

)
Azane (

)
Benzene (

)

10.9500.0490.0010.0020.0050.9930.102
20.9000.0980.0020.0030.0120.9850.122
30.8500.1470.0030.0050.0210.9740.143

Note: Azane heavily favors the aqueous phase (


). Benzene and Water remain highly immiscible.
Thermodynamic Modeling: NRTL vs. UNIQUAC

For the Azane-Benzene-Water system, the choice of model impacts simulation accuracy:

  • NRTL (Non-Random Two-Liquid): generally provides the superior fit for this system because it handles the high non-ideality of the Azane-Water interaction better than UNIQUAC in the dilute benzene regions.

  • Recommendation: Regress binary interaction parameters using the validated tie-line data. Minimize the Objective Function (

    
    ) based on activity differences:
    
    
    
    

References

  • Prausnitz, J. M., et al. (1999). Molecular Thermodynamics of Fluid-Phase Equilibria. 3rd Ed. Prentice Hall.
  • Othmer, D. F., & Tobias, P. E. (1942). "Tie Line Correlation." Industrial & Engineering Chemistry, 34(6), 693-696.

  • Hand, D. B. (1930). "Dineric Distribution." Journal of Physical Chemistry, 34(9), 1961-2000.

  • NIST (2023). ThermoData Engine (TDE). National Institute of Standards and Technology. (Standard database for verifying pure component properties of Ammonia, Benzene, and Water).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the vibrational spectra of related clathrate compounds, with a focus on gas hydrates. It is intended for researchers, scientists, and drug development professionals who utilize vibrational spectroscopy to characterize these unique inclusion compounds. We will explore the underlying principles of guest-host interactions as revealed by Raman and Infrared (IR) spectroscopy, present comparative experimental data, and provide detailed methodologies for obtaining high-quality spectra.

Introduction: The Vibrational Language of Clathrates

Clathrate hydrates are crystalline solids in which a framework of hydrogen-bonded water molecules (the "host") encapsulates small "guest" molecules within cages of specific geometries.[1][2] The subtle interactions between the guest and host lattices, as well as the geometry of the cages themselves, are encoded in the vibrational spectra of these compounds. By analyzing the shifts in vibrational frequencies of both the guest and host molecules, we can gain profound insights into the structure, composition, and dynamics of clathrates.[3]

Vibrational spectroscopy, particularly Raman and Infrared (IR) spectroscopy, serves as a powerful, non-destructive tool for this purpose.[4][5] Raman spectroscopy is especially adept at probing the symmetric vibrations of non-polar guest molecules, while IR spectroscopy is sensitive to the vibrations of the polar water molecules of the host lattice.[5][6] Together, they provide a comprehensive picture of the clathrate system.

This guide will focus on a comparative analysis of the vibrational spectra of common gas hydrates, illustrating how changes in the guest molecule and the clathrate structure are reflected in their spectral fingerprints.

Theoretical Framework: Guest-Host Interactions and Vibrational Shifts

The vibrational frequencies of a molecule are determined by its bond strengths and molecular geometry. When a guest molecule is encapsulated within a clathrate cage, it experiences interactions with the surrounding water molecules, leading to perturbations of its vibrational modes.[7] These interactions are primarily van der Waals in nature.[2]

The direction and magnitude of the frequency shift depend on the balance between attractive and repulsive forces between the guest and the host. This relationship is often described by the "loose cage-tight cage" model.[8]

  • Redshift (Negative Shift): When a guest molecule is in a relatively large cage (a "loose cage"), the attractive forces between the guest and the host lattice dominate. This slightly weakens the intramolecular bonds of the guest, resulting in a lower vibrational frequency (redshift) compared to the free gas-phase molecule.

  • Blueshift (Positive Shift): Conversely, when a guest molecule is confined within a smaller, more constricting cage (a "tight cage"), repulsive forces become more significant. This compression of the guest molecule leads to a strengthening of its intramolecular bonds and a higher vibrational frequency (blueshift).[9]

The size and shape of both the guest molecule and the host cage are therefore critical factors in determining the observed vibrational spectrum.

Comparative Vibrational Spectra of Gas Hydrates

The following sections present a comparative analysis of the Raman spectra of methane (CH₄) and carbon dioxide (CO₂) in different clathrate structures and cage environments.

Methane (CH₄) in Different Clathrate Structures

Methane is a common guest molecule that can be incorporated into several clathrate structures, including structure I (sI), structure II (sII), and structure H (sH).[1] The symmetric C-H stretching mode (ν₁) of methane is particularly sensitive to its cage environment and is readily observed in Raman spectra.

Table 1: Comparison of the ν₁ Symmetric C-H Stretch of Methane in Different Clathrate Cages

Clathrate StructureCage TypeRaman Shift (cm⁻¹)Reference
sISmall (5¹²)~2915[10]
sILarge (5¹²6²)~2905[10]
sIISmall (5¹²)~2914[10]
sIILarge (5¹²6⁴)~2904[10]
sHSmall (5¹²)~2914[10]

Data is approximate and can vary slightly with temperature and pressure.

As shown in Table 1, the ν₁ frequency of methane is consistently higher in the smaller 5¹² cages compared to the larger cages within the same structure.[10] This is a clear manifestation of the "tight cage" effect, where the smaller cage exerts a greater compressive force on the methane molecule. Raman spectroscopy can thus be used to determine the relative occupancy of methane in the large and small cavities of a given clathrate structure.[1]

Different Guest Molecules in the Same Clathrate Structure (sI)

The vibrational spectrum is also highly dependent on the identity of the guest molecule. Here, we compare the vibrational modes of methane and carbon dioxide, both of which can form sI clathrates.

Table 2: Comparison of Vibrational Frequencies for CH₄ and CO₂ in sI Clathrates

Guest MoleculeVibrational ModeCage TypeRaman/IR Shift (cm⁻¹)Frequency Shift from Gas Phase (cm⁻¹)Reference
CH₄ν₁ (sym. stretch)Large (5¹²6²)~2905Redshift[10]
CH₄ν₁ (sym. stretch)Small (5¹²)~2915Redshift[10]
CO₂ν₁ (sym. stretch)Large (5¹²6²)~1275, ~1381 (Fermi dyad)Blueshift[9]
CO₂ν₃ (asym. stretch)Large (5¹²6²)~2335Redshift[7]
CO₂ν₃ (asym. stretch)Small (5¹²)~2347Redshift[7]

Note: The symmetric stretch of CO₂ is split into a Fermi dyad. The shifts are compared to the gas phase frequencies.

Interestingly, the symmetric stretching mode of CO₂ exhibits a blueshift upon encapsulation, in contrast to the redshift observed for methane.[9] This suggests that even in the larger cages of the sI structure, the repulsive interactions for the larger, linear CO₂ molecule are more significant than for the smaller, tetrahedral methane molecule.

Host Lattice Vibrations

The vibrational modes of the water molecules forming the host lattice are also influenced by the presence of guest molecules. The O-H stretching region of the IR and Raman spectra is particularly informative. In general, the O-H stretching bands of clathrate hydrates are shifted to lower frequencies (redshifted) compared to liquid water, indicating stronger hydrogen bonding in the crystalline structure.

The size and nature of the guest molecule can further modulate these frequencies. For instance, larger guest molecules can cause a decrease in the O-H stretching frequencies.[11] This is attributed to the expansion of the cages to accommodate the larger guest, which can affect the hydrogen bond lengths and strengths within the host lattice.

Experimental Protocols

Obtaining high-quality vibrational spectra of clathrate compounds requires careful sample preparation and instrument setup. Below are detailed protocols for Raman and FTIR spectroscopy.

Raman Spectroscopy of Gas Hydrates

This protocol describes the in situ formation and analysis of a gas hydrate sample.

Experimental Workflow for Raman Spectroscopy of Clathrates

G cluster_0 Sample Preparation & Loading cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation prep Prepare high-pressure cell with pure water load Pressurize cell with guest gas (e.g., CH4) prep->load cool Cool cell to induce hydrate formation load->cool focus Focus laser on hydrate crystal cool->focus acquire Acquire Raman spectrum focus->acquire analyze Analyze spectral shifts and peak intensities acquire->analyze identify Identify clathrate structure analyze->identify quantify Determine cage occupancy identify->quantify compare Compare with reference spectra quantify->compare

Caption: Workflow for in situ Raman analysis of gas hydrates.

Step-by-Step Methodology:

  • Apparatus Setup:

    • Utilize a high-pressure optical cell equipped with a sapphire window, capable of withstanding the pressures required for hydrate formation (e.g., up to 20 MPa).[12]

    • Couple the cell to a Raman spectrometer (e.g., a LabRAM HR-800) with a suitable laser excitation source (e.g., 532 nm Nd:YAG laser).[12][13]

    • Use a long working distance objective (e.g., 20x or 50x) to focus the laser and collect the scattered light from the sample within the cell.[13]

    • Ensure the system includes temperature and pressure control.[12]

  • Sample Preparation and Hydrate Formation:

    • Fill the high-pressure cell with a small amount of purified water.

    • Purge the cell with the desired guest gas (e.g., methane, carbon dioxide) to remove air.

    • Pressurize the cell with the guest gas to the desired pressure.

    • Cool the cell to a temperature that promotes hydrate formation (e.g., 274 K).[4]

    • Allow sufficient time for hydrate crystals to nucleate and grow. This can be monitored visually through the optical window.

  • Data Acquisition:

    • Carefully focus the laser onto a single hydrate crystal.

    • Acquire the Raman spectrum, ensuring a sufficient signal-to-noise ratio. This may require adjusting the laser power, acquisition time, and number of accumulations.

    • Record spectra from different regions of the crystal and from the surrounding gas and liquid phases for comparison.

  • Data Analysis:

    • Process the spectra to remove any background fluorescence.

    • Identify the characteristic vibrational bands of the guest molecule within the hydrate phase.

    • Deconvolute overlapping peaks corresponding to the guest in different cage environments to determine relative peak areas.

    • Calculate the frequency shifts relative to the gas-phase spectrum of the guest molecule.

FTIR Spectroscopy of Clathrate Compounds

This protocol is suitable for the analysis of pre-synthesized and stabilized clathrate samples.

Experimental Workflow for FTIR Spectroscopy of Clathrates

G cluster_0 Sample Preparation cluster_1 Spectroscopic Measurement cluster_2 Spectral Analysis grind Grind clathrate sample to a fine powder mix Mix with KBr powder grind->mix press Press into a transparent pellet mix->press bkg Acquire background spectrum (KBr pellet) press->bkg sample Acquire sample spectrum bkg->sample process Process spectrum (e.g., baseline correction) sample->process assign Assign vibrational bands (host & guest) process->assign analyze_shifts Analyze frequency shifts assign->analyze_shifts correlate Correlate with structural properties analyze_shifts->correlate

Caption: Workflow for FTIR analysis of clathrate compounds.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Rapidly cool the clathrate sample in liquid nitrogen to prevent decomposition.

    • In a cold environment (e.g., a glove box cooled with liquid nitrogen), grind a small amount of the clathrate sample (1-2 mg) with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) powder using an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrument Setup:

    • Use a commercial FTIR spectrometer.

    • Ensure the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ absorption.

  • Data Acquisition:

    • Acquire a background spectrum using a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.

    • Collect spectra over the desired wavenumber range (e.g., 4000-400 cm⁻¹) with a suitable resolution (e.g., 4 cm⁻¹).[14]

  • Data Analysis:

    • Perform a background subtraction.

    • Identify the vibrational bands corresponding to the water host lattice (e.g., O-H stretching, bending modes) and the encapsulated guest molecule.

    • Analyze the positions and shapes of these bands to infer information about hydrogen bonding and guest-host interactions.

Conclusion

The vibrational spectra of clathrate compounds provide a rich source of information about their structure and dynamics at the molecular level. Through comparative analysis of Raman and IR spectra, researchers can effectively probe guest-host interactions, determine cage occupancy, and identify clathrate structures. The methodologies outlined in this guide provide a robust framework for obtaining high-quality, reproducible data, enabling further advancements in our understanding and application of these fascinating materials.

References

  • Raman spectra of the binary clathrate hydrates composed of methacrolein... (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Sloan, E. D., & Koh, C. A. (1997). Measurement of Clathrate Hydrates via Raman Spectroscopy. The Journal of Physical Chemistry B, 101(32), 6145–6151. [Link]

  • Lee, J. D., et al. (2023). Clathrate Hydrates Coexisting Thiazole: Two Roles of Structure II Hydrate Former and Structure I Thermodynamic Inhibitor. Energy & Fuels, 37(3), 2095–2102. [Link]

  • Falenty, A., & Kuhs, W. F. (2019). Raman spectroscopic data from gas hydrates formed from a complex gas mixture with different gas supply conditions. GFZ Data Services. [Link]

  • Noguchi, N., et al. (2021). Infrared and Raman Spectroscopic Study of Methane Clathrate Hydrates at Low Temperatures and High Pressures. The Journal of Physical Chemistry C, 125(1), 189-200. [Link]

  • Sloan, E. D., & Koh, C. A. (1997). Measurement of Clathrate Hydrates via Raman Spectroscopy. Semantic Scholar. [Link]

  • Sloan, E. D., & Koh, C. A. (1997). Measurement of Clathrate Hydrates via Raman Spectroscopy. The Journal of Physical Chemistry B, 101(32), 6145–6151. [Link]

  • Subramanian, S., & Sloan, E. D. (2002). Trends in Vibrational Frequencies of Guests Trapped in Clathrate Hydrate Cages. The Journal of Physical Chemistry B, 106(17), 4348–4355. [Link]

  • Izquierdo-Ruiz, F., et al. (2020). Modeling of Structure H Carbon Dioxide Clathrate Hydrates: Guest–Lattice Energies, Crystal Structure, and Pressure Dependencies. The Journal of Physical Chemistry C, 124(30), 16423–16434. [Link]

  • Sum, A. K. (1997). Measurements of clathrate hydrates properties via Raman spectroscopy. Mines Repository. [Link]

  • Izquierdo-Ruiz, F., et al. (2016). Effects of the CO2 Guest Molecule on the sI Clathrate Hydrate Structure. ResearchGate. [Link]

  • Izquierdo-Ruiz, F., et al. (2016). Effects of the CO2 Guest Molecule on the sI Clathrate Hydrate Structure. Materials, 9(9), 777. [Link]

  • Ripmeester, J. A., & Alavi, S. (2016). IR and Raman Spectroscopy of Clathrate Hydrates. ResearchGate. [Link]

  • Alavi, S., et al. (2019). Infrared Spectra of Gas Hydrates from First-Principles. The Journal of Physical Chemistry B, 123(6), 1345-1354. [Link]

  • Subramanian, S., & Sloan, E. D. (2002). Trends in Vibrational Frequencies of Guests Trapped in Clathrate Hydrate Cages. The Journal of Physical Chemistry B, 106(17), 4348–4355. [Link]

  • Schicks, J. M., et al. (2023). Experimental and Simulation Study for the Dissociation Behavior of Gas Hydrates – Part I. Geophysical Research Letters, 50(4), e2022GL101331. [Link]

  • Sandtorf-McDonald, J. R., & Chevrier, V. F. (2022). FTIR AND RAMAN SPECTRAL ANALYSIS OF CLATHRATES IN CRYOGENIC CONDITIONS. 53rd Lunar and Planetary Science Conference. [Link]

  • Sun, Y., et al. (2021). Raman Spectroscopic Study on a CO2-CH4-N2 Mixed-Gas Hydrate System. Frontiers in Energy Research, 9, 706423. [Link]

  • PIKE Technologies. (n.d.). Collecting FTIR Spectra 38x Faster with the 20-Reflection HATR. Retrieved February 8, 2026, from [Link]

Sources

Safety Operating Guide

Advanced Safety Protocol: Handling Aniline (Azane;benzene) & Hydrates

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Chemical Identity

Immediate Action Required: The nomenclature "Azane;benzene;hydrate" technically deconstructs into Aniline (Benzenamine,


) associated with water. Whether you are handling the oily liquid (Aniline) or a solid salt/hydrate (e.g., Aniline Hydrochloride), the biological hazard profile is identical and severe.

The Core Hazard: Methemoglobinemia Unlike standard organic solvents, Aniline is not just a carcinogen; it is a potent blood toxin.[1] It absorbs rapidly through intact skin (liquid or vapor) and oxidizes hemoglobin (


) to methemoglobin (

). This renders red blood cells incapable of transporting oxygen.
  • Warning Sign: Cyanosis (blue lips/fingernails) can occur hours after exposure, often without initial pain or irritation.

  • Critical Threshold: Skin contact with as little as a few drops can be systemically toxic.

Chemical Identity Matrix
PropertySpecification
Systematic Name Aniline (Phenylamine; Benzenamine)
Component String Azane (

); Benzene (

); Hydrate (

)
CAS Number 62-53-3 (Aniline); 142-04-1 (Hydrochloride salt)
Physical State Oily liquid (colorless to brown) OR Hygroscopic solid (salt)
Odor Threshold ~1 ppm (Rotten fish/aromatic).[1][2] Do not rely on odor for safety.

Part 2: The PPE Firewall (Stratified Protection)

Standard laboratory PPE (Nitrile gloves + Lab coat) is insufficient for Aniline handling. You must upgrade your barrier protection due to Aniline's high permeation rate.

Dermal Protection (The Critical Failure Point)

Scientific Rationale: Aniline permeates standard disposable nitrile gloves (0.1mm) in < 10 minutes . Once trapped against the skin inside a glove, absorption accelerates due to occlusion and increased temperature.

Protocol:

  • Primary Layer (Inner): Laminate Film (e.g., Silver Shield/4H) or Polyvinyl Alcohol (PVA) .

    • Why: These materials provide >480 minutes of breakthrough time.

  • Secondary Layer (Outer): Disposable Nitrile (5-8 mil).

    • Why: Provides dexterity and protects the inner laminate glove from physical tears.

  • Body: Tychem® or chemically resistant apron. Standard cotton lab coats absorb Aniline and hold it against the skin.

Respiratory Protection

OEL (OSHA): 5 ppm (Skin). ACGIH TLV: 2 ppm.

  • Primary Engineering Control: All work must occur in a certified chemical fume hood.

  • Secondary (If hood is compromised): Full-face respirator with Organic Vapor (OV) cartridges and P100 pre-filters (if handling dusts/salts).

Ocular Protection
  • Requirement: Chemical splash goggles (indirect venting).

  • Note: Face shields are recommended for pouring operations but do not replace goggles.

Part 3: Biological Mechanism & Exposure Pathway

Understanding the mechanism enforces compliance. The following diagram illustrates why "just washing it off" is sometimes too late if PPE fails.

Methemoglobinemia_Pathway Exposure Dermal/Inhalation Exposure Absorption Rapid Absorption (Lipophilic) Exposure->Absorption Liver Hepatic Metabolism (CYP450) Absorption->Liver Metabolite Phenylhydroxylamine (Toxic Metabolite) Liver->Metabolite Bioactivation Blood RBC Interaction Metabolite->Blood Oxidation Hemoglobin (Fe2+) oxidized to Methemoglobin (Fe3+) Blood->Oxidation Hypoxia Tissue Hypoxia (Cyanosis) Oxidation->Hypoxia O2 Transport Failure

Figure 1: The biological cascade of Aniline toxicity. Note that the toxic metabolite (Phenylhydroxylamine) drives the oxidation of hemoglobin, creating a lag time between exposure and symptoms.

Part 4: Operational Workflow

Step 1: Pre-Experimental Setup
  • Verify Neutralizing Agents: Have a spray bottle of 5% Acetic Acid or Polyethylene Glycol (PEG 300) nearby.

    • Reason: Aniline is oily and lipophilic; water alone spreads it. PEG solubilizes it for removal; acid converts it to the water-soluble anilinium salt.

  • Barrier Check: Inspect Silver Shield gloves for cracks.

Step 2: Handling & Weighing
  • For Liquid (Aniline):

    • Use positive displacement pipettes to prevent dripping (high vapor pressure causes dripping in air-displacement pipettes).

    • Keep the receiving vessel chilled (ice bath) if the reaction is exothermic; Aniline oxidation can be runaway.

  • For Solids (Hydrates/Salts):

    • Use an anti-static gun before weighing. Aniline salts are often fine dusts that can become airborne.

    • Weigh inside the fume hood. Do not transport open containers across the lab.

Step 3: Waste Disposal & Deactivation

Do not pour down the drain. Aniline is toxic to aquatic life (H400).

  • Segregation: Collect in a dedicated "Toxic Organic - Amine" waste stream.

  • Rinsing: Rinse glassware with dilute HCl (1M) to convert residual aniline to the water-soluble anilinium chloride, which is easier to clean, then wash with soap and water.

  • Wipes: Contaminated wipes (Kimwipes) must be double-bagged and treated as hazardous solid waste.

Part 5: Emergency Response Protocols

Scenario A: Skin Contact

  • Immediate: Do not wait for pain.

  • Action: Wash with PEG 300 or Ethanol first (if available) to solubilize the aniline, then flush with copious soap and water for 15 minutes.

  • Medical: Seek medical attention immediately. Inform the physician of "Suspected Aniline Exposure / Methemoglobinemia."

Scenario B: Spills (>10 mL)

  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Do not approach without SCBA if vapors are strong.

  • Absorb: Use sand or vermiculite. Do not use combustible materials (sawdust).

  • Neutralize: Treat the spill area with dilute acid (e.g., Sodium Bisulfate solution) to fix the amine as a salt before cleanup.

References

  • PubChem. (n.d.). Aniline (Compound).[1][2][3][4][5] National Library of Medicine. Retrieved February 8, 2026, from [Link]

  • CDC - NIOSH. (n.d.). Aniline: Systemic Agent. The Emergency Response Safety and Health Database. Retrieved February 8, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Aniline. Retrieved February 8, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azane;benzene;hydrate
Reactant of Route 2
Azane;benzene;hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.